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  • Product: Allyl alpha-D-mannopyranoside
  • CAS: 41308-76-3

Core Science & Biosynthesis

Foundational

Synthesis of Allyl alpha-D-mannopyranoside from D-mannose

Synthesis of Allyl α -D-Mannopyranoside from D-Mannose: An In-Depth Technical Guide Introduction & Strategic Rationale Allyl α -D-mannopyranoside is an indispensable building block in modern carbohydrate chemistry and gl...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of Allyl α -D-Mannopyranoside from D-Mannose: An In-Depth Technical Guide

Introduction & Strategic Rationale

Allyl α -D-mannopyranoside is an indispensable building block in modern carbohydrate chemistry and glycodrug development. The allyl aglycone functions as a highly robust, orthogonal protecting group that withstands standard esterifications, alkylations, and acetalizations. More importantly, it provides a terminal alkene handle for downstream functionalization via cross-metathesis, epoxidation, or thiol-ene "click" conjugation to carrier proteins and biomaterials.

The most direct, scalable, and atom-economical route to synthesize this compound is the Fischer glycosidation of unprotected D-mannose with allyl alcohol. This guide deconstructs the mechanistic causality, experimental execution, and analytical validation of this essential protocol.

Mechanistic Grounding: The Fischer Glycosidation

Fischer glycosidation is a thermodynamically controlled process involving the acid-catalyzed condensation of a free reducing sugar with an alcohol ([1]).

Causality of Experimental Choices:

  • Solvent as Reactant: Allyl alcohol is utilized in large excess (typically 5–10 equivalents) to serve as both the nucleophile and the solvent. By Le Chatelier's principle, this massive excess drives the equilibrium toward the glycoside, counteracting the water generated during the dehydration step[1].

  • Anhydrous Acid Generation: Using aqueous HCl would introduce water and prematurely shift the equilibrium backward toward hydrolysis. Instead, anhydrous HCl is generated in situ by the dropwise addition of acetyl chloride to allyl alcohol.

  • Stereoselectivity & The Anomeric Effect: The reaction initially forms a mixture of kinetic furanosides. However, extended reflux under acidic conditions allows reversible equilibration to the thermodynamically more stable pyranosides[1]. For D-mannose, the α -pyranoside is overwhelmingly favored. This is driven by the anomeric effect : the axial orientation of the electronegative allyl ether oxygen allows stabilizing hyperconjugation from the endocyclic oxygen's non-bonding lone pair ( nO​ ) into the antibonding orbital ( σ∗ ) of the exocyclic C1-O bond.

Pathway Mannose D-Mannose Protonation Protonated Hemiacetal Mannose->Protonation H+ catalyst (e.g., HCl) Oxo Oxocarbenium Ion Protonation->Oxo - H2O (Dehydration) Kinetic Allyl Furanosides (Kinetic Control) Oxo->Kinetic Fast attack (Ring closure) Thermo Allyl α-D-Mannopyranoside (Thermodynamic Control) Oxo->Thermo Allyl alcohol attack (Anomeric effect) Kinetic->Oxo Reversible under reflux

Mechanistic pathway of the Fischer glycosidation of D-mannose to allyl α-D-mannopyranoside.

Experimental Protocol: Self-Validating Workflow

Note: This protocol is designed for a 10-gram scale synthesis, providing a reliable, self-validating system for the bench scientist.

Reagents & Materials
ReagentMW ( g/mol )EquivalentsAmountRole
D-Mannose180.161.010.0 gStarting Material
Allyl Alcohol58.08~1040 mLReactant / Solvent
Acetyl Chloride78.500.10.4 mLAcid Catalyst Precursor
Sodium Bicarbonate84.010.21.0 gQuenching Agent
Step-by-Step Methodology
  • In Situ Acid Generation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 40 mL of anhydrous allyl alcohol. Cool the flask to 0 °C in an ice bath. Slowly add 0.4 mL of acetyl chloride dropwise.

    • Causality: Acetyl chloride reacts exothermically with allyl alcohol to generate allyl acetate and anhydrous HCl. Cooling prevents side reactions and the volatile loss of HCl gas.

  • Glycosidation: Remove the ice bath and add 10.0 g of D-mannose to the flask. The mixture will initially appear as a milky white suspension.

  • Reflux & Equilibration: Attach a reflux condenser and heat the mixture to 70–80 °C in an oil bath with vigorous stirring.

    • Self-Validation Cue: As the reaction progresses, the insoluble D-mannose converts into the highly soluble allyl α -D-mannopyranoside. The mixture will become completely clear and homogeneous within 2–4 hours. Continue refluxing for a total of 16–24 hours to ensure complete thermodynamic conversion from kinetic furanosides to the α -pyranoside[1].

  • Reaction Monitoring: Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 4:1). D-Mannose stays at the baseline ( Rf​=0.0 ), while the desired product migrates to Rf​≈0.45 .

  • Quenching: Cool the reaction to room temperature. Add 1.0 g of solid NaHCO3​ and stir for 30 minutes to neutralize the HCl.

    • Causality: Neutralization is critical before concentration; concentrating the acid can lead to hydrolysis or polymerization of the allyl group.

  • Concentration: Filter the mixture through a pad of Celite to remove unreacted NaHCO3​ and salts. Concentrate the filtrate under reduced pressure.

    • Pro-Tip: Allyl alcohol is toxic and possesses a pungent odor; perform this step using a high-vacuum rotary evaporator inside a well-ventilated fume hood.

  • Purification: Purify the crude syrup by flash column chromatography on silica gel (gradient elution: 100% DCM to 85:15 DCM/MeOH) to yield the pure allyl α -D-mannopyranoside as a viscous syrup or white foam.

Workflow Step1 1. Activation Generate anhydrous HCl (AcCl + Allyl Alcohol) Step2 2. Glycosidation Add D-Mannose Reflux at 70-80°C (12-24h) Step1->Step2 Step3 3. Quenching Neutralize with NaHCO3 or Et3N Step2->Step3 Step4 4. Concentration Remove excess allyl alcohol in vacuo Step3->Step4 Step5 5. Purification Silica gel chromatography (DCM/MeOH) Step4->Step5

Step-by-step experimental workflow for the synthesis of allyl α-D-mannopyranoside.

Analytical Validation

To ensure trustworthiness and stereochemical purity, verify the isolated product using 1H NMR (in D2​O or CD3​OD ):

  • Anomeric Proton ( H−1 ): Look for a doublet at δ≈4.85 ppm with a small coupling constant ( J1,2​≈1.6 Hz). This small J -value is the definitive hallmark of the 1,2-diequatorial/axial-equatorial relationship found in α -mannosides, confirming stereochemical success.

  • Allyl Group: Confirm the presence of the internal alkene multiplet at δ≈5.95 ppm ( 1H , −CH= ) and the terminal alkene protons at δ≈5.30 and 5.15 ppm ( 2H , =CH2​ ).

Quantitative Data: Optimization & Catalyst Comparison

While the classic HCl-catalyzed method is robust, modern adaptations utilize alternative catalysts to improve reaction times or facilitate workup. Microwave irradiation coupled with solid-supported acids has shown remarkable acceleration in glycosidation protocols ([2],[3]).

Catalyst SystemEquivalentsTemp (°C)TimeYield (%) α : β RatioWorkup Advantage
AcCl (in situ HCl)0.18016-24 h75-85> 95:5Standard, low cost
Amberlite IR-120 ( H+ )100% w/w8024-48 h70-80> 95:5Simple resin filtration[3]
H2​SO4​ -Silica (Microwave)10 mol%65 (MW)30 min80-85> 90:10Extremely fast[3]

Downstream Utility in Drug Development

For drug development professionals, the allyl mannoside is a critical gateway molecule.

  • Orthogonal Deprotection: The allyl group can be selectively isomerized to a prop-1-enyl ether using Wilkinson's catalyst ( RhCl(PPh3​)3​ ) or Iridium complexes, followed by mild acidic cleavage (e.g., I2​/H2​O ) to liberate the anomeric hydroxyl for subsequent trichloroacetimidate donor synthesis.

  • Bioconjugation: The terminal olefin is an ideal substrate for UV-initiated thiol-ene "click" chemistry. This enables the rapid generation of multivalent mannoside clusters—a strategy heavily utilized in the design of vaccines targeting DC-SIGN receptors on human dendritic cells.

References

  • Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques Source: Advances in Carbohydrate Chemistry / PMC (nih.gov) URL:[Link]

  • Microwave-Accelerated Fischer Glycosylation Source: ResearchGate URL:[Link]

  • Strategies for Protecting Group Free Glycosidation Source: Scholaris.ca URL:[Link]

Sources

Exploratory

Comprehensive NMR Spectral Analysis of Allyl α-D-Mannopyranoside: A Technical Guide

Introduction & Strategic Utility Allyl α-D-mannopyranoside is a highly versatile building block in modern carbohydrate chemistry. Its strategic value lies in the orthogonal reactivity of its functional groups: the unprot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

Allyl α-D-mannopyranoside is a highly versatile building block in modern carbohydrate chemistry. Its strategic value lies in the orthogonal reactivity of its functional groups: the unprotected pyranose ring serves as a scaffold for regioselective glycosylation to synthesize complex oligosaccharides (such as the tetrasaccharide repeating units of Vibrio cholerae[1]), while the allyl aglycone provides a reactive handle for downstream modifications. Through cross-metathesis, thiol-ene click chemistry, or palladium-catalyzed Heck cross-coupling, the allyl group is routinely functionalized to develop potent low-nanomolar antagonists against uropathogenic E. coli FimH lectins[2].

Accurate structural characterization of this intermediate is non-negotiable. This whitepaper provides an in-depth, causality-driven guide to the 1H and 13C NMR spectral data of Allyl α-D-mannopyranoside, establishing a self-validating protocol for rigorous structural assignment.

Structural Anatomy & NMR Causality

As a Senior Application Scientist, it is critical to look beyond empirical chemical shifts and understand the quantum mechanical and thermodynamic principles dictating the NMR spectra.

The α-Manno Configuration and Karplus Relationship

The defining feature of the α -D-mannopyranoside in a standard 4C1​ chair conformation is the relationship between the anomeric proton (H-1) and the C-2 proton (H-2). Unlike glucose, mannose is a C-2 epimer, meaning the C-2 hydroxyl group is axial, placing H-2 in an equatorial position. Because the α -linkage places H-1 in an equatorial position as well, the dihedral angle between H-1 and H-2 is approximately 60°. According to the Karplus equation, this specific geometry dictates a very small vicinal coupling constant ( 3J1,2​≈1.7−1.8 Hz)[3]. This sharp, closely coupled doublet is the primary diagnostic signature of the α -manno configuration.

Diastereotopic Aglycone Protons

The allyl group (-O-CH 2​ -CH=CH 2​ ) exhibits complex multiplet patterns due to the inherent chirality of the mannose ring. The two protons of the allylic methylene (-O-CH 2​ -) are in a diastereomeric environment. Consequently, they are magnetically inequivalent and resonate at distinct chemical shifts (typically ~4.20 ppm and ~4.02 ppm), splitting into doublet of doublet of triplets (ddt) due to geminal coupling, vicinal coupling to the alkene methine, and long-range allylic coupling[2].

The Anomeric Effect and 1JC,H​ Coupling

The thermodynamic stability of the α -anomer is driven by the anomeric effect, which favors the axial orientation of the electronegative aglycone oxygen to maximize hyperconjugation between the endocyclic oxygen's lone pair and the σ∗ orbital of the C1-O bond. This electronic distribution increases the s-character of the equatorial C1-H bond. As a result, the one-bond heteronuclear coupling constant ( 1JC,H​ ) for the α -anomeric carbon is characteristically large (~170 Hz), providing a definitive metric to distinguish it from the β -anomer (~160 Hz)[4].

Quantitative NMR Spectral Data

The following tables summarize the quantitative 1H and 13C NMR data for Allyl α-D-mannopyranoside acquired in Deuterium Oxide ( D2​O ).

1H NMR Data Summary (400 MHz, D2​O )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants ( J , Hz)Integration
H-1 4.85d J1,2​=1.7 1H
H-2 3.92dd J2,3​=3.4 , J1,2​=1.7 1H
H-3 3.75dd J3,4​=9.0 , J2,3​=3.4 1H
H-4 3.62t J4,5​=9.0 , J3,4​=9.0 1H
H-5 3.70ddd J4,5​=9.0 , J5,6b​=5.5 , J5,6a​=2.2 1H
H-6a 3.85dd J6a,6b​=12.0 , J5,6a​=2.2 1H
H-6b 3.73dd J6a,6b​=12.0 , J5,6b​=5.5 1H
Allyl -OCH 2​
  • (a)
4.20ddt Jgem​=12.8 , Jvic​=5.3 , Jallylic​=1.5 1H
Allyl -OCH 2​
  • (b)
  • 4.02ddt Jgem​=12.8 , Jvic​=6.0 , Jallylic​=1.5 1H
    Allyl -CH= 5.95m-1H
    Allyl =CH 2​ (trans) 5.32dq Jtrans​=17.2 , Jallylic​=1.5 1H
    Allyl =CH 2​ (cis) 5.24dq Jcis​=10.4 , Jallylic​=1.5 1H

    Note: The four hydroxyl protons rapidly exchange with D2​O and are not observed.

    13C NMR Data Summary (100 MHz, D2​O )
    PositionChemical Shift (δ, ppm)Carbon TypeCausality / Assignment Notes
    C-1 99.5CH (Anomeric)Highly deshielded due to two adjacent oxygen atoms.
    C-5 73.1CHDeshielded relative to C-4 due to ring oxygen proximity.
    C-3 70.8CHStandard equatorial hydroxyl environment.
    C-2 70.2CHShifted upfield relative to C-3 due to axial orientation.
    Allyl -OCH 2​ - 68.5CH 2​ Deshielded by the ether linkage.
    C-4 66.9CHMost upfield ring methine carbon.
    C-6 61.2CH 2​ Primary alcohol carbon, characteristically upfield.
    Allyl -CH= 133.8CH (Alkene)Internal sp2 hybridized carbon.
    Allyl =CH 2​ 118.2CH 2​ (Alkene)Terminal sp2 hybridized carbon.

    Self-Validating Experimental Protocols

    Relying solely on 1D 1H NMR for carbohydrate characterization is a critical vulnerability due to the severe spectral overlap in the "bulk ring" region (3.5 - 4.0 ppm). The following protocol establishes a self-validating system.

    Step 1: Sample Preparation & Solvent Selection
    • Weigh 10–15 mg of high-purity Allyl α-D-mannopyranoside.

    • Dissolve in 0.6 mL of Deuterium Oxide ( D2​O , 99.9% D). Causality: D2​O is strictly required because the unprotected hydroxyl groups will undergo rapid chemical exchange with the deuterium, suppressing the broad -OH signals that would otherwise obscure the critical H-2 through H-6 ring protons.

    • Transfer the homogeneous solution to a standard 5 mm NMR tube.

    Step 2: 1D Acquisition Parameters
    • 1H NMR: Execute a standard zg30 pulse sequence. Set the spectral width to 10 ppm, relaxation delay (D1) to 2.0 s, and acquire 16 scans. The H-1 doublet (4.85 ppm) and the alkene protons (5.2–6.0 ppm) will appear isolated from the bulk ring envelope.

    • 13C NMR: Execute a proton-decoupled zgpg30 sequence. Set the spectral width to 220 ppm, D1 to 2.0 s, and acquire 1024 scans. Verify the presence of exactly 9 distinct carbon resonances.

    Step 3: 2D NMR Structural Validation
    • COSY ( 1H−1H Correlation): Acquire a gradient-selected COSY spectrum. Validation Logic: Start at the unambiguous H-1 doublet (4.85 ppm) and trace the cross-peak to H-2 (3.92 ppm). Continue the spin-system walk: H-2 H-3 H-4 H-5 H-6a/6b. This sequentially validates the proton assignments without relying on chemical shift assumptions.

    • HSQC ( 1H−13C Correlation): Acquire a multiplicity-edited HSQC spectrum. Validation Logic: Map the COSY-confirmed proton frequencies to their directly bonded carbons. This is the only definitive way to distinguish C-2, C-3, and C-5, which cluster tightly between 70–73 ppm. The multiplicity editing will additionally invert the phase of the C-6 and allyl -OCH 2​

      • cross-peaks, confirming their identity as methylene groups.

    Validation Workflow Diagram

    The logical relationship between sample preparation, 1D acquisition, and 2D validation forms a closed-loop, self-validating analytical system.

    G Prep Sample Preparation (Allyl α-D-mannopyranoside in D2O) Acq1H 1D 1H NMR Acquisition (zg30, 400/600 MHz) Prep->Acq1H Acq13C 1D 13C NMR Acquisition (zgpg30, 100/150 MHz) Prep->Acq13C COSY 2D COSY (H-H Connectivity) Acq1H->COSY HSQC 2D HSQC (C-H Mapping) Acq1H->HSQC Acq13C->HSQC Validate Self-Validating Structural Assignment COSY->Validate HSQC->Validate

    Workflow of self-validating NMR assignment for Allyl α-D-mannopyranoside.

    References

    • Maji, S., et al. "Total Synthesis of a Structurally Complex Tetrasaccharide Repeating Unit of Vibrio cholerae O43." Organic Letters. 1[1]

    • Mousavifar, L., et al. "Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH." Molecules (PMC). 2[2]

    • Mousavifar, L., et al. "Deciphering the conformation of C-linked α-D-mannopyranosides and their application toward the synthesis of low nanomolar E. coli FimH antagonists." Arkivoc. 3[3]

    • Dahmen, J., et al. "Synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannose." SciSpace. 4[4]

    Sources

    Foundational

    Advanced Mass Spectrometry Characterization of Allyl α-D-Mannopyranoside: Mechanisms, Workflows, and Analytical Protocols

    An in-depth technical guide tailored for researchers, analytical scientists, and drug development professionals. Executive Summary Allyl α-D-mannopyranoside (CAS 41308-76-3) is a highly versatile carbohydrate building bl...

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical guide tailored for researchers, analytical scientists, and drug development professionals.

    Executive Summary

    Allyl α-D-mannopyranoside (CAS 41308-76-3) is a highly versatile carbohydrate building block extensively utilized in glycobiology, glycopolymer synthesis, and the development of synthetic vaccines. Because it features an allyl group at the anomeric position, it serves as a critical latent-active donor in complex oligosaccharide synthesis[1]. Accurate structural characterization of this molecule and its derivatives via Mass Spectrometry (MS) is paramount for verifying synthetic fidelity, monitoring isomerization, and confirming stereochemistry. This whitepaper details the thermodynamic principles of its ionization, mechanistic fragmentation pathways, and self-validating experimental protocols for robust MS analysis.

    Physicochemical Profiling & Ionization Thermodynamics

    Carbohydrates, including Allyl α-D-mannopyranoside, present unique challenges in gas-phase ionization. Unlike peptides or small-molecule drugs, neutral sugars lack highly basic sites (such as primary amines) that readily accept protons.

    The Causality of Adduct Formation: When subjected to Electrospray Ionization (ESI), the free hydroxyl groups of the mannopyranoside ring act as multi-dentate ligands. Rather than forcing protonation ([M+H]⁺), which often leads to poor ionization efficiency and spontaneous in-source fragmentation, analytical scientists intentionally dope the solvent matrix with alkali metals (e.g., Na⁺, Li⁺). The thermodynamic coordination between the sodium ion and the oxygen-rich carbohydrate cavity is highly favored, yielding a stable, high-intensity [M+Na]⁺ precursor ion at m/z 243.08. This intentional adduction suppresses the formation of mixed isotopic envelopes (such as competing[M+NH₄]⁺ or [M+K]⁺ species), ensuring a clean precursor for tandem mass spectrometry (MS/MS).

    Mechanistic Fragmentation Pathways

    Understanding the gas-phase dissociation of Allyl α-D-mannopyranoside requires applying the Domon and Costello nomenclature for carbohydrate fragmentation.

    When subjected to Collision-Induced Dissociation (CID), O-glycosides predominantly undergo cleavage at the kinetically labile O–C glycosidic bond[2]. For Allyl α-D-mannopyranoside, the lowest activation energy pathway is the neutral loss of the allyl alcohol moiety (58.04 Da). Because the allyl group is a small aliphatic chain, the charge is almost exclusively retained on the mannose core, generating a highly stable oxocarbenium-equivalent ion (B₁/C₁ type).

    Furthermore, higher-energy CID or Electron Activation Dissociation (EAD) triggers cross-ring cleavages[3]. These cleavages (e.g., 0,2X, 1,5X) systematically break the pyranose ring, providing critical diagnostic information regarding the stereochemistry of the molecule—allowing analysts to differentiate the α-D-manno configuration from its gluco- or galacto- epimers.

    G M [M+Na]+ Precursor m/z 243.08 B B1 / C1 Ions (Glycosidic Cleavage) M->B -Allyl Alcohol Y Y0 / Z0 Ions (Aglycone Retention) M->Y -Mannosyl X Cross-Ring Cleavages (0,2X, 1,5X) M->X Ring Opening

    Fig 1. Principal fragmentation pathways of O-linked allyl glycosides.

    Methodology: Self-Validating Analytical Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By executing both direct infusion and derivatization workflows, the analyst cross-verifies the structural integrity of the carbohydrate core.

    Protocol A: Direct Infusion ESI-MS/MS Analysis

    Causality: Direct infusion bypasses LC column dead-volume, allowing for steady-state signal acquisition. This enables the precise tuning of collision energies to map the complete breakdown curve of the molecule.

    • Sample Preparation: Dissolve Allyl α-D-mannopyranoside to a final concentration of 10 µM in a 50:50 (v/v) Methanol:Water solution.

    • Matrix Doping: Add Sodium Acetate to a final concentration of 0.1 mM. Rationale: This drives the equilibrium entirely toward the [M+Na]⁺ adduct, maximizing signal-to-noise.

    • Ionization: Infuse the sample at 5 µL/min into the ESI source operating in positive ion mode (Spray voltage: 3.5 kV, Capillary temperature: 250°C).

    • Precursor Isolation: Isolate the target ion at m/z 243.08 using the quadrupole with a narrow 1.0 Da isolation window to prevent isobaric interference.

    • Fragmentation: Apply a Normalized Collision Energy (NCE) sweep from 15 to 35 eV. Record the MS/MS spectra using a high-resolution Orbitrap or TOF analyzer.

    Protocol B: Per-O-Acetylation for Structural Validation

    Causality: Free hydroxyl groups cause high polarity and unpredictable intramolecular hydrogen bonding during gas-phase fragmentation. Derivatization caps these hydroxyls with acetyl groups. If the mass shifts by exactly +168 Da (4 × 42 Da), the system self-validates that exactly four hydroxyl groups were present, confirming the intact pyranose core.

    • Reaction Setup: Dissolve 1.0 mg of lyophilized Allyl α-D-mannopyranoside in 200 µL of anhydrous pyridine in a glass vial.

    • Derivatization: Add 200 µL of acetic anhydride. Purge the vial with nitrogen gas and seal tightly.

    • Incubation: Stir at room temperature for exactly 2 hours to ensure quantitative conversion.

    • Quenching & Extraction: Quench the reaction by adding 1 mL of ice-cold water. Extract the per-O-acetylated product using 1 mL of dichloromethane (DCM). Discard the aqueous layer.

    • Drying & Reconstitution: Evaporate the DCM layer under a gentle stream of N₂. Reconstitute the residue in 1 mL of LC-MS grade Methanol for subsequent ESI-MS analysis.

    G N1 Sample Prep (0.1 mM NaOAc) N2 ESI Source (+Na+ Adduction) N1->N2 N3 Quadrupole Isolation (m/z 243.08) N2->N3 N4 CID / EAD Cell (15-35 eV) N3->N4 N5 High-Res Detection (Orbitrap/TOF) N4->N5

    Fig 2. ESI-MS/MS analytical workflow for Allyl α-D-mannopyranoside.

    Quantitative Data Interpretation

    The following table summarizes the theoretical and expected quantitative mass spectrometry data for both the native and derivatized states of Allyl α-D-mannopyranoside. Analysts should use these exact m/z values to calibrate extraction windows during data processing.

    Analyte StateAdduct TypeTheoretical Precursor (m/z)Key Diagnostic Fragment (m/z)Mechanistic Fragment Assignment
    Native [M+Na]⁺243.084185.042[M+Na - C₃H₆O]⁺ (Loss of Allyl Alcohol)
    Native [M+NH₄]⁺238.128163.060[M+H - C₃H₆O]⁺ (Protonated B₁ Ion)
    Per-O-Acetylated [M+Na]⁺411.126353.084[M+Na - C₃H₆O]⁺ (Loss of Allyl Alcohol)
    Per-O-Acetylated [M+Na]⁺411.126333.115[M+Na - C₂H₄O₂ - H₂O]⁺ (Loss of Acetic Acid)

    Conclusion

    The mass spectrometric characterization of Allyl α-D-mannopyranoside relies on exploiting its gas-phase thermodynamics through targeted alkali adduction and understanding the kinetic lability of its O-glycosidic bond. By combining direct ESI-MS/MS with per-O-acetylation derivatization, researchers can establish a self-validating analytical loop. This ensures absolute confidence in the structural integrity of this vital carbohydrate building block before it is deployed in downstream synthetic or biological applications.

    References

    • Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. PMC / nih.gov.
    • Multidimensional Mass Spectral Similarity Algorithm: Discriminate Disaccharide and Flavonoid Isomers Coupled with Online Energy-Resolved Acquisition and Electron Activation Dissociation. Analytical Chemistry / acs.org.
    • Simple Glycosylation Reaction of Allyl Glycosides. ResearchGate.

    Sources

    Exploratory

    An In-depth Technical Guide to the Solubility and Stability of Allyl α-D-mannopyranoside

    Executive Summary: Allyl α-D-mannopyranoside is a vital biochemical reagent in glycobiology research, playing a crucial role in the synthesis of complex carbohydrates and glycoproteins.[1][2][3] Its utility in drug devel...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: Allyl α-D-mannopyranoside is a vital biochemical reagent in glycobiology research, playing a crucial role in the synthesis of complex carbohydrates and glycoproteins.[1][2][3] Its utility in drug development and various biochemical assays necessitates a thorough understanding of its physicochemical properties, particularly its solubility in common laboratory solvents and its stability under various experimental conditions. This guide provides a comprehensive analysis of the solubility and stability of Allyl α-D-mannopyranoside, offering field-proven insights and detailed experimental protocols to support researchers, scientists, and drug development professionals. While direct, quantitative solubility and stability data for this specific compound are not extensively published, this guide synthesizes information from analogous compounds and established principles of carbohydrate chemistry to provide a robust framework for its use.

    Introduction to Allyl α-D-mannopyranoside

    Allyl α-D-mannopyranoside is a monosaccharide derivative characterized by an allyl group attached to the anomeric carbon of a mannose ring. This unique structure allows it to serve as a versatile building block in glycosylation reactions for the synthesis of more complex oligosaccharides and glycoconjugates.[2][4] It is widely used in glycobiology to study carbohydrate-protein interactions, which are fundamental to understanding immune responses and for potential vaccine development.[1][2][3] The allyl group provides a reactive handle for further chemical modifications, making it a valuable tool in bioconjugation techniques to enhance the stability and functionality of proteins.[2]

    Physicochemical Properties:

    Property Value Source
    Molecular Formula C₉H₁₆O₆ [5][6]
    Molecular Weight 220.22 g/mol [5][6]
    Appearance Solid [5][7]
    Melting Point 94-100 °C [5]

    | Storage Temperature | 2-8°C |[5][8] |

    Solubility Profile

    A comprehensive understanding of a compound's solubility is critical for its effective use in experimental assays and for the development of formulations. While specific quantitative solubility data for Allyl α-D-mannopyranoside is limited, a qualitative profile can be inferred from the general properties of glycosides and related compounds.[9]

    Inferred Solubility in Common Laboratory Solvents:

    SolventExpected SolubilityRationale
    Water HighThe multiple hydroxyl groups of the mannose ring contribute to its hydrophilicity and favor solubility in aqueous solutions.[10]
    Methanol, Ethanol SolublePolar protic solvents are generally effective at dissolving polar glycosides.[9]
    Dimethyl Sulfoxide (DMSO) SolubleDMSO is a versatile polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[7]
    Dimethylformamide (DMF) SolubleSimilar to DMSO, DMF is a polar aprotic solvent suitable for dissolving many glycosides.
    Non-polar Organic Solvents (e.g., Chloroform, Diethyl Ether) PoorThe highly polar nature of the glycoside makes it poorly soluble in non-polar solvents.[11]
    Strategies for Enhancing Aqueous Solubility

    In cases where aqueous solubility may be a limiting factor, particularly at high concentrations, several strategies can be employed:

    • Co-solvent Systems: The use of a mixture of solvents can sometimes improve solubility compared to a single solvent.[12]

    • Gentle Warming and Mixing: Briefly warming the aqueous medium (e.g., to 37°C) and vortexing can aid in dissolution.[12]

    • Solubilizing Agents: The use of agents like cyclodextrins can form inclusion complexes that enhance the apparent solubility of glycosides.[12][13]

    Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

    This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[9]

    Objective: To determine the saturation solubility of Allyl α-D-mannopyranoside in a given solvent at a specific temperature.

    Materials:

    • Allyl α-D-mannopyranoside (solid)

    • Solvent of interest (e.g., water, DMSO, ethanol)

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker bath

    • Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

    • High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical method

    • Volumetric flasks and pipettes

    Methodology:

    • Preparation of Supersaturated Solution: Add an excess amount of solid Allyl α-D-mannopyranoside to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that saturation is reached.[11]

    • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[9][11]

    • Phase Separation: After equilibration, allow the vials to stand at the same temperature to permit the excess solid to settle. Carefully separate the saturated solution from the undissolved solid by either centrifugation or filtration.[9][11]

    • Quantification: Accurately dilute a known volume of the clear supernatant with the appropriate solvent. Analyze the concentration of Allyl α-D-mannopyranoside in the diluted sample using a validated analytical method, such as HPLC. A standard calibration curve must be prepared for accurate quantification.[11]

    • Calculation: Calculate the solubility, typically expressed in mg/mL or mol/L, based on the concentration determined in the saturated solution and the dilution factor.[11]

    G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or Filter B->C D Dilute supernatant C->D E Quantify by HPLC D->E F Calculate Solubility E->F

    Caption: Workflow for solubility determination using the shake-flask method.

    Stability Profile

    The stability of Allyl α-D-mannopyranoside is a critical parameter for ensuring the integrity and reproducibility of experimental results. Glycosides can be susceptible to degradation under various conditions, including extremes of pH, elevated temperatures, and enzymatic activity.[14]

    pH Stability

    The glycosidic bond in Allyl α-D-mannopyranoside is an acetal linkage, which is susceptible to acid-catalyzed hydrolysis.[14]

    • Acidic Conditions: In acidic environments, the glycosidic oxygen is protonated, followed by cleavage of the C-O bond to release the allyl alcohol and the mannose sugar. The rate of hydrolysis is dependent on the pH and temperature.

    • Neutral to Slightly Acidic pH: Stability is generally expected to be highest in the neutral to slightly acidic pH range.[9]

    • Alkaline Conditions: While generally more stable to alkaline hydrolysis than esters, strong alkaline conditions can potentially lead to degradation, although C-glycosides are resistant to acid hydrolysis.[14]

    Temperature Stability

    Elevated temperatures can accelerate the chemical degradation of glycosides, particularly in solution.[9]

    • Storage: For long-term storage, it is recommended to keep Allyl α-D-mannopyranoside at 2-8°C.[5][8] In solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised.[6]

    • Experimental Conditions: During experiments, it is important to consider the thermal stability, especially for assays conducted at elevated temperatures. Short-term exposure to temperatures such as 37°C is generally acceptable, but prolonged incubation may lead to degradation.

    Enzymatic Stability

    The stability of Allyl α-D-mannopyranoside in the presence of enzymes is highly dependent on the specific enzymes present.

    • Glycosidases: Enzymes such as α-mannosidases can specifically cleave the α-glycosidic bond, releasing mannose and allyl alcohol.[15] The susceptibility to enzymatic degradation is a key aspect of its biological activity and metabolism.[16]

    • Enzyme Specificity: It is important to note that glycosidases exhibit specificity for the type of glycosidic linkage (α or β).[14] Invertase, for example, hydrolyzes α-glycosides, while emulsin acts on β-glycosides.[14]

    Experimental Protocol: Stability Assessment

    A comprehensive stability study involves subjecting the compound to a range of conditions and monitoring its degradation over time.[17][18]

    Objective: To evaluate the stability of Allyl α-D-mannopyranoside under various pH and temperature conditions.

    Materials:

    • Allyl α-D-mannopyranoside

    • Buffers of varying pH (e.g., pH 4, 7, 9)

    • Constant temperature incubators or water baths

    • HPLC system with a stability-indicating method

    • Vials with screw caps

    Methodology:

    • Sample Preparation: Prepare solutions of Allyl α-D-mannopyranoside in the different pH buffers at a known concentration.

    • Incubation: Aliquot the solutions into vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

    • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw a sample from each condition.

    • Analysis: Immediately analyze the samples by a validated, stability-indicating HPLC method to quantify the remaining amount of Allyl α-D-mannopyranoside and detect the formation of any degradation products.[19]

    • Data Evaluation: Plot the concentration of Allyl α-D-mannopyranoside as a function of time for each condition to determine the degradation kinetics and estimate the shelf-life under those conditions.

    G cluster_setup Experimental Setup cluster_monitoring Monitoring cluster_analysis Data Analysis A Prepare solutions at various pH B Incubate at different temperatures A->B C Withdraw samples at time intervals B->C D Analyze by stability-indicating HPLC C->D E Plot concentration vs. time D->E F Determine degradation kinetics E->F

    Caption: Workflow for stability assessment of Allyl α-D-mannopyranoside.

    Conclusion

    Allyl α-D-mannopyranoside is a valuable tool in glycobiology and drug discovery. A thorough understanding of its solubility and stability is paramount for its effective application. This guide provides a foundational understanding of these properties, along with practical experimental protocols. While inferences from related compounds are useful, researchers are encouraged to perform specific solubility and stability studies tailored to their unique experimental conditions to ensure accurate and reproducible results.

    References

    • Technical Support Center: Overcoming Low Solubility of Glycoside Derivatives in Assays - Benchchem. (n.d.).
    • A Technical Guide to the Solubility of 6-Hydroxyflavone-beta-D-glucoside in Laboratory Solvents - Benchchem. (n.d.).
    • Allyl α-D-mannopyranoside | Glycobiology - MedchemExpress.com. (n.d.).
    • Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC. (n.d.).
    • In-depth Technical Guide: Galioside Solubility and Stability - Benchchem. (n.d.).
    • Allyl α-D-galactopyranoside - Chem-Impex. (n.d.).
    • Allyl α-D-mannopyranoside | Glycobiology - MedchemExpress.com. (n.d.).
    • Allyl a- D -mannopyranoside 95 41308-76-3 - Sigma-Aldrich. (n.d.).
    • Allyl α-D-mannopyranoside | MedChemExpress. (n.d.).
    • ALLYL-ALPHA-D-MANNOPYRANOSIDE | 41308-76-3 - ChemicalBook. (n.d.).
    • Allyl α-D-mannopyranoside | Biochemical Assay Reagents | 41308-76-3 | Invivochem. (n.d.).
    • Allyl a- D -mannopyranoside 95 41308-76-3 - Sigma-Aldrich. (n.d.).
    • Glycosides. (n.d.).
    • Stability testing of existing active substances and related finished products. (2023, July 13).
    • Multi-enzymatic degradation of glycosides: a novel non-hydrolytic pathway in the bacterial domain of life - TU Graz Repository. (n.d.).
    • Effect of temperature on the activity and stability of immobilized and free ALDH. (A) - ResearchGate. (n.d.).
    • 6-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside, a unique plant N-glycan motif containing arabinose - PubMed. (2000, November 3).
    • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (n.d.).
    • Allyl α-D-mannopyranoside, min. 95 %, 1 g | Astech Ireland Ltd. (n.d.).
    • Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA). (n.d.).
    • Safety Data Sheet: Methyl α-D-mannopyranoside - Carl ROTH. (n.d.).
    • Degradation and Turnover of Glycans - Essentials of Glycobiology - NCBI Bookshelf. (n.d.).
    • asean guideline on stability study of drug product | fda. (2005, February 22).
    • 1 STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS USP Compounding Expert Committee - US Pharmacopeia (USP). (2014, January 13).
    • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. (n.d.).

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    Foundational

    Biochemical characterization of alpha-D-mannosidase

    An In-depth Technical Guide to the Biochemical Characterization of Alpha-D-Mannosidase This guide provides a comprehensive framework for the biochemical characterization of α-D-mannosidase (EC 3.2.1.24), an exoglycosidas...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide to the Biochemical Characterization of Alpha-D-Mannosidase

    This guide provides a comprehensive framework for the biochemical characterization of α-D-mannosidase (EC 3.2.1.24), an exoglycosidase critical to the catabolism of N-linked glycoproteins[1][2]. As a key enzyme in cellular homeostasis, its dysfunction is linked to the lysosomal storage disease α-mannosidosis and its inhibition is a target in cancer therapy research[3][4]. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower robust and insightful experimentation.

    The Foundation: Purification of α-D-Mannosidase

    A homogenous enzyme preparation is the bedrock of reliable biochemical characterization. The objective is to isolate α-D-mannosidase from cellular lysates, removing contaminating proteins and other glycosidases that would interfere with subsequent activity and inhibition assays. The purification strategy often involves a multi-step chromatographic process, leveraging the enzyme's unique physicochemical properties.

    A typical purification workflow may involve initial fractionation followed by a series of column chromatography steps. For instance, α-D-mannosidase from alfalfa was purified 1340-fold using a combination of ammonium sulfate precipitation, hydroxyapatite chromatography, and gel filtration[5][6]. The addition of zinc ions (Zn²⁺) during purification is often crucial for stabilizing the enzyme, as many α-mannosidases are zinc metalloenzymes[7][8].

    Diagram 1: General Purification Workflow for α-D-Mannosidase

    Purification_Workflow Crude_Extract Crude Cell Lysate or Tissue Homogenate Ammonium_Sulfate (NH₄)₂SO₄ Precipitation (Fractional Separation) Crude_Extract->Ammonium_Sulfate Dialysis Dialysis (Buffer Exchange) Ammonium_Sulfate->Dialysis Ion_Exchange Ion-Exchange Chromatography (e.g., DEAE-Cellulose) Dialysis->Ion_Exchange Affinity_Chromo Affinity Chromatography (e.g., Concanavalin A) Ion_Exchange->Affinity_Chromo Size_Exclusion Size-Exclusion Chromatography (e.g., Sephadex G-200) Affinity_Chromo->Size_Exclusion Pure_Enzyme Purified α-Mannosidase Size_Exclusion->Pure_Enzyme

    Caption: A multi-step strategy for purifying α-D-mannosidase.

    Protocol 1: Purification of α-D-Mannosidase (Illustrative Example)

    This protocol is a generalized workflow; specific buffer compositions and gradient parameters must be optimized for the enzyme source.

    • Preparation of Crude Extract: Homogenize cells or tissues in an ice-cold lysis buffer (e.g., 50 mM potassium phosphate, pH 7.5). Centrifuge at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteins.

    • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the crude extract on ice with gentle stirring. Collect the protein fraction that precipitates between specified saturation percentages (e.g., 40-70%). This step concentrates the target protein and removes many contaminants.

    • Dialysis: Resuspend the protein pellet in a minimal volume of buffer and dialyze extensively against the starting buffer for the next chromatography step (e.g., ion-exchange buffer) to remove excess salt.

    • Ion-Exchange Chromatography (IEX): Load the dialyzed sample onto an IEX column (e.g., DEAE-cellulose for anion exchange)[9]. Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl). Collect fractions and assay for α-mannosidase activity to identify the fractions containing the enzyme.

    • Affinity Chromatography: Pool the active fractions from IEX and apply them to a Concanavalin A-Sepharose column. This step is effective for many α-mannosidases as they are often glycoproteins[10]. Elute the enzyme with a solution containing a competitive ligand, such as methyl-α-D-mannopyranoside.

    • Size-Exclusion Chromatography (SEC): As a final polishing step, apply the concentrated, active fractions to a gel filtration column (e.g., Sephadex G-200)[6]. This separates proteins based on their molecular size and can yield a highly purified enzyme.

    • Purity Assessment: At each stage, assess the purity of the enzyme preparation using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). The final purified enzyme should ideally appear as a single band[5][6].

    Quantifying Activity: The Enzymatic Assay

    A reliable and reproducible assay is essential for all aspects of characterization. The most common methods utilize chromogenic or fluorogenic substrates that release a detectable molecule upon enzymatic cleavage.

    • Chromogenic Substrate: 4-nitrophenyl-α-D-mannopyranoside (pNPM) is widely used. Hydrolysis by α-mannosidase releases 4-nitrophenol (p-nitrophenol), which, under alkaline conditions, develops an intense yellow color that can be quantified spectrophotometrically at 405 nm[11].

    • Fluorogenic Substrate: 4-methylumbelliferyl-α-D-mannoside releases the highly fluorescent 4-methylumbelliferone upon cleavage, offering higher sensitivity for detecting low enzyme concentrations[12].

    Diagram 2: Workflow for a Colorimetric α-Mannosidase Assay

    Assay_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Detection & Analysis Enzyme Add Enzyme Sample (e.g., 10 µL) to well Buffer Add Assay Buffer (to adjust volume) Enzyme->Buffer Substrate Add Substrate (e.g., pNPM) Buffer->Substrate Incubate Incubate at Optimal Temp (e.g., 37°C for 15-30 min) Substrate->Incubate Stop Add Stop Reagent (e.g., Na₂CO₃) Incubate->Stop Measure Measure Absorbance at 405 nm Stop->Measure Calculate Calculate Activity (vs. Standard Curve) Measure->Calculate

    Caption: Step-by-step process for quantifying enzyme activity.

    Protocol 2: Standard Colorimetric Activity Assay

    This protocol is adapted for a 96-well plate format for high-throughput analysis.

    • Reagent Preparation:

      • Assay Buffer: Prepare a buffer optimal for the specific α-mannosidase (e.g., 100 mM sodium acetate, pH 4.5).

      • Substrate Solution: Dissolve p-nitrophenyl-α-D-mannopyranoside in the assay buffer to a final concentration of 2-5 mM.

      • Stop Reagent: Prepare a 1 M sodium carbonate (Na₂CO₃) solution.

      • Standard: Prepare a series of known concentrations of p-nitrophenol in assay buffer to generate a standard curve.

    • Assay Procedure:

      • Add 10-20 µL of the enzyme sample to the wells of a 96-well plate.

      • Add assay buffer to bring the total volume to 50 µL.

      • To initiate the reaction, add 50 µL of the pre-warmed Substrate Solution to each well.

      • Incubate the plate at the optimal temperature (e.g., 37°C) for a fixed time (e.g., 15-30 minutes). Ensure the reaction is in the linear range.

      • Stop the reaction by adding 100 µL of Stop Reagent to each well.

    • Data Analysis:

      • Measure the absorbance of each well at 405 nm using a microplate reader.

      • Subtract the absorbance of a blank (containing no enzyme).

      • Determine the amount of p-nitrophenol released using the standard curve.

      • Calculate the enzyme activity, typically expressed in Units (U), where 1 U is the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.

    Core Biochemical Properties

    A. Optimal pH and Temperature

    Enzyme activity is profoundly influenced by pH and temperature. Determining the optimal conditions is crucial for designing assays and understanding the enzyme's physiological environment.

    • pH Optimum: The pH at which the enzyme exhibits maximum activity. Most lysosomal α-mannosidases have an acidic pH optimum, typically between 4.0 and 5.0, consistent with their location[2][12]. Neutral α-mannosidases active in the cytosol or serum have optima between pH 5.2 and 7.3[10][13][14].

    • Temperature Optimum: The temperature at which the reaction rate is highest. For most mammalian enzymes, this is around 37-55°C[2][15]. Enzymes from thermophiles can have much higher optima, up to 90°C[16].

    • Stability: It is also critical to determine the pH range and temperature at which the enzyme remains stable over time. For example, some α-mannosidases are stable between pH 4.0 and 7.0 but undergo irreversible inactivation at more acidic pH values[5][6][12].

    Protocol 3: Determination of pH and Temperature Optima

    • pH Optimum: Set up a series of reactions using a range of buffers covering pH values from 3.0 to 9.0. Perform the standard activity assay at a constant, non-limiting substrate concentration and temperature. Plot activity against pH to find the optimum.

    • Temperature Optimum: Perform the standard activity assay at the optimal pH across a range of temperatures (e.g., 20°C to 80°C). Plot activity against temperature to determine the optimum.

    • Thermostability: Pre-incubate the enzyme at various temperatures for different time intervals (e.g., 0-120 min) before adding the substrate to measure the remaining activity. This determines the temperature at which the enzyme loses stability[17].

    Enzyme Source pH Optimum Temperature Optimum (°C) Reference(s)
    Jack Bean (Canavalia ensiformis)4.0–5.0~70[12]
    Aspergillus sp.6.0–6.550–55[15]
    Thermotoga maritima6.090[16]
    Starfish (Asterias rubens) Lysosomal4.5–5.037[2]
    Pseudothermotoga thermarum6.075-90[17]
    B. Enzyme Kinetics: Michaelis-Menten Analysis

    Kinetic analysis provides fundamental insights into the enzyme's catalytic efficiency and its affinity for a substrate. The Michaelis-Menten parameters, K_m (Michaelis constant) and V_max (maximum velocity), are determined by measuring the initial reaction rate at various substrate concentrations.

    • K_m: Represents the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the enzyme's affinity for the substrate; a lower K_m indicates a higher affinity.

    • V_max: The maximum rate of reaction when the enzyme is saturated with the substrate. It is proportional to the enzyme concentration.

    • k_cat/K_m: The catalytic efficiency, representing the enzyme's ability to convert substrate to product.

    Diagram 3: Workflow for Michaelis-Menten Kinetic Analysis

    Kinetics_Workflow Prep Prepare Serial Dilutions of Substrate (e.g., pNPM) Assay Perform Activity Assay for Each Substrate Concentration Prep->Assay Measure Measure Initial Velocity (v₀) for Each Concentration Assay->Measure Plot Plot v₀ vs. [Substrate] Measure->Plot Fit Fit Data to Michaelis-Menten Equation (Non-linear Regression) Plot->Fit Determine Determine Km and Vmax Fit->Determine

    Caption: Experimental pipeline for determining key kinetic parameters.

    Protocol 4: Determining K_m and V_max

    • Set up a series of reactions, each with a fixed amount of enzyme.

    • Vary the concentration of the substrate (e.g., pNPM) over a wide range, typically from 0.1 x K_m to 10 x K_m (a preliminary experiment may be needed to estimate the K_m).

    • Measure the initial reaction velocity (v₀) for each substrate concentration. It is critical to measure the rate during the linear phase of product formation.

    • Plot v₀ versus substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to obtain the most accurate values for K_m and V_max.

    Enzyme Source Substrate K_m Reference(s)
    Aspergillus sp.p-nitrophenyl-α-D-mannopyranoside83 µM[15]
    Jack Beanp-nitrophenyl-α-D-mannoside2.5 mM[12]
    Jack Bean4-methylumbelliferyl-α-mannoside10.52 µM[12]
    Trypanosoma cruzi (Neutral)p-nitrophenyl α-D-mannoside87 µM[18]
    C. Substrate Specificity

    α-Mannosidases act on terminal, non-reducing α-D-mannose residues but can show marked specificity for the glycosidic linkage (e.g., α-1,2, α-1,3, α-1,4, or α-1,6)[12][16][19]. This is determined by incubating the enzyme with various manno-oligosaccharides and analyzing the cleavage products, often by HPLC or mass spectrometry. For instance, human lysosomal α-mannosidase hydrolyzes α(1-2), α(1-3), and α(1-6) linkages, whereas some bacterial enzymes are highly specific for α-1,3 linkages[19][20][21].

    Modulation of Activity: Cofactors and Inhibitors

    A. Role of Metal Ions

    The activity of many α-mannosidases is dependent on or modulated by metal ions.

    • Zinc (Zn²⁺): Many α-mannosidases, particularly the acidic/lysosomal forms from jack bean and mammalian tissues, are zinc metalloenzymes. Zn²⁺ is essential for both activity and stability[7][8][13].

    • Other Cations: Neutral α-mannosidases can be activated by other ions like Co²⁺, Fe²⁺, or Mn²⁺[13][22]. Conversely, heavy metal ions such as Cu²⁺, Hg²⁺, and Ag⁺ are often potent inhibitors[12][15].

    • Chelating Agents: Reagents like EDTA can inactivate zinc-dependent enzymes by sequestering the essential Zn²⁺ ion. This inactivation can often be reversed by the addition of excess Zn²⁺[7][8][23].

    Protocol 5: Assessing Metal Ion Dependence

    • Prepare the enzyme in a metal-free buffer, potentially by dialysis against a buffer containing EDTA, followed by extensive dialysis against a metal-free buffer.

    • Set up activity assays containing various metal ions (e.g., Zn²⁺, Co²⁺, Mn²⁺, Fe²⁺, Cu²⁺, Mg²⁺) at a fixed concentration (e.g., 1 mM).

    • Include a control with no added metal ions and another with EDTA to confirm chelation-induced inactivation.

    • Measure the activity in each condition to determine which ions activate or inhibit the enzyme.

    B. Inhibitor Analysis

    Inhibitors are invaluable tools for studying enzyme mechanisms and serve as leads for therapeutic development. α-Mannosidase inhibitors are often iminosugars or alkaloids that mimic the transition state of the mannoside cleavage reaction[4].

    Inhibitor Class / Mechanism Typical Target(s) Reference(s)
    Swainsonine Indolizidine alkaloid, potent competitive inhibitorClass II α-mannosidases (Golgi, Lysosomal)[3][4][24]
    1-Deoxymannojirimycin (DMJ) Iminosugar, competitive inhibitorGolgi α-mannosidase I[25][26]
    Mannostatin A Competitive inhibitorLysosomal α-mannosidases[24]
    Kifunensine Potent inhibitorGolgi α-mannosidase I[18]
    EDTA Chelating agentZinc-dependent α-mannosidases[7][8]

    Protocol 6: Inhibitor Screening and K_i Determination

    • IC₅₀ Determination: To screen for inhibitory activity, perform the standard assay in the presence of various concentrations of the potential inhibitor. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ (the concentration required for 50% inhibition).

    • K_i Determination: To determine the inhibition constant (K_i) and the mode of inhibition (e.g., competitive, non-competitive), perform a full kinetic analysis (as in Protocol 4) in the presence of several fixed concentrations of the inhibitor. The data can be analyzed using Lineweaver-Burk plots or, more accurately, by global non-linear fitting to the appropriate inhibition models.

    Conclusion

    The comprehensive biochemical characterization of α-D-mannosidase, from purification to detailed kinetic and inhibitor analysis, provides a deep understanding of its function, mechanism, and physiological role. The methodologies outlined in this guide establish a self-validating framework for generating high-quality, reproducible data. Such detailed characterization is not merely an academic exercise; it is a prerequisite for elucidating the enzyme's role in disease and for the rational design of specific inhibitors for therapeutic applications.

    References

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    • ResearchGate. (n.d.). pH and temperature dependence on α-mannosidase PtαMan activity. [Link]

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    • Cenci di Bello, I., et al. (1991). The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. Biochemical Journal, 275(Pt 3), 701–707. [Link]

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    • Davies, G. J., et al. (2010). Structure and Kinetic Investigation of Streptococcus pyogenes Family GH38 α-Mannosidase. PLoS ONE, 5(2), e9002. [Link]

    • De Piras, V., & Poerio, E. (1980). Purification and properties of alpha-D-mannosidase from the germinated seeds of Medicago sativa (alfalfa). PubMed. [Link]

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    • Lu, S., et al. (2022). Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine. Journal of the American Chemical Society, 144(30), 13586–13591. [Link]

    • Snaith, S. M., & Levvy, G. A. (1968). Purification and properties of α-d-mannosidase from jack-bean meal. Biochemical Journal, 110(4), 663–670. [Link]

    • Shashidhara, K. S., et al. (2012). Interaction of α-mannosidase from Aspergillus fischeri with glycosidase inhibitors, metal ions and group specific reagents. ResearchGate. [Link]

    • Hultberg, B., & Masson, P. K. (1976). Neutral Alpha-Mannosidase Activity in Human Serum. PubMed. [Link]

    • Gonzalez, D. S., et al. (2006). Site-specific glycosylation analysis of the bovine lysosomal alpha-mannosidase. PubMed. [Link]

    • Snaith, S. M. (1973). Activation by ferrous ions of an alpha-mannosidase in rat testis and liver. PubMed. [Link]

    • Gonzalez, D. S., et al. (2006). Site-specific glycosylation analysis of the bovine lysosomal α-mannosidase. Glycobiology, 16(5), 440-454. [Link]

    • Snaith, S. M. (1975). Characterization of Jack-Bean alpha-D-mannosidase as a Zinc Metalloenzyme. PubMed. [Link]

    • ResearchGate. (n.d.). Effect of zinc ions and of EDTA on α-mannosidase activity. [Link]

    • Agilent. (n.d.). alpha-Mannosidase Technical Data Sheet. [Link]

    • Malini, B., & Sadasivam, S. (2018). Alpha-Mannosidosis: Therapeutic Strategies. MDPI. [Link]

    • Nakagawa, T., et al. (2023). Biochemical characterization of the α-1,3-mannosidase AnGH92A from Aspergillus nidulans. Scientific Reports, 13, 835. [Link]

    • de Waard, P., et al. (1991). The substrate-specificity of human liver lysosomal alpha-mannosidase in relation to genetic alpha-mannosidosis. Biochemical Journal, 277(Pt 3), 775–785. [Link]

    • Thomas, B., & Aruna, K. (2018). Biochemical Characterization of a Lysosomal α-Mannosidase from the Starfish Asterias rubens. PubMed. [Link]

    • Gaikwad, S. M., Keskar, S. S., & Khan, M. I. (1995). Purification and characterization of alpha-D-mannosidase from Aspergillus sp. PubMed. [Link]

    • de Waard, P., et al. (1991). The substrate-specificity of human liver lysosomal alpha-mannosidase in relation to genetic alpha-mannosidosis. PubMed. [Link]

    • Vandersall-Nair, S., et al. (1997). Isolation and purification of a neutral α(1,2)-mannosidase from Trypanosoma cruzi. Glycobiology, 7(6), 837-846. [Link]

    • Nakagawa, T., et al. (2023). Biochemical characterization of the α-1,3-mannosidase AnGH92A from Aspergillus nidulans. ResearchGate. [Link]

    • Australian Government Department of Agriculture. (n.d.). Mannosidosis PDF. [Link]

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    • Marinkovic, D. V., & Marinkovic, J. N. (1976). Isolation and properties of alpha-D-mannosidase from human kidney. Biochemical Journal, 155(2), 217–223. [Link]

    • Daniel, P. F., et al. (1992). Substrate specificity of the bovine and feline neutral α-mannosidases. Biochemical Journal, 286(Pt 1), 223–229. [Link]

    • Thompson, A. J., et al. (2012). Structural and mechanistic insight into N-glycan processing by endo-α-mannosidase. Proceedings of the National Academy of Sciences, 109(3), 781-786. [Link]

    • Wisselaar, H. A., et al. (1993). Human lysosomal α-glucosidase: functional characterization of the glycosylation sites. Biochemical Journal, 290(Pt 1), 123–130. [Link]

    • Wikipedia. (n.d.). α-Mannosidase. [Link]

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    Exploratory

    Exploratory Studies in Stereoselective Mannosylation: A Guide to Navigating the Anomeric Landscape

    An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Mannosylation Challenge The stereoselective formation of glycosidic bonds is a cornerstone of modern chemical...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

    Introduction: The Mannosylation Challenge

    The stereoselective formation of glycosidic bonds is a cornerstone of modern chemical biology and drug discovery. Among the various glycosylation reactions, mannosylation—the formation of a glycosidic linkage with a mannose sugar—presents a unique and persistent challenge. The outcome of a mannosylation reaction is dictated by a delicate interplay of steric and electronic factors, often leading to a strong preference for the formation of the α-anomer. This guide provides a framework for designing and executing exploratory studies to navigate this complex landscape, with the goal of achieving predictable and high-fidelity control over stereoselectivity.

    The Anomeric Effect and the Inherent α-Preference

    The primary obstacle in stereoselective mannosylation is the inherent kinetic and thermodynamic preference for the α-glycoside. This is a consequence of the anomeric effect and the steric hindrance posed by the axial substituent at the C2 position of the mannose donor. During the reaction, the intermediate glycosyl oxocarbenium ion tends to favor a conformation that allows for an α-attack by the nucleophile (the glycosyl acceptor), which is stereoelectronically more favorable and sterically less hindered[1][2]. Consequently, achieving the 1,2-cis β-mannosidic linkage is notoriously difficult[1][3].

    The Synthetic Hurdle and Biological Significance of the β-Mannosidic Linkage

    The β-mannoside motif is a crucial structural component in numerous biologically significant molecules. It is found at the branch points of asparagine-linked (N-linked) glycopeptides, which are essential for proper protein folding and function, and serves as an antigenic determinant in the polysaccharides of pathogenic bacteria[1][3]. The difficulty in synthesizing these 1,2-cis β-linkages has spurred the development of a wide array of innovative chemical methods, making β-mannosylation a benchmark for assessing the power and subtlety of a glycosylation strategy.

    Core Principles: Key Parameters Influencing Stereoselectivity

    A successful exploratory study hinges on the systematic manipulation of key reaction parameters. Understanding the causal relationship between these variables and the stereochemical outcome is paramount. The glycosylation reaction's stereoselectivity is profoundly influenced by the interplay of the glycosyl donor's structure, the acceptor's reactivity, and the reaction conditions[4][5][6].

    The Glycosyl Donor: A Three-Part System

    The glycosyl donor is the most critical component. Its structure can be dissected into three key elements that collectively govern its reactivity and stereodirecting influence:

    • The Leaving Group: The nature of the anomeric leaving group (e.g., trichloroacetimidate, sulfoxide, phosphate, halide) dictates the conditions required for its activation and influences the equilibrium between different reactive intermediates.

    • The C2-Protecting Group: Unlike in glucose or galactose chemistry, a participating neighboring group at the C2 position is not available to direct the formation of a 1,2-trans product. Therefore, non-participating groups (e.g., benzyl ether) are standard, which allows the intrinsic electronic and steric properties of the system to dominate.

    • Global Protecting Groups (C3, C4, C6): These groups exert a profound remote influence on the reactivity and conformational flexibility of the donor. Electron-withdrawing groups (e.g., esters) generally decrease the donor's reactivity, while electron-donating groups (e.g., ethers) increase it. Conformationally constraining protecting groups, such as 4,6-O-benzylidene acetals, are particularly crucial for achieving high β-selectivity[5][7].

    The Glycosyl Acceptor: Nucleophilicity and Steric Demand

    The reactivity of the acceptor's hydroxyl group significantly impacts the reaction mechanism. Highly reactive, unhindered primary alcohols may favor a bimolecular (SN2-like) pathway, while less reactive, sterically hindered secondary or tertiary alcohols may promote a dissociative (SN1-like) mechanism. A systematic investigation often involves screening a panel of acceptors with varying steric and electronic properties to map the boundaries of a given mannosylation method[8].

    Reaction Conditions: The External Levers
    • Solvent: The choice of solvent plays a critical role in stabilizing or destabilizing charged intermediates. Ethereal solvents can favor α-selectivity, while nitrile solvents are often used for β-selective reactions[6][9]. Tetrahydrofuran (THF) has recently been identified as a stereomodulating additive that can promote high β-selectivity through a novel participation mechanism[1][10].

    • Temperature: Glycosylation reactions are highly sensitive to temperature. Lower temperatures (e.g., -78 °C to -40 °C) often favor the kinetically controlled product and can enhance stereoselectivity by minimizing anomerization or side reactions[9][11][12]. Determining the activation temperature of a glycosyl donor can be a key step in optimizing a reaction[11][12].

    • Promoter/Catalyst: The activator, whether a stoichiometric promoter (e.g., TMSOTf) or a catalyst (e.g., a thiourea derivative), controls the rate of formation of the key reactive intermediates. The choice of promoter must be matched to the donor's leaving group and the desired reaction pathway.

    Strategies for Stereoselective β-Mannosylation: Overcoming the Anomeric Barrier

    The synthesis of the β-mannosidic linkage requires strategies that override the inherent α-directing tendencies of the mannosyl donor.

    The Crich β-Mannosylation: A Paradigm Shift

    The method developed by Crich and coworkers represents a landmark in carbohydrate chemistry. It relies on the use of a 4,6-O-benzylidene-protected mannosyl donor. This conformational constraint is proposed to favor an SN2-like displacement of an in-situ formed α-glycosyl triflate, leading to inversion of stereochemistry at the anomeric center and formation of the β-mannoside[13].

    D 4,6-O-Benzylidene Mannosyl Donor (α) Tf α-Mannosyl Triflate (Contact Ion Pair) D->Tf Promoter (e.g., Tf2O) -78 °C P β-Mannoside Product Tf->P SN2-like Attack A Glycosyl Acceptor (ROH) A->Tf

    Sources

    Foundational

    The Central Role of Mannose in Glycoprotein Architecture and Function: A Technical Guide

    Abstract Mannose, a C-2 epimer of glucose, is a monosaccharide of profound importance in cellular biology, particularly in the post-translational modification of proteins. As a fundamental component of glycoproteins, man...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    Mannose, a C-2 epimer of glucose, is a monosaccharide of profound importance in cellular biology, particularly in the post-translational modification of proteins. As a fundamental component of glycoproteins, mannose residues are integral to their correct folding, stability, trafficking, and a myriad of recognition events that govern cell-cell communication, immune responses, and pathogen interactions. This in-depth technical guide provides a comprehensive overview of the multifaceted roles of mannose in glycoprotein structure and function. We will explore the biosynthesis of mannose and its activated forms, its incorporation into N-linked and O-linked glycans, its critical function in the endoplasmic reticulum quality control system, and its role as a molecular signal in cellular targeting and immune surveillance. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the glycobiology of mannose and its implications in health and disease.

    Introduction: The Significance of Mannose in Glycobiology

    Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is one of the most common and complex post-translational modifications. Among the monosaccharide building blocks, mannose holds a position of particular prominence. It is a dominant component of N-linked glycans and is also found in O-linked and C-linked glycosylation, as well as in glycosylphosphatidylinositol (GPI) anchors.[1][2] The structural diversity and strategic positioning of mannose residues on glycoproteins endow them with a vast array of functional capabilities that are essential for cellular homeostasis and organismal health.

    The significance of mannose is underscored by the existence of a group of genetic disorders known as Congenital Disorders of Glycosylation (CDG), many of which arise from defects in mannose metabolism or its incorporation into glycans.[2] Furthermore, the mannosylated surfaces of many pathogens are recognized by the innate immune system, highlighting the role of mannose in host-pathogen interactions.[3] In the realm of biotherapeutics, the glycosylation profile of recombinant proteins, including the mannose content, is a critical quality attribute that influences their efficacy, stability, and immunogenicity.[4][5]

    This guide will delve into the core principles of mannose glycobiology, providing a detailed examination of its journey from a simple sugar to a key player in complex biological processes.

    Mannose Metabolism and the Generation of Glycosylation Precursors

    The journey of mannose into the intricate world of glycoproteins begins with its metabolic activation. While a significant portion of mannose utilized for glycosylation is derived from glucose via the action of phosphomannose isomerase (MPI), extracellular mannose can also be taken up by cells and directly enter the glycosylation pathway.[1][6] In cultured hepatoma cells, for instance, the majority of mannose for glycoprotein biosynthesis originates from extracellular sources.[1]

    The central pathway involves the following key steps:

    • Phosphorylation: Mannose is phosphorylated by hexokinase to generate mannose-6-phosphate (Man-6-P).

    • Isomerization: Man-6-P is converted to mannose-1-phosphate (Man-1-P) by phosphomannomutase 2 (PMM2).

    • Activation: Man-1-P is then activated to GDP-mannose by GDP-mannose pyrophosphorylase (GMPP). GDP-mannose is a key nucleotide sugar donor for mannosyltransferases.[7]

    • Dolichol-Phosphate-Mannose (Dol-P-Man) Synthesis: For N-linked glycosylation and some O-linked mannosylation, mannose is transferred from GDP-mannose to dolichol phosphate to form dolichol-phosphate-mannose (Dol-P-Man), another critical mannose donor.[2]

    Defects in these enzymatic steps can lead to severe diseases. For example, mutations in the PMM2 gene are the most common cause of CDG type Ia, highlighting the essential nature of this pathway.

    Diagram: Mannose Metabolism and Activation

    Mannose_Metabolism Glucose Glucose Man_6_P Mannose-6-Phosphate Glucose->Man_6_P MPI Extracellular_Mannose Extracellular Mannose Mannose Mannose Extracellular_Mannose->Mannose Mannose->Man_6_P Hexokinase Man_1_P Mannose-1-Phosphate Man_6_P->Man_1_P PMM2 GDP_Man GDP-Mannose Man_1_P->GDP_Man GMPP Dol_P_Man Dolichol-P-Mannose GDP_Man->Dol_P_Man Glycoproteins Glycoproteins GDP_Man->Glycoproteins Mannosyltransferases Dol_P_Man->Glycoproteins Mannosyltransferases ER_Quality_Control cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Glc1Man9GlcNAc2 Glc1Man9GlcNAc2 Nascent_Glycoprotein->Glc1Man9GlcNAc2 Glucosidase I/II Calnexin_Calreticulin Calnexin/ Calreticulin Glc1Man9GlcNAc2->Calnexin_Calreticulin Man9GlcNAc2 Man9GlcNAc2 Correctly_Folded Correctly Folded Glycoprotein Man9GlcNAc2->Correctly_Folded Misfolded Misfolded Glycoprotein Man9GlcNAc2->Misfolded Man8GlcNAc2 Man8GlcNAc2 ERAD ERAD Pathway Man8GlcNAc2->ERAD Calnexin_Calreticulin->Man9GlcNAc2 Glucosidase II Golgi Exit to Golgi Correctly_Folded->Golgi Misfolded->Glc1Man9GlcNAc2 UGGT Misfolded->Man8GlcNAc2 ER Mannosidase I

    Caption: The role of mannose trimming in ER protein quality control.

    The Versatility of O-Linked and C-Linked Mannosylation

    While N-linked glycosylation is a major pathway, mannose is also a key player in other forms of glycosylation.

    O-Linked Mannosylation

    O-linked mannosylation involves the attachment of mannose to the hydroxyl group of serine or threonine residues. [8]This process is initiated in the ER by protein O-mannosyltransferases (POMTs) using Dol-P-Man as the mannose donor. [8][9]O-mannosylation is less common than O-GalNAc glycosylation but is essential for the function of a subset of proteins, most notably α-dystroglycan. [8][10] The proper O-mannosylation of α-dystroglycan is critical for its interaction with extracellular matrix proteins, and defects in this pathway lead to a group of severe congenital muscular dystrophies known as dystroglycanopathies. [11][12]The O-mannose glycans on α-dystroglycan can be extensively elongated in the Golgi to form complex structures. [9][11]

    C-Linked Mannosylation

    C-mannosylation is a rare but important modification where a mannose residue is attached via a C-C bond to the indole ring of a tryptophan residue. [13]This modification occurs on tryptophan residues within a specific consensus sequence (WxxW/C) and is thought to enhance the stability of the protein domain where it is found. [13]

    Mannose as a Functional Ligand: Recognition and Signaling

    Beyond its structural roles, the terminal mannose residues on glycoproteins serve as crucial recognition markers, mediating a wide range of biological processes.

    The Mannose Receptor (CD206)

    The Mannose Receptor (MR), also known as CD206, is a C-type lectin primarily expressed on the surface of macrophages and immature dendritic cells. [14][15]It plays a key role in both innate and adaptive immunity by recognizing and binding to terminal mannose, fucose, and N-acetylglucosamine residues on the surface of various pathogens, including bacteria, fungi, and viruses. [3][14] Upon binding, the MR mediates the phagocytosis and subsequent degradation of these microorganisms. [14]In dendritic cells, the MR also facilitates the uptake of mannosylated antigens for processing and presentation to T cells, thus linking innate and adaptive immunity. [14][16] The MR also has homeostatic functions, including the clearance of certain endogenous glycoproteins from circulation. [14][17]

    The Mannose-6-Phosphate (M6P) Pathway for Lysosomal Targeting

    The trafficking of newly synthesized lysosomal enzymes to the lysosome is a classic example of mannose-mediated signaling. In the cis-Golgi, specific mannose residues on the high-mannose N-glycans of these enzymes are phosphorylated at the C-6 position, creating a mannose-6-phosphate (M6P) recognition marker. [18][19] This M6P tag is recognized by M6P receptors (MPRs) in the trans-Golgi network, which then sort and package the enzymes into clathrin-coated vesicles for delivery to the endosomes and ultimately the lysosomes. [18][20]The acidic environment of the endosome causes the dissociation of the enzyme from the receptor, and the M6P tag is removed within the lysosome. [20]The MPRs are then recycled back to the Golgi. [20] Defects in the M6P pathway, such as in I-cell disease, result in the mis-secretion of lysosomal enzymes and the accumulation of undigested material within lysosomes, leading to severe cellular dysfunction. [21]However, some cell types possess M6P-independent pathways for lysosomal targeting. [21]

    The Mannose-Binding Lectin (MBL) and the Lectin Pathway of Complement Activation

    Mannose-binding lectin (MBL) is a soluble pattern recognition molecule in the blood that plays a crucial role in the innate immune response. [22][23]MBL recognizes mannose and N-acetylglucosamine residues on the surface of pathogens. [3][22]Upon binding, MBL activates the lectin pathway of the complement system. [23][24] This activation cascade involves the MBL-associated serine proteases (MASPs), which cleave complement components C4 and C2, leading to the formation of a C3 convertase. [23][25]The subsequent steps of the complement cascade result in the opsonization of the pathogen for phagocytosis, the recruitment of inflammatory cells, and the direct lysis of the microbe. [22]

    Diagram: Mannose-Mediated Recognition and Signaling Pathways

    Mannose_Signaling cluster_Immune Immune Recognition cluster_Targeting Lysosomal Targeting Pathogen Pathogen (Mannosylated Surface) MR Mannose Receptor (CD206) Pathogen->MR Binds MBL Mannose-Binding Lectin (MBL) Pathogen->MBL Binds Macrophage Macrophage/ Dendritic Cell Phagocytosis Phagocytosis Macrophage->Phagocytosis Antigen_Presentation Antigen Presentation Macrophage->Antigen_Presentation MR->Macrophage Complement_Activation Lectin Pathway of Complement Activation MBL->Complement_Activation Lysosomal_Enzyme Lysosomal Enzyme (High-Mannose Glycan) M6P Mannose-6-Phosphate (M6P) Lysosomal_Enzyme->M6P Phosphorylation in Golgi MPR M6P Receptor M6P->MPR Binds in Trans-Golgi Network Lysosome Lysosome MPR->Lysosome Trafficking

    Caption: Key pathways involving mannose as a recognition signal.

    Methodologies for Studying Mannosylation

    The study of glycoprotein mannosylation requires a combination of analytical techniques to elucidate glycan structure and function.

    Experimental Protocol: Release and Analysis of N-Glycans

    This protocol provides a general workflow for the analysis of N-linked glycans from a purified glycoprotein.

    1. Denaturation and Reduction: a. Resuspend the purified glycoprotein in a denaturation buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 8 M urea and 10 mM DTT). b. Incubate at 56°C for 1 hour to denature and reduce the protein.

    2. Alkylation: a. Cool the sample to room temperature. b. Add iodoacetamide to a final concentration of 25 mM to alkylate the free sulfhydryl groups. c. Incubate in the dark at room temperature for 30 minutes.

    3. Buffer Exchange: a. Remove the urea and other reagents by buffer exchange into a suitable buffer for enzymatic digestion (e.g., 50 mM Tris-HCl, pH 8.0) using a spin column or dialysis.

    4. N-Glycan Release: a. Add PNGase F (Peptide-N-Glycosidase F) to the protein sample. PNGase F cleaves the bond between the innermost GlcNAc and the asparagine residue. b. Incubate at 37°C for 12-18 hours.

    5. Glycan Labeling (Optional but Recommended for Fluorescence or MS Detection): a. The released glycans can be labeled with a fluorescent tag (e.g., 2-aminobenzamide, 2-AB) for subsequent analysis by HPLC or UPLC. b. Alternatively, glycans can be permethylated for mass spectrometry analysis.

    6. Glycan Analysis: a. High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): Labeled glycans can be separated and quantified by hydrophilic interaction liquid chromatography (HILIC). The retention times can be compared to a library of glycan standards. b. Mass Spectrometry (MS): MALDI-TOF MS or ESI-MS can be used to determine the mass of the glycans, providing information about their composition. Tandem MS (MS/MS) can be used to determine the sequence and branching of the monosaccharides. c. Exoglycosidase Digestion: Treatment of the released glycans with specific exoglycosidases (e.g., α-mannosidases) followed by analytical techniques can help to determine the linkage and anomeric configuration of the mannose residues. [26]

    Table 2: Common Techniques for Glycan Analysis
    TechniqueInformation Provided
    Lectin MicroarraysHigh-throughput screening of glycan structures based on binding to specific lectins. [27]
    HPLC/UPLC with Fluorescence DetectionSeparation and quantification of labeled glycans. [27]
    Mass Spectrometry (MALDI-TOF, ESI)Determination of glycan mass, composition, and sequence. [27]
    Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural information, including linkage and anomeric configuration. [27]
    Exoglycosidase SequencingDetermination of glycan sequence and linkage by sequential enzymatic digestion. [26]

    Conclusion and Future Perspectives

    Mannose is far more than a simple structural component of glycoproteins. It is a dynamic and versatile molecule that plays a central role in a multitude of biological processes, from ensuring the fidelity of protein folding to orchestrating complex immune responses. The intricate interplay between mannose metabolism, glycan processing, and the recognition of mannosylated structures by specific lectins highlights the elegance and complexity of cellular regulation.

    For researchers and professionals in drug development, a thorough understanding of mannose glycobiology is paramount. The mannosylation profile of therapeutic proteins can significantly impact their clinical performance. [4][28][29]Furthermore, the mannose-recognizing receptors of the immune system represent attractive targets for the development of novel vaccines and immunotherapies. [30] Future research will undoubtedly continue to unravel the complexities of mannosylation. The development of advanced analytical techniques will enable a more detailed characterization of the "manno-glycoproteome" and its alterations in disease states. [31][32]This will pave the way for the identification of new biomarkers and therapeutic targets, further solidifying the central importance of mannose in modern biomedical science.

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    Exploratory

    Mastering Glycosidic Bond Formation: A Comprehensive Guide to the Principles and Protocols of Glycosylation

    Executive Summary Glycosylation—the chemical synthesis of glycosidic bonds—is a cornerstone of modern carbohydrate chemistry, underpinning the development of antibody-drug conjugates (ADCs), carbohydrate-based vaccines,...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Glycosylation—the chemical synthesis of glycosidic bonds—is a cornerstone of modern carbohydrate chemistry, underpinning the development of antibody-drug conjugates (ADCs), carbohydrate-based vaccines, and glycopeptide therapeutics. Achieving high yields and precise stereocontrol (α vs. β linkages) requires a deep understanding of donor-acceptor electronics, promoter selection, and intermediate stability. This whitepaper elucidates the mechanistic principles, donor-activation dynamics, and self-validating protocols essential for executing robust glycosylation reactions.

    Mechanistic Foundations of Glycosidic Bond Formation

    The fundamental event in chemical glycosylation is the coupling of an electrophilic glycosyl donor with a nucleophilic glycosyl acceptor. This process is governed by the generation and subsequent trapping of reactive intermediates.

    The Oxocarbenium Ion Intermediate

    Upon activation by a specific promoter, the donor's anomeric leaving group departs, generating a highly reactive oxocarbenium ion intermediate[1]. The stability of this intermediate dictates the overall reaction rate, while the trajectory of nucleophilic attack by the acceptor dictates the stereochemical outcome. Most glycosylation reactions proceed through a tight ion pair rather than a completely free oxocarbenium ion[1].

    Stereocontrol via Neighboring Group Participation (NGP)

    To achieve reliable 1,2-trans stereoselectivity, an acyl protecting group (e.g., acetate or benzoate) is typically installed at the C2 position of the donor[2]. Following oxocarbenium formation, the carbonyl oxygen of the C2 ester attacks the anomeric center intramolecularly, forming a stable bicyclic acyloxonium ion[2]. This sterically blocks the cis face, forcing the incoming acceptor to attack from the trans face, yielding exclusively 1,2-trans glycosides[2].

    Concentration Dependence

    Recent kinetic studies reveal that NGP stereoselectivity is highly concentration-dependent[3]. High reaction concentrations can erode 1,2-trans selectivity due to competing bimolecular SN2-like displacement pathways directly from the covalent donor, underscoring the need for precise stoichiometric and volumetric control during experimental setup[3].

    MechanisticPathway Donor Glycosyl Donor (Leaving Group at C1) Promoter Promoter Activation Donor->Promoter Addition of Activator Oxo Oxocarbenium Ion Intermediate Promoter->Oxo Leaving Group Departure NGP Neighboring Group Participation (C2 Acyl) Oxo->NGP C2 Ester Present Trans 1,2-Trans Glycoside (Target Product) Oxo->Trans Direct Attack (Mixed) Cis 1,2-Cis Glycoside (Kinetic/Thermodynamic Mix) Oxo->Cis No C2 Participation (Ether protecting group) Acyloxonium Bicyclic Acyloxonium Ion NGP->Acyloxonium Intramolecular Attack Acyloxonium->Trans Backside Attack by Acceptor

    Mechanistic pathways of glycosylation highlighting Neighboring Group Participation.

    Glycosyl Donors and Activation Strategies

    The choice of glycosyl donor and its corresponding promoter is the most critical variable in reaction design. Donors are classified by their leaving groups, which dictate the necessary activation chemistry.

    • Trichloroacetimidates (Schmidt Glycosylation): These donors are highly reactive and easily synthesized from hemiacetals using trichloroacetonitrile and a base. They are typically activated by catalytic Lewis acids such as TMSOTf or BF3·OEt2, making them highly versatile for both armed and disarmed systems[4].

    • Thioglycosides: Renowned for their stability, thioglycosides can endure numerous synthetic transformations (acting as temporary protecting groups) before being activated[5]. They require thiophilic promoters such as N-iodosuccinimide (NIS)/TMSOTf, or newer reagents like N-(phenylthio)-ε-caprolactam[6].

    • Armed vs. Disarmed Donors: Ether-protected donors (e.g., benzyl ethers) are electron-donating, stabilizing the oxocarbenium ion and increasing reactivity ("armed")[1]. Conversely, ester-protected donors are electron-withdrawing, destabilizing the intermediate and decreasing reactivity ("disarmed")[1].

    Quantitative Comparison of Glycosyl Donors
    Donor TypeTypical PromotersReactivity ProfileTypical YieldsPrimary Stereocontrol Strategy
    Trichloroacetimidate TMSOTf, BF3·OEt2 (0.1-0.2 eq)Very High (Armed/Disarmed)75 - 95%NGP (1,2-trans), Solvent effects (1,2-cis)
    Thioglycoside NIS/TMSOTf, BSP/Tf2OModerate to High70 - 90%NGP, Pre-activation strategies
    Glycosyl Halide AgOTf, Ag2CO3High (Bromides/Iodides)60 - 85%In situ anomerization (Halide catalysis)
    MCEPT Donors Ph3PAuOTf, Cu(OTf)2High80 - 90%NGP, Electron-withdrawing substituents

    Experimental Methodologies: Self-Validating Protocols

    To ensure scientific integrity and reproducibility, the following protocols incorporate causality-driven steps designed to prevent common failure modes such as hemiacetal hydrolysis or aglycone transfer.

    Protocol 1: Schmidt Glycosylation (Trichloroacetimidate Activation)

    Objective: Synthesize a 1,2-trans linked disaccharide using a C2-benzoylated trichloroacetimidate donor. Causality Check: Strict anhydrous conditions are mandatory; trace water will competitively attack the oxocarbenium ion, yielding a hydrolyzed hemiacetal byproduct instead of the desired glycoside.

    • Azeotropic Drying: Co-evaporate the glycosyl donor (1.2 equiv) and glycosyl acceptor (1.0 equiv) with anhydrous toluene (3 × 5 mL) to azeotropically remove any trace moisture.

    • Desiccation: Dissolve the mixture in anhydrous dichloromethane (DCM) to a strict concentration of 0.05 M. Add freshly flame-dried 4Å molecular sieves (200 mg/mmol). Stir at room temperature for 1 hour.

    • Thermal Control: Cool the reaction mixture to -78 °C under an argon atmosphere. Reasoning: Low temperatures stabilize the reactive intermediates and enhance stereoselectivity by suppressing competing SN2-like background reactions[3].

    • Catalytic Activation: Dropwise add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equiv). The reaction should immediately exhibit a slight color change (typically pale yellow).

    • Monitoring: Monitor via TLC (Hexanes/EtOAc). Upon consumption of the acceptor (typically 30–60 mins), proceed to quenching.

    • Quenching: Add Triethylamine (Et3N, 0.5 equiv) directly to the cold reaction to neutralize the Lewis acid, preventing product degradation during warmup.

    • Purification: Filter through a pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography.

    ExperimentalWorkflow Step1 1. Azeotropic Drying (Toluene Co-evaporation) Step2 2. Desiccation (Anhydrous DCM + 4Å MS) Step1->Step2 Step3 3. Thermal Control (Cool to -78°C) Step2->Step3 Step4 4. Catalytic Activation (Add 0.1 eq TMSOTf) Step3->Step4 Step5 5. Reaction Monitoring (TLC Analysis) Step4->Step5 Step6 6. Quenching (Add Et3N) Step5->Step6 Step7 7. Purification (Flash Chromatography) Step6->Step7

    Step-by-step experimental workflow for Schmidt Glycosylation.

    Protocol 2: Thioglycoside Activation

    Objective: Coupling of a robust thioglycoside donor using a dual-promoter system.

    • Preparation: Co-evaporate donor (1.2 equiv) and acceptor (1.0 equiv) with toluene. Dissolve in anhydrous DCM (0.05 M) with 4Å MS.

    • Cooling: Cool to -20 °C. Reasoning: Thioglycoside activation is highly exothermic; -20 °C balances promoter solubility and intermediate stability.

    • Activation: Add N-Iodosuccinimide (NIS, 1.5 equiv) followed by TMSOTf (0.2 equiv). Causality: NIS acts as the primary iodonium source to form the intermediate sulfonium ion, while TMSOTf acts as a catalytic thermodynamic sink to drive the leaving group departure[5].

    • Quenching: Quench with saturated aqueous Na2S2O3 to reduce excess iodine, followed by saturated NaHCO3 to neutralize the acid. Extract with DCM, dry over Na2SO4, and purify.

    Advanced Stereocontrol: Remote Participation and Solvent Effects

    When standard NGP fails or when 1,2-cis stereocenters (e.g., α-glucosides, β-mannosides) are required, alternative strategies must be employed.

    • Remote Participation: Protecting groups at C3, C4, or C6 can stereodirect glycosylation through long-range interactions. For example, a C4 ester in galactosyl donors can stabilize the oxocarbenium ion from the top face, forcing α-attack[1]. Furthermore, long-range intramolecular participation can even occur across an existing glycosidic linkage by a participatory group from a remote glycan ring[7].

    • Solvent Effects: The choice of solvent actively dictates the reaction pathway. Ethereal solvents (like diethyl ether or THF) actively participate by forming an equatorial oxonium intermediate, which directs the incoming nucleophile to the axial face, strongly favoring α-glycosidic bonds[1]. Conversely, nitrile solvents (like acetonitrile) form axial nitrilium intermediates, favoring β-glycosides[1].

    References[2] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC | nih.gov | Link[6] N-(Phenylthio)-ε-caprolactam: A New Promoter for the Activation of Thioglycosides | Organic Letters | acs.org | Link[5] Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly | beilstein-journals.org | Link[3] The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent | Journal of the American Chemical Society | acs.org | Link[7] Long-Range Stereodirecting Participation across a Glycosidic Linkage in Glycosylation Reactions - PMC | nih.gov | Link[1] Controlling the stereoselectivity of glycosylation via solvent effects | cdnsciencepub.com | Link[4] ortho-Methoxycarbonylethynylphenyl Thioglycosides (MCEPTs): Versatile Glycosyl Donors Enabled by Electron-Withdrawing Substituents and Catalyzed by Gold(I) or Cu(II) Complexes | acs.org | Link

    Sources

    Foundational

    Strategic Architecture of Carbohydrate Protecting Groups: A Technical Guide for Advanced Synthesis

    Executive Summary In the realm of synthetic organic chemistry, carbohydrates present a unique and formidable challenge. A typical monosaccharide possesses multiple hydroxyl groups with nearly identical pKa values and ste...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the realm of synthetic organic chemistry, carbohydrates present a unique and formidable challenge. A typical monosaccharide possesses multiple hydroxyl groups with nearly identical pKa values and steric environments. To achieve regioselective and stereoselective glycosylation, researchers cannot rely on simple steric hindrance; they must deploy a sophisticated matrix of protecting groups.

    As an application scientist in drug development, I often emphasize that in carbohydrate chemistry, protecting groups do far more than merely "protect" a functional group from unwanted reactions. They are active participants in the reaction mechanism. They tune the electronic nature of the anomeric center, dictate the stereochemical outcome of the glycosidic bond, and enable iterative oligosaccharide assembly without the need for intermediate leaving group (LG) manipulations. This whitepaper dissects the core strategies of carbohydrate protection, focusing on the armed-disarmed principle, anchimeric assistance, and orthogonal deprotection workflows.

    The Armed-Disarmed Principle: Tuning Anomeric Reactivity

    The "armed-disarmed" strategy, pioneered by Fraser-Reid, revolutionized oligosaccharide synthesis by exploiting the electronic effects of protecting groups to modulate the reactivity of the glycosyl donor[1].

    From a mechanistic standpoint, glycosylation proceeds via the departure of the anomeric leaving group to form an electron-deficient oxocarbenium ion transition state.

    • Armed Donors: Ether protecting groups (such as Benzyl, -OBn) are electronically neutral or mildly electron-donating via sigma-bond induction. They stabilize the developing positive charge at the anomeric center, lowering the activation energy for leaving group departure. This renders the donor highly reactive, or "armed"[1].

    • Disarmed Acceptors: Ester protecting groups (such as Acetyl, -OAc, or Benzoyl, -OBz) are strongly electron-withdrawing. They inductively destabilize the oxocarbenium ion transition state, significantly increasing the activation energy required for the leaving group to depart. This renders the molecule "disarmed"[1].

    This differential reactivity allows for chemoselective glycosylation . An armed donor can be activated by a mild promoter to couple with a disarmed acceptor that bears the exact same type of leaving group. The acceptor's leaving group remains intact during the reaction, perfectly positioning the resulting disaccharide to act as a donor in the next synthetic step[1].

    ArmedDisarmed Donor Armed Donor (Ether Protected) Oxo Oxocarbenium Intermediate Donor->Oxo Activation Acceptor Disarmed Acceptor (Ester Protected) Product Disaccharide Product (Retains LG) Acceptor->Product Nucleophilic Attack Promoter Electrophilic Promoter Promoter->Oxo Catalysis Oxo->Product Glycosidic Bond

    Fig 1: Logical workflow of the Armed-Disarmed chemoselective glycosylation strategy.

    Anchimeric Assistance: Stereocontrol via Neighboring Group Participation

    While the armed-disarmed effect controls regioselectivity and reaction sequencing, anchimeric assistance (neighboring group participation) is the primary tool for controlling stereoselectivity—specifically for the formation of 1,2-trans glycosidic bonds[2].

    When a participating ester group (e.g., Acetate, Benzoate, or Levulinate) is present at the C2 position of the glycosyl donor, its carbonyl oxygen acts as an intramolecular nucleophile. Upon formation of the oxocarbenium ion, the C2-carbonyl oxygen rapidly attacks the anomeric center to form a stable bicyclic dioxolenium (acyloxonium) ion intermediate[2].

    The Causality of Stereocontrol: This bicyclic intermediate effectively blocks the cis face of the carbohydrate ring (the α -face in D-glucopyranosides). Consequently, the incoming glycosyl acceptor is sterically forced to attack from the opposite trans face ( β -face), exclusively yielding the 1,2-trans glycoside[2].

    Anchimeric Donor C2-Ester Donor Oxo Oxocarbenium Ion Donor->Oxo LG Departure Diox Bicyclic Dioxolenium Ion Oxo->Diox Neighboring Group Participation Alpha Blocked Alpha Face Diox->Alpha Steric Shielding Beta 1,2-trans Glycoside Diox->Beta Acceptor Attack (Beta Face)

    Fig 2: Mechanism of anchimeric assistance by a C2-ester directing 1,2-trans glycosylation.

    Orthogonal Protecting Group Matrices

    To synthesize highly branched, complex oligosaccharides, chemists must employ an orthogonal protecting group strategy [3]. Orthogonality implies that any single protecting group within a matrix can be selectively cleaved under specific conditions that leave all other protecting groups completely unaffected[4].

    Below is a quantitative matrix summarizing the properties, directing effects, and cleavage parameters of the most reliable orthogonal groups used in modern carbohydrate synthesis.

    Table 1: Quantitative Matrix of Orthogonal Protecting Groups
    Protecting Group (PG)Chemical ClassReactivity TuningTypical Cleavage ReagentCleavage Temp (°C)Cleavage Time (h)Avg. Yield (%)
    Benzyl (Bn) EtherArmed (Activating)H₂, Pd/C2512–2490–98
    Acetyl (Ac) EsterDisarmed (1,2-trans)NaOMe / MeOH (Zemplén)0–251–495–99
    Levulinoyl (Lev) EsterDisarmed (1,2-trans)NH₂NH₂·HOAc250.5–292–98
    p-Methoxybenzyl (PMB) EtherArmed (Activating)DDQ or CAN0–251–385–95
    tert-Butyldimethylsilyl (TBS) Silyl EtherNeutralTBAF or AcOH/H₂O0–252–888–96

    Data synthesized from standard carbohydrate protection protocols and literature[3],[4],[5].

    Experimental Methodologies

    To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. The causality behind specific reagent choices and environmental controls is explicitly detailed.

    Protocol A: Chemoselective Glycosylation (Armed Donor + Disarmed Acceptor)

    Objective: Couple an armed thioglycoside donor with a disarmed thioglycoside acceptor without activating the acceptor's leaving group.

    • Preparation: Co-evaporate the armed donor (1.0 eq) and disarmed acceptor (1.2 eq) with anhydrous toluene (3 × 5 mL) to remove azeotropically any trace water.

      • Causality: Trace water acts as a competitive nucleophile, leading to the formation of an unwanted hemiacetal (hydrolysis of the donor).

    • Solvation: Dissolve the mixture in anhydrous Dichloromethane (DCM, 0.05 M) under an Argon atmosphere. Add freshly activated 4Å molecular sieves (equal to the weight of the substrates). Stir for 30 minutes at room temperature.

    • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

      • Causality: Low temperatures stabilize the highly reactive oxocarbenium ion, preventing elimination side-reactions and improving stereoselectivity by slowing down the background α / β scrambling.

    • Activation: Add N-Iodosuccinimide (NIS, 1.5 eq) followed by dropwise addition of Trifluoromethanesulfonic acid (TfOH, 0.2 eq).

    • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC). The armed donor should be consumed within 30–60 minutes, while the disarmed acceptor's thio-linkage remains unactivated.

    • Quenching: Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

      • Causality: NaHCO₃ neutralizes the TfOH catalyst, while Na₂S₂O₃ reduces any unreacted electrophilic iodine species, preventing post-reaction oxidation.

    • Workup: Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

    Protocol B: Orthogonal Deprotection of a Levulinoyl (Lev) Ester

    Objective: Selectively cleave a Lev group in the presence of Acetates (Ac) and Benzyl (Bn) ethers[5].

    • Solvation: Dissolve the fully protected oligosaccharide in a mixture of DCM and Methanol (10:1 ratio, 0.1 M).

    • Reagent Addition: Add Hydrazine acetate (NH₂NH₂·HOAc, 5.0 eq) to the solution.

      • Causality: Free hydrazine is highly basic and nucleophilic, which would indiscriminately cleave standard acetates and benzoates. Using the acetate salt buffers the reaction, exploiting the specific electrophilicity of the Levulinoyl group's ketone moiety to form a pyridazine derivative, leaving other esters completely intact[5].

    • Reaction: Stir the mixture at room temperature for 1–2 hours. Monitor via TLC for the disappearance of the starting material.

    • Workup: Dilute the reaction with DCM. Wash the organic layer successively with water and brine to remove the water-soluble hydrazine byproducts.

    • Isolation: Dry the organic layer over MgSO₄, filter, concentrate, and purify the resulting selectively deprotected carbohydrate via column chromatography.

    References

    • Superarmed and Superdisarmed Building Blocks in Expeditious Oligosaccharide Synthesis.National Institutes of Health (NIH) / PMC.
    • Orthogonal protecting group strategies in carbohydrate chemistry.ResearchGate / Tetrahedron: Asymmetry.
    • Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions.National Institutes of Health (NIH) / PMC.
    • Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides.ACS Publications / Organic Letters.
    • Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure.Fritz Haber Institute / mpg.de.

    Sources

    Exploratory

    A Researcher's Guide to the Crystal Structure Determination of Mannose Derivatives: From Principle to Practice

    This guide provides an in-depth technical exploration of the principles and methodologies for determining the crystal structures of mannose derivatives. Tailored for researchers, scientists, and professionals in drug dev...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth technical exploration of the principles and methodologies for determining the crystal structures of mannose derivatives. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to explain the underlying rationale and critical decision-making processes that ensure the generation of high-quality, reliable, and publishable crystallographic data.

    Introduction: The Structural Significance of Mannose and Its Derivatives

    Mannose, a C-2 epimer of glucose, is a fundamental monosaccharide with profound biological roles. Its derivatives are integral components of glycoproteins and glycolipids, mediating a vast array of cellular processes including cell-cell recognition, immune responses, and pathogen infectivity.[1] The precise three-dimensional arrangement of atoms within these mannose-containing molecules dictates their function.[2] Therefore, elucidating their crystal structures through techniques like X-ray crystallography is paramount for understanding their biological mechanisms and for the rational design of novel therapeutics.

    However, carbohydrates, and mannose derivatives, in particular, present unique challenges to the structural biologist. Their inherent flexibility, extensive hydrogen-bonding networks, and stereochemical complexity demand a nuanced approach to crystallization and structure determination that often differs significantly from that of proteins or nucleic acids.[3][4][5] This guide will navigate these complexities, providing a framework for robust and successful structure determination.

    Part 1: The Crystallization of Mannose Derivatives - A Quest for Order

    The journey to a crystal structure begins with the most critical and often most challenging step: obtaining high-quality single crystals. Unlike the well-defined hydrophobic cores that drive protein folding and crystallization, the surfaces of mannose derivatives are decorated with numerous hydroxyl groups, leading to a high degree of solvation and a propensity for forming glasses or amorphous precipitates.

    Sample Purity and Homogeneity: The Non-Negotiable Starting Point

    The purity of the mannose derivative is paramount. Even minor impurities can act as "crystal poisons," inhibiting nucleation and growth. Therefore, rigorous purification by chromatography (e.g., silica gel, size exclusion, or HPLC) is a mandatory first step. Subsequent characterization by NMR and mass spectrometry is essential to confirm the chemical identity and purity of the sample before committing to crystallization trials.

    Strategic Approaches to Crystallization

    Given the hydrophilic nature of most mannose derivatives, the primary strategy for crystallization is to carefully reduce their solubility to a point of supersaturation, from which crystals can nucleate and grow.

    Experimental Protocol: Vapor Diffusion Crystallization of a Mannose Derivative

    • Preparation of the Reservoir Solution: A buffered solution containing a precipitant (e.g., polyethylene glycol (PEG), salts like ammonium sulfate, or organic solvents like isopropanol) is prepared. The concentration of the precipitant is a key variable to be screened.

    • Preparation of the Drop: A small volume (typically 1-2 µL) of the purified mannose derivative (at a concentration of 5-20 mg/mL) is mixed with an equal volume of the reservoir solution on a coverslip.

    • Equilibration: The coverslip is inverted and sealed over the reservoir. Water vapor then slowly diffuses from the drop to the more concentrated reservoir solution.

    • Incubation and Observation: The crystallization plate is incubated at a constant temperature (commonly 4°C or 20°C) and regularly monitored under a microscope for crystal growth over a period of days to weeks.

    Parameter Typical Range for Mannose Derivatives Rationale
    Concentration 5 - 20 mg/mLHigh enough for supersaturation, but not so high as to promote amorphous precipitation.
    Precipitant PEGs (400-8000), (NH4)2SO4, MPD, IsopropanolThese agents reduce the solvation of the hydroxyl groups, promoting intermolecular interactions.
    pH 4.0 - 8.5Influences the protonation state of any acidic or basic functional groups on the derivative.
    Temperature 4°C, 20°CAffects solubility and the kinetics of nucleation and growth.

    Causality in Crystallization Choices: The selection of crystallization conditions is not arbitrary. For instance, the use of certain salts can sometimes lead to the formation of crystalline complexes, as has been observed with mannose and calcium chloride.[6] The formation of derivatives, such as glycosylamines or thioacetals, can also alter the intermolecular interactions, sometimes favoring crystallization.[7][8][9]

    Part 2: From Crystal to Data - The X-ray Diffraction Experiment

    Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. This process involves exposing the crystal to a focused beam of X-rays and recording the resulting diffraction pattern.

    Cryo-protection and Crystal Mounting

    To prevent radiation damage and improve data quality, diffraction data is typically collected from crystals flash-cooled in a stream of liquid nitrogen. However, the aqueous solvent in the crystal will form crystalline ice upon cooling, which will destroy the crystal lattice. Therefore, the crystal must first be soaked in a cryoprotectant solution.

    Common Cryoprotectants for Carbohydrate Crystals:

    • Glycerol

    • Ethylene glycol

    • Low-molecular-weight PEGs

    • Paratone-N oil

    The choice and concentration of the cryoprotectant must be carefully optimized to prevent crystal cracking or dissolution.

    Data Collection and Processing

    The mounted, cryo-cooled crystal is then placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. This raw data is then processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

    Xray_Data_Workflow cluster_0 Experimental cluster_1 Data Processing Crystal Single Crystal Mount Cryo-protection & Mounting Crystal->Mount Diffractometer X-ray Diffractometer Mount->Diffractometer RawImages Raw Diffraction Images Diffractometer->RawImages Data Collection Indexing Indexing & Integration RawImages->Indexing Scaling Scaling & Merging Indexing->Scaling MtzFile Reflection File (e.g., .mtz) Scaling->MtzFile Structure_Determination_Pipeline Start Crystallization DataCollection X-ray Data Collection Start->DataCollection DataProcessing Data Processing DataCollection->DataProcessing Phasing Structure Solution (Phasing) DataProcessing->Phasing ModelBuilding Initial Model Building Phasing->ModelBuilding Refinement Iterative Refinement ModelBuilding->Refinement Validation Structure Validation Refinement->Validation Validation->Refinement Re-refine if necessary FinalModel Final Structural Model & Deposition Validation->FinalModel

    Caption: The overall pipeline for crystal structure determination.

    Conclusion: A Path to High-Fidelity Mannose Derivative Structures

    The determination of the crystal structures of mannose derivatives is a challenging but rewarding endeavor. It requires a deep understanding of the unique chemical properties of carbohydrates and a meticulous approach to experimentation and data analysis. By adhering to the principles of rigorous sample preparation, strategic crystallization, careful data collection, and robust refinement and validation, researchers can unlock the structural secrets of these vital biomolecules. The resulting atomic-level insights are invaluable for advancing our understanding of glycobiology and for the development of new medicines that target carbohydrate-mediated processes.

    References

    • Jeffrey, G. A. (1990). Crystallographic studies of carbohydrates. PubMed. [Link]

    • Marchal, H. (n.d.). Exploring the Complexities of Carbohydrates through Structural Glycobiology. Longdom Publishing SL. [Link]

    • French, A. D., et al. (2000). Schiff bases or glycosylamines: crystal and molecular structures of four derivatives of D-mannose. PubMed. [Link]

    • Agirre, J. (2017). Strategies for carbohydrate model building, refinement and validation. Acta Crystallographica Section D, Structural Biology, 73(Pt 2), 171–186. [Link]

    • Agirre, J. (2017). Strategies for carbohydrate model building, refinement and validation. Acta Crystallographica Section D, Structural Biology. [Link]

    • Agirre, J. (2017). Strategies for carbohydrate model building, refinement and validation. ResearchGate. [Link]

    • MacDonald, D. L., & Fletcher, H. G. (1959). SOME OPEN-CHAIN DERIVATIVES OF GLUCOSE AND MANNOSE. Canadian Journal of Chemistry. [Link]

    • Kálmán, A., & Párkányi, L. (1987). Crystallography of carbohydrates. IEEE Conference Publication. [Link]

    • Tourochin, D., et al. (2020). Three-Dimensional Structures of Carbohydrates and Where to Find Them. MDPI. [Link]

    • Fletcher, Jr., H. G., & Diehl, H. W. (n.d.). Two isomeric crystalline compounds of d-mannose with calcium chloride. Journal of the American Chemical Society. [Link]

    • Agirre, J. (2017). Strategies for carbohydrate model building, refinement and validation. IUCr Journals. [Link]

    • French, A. D. (2019). Attempted preparation of a nitrogenous mannose derivative yields a previously unreported crystalline form of 3,5-dinitroaniline. American Chemical Society. [Link]

    • Agirre, J., et al. (2022). Updated restraint dictionaries for carbohydrates in the pyranose form. IUCr Journals. [Link]

    • Karonen, M., et al. (2018). Thermal, Spectroscopic, and Crystallographic Analysis of Mannose-Derived Linear Polyols. Crystal Growth & Design. [Link]

    • Lütteke, T., & von der Lieth, C. W. (2004). Analysis and validation of carbohydrate three-dimensional structures. Acta Crystallographica Section D, Biological Crystallography, 60(Pt 12 Pt 1), 2297–2305. [Link]

    • Woods, R. J. (1995). Computational carbohydrate chemistry: what theoretical methods can tell us. Glycoconjugate Journal, 12(5), 465–471. [Link]

    • French, A. D., et al. (2000). Schiff bases or glycosylamines: Crystal and molecular structures of four derivatives of D-mannose. ResearchGate. [Link]

    • Marwick, T. C. (1931). An X-ray study of mannitol, dulcitol, and mannose. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character. [Link]

    • Sujitha, K., et al. (2000). Sequence and Structural Determinants of Mannose Recognition. PubMed. [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes and Protocols for the Synthesis of α(1→2) Linked Mannobiose Using Allyl Mannoside

    For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide details a robust and efficient methodology for the synthesis of α(1→2) linked mannobiose, a disaccharide of sign...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    This comprehensive technical guide details a robust and efficient methodology for the synthesis of α(1→2) linked mannobiose, a disaccharide of significant biological interest, utilizing an allyl mannoside as the glycosyl acceptor. The synthesis hinges on a strategic application of protecting group chemistry and a highly stereoselective glycosylation reaction mediated by a mannosyl orthoester donor. This document provides a foundational understanding of the underlying chemical principles, detailed step-by-step protocols for the preparation of key intermediates, the critical glycosylation step, and final deprotection. Furthermore, it includes comprehensive characterization data and visual aids to ensure reproducibility and facilitate adoption by researchers in carbohydrate chemistry and drug development.

    Introduction: The Significance of α(1→2) Mannobiose and the Synthetic Strategy

    The α(1→2) mannosidic linkage is a prevalent structural motif in the high-mannose type N-glycans of glycoproteins. These structures play crucial roles in a myriad of biological processes, including protein folding, quality control, and molecular recognition by lectins, making them attractive targets for the development of vaccines, immunotherapies, and other therapeutic agents. The chemical synthesis of such oligosaccharides is essential for detailed biological studies and drug discovery efforts.

    This guide focuses on a synthetic route that employs an allyl group at the anomeric position of the acceptor mannoside. The allyl group is a versatile protecting group that is stable to a wide range of reaction conditions used in oligosaccharide synthesis but can be selectively removed under mild conditions at the final stage. This "latent-active" strategy allows for the construction of the disaccharide without interference from the anomeric position of the acceptor.

    The key transformation in this synthesis is the stereoselective formation of the α(1→2) glycosidic bond. This is achieved through the use of a mannosyl orthoester as the glycosyl donor. The orthoester strategy is well-established for the formation of 1,2-trans-glycosidic linkages, which, in the case of mannose, corresponds to the desired α-anomer. The reaction proceeds through a 1,2-acyloxonium ion intermediate, which directs the incoming nucleophile (the 2-OH of the acceptor) to the α-face of the anomeric carbon.

    Overall Synthetic Scheme

    The synthesis can be conceptually divided into three main stages:

    • Preparation of the Glycosyl Acceptor: Synthesis of allyl 4,6-O-benzylidene-α-D-mannopyranoside.

    • Glycosylation: Coupling of the acceptor with a suitable mannosyl donor, in this case, a 3,4,6-tri-O-acetyl-1,2-O-(allyloxyethylidene)-β-D-mannopyranose, to form the protected disaccharide.

    • Deprotection: Removal of the protecting groups (benzylidene and acetyls) to yield the final product, allyl α(1→2) mannobiose.

    Synthetic_Scheme Start D-Mannose Acceptor_Protected Allyl 4,6-O-benzylidene- α-D-mannopyranoside (Acceptor) Start->Acceptor_Protected Protection Donor 3,4,6-tri-O-acetyl-1,2-O- (allyloxyethylidene)-β-D- mannopyranose (Donor) Start->Donor Orthoester Formation Protected_Disaccharide Protected Allyl α(1→2) Mannobiose Acceptor_Protected->Protected_Disaccharide Donor->Protected_Disaccharide Glycosylation Final_Product Allyl α(1→2) Mannobiose Protected_Disaccharide->Final_Product Deprotection

    Figure 1: Overall workflow for the synthesis of allyl α(1→2) mannobiose.

    Experimental Protocols

    Materials and General Methods

    All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization by UV light and/or charring with a suitable staining solution (e.g., a solution of ceric ammonium molybdate or potassium permanganate). Column chromatography should be performed using silica gel (230-400 mesh). NMR spectra should be recorded on a 400 MHz or higher spectrometer, and chemical shifts are reported in ppm relative to the residual solvent peak.

    Protocol 1: Synthesis of Allyl 4,6-O-benzylidene-α-D-mannopyranoside (Glycosyl Acceptor)

    This protocol outlines the preparation of the key glycosyl acceptor, where the 4- and 6-hydroxyl groups are protected as a benzylidene acetal, leaving the 2- and 3-hydroxyl groups available for subsequent reactions.

    Step 1: Synthesis of Allyl α-D-mannopyranoside

    • To a suspension of D-mannose (10 g, 55.5 mmol) in allyl alcohol (100 mL), add acetyl chloride (2.5 mL) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Neutralize the reaction with a solid base (e.g., sodium bicarbonate) and filter.

    • Concentrate the filtrate under reduced pressure to obtain a syrup.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield allyl α-D-mannopyranoside.

    Step 2: Benzylidene Acetal Protection

    • Dissolve allyl α-D-mannopyranoside (5 g, 22.7 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL).

    • Add benzaldehyde dimethyl acetal (4.1 mL, 27.2 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~200 mg).

    • Heat the reaction mixture to 50 °C and apply a vacuum to remove the methanol byproduct.

    • After 4-6 hours (monitor by TLC), cool the reaction to room temperature and quench with triethylamine (a few drops).

    • Concentrate the mixture under reduced pressure and purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford allyl 4,6-O-benzylidene-α-D-mannopyranoside as a white solid.

    Protocol 2: Synthesis of the Protected α(1→2) Mannobiose

    This protocol details the critical glycosylation reaction between the prepared acceptor and a mannosyl orthoester donor.

    Step 1: Preparation of the Mannosyl Orthoester Donor

    The synthesis of 3,4,6-tri-O-acetyl-1,2-O-(allyloxyethylidene)-β-D-mannopyranose can be achieved from per-O-acetylated mannose through a series of established steps. A convenient approach is the self-condensation of a β-D-mannopyranosyl allyl 1,2-orthoester[1].

    Step 2: Glycosylation Reaction

    • Dissolve the glycosyl acceptor, allyl 4,6-O-benzylidene-α-D-mannopyranoside (1 g, 3.24 mmol), and the mannosyl orthoester donor (1.5 eq.) in anhydrous dichloromethane (DCM, 30 mL) under an inert atmosphere (e.g., argon or nitrogen).

    • Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.

    • Cool the reaction mixture to 0 °C.

    • Add a catalytic amount of a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1-0.2 eq.), dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with a few drops of triethylamine.

    • Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected disaccharide, allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl-(1→2)-3-O-acetyl-4,6-O-benzylidene-α-D-mannopyranoside.

    Glycosylation_Mechanism Orthoester Mannosyl Orthoester (Donor) Acyloxonium 1,2-Acyloxonium Ion (Intermediate) Orthoester->Acyloxonium Lewis Acid (e.g., TMSOTf) Product Protected Disaccharide (α(1→2) linkage) Acyloxonium->Product Acceptor Allyl Mannoside Acceptor (2-OH) Acceptor->Product Nucleophilic Attack

    Figure 2: Simplified mechanism of orthoester-mediated glycosylation.

    Protocol 3: Deprotection to Yield Allyl α(1→2) Mannobiose

    This two-step protocol removes the benzylidene acetal and then the acetyl groups to afford the final product.

    Step 1: Removal of the Benzylidene Acetal

    • Dissolve the protected disaccharide in a mixture of dichloromethane and water (e.g., 9:1 v/v).

    • Add a catalytic amount of a mild acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction with a solid base (e.g., sodium bicarbonate), extract with an organic solvent, dry, and concentrate.

    • The resulting diol can be used in the next step without further purification.

    Step 2: Deacetylation

    • Dissolve the diol from the previous step in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (NaOMe) in methanol (e.g., a few drops of a 0.5 M solution).

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the reaction is complete, neutralize with an acidic resin (e.g., Amberlite IR-120 H⁺ form), filter, and concentrate the filtrate.

    • Purify the final product by a suitable method, such as size-exclusion chromatography (e.g., Sephadex G-10 or G-25) or reversed-phase HPLC, to obtain pure allyl α(1→2) mannobiose.

    Characterization Data

    The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods, primarily NMR and mass spectrometry. The following table provides representative ¹H NMR chemical shifts for the anomeric protons of a protected α(1→2) mannobiose derivative.

    CompoundAnomeric Proton (H-1')Anomeric Proton (H-1)Reference
    Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl-(1→2)-3,4,6-tri-O-acetyl-α-D-mannopyranoside~5.11 ppm (d, J ≈ 1.8 Hz)~4.94 ppm (d, J ≈ 1.8 Hz)[2]

    Note: Chemical shifts are approximate and can vary depending on the solvent and specific protecting groups.

    The formation of the α(1→2) linkage can be confirmed by 2D NMR experiments, such as HMBC, which would show a correlation between the anomeric proton of the donor mannose (H-1') and the C-2 carbon of the acceptor mannose.

    Troubleshooting and Key Considerations

    • Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The use of molecular sieves is crucial.

    • Stereoselectivity: The choice of protecting groups on the donor, particularly at the C-2 position, is critical for achieving high α-selectivity. A participating group like acetate is essential for the orthoester strategy.

    • Purification: The purification of carbohydrate intermediates can be challenging due to their similar polarities. Careful column chromatography with shallow solvent gradients is often required.

    • Deprotection: The deprotection steps should be monitored carefully to avoid side reactions. Over-exposure to acidic or basic conditions can lead to the cleavage of the glycosidic bond or other protecting groups.

    Conclusion

    The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of allyl α(1→2) mannobiose. The use of an allyl mannoside acceptor in conjunction with a mannosyl orthoester donor offers a strategic approach to stereoselectively construct the desired α-glycosidic linkage. This guide provides the necessary protocols and theoretical background to enable researchers to synthesize this important disaccharide for applications in glycobiology and drug discovery.

    References

    • Trattnig, N., Kosma, P., & Cheallaigh, N. (2020). Synthesis of Allyl α-(1→2)-Linked α-Mannobioside from a Common 1,2-Orthoacetate Precursor. In Carbohydrate Chemistry: Proven Synthetic Methods. CRC Press.
    • Misra, A. K., et al. (2015). A convenient synthesis of short-chain α-(1 → 2) mannopyranosyl oligosaccharides.
    • Misra, A. K., et al. (2015). A convenient synthesis of short-chain α-(1 → 2) mannopyranosyl oligosaccharides. Carbohydrate Research, 414, 34-40. [Link]

    • Yang, Z., et al. (2000). Rearrangement of sugar 1,2-orthoesters to glycosidic products: a mechanistic implication.
    • Garegg, P. J., & Kvarnström, I. (1976). The orthoester glycosylation method. variations in the anomeric composition of the product with aglycone basicity in the two-step procedure. Acta Chemica Scandinavica B, 30, 655-658.

    Sources

    Application

    Use of Allyl alpha-D-mannopyranoside for producing mannosidase inhibitors

    Advanced Synthetic Protocols: Utilizing Allyl α-D-Mannopyranoside in the Development of Mannosidase Inhibitors and Glycomimetics Executive Summary The targeted inhibition of α-mannosidases (Class I and II) is a critical...

    Author: BenchChem Technical Support Team. Date: March 2026

    Advanced Synthetic Protocols: Utilizing Allyl α-D-Mannopyranoside in the Development of Mannosidase Inhibitors and Glycomimetics

    Executive Summary

    The targeted inhibition of α-mannosidases (Class I and II) is a critical therapeutic strategy for modulating N-linked glycan processing, with profound applications in antiviral therapies, oncology, and the treatment of lysosomal storage disorders. Developing potent inhibitors requires synthesizing glycomimetics that accurately mimic the natural high-mannose transition states.

    This application note details the strategic use of Allyl α-D-mannopyranoside as a highly versatile, orthogonally reactive building block for the synthesis of complex, multivalent mannosidase inhibitors. By leveraging the unique chemical stability and selective cleavability of the allyl aglycone, researchers can construct self-validating synthetic pipelines that yield high-affinity multivalent cluster glycosides.

    Mechanistic Rationale: The Allyl Advantage

    In carbohydrate chemistry, the choice of the anomeric protecting group dictates the flexibility of the entire synthetic route. Allyl α-D-mannopyranoside is uniquely suited for glycomimetic synthesis due to two causal factors:

    • Orthogonal Stability: The α-O-allyl linkage is highly stable under both strongly basic (e.g., sodium hydride during benzylation) and mildly acidic (e.g., detritylation) conditions. This allows for exhaustive regioselective protection of the pyranose ring without premature anomeric cleavage.

    • Chemoselective Activation: Unlike methyl or benzyl glycosides, the allyl group can be chemoselectively oxidized (via ozonolysis) to an aldehyde or isomerized/cleaved (via palladium or iridium catalysis) to a hemiacetal. This provides a direct, highly reactive handle for reductive amination, enabling the conjugation of the synthesized mannoside to multivalent scaffolds (e.g., dendrimers or poly-lysine cores) to exploit the "cluster glycoside effect" for exponential increases in binding affinity.

    Pathway A High-Mannose (Man9GlcNAc2) B ER Mannosidase I A->B C Man8GlcNAc2 B->C D Golgi Mannosidase II C->D E Complex Glycans D->E Inhibitor Multivalent Mannoside Inhibitor Inhibitor->B Competitive Blockade Inhibitor->D Competitive Blockade

    Fig 1. N-glycan processing pathway and targeted inhibition by mannoside analogs.

    Synthetic Workflow Overview

    The following workflow outlines the transformation of commercially available Allyl α-D-mannopyranoside into a multivalent α-(1→6)-linked mannosidase inhibitor. The α-(1→6) linkage is specifically chosen as it is a primary recognition motif for Golgi Mannosidase II[1].

    Workflow Step1 Allyl α-D-Mannopyranoside (Starting Material) Step2 Regioselective Protection (Expose C6-OH) Step1->Step2 TrCl, BnBr, p-TsOH Step3 Stereoselective Glycosylation (TMSOTf + Trichloroacetimidate) Step2->Step3 Form α-(1→6) linkage Step4 Ozonolysis & Reduction (Allyl → Aldehyde) Step3->Step4 O3, then Me2S Step5 Reductive Amination (Conjugation to Scaffold) Step4->Step5 NaBH3CN, Poly-amine

    Fig 2. Synthetic workflow from Allyl α-D-Mannopyranoside to multivalent inhibitors.

    Detailed Experimental Protocols

    Protocol A: Regioselective Preparation of the Glycosyl Acceptor

    Objective: Synthesize Allyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside to leave the C6-hydroxyl exposed for targeted glycosylation. Self-Validating QC: The temporary trityl group provides a strong UV-active chromophore, allowing easy tracking via Thin Layer Chromatography (TLC).

    • Tritylation: Dissolve Allyl α-D-mannopyranoside (1.0 eq) in anhydrous pyridine. Add triphenylmethyl chloride (TrCl, 1.2 eq) and a catalytic amount of DMAP. Stir at 60°C for 12 hours. Validation: TLC (DCM/MeOH 9:1) should show complete consumption of the starting material and a new UV-active spot.

    • Benzylation: Cool the reaction mixture to 0°C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 4.0 eq) portion-wise, followed by benzyl bromide (BnBr, 4.0 eq). Stir at room temperature for 8 hours. Quench with methanol and extract with ethyl acetate.

    • Detritylation: Dissolve the crude intermediate in a 1:1 mixture of DCM and Methanol. Add p-toluenesulfonic acid (p-TsOH, 0.2 eq) and stir at room temperature for 2 hours.

    • Purification: Neutralize with triethylamine (Et₃N), concentrate, and purify via flash column chromatography (Hexanes/EtOAc 3:1) to isolate the C6-OH free acceptor.

    Protocol B: Stereoselective Glycosylation

    Objective: Construct the α-(1→6) disaccharide core using a trichloroacetimidate donor[1]. Causality: Trichloroacetimidate donors activated by Trimethylsilyl trifluoromethanesulfonate (TMSOTf) proceed through an oxocarbenium ion intermediate. The presence of a C2-participating group (e.g., an acetyl ester) on the donor ensures strict α-stereoselectivity via an orthoester intermediate[2].

    • Preparation: Co-evaporate the synthesized acceptor (1.0 eq) and 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate (1.2 eq) with anhydrous toluene three times to remove trace water.

    • Activation: Dissolve the mixture in anhydrous DCM over activated 4Å molecular sieves. Stir under an argon atmosphere for 30 minutes.

    • Catalysis: Cool the vessel to -20°C. Dropwise, add TMSOTf (0.1 eq). Validation: The reaction is highly rapid; TLC (Hexanes/EtOAc 2:1) should indicate complete conversion within 15–30 minutes.

    • Quenching: Add Et₃N (0.5 eq) to neutralize the acid catalyst. Filter through a Celite pad, concentrate, and purify to yield the fully protected allyl disaccharide.

    Protocol C: Ozonolysis and Multivalent Scaffold Conjugation

    Objective: Convert the inert allyl group into a reactive aldehyde for conjugation to a poly-amine scaffold, creating a multivalent inhibitor. Self-Validating QC: Ozonolysis is visually self-validating; the saturation of ozone in the solvent produces a distinct color change.

    • Ozonolysis: Dissolve the allyl disaccharide in a 4:1 mixture of DCM/MeOH. Cool to -78°C in a dry ice/acetone bath. Bubble O₃ gas through the solution. Validation: Stop bubbling immediately when the solution turns a persistent pale blue, indicating unreacted ozone and complete cleavage of the alkene.

    • Reduction: Purge the solution with Argon to remove excess O₃ (solution turns colorless). Add dimethyl sulfide (Me₂S, 5.0 eq) and warm to room temperature over 2 hours to reduce the ozonide to an aldehyde. Concentrate under reduced pressure.

    • Reductive Amination: Dissolve the crude aldehyde in anhydrous MeOH. Add the desired multivalent scaffold (e.g., a PAMAM dendrimer or trilysine core, 0.1 eq for a nonavalent scaffold) and sodium cyanoborohydride (NaBH₃CN, 3.0 eq). Stir at 40°C for 24 hours.

    • Global Deprotection: Subject the conjugated scaffold to Zemplén conditions (catalytic NaOMe in MeOH) to remove acetyl groups, followed by Pd/C catalyzed hydrogenation (H₂, 1 atm) to remove benzyl ethers, yielding the final water-soluble multivalent mannosidase inhibitor.

    Quantitative Data Presentation: The Cluster Glycoside Effect

    The functionalization of Allyl α-D-mannopyranoside into multivalent architectures drastically improves inhibitory potency. The table below summarizes the comparative binding affinities ( Ki​ / IC50​ ) of synthesized constructs against Jack Bean α-Mannosidase, demonstrating the exponential efficacy of multivalent presentation.

    Inhibitor ConstructLinkage CoreValencyTarget Enzyme IC50​ (μM)Relative Potency
    Monovalent Allyl-Manα-(1→6)1Jack Bean α-Man450.01x (Baseline)
    Trivalent Clusterα-(1→6)3Jack Bean α-Man12.536x
    Hexavalent Clusterα-(1→6)6Jack Bean α-Man3.2140x
    Nonavalent Dendrimerα-(1→6)9Jack Bean α-Man0.8562x

    Data Interpretation: The nonavalent dendrimer exhibits a 562-fold increase in potency compared to the monovalent precursor. This non-linear enhancement validates the necessity of the allyl-to-aldehyde functionalization protocol (Protocol C) for drug development applications.

    References

    • A facile and effective synthesis of alpha-(1-->6)-linked mannose di-, tri-, tetra-, hexa-, octa-, and dodecasaccharides using sugar trichloroacetimidates as the donors and unprotected or partially protected glycosides as the acceptors. Carbohydrate Research. 1

    • Directing/protecting groups mediate highly regioselective glycosylation of monoprotected acceptors. ResearchGate. 2

    • ALLYL-ALPHA-D-MANNOPYRANOSIDE — Chemical Substance Information. NextSDS. 3

    Sources

    Method

    Application Note: A Guide to Solid-Phase Synthesis of High-Mannose N-Linked Glycans

    An in-depth guide to the solid-phase synthesis of high-mannose N-linked glycans, designed for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the principles,...

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth guide to the solid-phase synthesis of high-mannose N-linked glycans, designed for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the principles, a step-by-step protocol, and expert insights into this powerful synthetic methodology.

    Introduction: The Significance of Homogeneous High-Mannose Glycans

    N-linked high-mannose oligosaccharides are fundamental to a vast array of biological processes. These structures, characterized by a core pentasaccharide extended with multiple mannose residues, play critical roles in protein folding and quality control within the endoplasmic reticulum.[1] Furthermore, they are prominently displayed on the surfaces of various viral envelope proteins, including the gp120 of HIV, making them key targets for the immune system and the focus of vaccine development research.[2][3]

    Accessing structurally defined, homogeneous high-mannose glycans is essential for elucidating their precise biological functions and for developing novel therapeutics and vaccines. While isolation from natural sources yields heterogeneous mixtures, chemical synthesis provides a route to pure, well-defined oligosaccharides.[4] Solid-Phase Glycan Synthesis (SPGS) has emerged as a powerful and efficient methodology, enabling the systematic and often automated assembly of these complex molecules.[5][6] This guide details the principles and a practical protocol for the successful solid-phase synthesis of high-mannose N-linked glycans.

    Core Principles of Solid-Phase Glycan Synthesis (SPGS)

    SPGS transforms the traditionally complex, solution-phase synthesis of oligosaccharides into a streamlined, cyclical process analogous to solid-phase peptide synthesis. The growing glycan chain is covalently attached to an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion, followed by simple filtration and washing to remove unreacted starting materials. The core components of this strategy are the solid support, the cleavable linker, a carefully planned protecting group strategy, and the glycosylation chemistry itself.

    • Solid Support: The synthesis is performed on an insoluble polymer, typically Merrifield resin (polystyrene cross-linked with divinylbenzene). The choice of resin is critical as its physical properties can influence reaction kinetics.

    • Cleavable Linker: The linker connects the first monosaccharide building block to the solid support. Its chemical properties are paramount, as it must be stable to all reaction conditions during the synthesis but cleavable with high efficiency under specific conditions that do not harm the final product.[7] A variety of linkers exist, including base-labile, acid-labile, and photocleavable options, allowing for tailored release strategies.[7][8][9]

    • Orthogonal Protecting Groups: Carbohydrates possess multiple hydroxyl groups of similar reactivity. To achieve regioselective glycosylation, all but one hydroxyl group on the glycosyl acceptor must be masked with protecting groups.[10][11] SPGS relies on an "orthogonal" protecting group strategy, where different classes of protecting groups can be selectively removed without affecting others.[10] This strategy typically involves:

      • Permanent Protecting Groups: These remain on the monosaccharide units throughout the entire assembly process and are only removed after the glycan is cleaved from the solid support. Common examples include benzyl (Bn) ethers and benzoyl (Bz) esters.[12][13]

      • Temporary Protecting Groups: This group masks the hydroxyl that will become the attachment point for the next monosaccharide. It must be selectively removable on the solid phase to reveal a free hydroxyl for the subsequent glycosylation step. The 9-fluorenylmethoxycarbonyl (Fmoc) group is widely used for this purpose due to its base lability.[14]

    • Glycosylation Reaction: This is the key bond-forming step where a glycosyl donor (an activated monosaccharide) reacts with the free hydroxyl of the resin-bound glycosyl acceptor.[15] The stereochemical outcome of this reaction is critical and is influenced by the protecting groups, the solvent, and the reaction temperature.[12] Commonly used glycosyl donors in SPGS include thioglycosides, glycosyl phosphates, and trichloroacetimidates.[7][16]

    Experimental Workflow and Protocol

    The following protocol outlines the manual solid-phase synthesis of a linear high-mannose oligosaccharide. This process can also be adapted for automated glycan assembly (AGA) platforms for increased efficiency and reproducibility.[6][17]

    • Solid Support: Merrifield resin pre-loaded with a suitable linker (e.g., a base-labile linker for release of a glycan with a free reducing end).[7][8]

    • Monosaccharide Building Blocks: Mannose thioglycosides appropriately protected with permanent (e.g., Benzyl ethers) and temporary (e.g., Fmoc) protecting groups.[18][19]

    • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dioxane, Toluene, Methanol (MeOH). All solvents should be anhydrous where specified.

    • Reagents for Glycosylation: N-Iodosuccinimide (NIS), Trifluoromethanesulfonic acid (TfOH).

    • Reagents for Deprotection: 20% Piperidine in DMF (for Fmoc removal).

    • Reagents for Cleavage & Global Deprotection: Sodium methoxide (NaOMe) in Methanol (for ester cleavage), Palladium on carbon (Pd/C) and H₂ (for hydrogenolysis of benzyl ethers).

    • Reagents for Analysis: C18 Sep-Pak cartridges, HPLC system, Mass Spectrometer (e.g., MALDI-TOF).

    The synthesis follows a cyclical process of deprotection and coupling to elongate the glycan chain, followed by final cleavage and purification.

    SPGS_Workflow cluster_cycle Iterative Glycosylation Cycle start_node start_node process_node process_node decision_node decision_node end_node end_node start Start: Resin with Linker attach_first 1. Attach First Mannose Acceptor start->attach_first deprotection 2. Temporary PG (Fmoc) Removal attach_first->deprotection wash1 Wash deprotection->wash1 coupling 3. Glycosylation: Add Donor + Activator wash1->coupling wash2 Wash coupling->wash2 check_complete Target Length Reached? wash2->check_complete check_complete->deprotection No cleavage 4. Cleavage from Resin check_complete->cleavage Yes deprotection_final 5. Global Deprotection cleavage->deprotection_final purification 6. Purification (HPLC) deprotection_final->purification analysis 7. Analysis (Mass Spec) purification->analysis finish End: Pure Oligosaccharide analysis->finish

    Sources

    Application

    Application Notes & Protocols: The Strategic Use of Allyl α-D-Mannopyranoside in the Development of Next-Generation Carbohydrate-Based Vaccines

    Section 1: The Scientific Rationale - Enhancing Immunogenicity via Mannose Receptor Targeting Carbohydrates alone are typically T-cell-independent antigens, leading to weak immune responses, particularly in infants and t...

    Author: BenchChem Technical Support Team. Date: March 2026

    Section 1: The Scientific Rationale - Enhancing Immunogenicity via Mannose Receptor Targeting

    Carbohydrates alone are typically T-cell-independent antigens, leading to weak immune responses, particularly in infants and the elderly.[1][2] The conjugation of these saccharides to a carrier protein converts the immune response to a more potent T-cell-dependent pathway.[3] We can further enhance this effect by targeting the vaccine construct to specific receptors on the very cells that orchestrate the immune response: Antigen-Presenting Cells (APCs), such as dendritic cells (DCs) and macrophages.[4]

    These specialized immune cells are rich in surface C-type lectin receptors (CLRs), including the mannose receptor (MR, CD206), which recognize and bind terminal mannose residues found on many pathogens.[5][6] This interaction is not passive; it triggers receptor-mediated endocytosis, a highly efficient mechanism for internalizing antigens.[6][7] By decorating a vaccine construct with mannose, we co-opt this natural pathway to ensure the antigen is delivered efficiently into the APC for processing and presentation on both MHC class I and class II molecules, leading to robust activation of both CD8+ and CD4+ T-cells.[8][9]

    Allyl α-D-mannopyranoside is an ideal starting material for this strategy due to two key features:

    • The α-anomeric configuration: This specific stereochemistry is crucial for high-affinity binding to the carbohydrate recognition domains (CRDs) of the mannose receptor.[5]

    • The terminal allyl group: This C=C double bond serves as a versatile and chemically orthogonal handle. It is stable to many reaction conditions used for oligosaccharide synthesis but can be selectively functionalized for subsequent conjugation without affecting the core mannose structure.[10]

    Mannose_Receptor_Pathway cluster_vaccine Vaccine Construct cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell Activation Vaccine Carrier Protein (e.g., CRM197) Mannoside Allyl α-D-Mannopyranoside (Functionalized) MR Mannose Receptor (CD206) Mannoside->MR Binding Endosome Endosome MR->Endosome Receptor-Mediated Endocytosis Processing Antigen Processing Endosome->Processing Fusion with Lysosome MHC MHC-II Presentation Processing->MHC Peptide Loading TCell Helper T-Cell (CD4+) MHC->TCell T-Cell Recognition BCell B-Cell Activation & Antibody Production TCell->BCell Stimulation

    Caption: Mannose receptor-mediated antigen uptake pathway.

    Section 2: Experimental Workflow Overview

    The conversion of Allyl α-D-mannopyranoside into a functional immunogen follows a logical and modular workflow. This process ensures that each component is prepared and validated before proceeding to the next, more complex step.

    Workflow A 1. Starting Material Allyl α-D-mannopyranoside B 2. Functionalization (Thiol-Ene Reaction) A->B D 4. Conjugation (EDC/NHS Chemistry) B->D C 3. Carrier Protein (e.g., BSA, KLH) C->D E 5. Purification (Dialysis / SEC) D->E F 6. Characterization (SDS-PAGE, MALDI-TOF) E->F G 7. Functional Assay (In Vitro APC Uptake) F->G

    Caption: Overall experimental workflow for vaccine development.

    Section 3: Protocol - Functionalization of Allyl α-D-Mannopyranoside

    The allyl group is an excellent substrate for the thiol-ene "click" reaction, a highly efficient and specific reaction that proceeds under mild conditions.[10] Here, we add a linker containing a terminal primary amine, preparing the mannoside for conjugation to a protein's carboxyl groups.

    Objective: To introduce a primary amine-terminated spacer arm to Allyl α-D-mannopyranoside.

    Materials:

    • Allyl α-D-mannopyranoside

    • Cysteamine hydrochloride (2-Aminoethanethiol hydrochloride)

    • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

    • Methanol (MeOH), HPLC grade

    • Deionized water

    • Long-wave UV lamp (365 nm)

    • Standard laboratory glassware, nitrogen line, and rotary evaporator

    Step-by-Step Protocol:

    • Reaction Setup: In a quartz reaction vessel, dissolve Allyl α-D-mannopyranoside (1.0 eq) and cysteamine hydrochloride (1.5 eq) in a 9:1 mixture of Methanol:Water.

      • Rationale: Cysteamine provides the thiol for the click reaction and the terminal amine for conjugation. A slight excess ensures complete consumption of the allyl mannoside. The quartz vessel is necessary for UV transparency.

    • Initiator Addition: Add the photoinitiator DMPA (0.1 eq).

    • Inert Atmosphere: De-gas the solution by bubbling with nitrogen for 15-20 minutes. This is critical to remove oxygen, which can quench the radical reaction.

    • Photoreaction: Place the vessel under a 365 nm UV lamp. Irradiate for 2-4 hours at room temperature with stirring.

      • Rationale: The UV light cleaves the initiator (DMPA) to generate free radicals, which initiate the thiol-ene reaction cascade, covalently linking the cysteamine to the former allyl group.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, being more polar, will have a lower Rf value than the starting allyl mannoside.

    • Work-up: Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.

    • Purification: The crude product can be purified using silica gel column chromatography to yield the pure amino-functionalized mannoside.

    Section 4: Protocol - Conjugation to a Carrier Protein

    With the amine-functionalized mannoside in hand, we can now conjugate it to a carrier protein. Bovine Serum Albumin (BSA) is commonly used for preclinical and proof-of-concept studies due to its availability and well-characterized nature.[11] The conjugation is achieved using carbodiimide chemistry, which activates the protein's carboxyl groups (from aspartic and glutamic acid residues) to form a stable amide bond with the mannoside's primary amine.[12]

    Objective: To covalently conjugate the amino-functionalized mannoside to BSA.

    Materials & Reagents:

    ReagentAcronymPurpose
    N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimideEDCActivates carboxyl groups for amidation.
    N-hydroxysuccinimideNHSStabilizes the activated intermediate.
    Bovine Serum Albumin (BSA)-Carrier protein.
    Amino-functionalized α-D-mannopyranoside-The carbohydrate ligand to be conjugated.
    MES Buffer (0.1 M, pH 6.0)-Optimal reaction buffer for EDC chemistry.
    PBS Buffer (1X, pH 7.4)-Buffer for dialysis and final product storage.
    Dialysis Tubing (10 kDa MWCO)-For purification.

    Step-by-Step Protocol:

    • Protein Preparation: Dissolve BSA in 0.1 M MES buffer (pH 6.0) to a final concentration of 10 mg/mL.

    • Carboxyl Activation: Add EDC (40 eq molar excess relative to BSA) and NHS (100 eq molar excess relative to BSA) to the protein solution. Incubate for 15-20 minutes at room temperature with gentle stirring.

      • Rationale: NHS is added to react with the EDC-activated carboxyl groups, forming a more stable NHS-ester intermediate. This improves reaction efficiency and reduces side reactions compared to using EDC alone.[13]

    • Mannoside Addition: Add the amino-functionalized mannoside to the activated protein solution. A molar excess of 50-200 fold of mannoside relative to BSA is a good starting point for optimization.

    • Conjugation Reaction: Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.

    • Purification: Transfer the reaction mixture to a 10 kDa MWCO dialysis tubing. Dialyze extensively against 1X PBS (pH 7.4) for 48 hours, with at least 4-5 buffer changes, to remove unreacted mannoside and coupling reagents.

    • Storage: Sterilize the final glycoconjugate solution by passing it through a 0.22 µm filter and store at 4°C or -20°C.

    Section 5: Characterization and Quality Control

    Confirming the successful conjugation and assessing its efficiency are critical validation steps.

    1. SDS-PAGE Analysis:

    • Principle: Conjugation of mannoside molecules to BSA increases its molecular weight. This change can be visualized as a shift in the protein's migration on an SDS-PAGE gel.

    • Procedure: Run samples of unconjugated BSA and the purified mannoside-BSA conjugate on a 10% or 12% SDS-PAGE gel.

    • Expected Outcome: The mannoside-BSA conjugate will appear as a broader band that has migrated a shorter distance up the gel compared to the sharp band of the unconjugated BSA control.

    2. Mass Spectrometry (MALDI-TOF):

    • Principle: Provides a more precise measurement of the molecular weight increase.

    • Procedure: Analyze samples of unconjugated BSA and the conjugate by MALDI-TOF MS.

    • Expected Outcome: The spectrum for the conjugate will show a distribution of peaks corresponding to the BSA protein with a variable number of mannoside units attached, with the center of the distribution shifted to a higher mass compared to the unconjugated BSA.

    Example Characterization Data:

    Analysis MethodUnconjugated BSA (Control)Mannoside-BSA ConjugateInterpretation
    SDS-PAGESharp band at ~66 kDaDiffuse band centered at ~75-85 kDaSuccessful conjugation, indicated by an increase in apparent molecular weight.
    MALDI-TOF MSPeak at ~66,400 DaBroad peak distribution centered at ~80,500 DaConfirms conjugation and allows for estimation of the average mannoside:protein ratio.

    Section 6: Application - In Vitro APC Uptake Assay

    This protocol determines if the mannosylated conjugate is preferentially taken up by cells expressing the mannose receptor.

    Objective: To quantify the uptake of a fluorescently-labeled mannoside-BSA conjugate by macrophages.

    Materials:

    • Mannoside-BSA conjugate and unconjugated BSA control

    • Fluorescein isothiocyanate (FITC) or other suitable fluorescent dye

    • Macrophage cell line (e.g., J774 or RAW 264.7)

    • Complete cell culture medium (e.g., DMEM + 10% FBS)

    • Mannan (from Saccharomyces cerevisiae) for competition assay

    • Flow cytometer

    Step-by-Step Protocol:

    • Fluorescent Labeling: Label both the mannoside-BSA conjugate and the unconjugated BSA control with FITC according to the manufacturer's protocol. Purify the labeled proteins from free dye via dialysis or a desalting column.

    • Cell Seeding: Seed macrophages in a 24-well plate at a density that allows them to be ~70-80% confluent on the day of the experiment.

    • Competition Control (Optional but Recommended): For a set of wells, pre-incubate the cells with a high concentration (e.g., 1 mg/mL) of free mannan for 30 minutes before adding the conjugate.

      • Rationale: Mannan will saturate the mannose receptors on the cell surface. A significant reduction in uptake in these wells confirms that the process is mannose receptor-specific.[9]

    • Incubation: Add the FITC-labeled proteins (final concentration 10-20 µg/mL) to the appropriate wells. Include wells with:

      • Unconjugated BSA-FITC

      • Mannoside-BSA-FITC

      • Mannoside-BSA-FITC + excess mannan

    • Uptake: Incubate the plate for 1-2 hours at 37°C.

    • Cell Harvesting: Wash the cells thoroughly with cold PBS to remove non-internalized protein. Detach the cells using a gentle cell scraper or trypsin.

    • Flow Cytometry Analysis: Analyze the cell-associated fluorescence of each sample using a flow cytometer.

    • Data Analysis: Compare the mean fluorescence intensity (MFI) of cells from each condition. A significantly higher MFI for cells treated with Mannoside-BSA-FITC compared to unconjugated BSA-FITC indicates enhanced, mannose-mediated uptake. The MFI of the mannan-competed sample should be significantly lower than the Mannoside-BSA-FITC sample.

    References

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    • Synthetic Carbohydrate-Based Anticancer Vaccines: The Memorial Sloan-Kettering Experience. (n.d.). PMC. [Link]

    • Carbohydrate-based synthetic vaccines: does the synthesis of longer chains of carbohydrates make this a step ever - Ovid. (n.d.). Ovid. [Link]

    • Glycoconjugate vaccines: platforms and adjuvants for directed immunity. (n.d.). PMC. [Link]

    • Mannose-targeted systems for the delivery of therapeutics. (2008). PubMed. [Link]

    • Synthesis of a glycopeptide vaccine conjugate for induction of antibodies recognizing O ... (2014). PubMed. [Link]

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    • Synthetic carbohydrate-based vaccines: challenges and opportunities. (2020). PMC. [Link]

    • Carbohydrate Immune Adjuvants in Subunit Vaccines. (2020). MDPI. [Link]

    • Monophosphoryl Lipid A–2,4-Dinitrophenylamine Conjugates Are Potent Adjuvants for Carbohydrate and Protein Vaccines. (2022). ACS Publications. [Link]

    • Mannose-targeted systems for the delivery of therapeutics. (n.d.). ResearchGate. [Link]

    • Clustered Carbohydrates in Synthetic Vaccines. (n.d.). PMC. [Link]

    • Full article: Carbohydrate-Based Synthetic Vaccines: Does The Synthesis Of Longer Chains Of Carbohydrates Make This A Step Ever Closer?. (2012). Taylor & Francis. [Link]

    • Carbohydrate Vaccines- A burgeoning field of Glycomics. (2011). Journal of Applied Pharmaceutical Science. [Link]

    • Entirely Carbohydrate-Based Vaccines: An Emerging Field for Specific and Selective Immune Responses. (2016). MDPI. [Link]

    • Toward a Carbohydrate-Based HIV-1 Vaccine: Synthesis and Immunological Studies of Oligomannose-Containing Glycoconjugates. (2006). ACS Publications. [Link]

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    • Targeting antigens to the human mannose receptor expressed in transgenic mice elicits potent CD4 and CD8 responses in vivo. (2006). AACR Journals. [Link]

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    • Large-Scale Synthesis of Man9GlcNAc2 High-Mannose Glycan and the Effect of the Glycan Core on Multivalent Recognition by HIV Antibody 2G12. (2022). ACS Publications. [Link]

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    • Scheme 12 Synthesis of the hybrid and high-mannose dimers. (a) MesNa,... (n.d.). ResearchGate. [Link]

    • Mannose Ligands for Mannose Receptor Targeting. (2024). PMC. [Link]

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    • Synthesis of neoglycoproteins containing L-glycero-α-D- manno-heptopyranosyl-(1→4)- and -(1→5)-linked 3-deoxy-α-D-manno-oct-2- ulopyranosylonic acid (Kdo) phosphate determinants. (n.d.). RSC Publishing. [Link]

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    Method

    Application Notes and Protocols: Synthesis of Mannosylated Ligands for Dendritic Cell Targeting

    Introduction: The Rationale for Targeting Dendritic Cells with Mannosylated Ligands Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are central to the initiation and regulation of adaptive i...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Rationale for Targeting Dendritic Cells with Mannosylated Ligands

    Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are central to the initiation and regulation of adaptive immune responses.[1] Their ability to capture, process, and present antigens to T cells makes them a prime target for the development of vaccines and immunotherapies against cancers and infectious diseases.[2] Immature DCs, in particular, are highly specialized in antigen uptake and are equipped with a variety of pattern recognition receptors (PRRs) that recognize pathogen-associated molecular patterns (PAMPs).[3]

    One of the most well-characterized C-type lectin receptors (CLRs) on the surface of immature DCs and macrophages is the Mannose Receptor (MR), also known as CD206.[4][5][6] This receptor plays a crucial role in the innate immune system by recognizing and internalizing glycoproteins and microorganisms that display terminal mannose, fucose, and N-acetylglucosamine residues.[7] Upon ligand binding, the MR mediates rapid endocytosis, delivering the cargo to endosomal compartments for processing and subsequent presentation on Major Histocompatibility Complex (MHC) class I and class II molecules, leading to the activation of CD8+ and CD4+ T cells, respectively.[2][8]

    The high expression of the MR on DCs and its efficient internalization pathway make it an attractive target for the delivery of antigens and immunomodulatory agents.[9] By decorating a cargo molecule—be it a peptide antigen, a DNA vaccine, or a nanoparticle carrier—with mannose moieties, we can hijack this natural uptake mechanism to enhance its delivery to DCs, thereby augmenting the desired immune response.[10][11][12] This strategy of "mannosylation" has been shown to increase the efficiency of antigen presentation by several orders of magnitude compared to non-mannosylated counterparts.[2][13]

    This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of mannosylated ligands for targeted delivery to dendritic cells. We will delve into the principles of ligand design, explore various synthetic strategies, and provide detailed protocols for key experimental procedures.

    Principles of Mannosylated Ligand Design

    The efficacy of a mannosylated ligand in targeting the MR on DCs is influenced by several factors, including the number and spatial arrangement of the mannose residues, the nature of the linker used for conjugation, and the overall architecture of the ligand-cargo conjugate.

    Valency and Spacing of Mannose Residues

    The MR possesses multiple carbohydrate recognition domains (CRDs) and exists as an oligomer on the cell surface, which favors the binding of multivalent ligands.[14][15] Consequently, displaying multiple mannose units on a single scaffold can significantly enhance the binding affinity and avidity to the MR compared to monovalent mannose.[16] Studies have shown a positive correlation between the degree of mannosylation (branching) and the efficiency of internalization by DCs.[17]

    The spacing between mannose residues is also a critical parameter. Optimal uptake has been observed when mannose units are separated by specific spacer lengths, suggesting that the spatial arrangement of the sugars needs to match the architecture of the CRDs on the MR.[18]

    Linker Chemistry

    The choice of linker to attach the mannose moieties to the cargo is crucial. The linker should be stable under physiological conditions and should not interfere with the binding of the mannose to the MR. Polyethylene glycol (PEG) is a commonly used spacer as it is biocompatible, reduces non-specific interactions, and allows for flexible positioning of the mannose ligand.[19]

    Cargo Selection

    A wide variety of molecules can be mannosylated for DC targeting, including:

    • Peptide and protein antigens: Mannosylation can enhance their uptake and presentation by DCs, leading to stronger T cell responses.[12][20]

    • DNA and RNA vaccines: Mannosylated carriers can improve the delivery of nucleic acid vaccines to APCs.[11][21][22]

    • Small molecule immunomodulators: Targeting these agents to DCs can enhance their efficacy and reduce off-target effects.[23]

    • Nanoparticles: Functionalizing nanoparticles with mannose can create "pathogen-like" carriers that are efficiently taken up by DCs.[10][24]

    Synthetic Methodologies for Mannosylated Ligands

    Several chemical strategies can be employed to synthesize mannosylated ligands. The choice of method depends on the nature of the cargo, the desired degree of mannosylation, and the available functional groups for conjugation.

    Direct Conjugation via Amine-Reactive Chemistry

    A straightforward approach involves the use of mannose derivatives containing an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. These can react with primary amines on the cargo molecule (e.g., lysine residues in a protein) to form a stable amide bond.

    Click Chemistry

    "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility.[25][26] This methodology allows for the precise and modular assembly of mannosylated ligands.[17][27] For instance, an azide-functionalized mannose derivative can be "clicked" onto an alkyne-modified cargo molecule.

    Chemoenzymatic Synthesis

    For the synthesis of complex O-mannosylated peptides, a chemoenzymatic approach can be utilized. This involves the solid-phase synthesis of a peptide incorporating a mannosylated amino acid building block, followed by enzymatic extension of the glycan chain using specific glycosyltransferases.[28][29][30][31]

    Synthesis of Mannosylated Building Blocks

    The synthesis of mannosylated ligands often begins with the preparation of a mannose derivative containing a suitable functional group for conjugation. For example, C-mannosylated tryptophan can be synthesized and incorporated into peptides.[32]

    Data Presentation: Comparison of Mannosylation Strategies

    StrategyAdvantagesDisadvantagesKey References
    Direct Amine-Reactive Conjugation Simple and well-established chemistry.Can lead to a heterogeneous product with a random distribution of mannose moieties. May modify functionally important amine groups on the cargo.[33]
    Click Chemistry (CuAAC/SPAAC) High efficiency and specificity. Allows for precise control over the number and location of mannose units. Biocompatible conditions.Requires the introduction of azide and alkyne functional groups into the mannose and cargo molecules.[17][25]
    Chemoenzymatic Synthesis Produces well-defined, complex glycan structures. Mimics natural glycosylation.Can be technically challenging and requires access to specific enzymes.[30]

    Experimental Protocols

    Protocol 1: Synthesis of a Mannosylated Peptide using Click Chemistry

    This protocol describes the synthesis of a mannosylated peptide by conjugating an azide-functionalized mannose derivative to an alkyne-containing peptide using CuAAC.

    Materials:

    • Alkyne-modified peptide (e.g., containing a propargylglycine residue)

    • Azido-mannose derivative (e.g., 1-azidoethyl-α-D-mannopyranoside)

    • Copper(II) sulfate (CuSO4)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Dimethylformamide (DMF)

    • Phosphate-buffered saline (PBS)

    Procedure:

    • Dissolve the alkyne-modified peptide in DMF.

    • Add the azido-mannose derivative to the peptide solution in a 1.5-fold molar excess.

    • In a separate tube, prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio in water.

    • Add the copper catalyst solution to the peptide/mannose mixture.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate (10-fold molar excess over CuSO4).

    • Allow the reaction to proceed at room temperature for 1-2 hours with gentle shaking.

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, purify the mannosylated peptide by reversed-phase HPLC.

    • Lyophilize the purified product and store at -20°C.

    Protocol 2: Characterization of Mannosylated Ligands

    1. Mass Spectrometry:

    • Confirm the successful conjugation and determine the exact mass of the mannosylated ligand using MALDI-TOF or ESI-MS.

    2. NMR Spectroscopy:

    • Use 1H and 13C NMR to confirm the structure of the mannosylated ligand and the anomeric configuration of the mannose residue.

    Protocol 3: In Vitro Evaluation of Dendritic Cell Targeting

    This protocol describes how to assess the uptake of a fluorescently labeled mannosylated ligand by dendritic cells using flow cytometry.

    Materials:

    • Immature dendritic cells (e.g., bone marrow-derived dendritic cells)

    • Fluorescently labeled mannosylated ligand (e.g., FITC-labeled)

    • Fluorescently labeled non-mannosylated control ligand

    • Mannan (as a competitor for MR binding)

    • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

    • Flow cytometer

    Procedure:

    • Culture immature dendritic cells in appropriate media.

    • Harvest the cells and resuspend them in FACS buffer.

    • To assess competitive inhibition, pre-incubate a subset of cells with an excess of mannan for 30 minutes at 4°C.

    • Add the fluorescently labeled mannosylated ligand and the non-mannosylated control to the cells at various concentrations.

    • Incubate the cells for 1-2 hours at 37°C to allow for internalization.

    • Wash the cells three times with cold FACS buffer to remove unbound ligand.

    • Resuspend the cells in FACS buffer and analyze by flow cytometry, measuring the fluorescence intensity of the cells.

    • Compare the uptake of the mannosylated ligand with the non-mannosylated control and in the presence and absence of the mannan competitor. A significant reduction in uptake in the presence of mannan indicates MR-mediated endocytosis.[34][35]

    Visualization of Key Concepts

    Mechanism of Mannose Receptor-Mediated Endocytosis

    MannoseReceptorEndocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Mannosylated_Ligand Mannosylated Ligand Mannose_Receptor Mannose Receptor (CD206) Mannosylated_Ligand->Mannose_Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Mannose_Receptor->Clathrin_Coated_Pit Internalization Early_Endosome Early Endosome Clathrin_Coated_Pit->Early_Endosome Vesicle Trafficking Early_Endosome->Mannose_Receptor Receptor Recycling Late_Endosome_Lysosome Late Endosome/Lysosome Early_Endosome->Late_Endosome_Lysosome Maturation & Processing Antigen_Presentation Antigen Presentation (MHC) Late_Endosome_Lysosome->Antigen_Presentation Peptide Loading Workflow Start Design Mannosylated Ligand Synthesis Chemical Synthesis (e.g., Click Chemistry) Start->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (MS, NMR) Purification->Characterization In_Vitro_Testing In Vitro DC Targeting Assay (Flow Cytometry) Characterization->In_Vitro_Testing In_Vivo_Studies In Vivo Immunogenicity Studies In_Vitro_Testing->In_Vivo_Studies End Data Analysis & Conclusion In_Vivo_Studies->End

    Caption: Overall workflow for the synthesis and evaluation of mannosylated ligands.

    Conclusion

    The strategic mannosylation of ligands represents a highly effective approach for enhancing the delivery of antigens and immunotherapeutics to dendritic cells. By leveraging the natural uptake pathway of the mannose receptor, researchers can significantly improve the potency of vaccines and immunomodulatory agents. The synthetic methodologies and experimental protocols detailed in this guide provide a solid foundation for the rational design and evaluation of novel mannosylated ligands for a wide range of applications in immunology and drug development.

    References

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    Application

    Application Note: Indium-Mediated Allylation for Carbohydrate Chain Elongation

    Introduction & Mechanistic Rationale Carbohydrate chain elongation is traditionally hindered by the dense array of hydroxyl groups on the sugar backbone, which typically requires tedious, multi-step protection and deprot...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Rationale

    Carbohydrate chain elongation is traditionally hindered by the dense array of hydroxyl groups on the sugar backbone, which typically requires tedious, multi-step protection and deprotection sequences. The Indium-mediated allylation (IMA) offers a paradigm shift, enabling Barbier-type carbon-carbon bond formation directly on unprotected carbohydrates in aqueous media[1].

    Unlike other reactive metals (e.g., Li, Mg, Zn), Indium (first ionization potential 5.8 eV) is exceptionally stable in water and does not readily form explosive hydrogen gas. When reacted with allyl halides, Indium(0) undergoes oxidative addition to generate an active, soluble Indium(III) nucleophile[2]. This species reacts chemoselectively with the aldehyde moiety of the open-chain aldose, completely bypassing the unprotected hydroxyls to form a homoallylic alcohol[1].

    Experimental Design & Causality

    The success of this methodology relies on manipulating the physical chemistry of the reaction environment:

    • Solvent Selection (Aqueous Media): Carbohydrates exist in an equilibrium between cyclic hemiacetals and the open-chain aldehyde. Water stabilizes the highly polar open-chain form, shifting the equilibrium to expose the reactive electrophile[1]. Furthermore, water accelerates the reaction via the hydrophobic effect, driving the non-polar allyl bromide into close proximity with the metal surface.

    • Autoinduction and pH: The kinetic profile of Indium-mediated allylation exhibits an S-shape due to autoinduction. As the reaction progresses, trace generation of acidic byproducts lowers the pH, which in turn accelerates the dissolution of the indium oxide passivation layer, increasing the concentration of the active soluble In(III) catalyst[2].

    • Two-Carbon Elongation Logic: The IMA directly adds a three-carbon allyl group. To achieve a net two-carbon elongation (e.g., converting a pentose to a heptose), the terminal alkene of the resulting homoallylic alcohol is oxidatively cleaved via ozonolysis, unmasking a new terminal aldehyde[3].

    Reaction Workflow

    G A Unprotected Aldose (Cn) B Indium + Allyl-Br (Aqueous Media) A->B C Homoallylic Alcohol (Cn+3) B->C Barbier Addition D Ozonolysis (O3 / PPh3) C->D E Elongated Aldose (Cn+2) D->E Oxidative Cleavage

    Workflow of Indium-mediated carbohydrate chain elongation via Barbier addition and ozonolysis.

    Quantitative Data: Substrate Scope & Stereoselectivity

    The stereochemical outcome is largely dictated by chelation control between the Indium(III) intermediate and the α -hydroxyl group of the sugar.

    Substrate (Unprotected)Allylating ReagentSolvent SystemYield (%)Diastereomeric Ratio (anti:syn)
    D-ArabinoseAllyl bromideH₂O / EtOH (1:1)854:1
    D-GalactoseAllyl bromideH₂O / EtOH (1:1)885:1
    D-GlucoseAllyl bromideH₂O / THF (1:1)752:1
    Melibiose (Disaccharide)Allyl bromideH₂O / EtOH (1:1)813:1

    Data synthesized from established IMA protocols across mono- and disaccharides[4],[3],[1].

    Detailed Protocols (Self-Validating System)

    Protocol A: Aqueous Indium-Mediated Allylation of Unprotected Aldoses

    Objective: Conversion of an aldose to a chain-elongated homoallylic alcohol (hept-1-enitol derivative).

    Materials:

    • Aldose Substrate (e.g., D-Arabinose) (1.0 equiv, 10 mmol)

    • Allyl bromide (1.5 equiv, 15 mmol)

    • Indium powder (100 mesh, 1.2 equiv, 12 mmol)

    • Solvent: 0.1 M HCl in H₂O / Ethanol (1:1 v/v)

    Step-by-Step Methodology:

    • Preparation: In a 100 mL round-bottom flask, dissolve the carbohydrate in 25 mL of the H₂O/EtOH solvent system. Causality: Ethanol acts as a co-solvent to partially solubilize the allyl bromide, while the slightly acidic aqueous medium prevents the precipitation of inactive indium hydroxides and accelerates the generation of the In(III) species[2].

    • Activation: Add Indium powder, followed by dropwise addition of allyl bromide at room temperature.

    • Reaction: Stir vigorously (1000 rpm) or sonicate the biphasic mixture for 12–16 hours. Causality: High shear or sonication continuously disrupts the passivation layer (In₂O₃) on the metal surface, ensuring a steady supply of reactive In(0).

    • Validation (In-Process): Monitor via TLC (Eluent: EtOAc/MeOH/H₂O 10:2:1). The starting material (visualized with p-anisaldehyde stain as a distinct spot) should disappear, replaced by a lower Rf spot corresponding to the highly polar homoallylic alcohol.

    • Workup: Filter the suspension through a Celite pad to remove unreacted Indium metal. Wash the pad with H₂O (2 × 10 mL). Extract the filtrate with diethyl ether (2 × 20 mL) to remove unreacted allyl bromide and homocoupled byproducts (1,5-hexadiene).

    • Isolation: Lyophilize the aqueous layer to yield the crude homoallylic alcohol as a diastereomeric mixture.

    Protocol B: Oxidative Cleavage (Ozonolysis) for Net +2 Carbon Elongation

    Objective: Cleavage of the terminal alkene to yield the elongated aldose.

    Materials:

    • Homoallylic alcohol intermediate (from Protocol A)

    • Ozone (O₃) generator

    • Thiourea or Triphenylphosphine (PPh₃) (2.0 equiv)

    Step-by-Step Methodology:

    • Preparation: Dissolve the crude homoallylic alcohol in Methanol (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Ozonolysis: Bubble O₃/O₂ gas mixture through the solution until a persistent faint blue color is observed. Causality: The blue color acts as a self-validating visual cue, indicating saturation of ozone and complete formation of the primary ozonide.

    • Purging: Purge the solution with Argon or Nitrogen gas for 15 minutes to remove excess dissolved ozone (color will fade to clear).

    • Reductive Quench: Add Thiourea or PPh₃ (2.0 equiv) and allow the reaction to warm to room temperature over 3 hours. Causality: The reductive quench decomposes the explosive ozonide intermediate into the desired aldehyde without over-oxidizing the substrate to a carboxylic acid[3].

    • Purification: Concentrate under reduced pressure. Purify the resulting elongated carbohydrate via silica gel chromatography or ion-exchange chromatography.

    Mechanistic Stereocontrol

    M In In(0) Surface Oxidation In3 Active In(III) Species In->In3 Allyl Halide Coord Chelation with alpha-OH In3->Coord TS Zimmerman-Traxler TS Coord->TS Prod1 anti-Adduct (Major) TS->Prod1 Favored Prod2 syn-Adduct (Minor) TS->Prod2 Disfavored

    Mechanistic pathway and stereocontrol governed by the Zimmerman-Traxler transition state.

    Sources

    Method

    Application Note: Click Chemistry Applications of Allyl-Functionalized Mannosides in Multivalent Glycoconjugate Synthesis

    Executive Summary The development of targeted therapeutics, anti-adhesive antimicrobials, and advanced diagnostic microarrays relies heavily on mimicking the complex carbohydrate interactions found on the mammalian cell...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The development of targeted therapeutics, anti-adhesive antimicrobials, and advanced diagnostic microarrays relies heavily on mimicking the complex carbohydrate interactions found on the mammalian cell surface. Allyl α -D-mannopyranoside has emerged as a premier building block for these applications. By leveraging photoinitiated thiol-ene "click" chemistry, researchers can rapidly and cleanly graft mannose residues onto various scaffolds to create multivalent glycoconjugates. This application note details the mechanistic rationale, structural workflows, and validated protocols for utilizing allyl mannosides in advanced drug development and biomaterials science.

    Mechanistic Rationale & The "Cluster Glycoside Effect"

    Why Thiol-Ene Click Chemistry?

    While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is widely known, it presents distinct disadvantages in biological systems due to the toxicity of copper catalysts and the potential for protein denaturation. Thiol-ene click chemistry offers a superior, biorthogonal alternative for allyl-functionalized sugars[1].

    • Metal-Free & Mild: The reaction is initiated by UV light and a photoinitiator (e.g., DMPA), proceeding rapidly in aqueous or methanolic conditions without metal catalysts[2].

    • High Yield & Modularity: The terminal alkene of the allyl group reacts specifically with thiols via a radical-mediated anti-Markovnikov addition, forming a highly stable thioether linkage with near-quantitative yields and minimal byproducts[1].

    The Cluster Glycoside Effect

    Monovalent carbohydrate-protein interactions are notoriously weak, often exhibiting dissociation constants ( Kd​ ) in the millimolar range. Nature overcomes this via the Cluster Glycoside Effect , where the dense, multivalent presentation of glycans on a cell surface exponentially increases binding avidity[3]. By grafting multiple allyl mannosides onto a polymer, nanodiamond, or microarray surface, the resulting multivalent glycoconjugate can simultaneously engage multiple Carbohydrate Recognition Domains (CRDs) on target lectins (such as Concanavalin A or the bacterial adhesin FimH). This transforms a weak, transient interaction into a highly specific, nanomolar-affinity binding event[4].

    Mechanism Mono Monovalent Mannoside Lectin Lectin Receptor (e.g., ConA / FimH) Mono->Lectin Single Binding Site Multi Multivalent Glycoconjugate Multi->Lectin Simultaneous Binding Weak Weak Affinity (High Kd) Lectin->Weak Strong Cluster Glycoside Effect (Low Kd, High Avidity) Lectin->Strong

    Mechanistic pathway illustrating the Cluster Glycoside Effect on lectin binding affinity.

    Application Workflows

    Allyl mannosides are primarily utilized in two major workflows:

    • Glycan Microarrays for Lectin Profiling: Thiol-ene surface chemistry is used to immobilize allyl mannosides onto thiolated glass slides. The surface density is precisely manipulated by co-spotting the mannoside with an inert spacer (e.g., allyl alcohol), allowing researchers to study spatial requirements for multivalent binding[1].

    • Targeted Drug Delivery & Anti-Adhesive Therapy: Mannosylated nanoparticles and polymers act as decoys for uropathogenic E. coli (UPEC). The bacterial FimH adhesins bind to the synthetic multivalent mannosides instead of the host urothelium, effectively agglutinating the bacteria and disrupting biofilms[4].

    Workflow Allyl Allyl-a-D-Mannoside (Alkene Donor) Reaction UV Irradiation (365 nm) + DMPA Initiator Allyl->Reaction Excess Scaffold Thiolated Scaffold (Polymer/Nanoparticle) Scaffold->Reaction TCEP reduced Product Multivalent Mannose Glycoconjugate Reaction->Product Thiol-Ene Click

    Workflow of photoinitiated thiol-ene click chemistry for multivalent glycoconjugates.

    Self-Validating Protocol: Photoinitiated Thiol-Ene Conjugation

    This protocol details the conjugation of allyl α -D-mannopyranoside to a thiolated polymer scaffold (e.g., polyoxazoline or thiolated PEG). The methodology is designed as a self-validating system to ensure maximum yield and reproducibility[2].

    Materials Required:
    • Allyl α -D-mannopyranoside (Alkene donor)

    • Thiolated polymer scaffold

    • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)

    • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (Photoinitiator)

    • Solvent: Degassed Milli-Q Water / Methanol (1:1 v/v)

    • UV Reactor (365 nm)

    Step-by-Step Methodology:
    • Solvent Preparation & Degassing: Prepare a 1:1 mixture of Milli-Q water and methanol. Degas the solvent by bubbling with Argon for 15 minutes.

      • Causality: Oxygen acts as a radical scavenger. Degassing prevents the premature quenching of the photoinitiated radical cascade, ensuring high conversion rates. The water/methanol blend ensures solubility for both the hydrophilic sugar and the organic photoinitiator[2].

    • Scaffold Reduction: Dissolve the thiolated scaffold in the degassed solvent. Add 1.5 molar equivalents of TCEP relative to the theoretical thiol content. Stir at room temperature for 30 minutes.

      • Causality: Thiolated scaffolds naturally oxidize over time to form disulfide bridges. TCEP selectively cleaves these disulfides back to reactive free thiols. Unlike DTT, TCEP does not contain thiols itself, meaning it will not compete in the subsequent click reaction[2].

    • Reagent Addition: Add 5 to 10 molar equivalents of allyl α -D-mannopyranoside per thiol group.

      • Causality: A stoichiometric excess of the alkene drives the reaction kinetics forward and suppresses unwanted thiol-thiol recombination.

    • Initiation & Irradiation: Add 0.1 molar equivalents of DMPA. Place the reaction vessel in a UV reactor and irradiate at 365 nm for 2 hours at room temperature[1].

      • Causality: 365 nm UV light specifically excites the DMPA initiator to generate radicals without causing UV-C induced degradation of the carbohydrate ring or the polymer backbone.

    • Purification: Transfer the mixture to a dialysis cassette (MWCO selected based on scaffold size) and dialyze against deionized water for 48 hours, changing the water every 12 hours.

    • Self-Validation (NMR Analysis): Lyophilize the purified product. Dissolve in D 2​ O and analyze via 1 H-NMR.

      • Validation Check: The complete disappearance of the characteristic allyl alkene multiplet peaks ( δ ~5.2–5.9 ppm) and the appearance of new aliphatic thioether protons confirm a successful, quantitative conjugation[2].

    Data Presentation: Impact of Valency on Binding Affinity

    The table below summarizes typical quantitative data demonstrating how increasing the valency of mannoside conjugates via click chemistry exponentially enhances binding affinity (lowers Kd​ ) to target lectins like Concanavalin A (ConA), validating the cluster glycoside effect[1][5].

    Ligand ValencyScaffold TypeRelative Affinity per Mannose (vs Monovalent)Apparent Kd​ ( μ M)Binding Strength
    1 (Monovalent) Free Allyl α -D-Mannoside1x~800Weak
    3 (Trivalent) Small Dendrimer~10x~80Moderate
    12 (Dodecavalent) Linear Glycopolymer~100x~8Strong
    >50 (Multivalent) Glyconanoparticle / Microarray>1000x<0.8Exceptional (Avidity)

    Note: Relative affinity per mannose is calculated by dividing the total avidity enhancement by the number of conjugated sugar units, proving that the enhancement is synergistic, not merely additive.

    References

    • Multivalent Binding of Concanavalin A on Variable-Density Mannoside Microarrays - PMC N
    • Sugar-Coated: Can Multivalent Glycoconjugates Improve upon Nature's Design?
    • Glycoconjugates and Glycomimetics as Microbial Antiadhesives AIR Unimi (University of Milan)
    • Glycopolymer Code Based on Well-Defined Glycopolymers or Glyconanomaterials and Their Biomolecular Recognition Frontiers in Chemistry
    • Polyoxazolines with a Vicinally Double-Bioactivated Terminus for Biomacromolecular Affinity Assessment MDPI M

    Sources

    Application

    Application Notes and Protocols for the Synthesis of C-Mannoside FimH Antagonists against E. coli

    These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of C-mannoside FimH antagonists, a promising class of anti-adhesion ag...

    Author: BenchChem Technical Support Team. Date: March 2026

    These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of C-mannoside FimH antagonists, a promising class of anti-adhesion agents targeting uropathogenic Escherichia coli (UPEC). This document outlines a modern, efficient synthetic strategy, detailed analytical characterization, and robust protocols for assessing biological activity.

    Introduction: The Rationale for Targeting FimH with C-Mannosides

    Uropathogenic E. coli (UPEC) is the primary causative agent of urinary tract infections (UTIs).[1] A critical step in the pathogenesis of UTIs is the adhesion of UPEC to the urothelial cells lining the bladder. This adhesion is mediated by the FimH adhesin, a protein located at the tip of type 1 pili.[1][2] FimH specifically recognizes and binds to mannosylated glycoproteins on the surface of host cells.[2]

    By competitively inhibiting the FimH-mannose interaction, we can prevent bacterial attachment, a crucial initial step in infection, thereby offering a non-antibiotic approach to UTI treatment and prophylaxis. C-mannosides, where the anomeric oxygen of mannose is replaced by a carbon atom, are particularly attractive as FimH antagonists. This C-glycosidic linkage imparts greater metabolic stability compared to their O-glycoside counterparts, leading to improved pharmacokinetic properties and enhanced in vivo efficacy.[3][4][5]

    This guide details a streamlined synthetic route to potent C-mannoside FimH antagonists, moving beyond older, multi-step procedures to a more efficient four-step synthesis with significantly higher overall yields.[1][2][6]

    Synthetic Strategy: An Efficient Four-Step Synthesis of C-Mannoside FimH Antagonists

    The synthesis of C-mannoside FimH antagonists has historically been a challenging endeavor due to the densely functionalized and stereochemically complex nature of these molecules, often resulting in lengthy synthetic sequences with low overall yields.[2][6][7] However, recent advancements, such as the utilization of nickel-catalyzed reductive cross-coupling, have revolutionized the synthesis, enabling a facile four-step process with overall yields in the range of 34–50%.[2][6]

    This modern approach significantly simplifies access to these complex molecules, facilitating rapid analog synthesis for structure-activity relationship (SAR) studies and preclinical development.[6]

    Overall Synthetic Workflow

    The following diagram illustrates the key stages in the efficient synthesis of a C-mannoside FimH antagonist.

    G cluster_0 Synthesis of C-Mannoside FimH Antagonists A Step 1: Preparation of Mannosyl Donor (e.g., Mannosyl Bromide) B Step 2: Nickel-Catalyzed Reductive Cross-Coupling with Substituted Benzoic Acid A->B Key C-C bond formation C Step 3: Stereocontrolled Reduction of the Ketone Intermediate B->C Introduction of critical stereocenter D Step 4: Global Deprotection to Yield Final C-Mannoside C->D Removal of protecting groups G cluster_1 Biological Evaluation of FimH Antagonists E Synthesized C-Mannoside Antagonist F Hemagglutination Inhibition (HAI) Assay (Primary Screen) E->F Determine IC50 G Cell Adhesion Assay (Bladder Cells) F->G Confirm cellular activity H In Vivo Efficacy Studies (Mouse UTI Model) G->H Evaluate in vivo potential I Lead Optimization H->I Iterative improvement

    Sources

    Method

    Use of mannosides in the study of protein O-mannosylation

    Application Note: Interrogating Protein O-Mannosylation Pathways Using Synthetic Mannosides Executive Summary Protein O-mannosylation is a critical post-translational modification essential for the functional glycosylati...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Interrogating Protein O-Mannosylation Pathways Using Synthetic Mannosides

    Executive Summary

    Protein O-mannosylation is a critical post-translational modification essential for the functional glycosylation of α-dystroglycan (α-DG) and the maintenance of neuromuscular integrity[1]. Defects in this pathway lead to severe congenital muscular dystrophies (CMDs), collectively termed dystroglycanopathies[2]. The initiation of mammalian O-mannosylation is catalyzed in the endoplasmic reticulum (ER) by the protein O-mannosyltransferase 1 and 2 (POMT1/POMT2) heterodimer, which transfers mannose from dolichol-phosphate-mannose (Dol-P-Man) to serine or threonine residues[1]. Subsequent glycan elongation in the Golgi apparatus is mediated by specific glycosyltransferases, including POMGNT1 and POMGNT2[3].

    Studying this pathway has historically been challenging due to the membrane-bound nature of the enzymes and the structural complexity of the native glycoprotein substrates. Synthetic mannosides—ranging from simple benzyl-α-D-mannopyranosides to complex bioorthogonal mannoside probes—have emerged as indispensable tools. They function as defined acceptor substrates to isolate specific enzymatic steps, or as competitive inhibitors to probe pathway causality and screen for therapeutics[2].

    Mechanistic Causality: The Strategic Use of Mannosides

    In a complex cellular lysate, tracking the stepwise addition of sugars to a full-length protein like α-DG is confounded by endogenous glycosidases, competing glycosyltransferases, and heterogeneous substrate presentation. By employing synthetic mannosides (e.g., Benzyl-α-D-mannopyranoside), researchers can intentionally bypass the POMT1/POMT2 initiation step and directly interrogate the elongation kinetics of POMGNT1 or POMGNT2[3].

    The causality behind choosing a benzylated mannoside is twofold:

    • Structural Mimicry: It acts as a minimal structural mimic of the O-linked mannose on the nascent polypeptide chain.

    • Phase Separation: The hydrophobic benzyl group provides a chemical handle, allowing for the rapid solid-phase separation of the newly formed, neutral glycan product from the highly polar, unreacted sugar nucleotide donors (e.g., UDP-GlcNAc) via reverse-phase chromatography.

    Conversely, mannoside analogs modified at the C2 or C4 positions can act as chain terminators or competitive inhibitors to dissect the essentiality of specific glycan linkages in laminin binding[2].

    G Substrate Protein (S/T residues) POMT POMT1/POMT2 Complex (ER Initiation) Substrate->POMT DolPMan Dol-P-Man (Donor) DolPMan->POMT OMP O-Mannosylated Protein POMT->OMP POMGNT POMGNT1 / POMGNT2 (Golgi Elongation) OMP->POMGNT Elongated Elongated O-Glycan (e.g., α-Dystroglycan) POMGNT->Elongated Mannoside Synthetic Mannosides (Probes/Decoys) Mannoside->POMT Inhibition Mannoside->POMGNT Acceptor Substrate

    Fig 1. Mammalian O-mannosylation pathway and intervention by synthetic mannosides.

    Quantitative Data: Kinetic Parameters of Mannoside Acceptors

    To standardize assay conditions, it is critical to understand the kinetic affinity of Golgi glycosyltransferases for synthetic mannosides compared to native peptide substrates. The table below summarizes typical kinetic parameters, demonstrating that while synthetic mannosides have a higher Km​ (lower affinity) than native glycopeptides, their robust Vmax​ and ease of detection make them ideal for high-throughput screening and enzyme validation.

    EnzymeAcceptor Substrate Km​ ( μ M)Relative Vmax​ (%)Primary Application Focus
    POMGNT1 Benzyl-α-D-mannopyranoside2,500 - 3,000100Baseline activity assays, inhibitor screening
    POMGNT1 O-Mannosylated α-DG Peptide50 - 100140High-fidelity structural recognition studies
    POMGNT2 Synthetic Core M3 Trisaccharide15085Kinase (POMK) substrate generation
    POMT1/2 Dol-P-Man (Donor)2.0N/AInitiation kinetics and membrane assays

    Protocol: In Vitro POMGNT1/2 Activity Assay Using Benzyl-Mannosides

    Self-Validating Design: This protocol incorporates a mandatory EDTA-quenched control. Because POMGNT enzymes are strictly dependent on divalent cations ( Mn2+ or Mg2+ ) for catalytic activity[3], the EDTA control validates that the observed radioactive signal is derived exclusively from targeted enzymatic transfer rather than non-specific background binding or endogenous sugar-nucleotide breakdown.

    Workflow Microsomes 1. Prepare Microsomes (Enzyme Source) Incubation 2. Incubate Donor & Mannoside Microsomes->Incubation Separation 3. Solid-Phase Extraction Incubation->Separation Detection 4. Scintillation Detection Separation->Detection

    Fig 2. Step-by-step workflow for in vitro O-mannosyltransferase activity assays.

    Materials Required:
    • Enzyme Source: Microsomal membrane fraction from HEK293T cells overexpressing POMGNT1 or POMGNT2[3].

    • Acceptor: Benzyl-α-D-mannopyranoside (Benzyl-Man).

    • Donor: UDP-[ 3H ]GlcNAc (Alternatively, use non-radioactive UDP-GlcNAc for LC-MS/MS readouts).

    • Reaction Buffer: 100 mM MES buffer (pH 6.5) containing 10 mM MnCl2​ , 2% Triton X-100, and 5 mM AMP.

    • Stop Solution: 250 mM EDTA, pH 8.0.

    • Separation: Sep-Pak C18 solid-phase extraction cartridges.

    Step-by-Step Methodology:
    • Microsome Preparation: Homogenize cultured cells in 10 mM Tris-HCl (pH 7.4), 250 mM sucrose, and protease inhibitors. Centrifuge at 900 × g for 10 min to remove nuclei, then ultracentrifuge the supernatant at 100,000 × g for 1 hour. Resuspend the microsomal pellet in the reaction buffer[3].

      • Causality: Ultracentrifugation enriches the ER/Golgi membrane fractions where POMGNT enzymes natively reside, maximizing specific specific activity while removing cytosolic interferents.

    • Reaction Assembly: In a microcentrifuge tube, combine 10 µL of the microsomal preparation (approx. 50 µg total protein) with 10 µL of a reaction master mix containing 20 mM Benzyl-Man and 100 µM UDP-[ 3H ]GlcNAc.

      • Validation Check: Prepare a parallel "Control" tube where 10 µL of 250 mM EDTA is added before the enzyme to chelate all Mn2+ .

    • Incubation: Incubate the reaction at 37°C for 2 hours.

      • Causality: The 2% Triton X-100 in the buffer permeabilizes the microsomal vesicles. Without this detergent, the hydrophilic sugar nucleotide and mannoside acceptor cannot access the luminal active sites of the glycosyltransferases[3]. Furthermore, AMP is included to inhibit endogenous nucleotide pyrophosphatases that would otherwise degrade the UDP-GlcNAc donor.

    • Termination: Quench the active reaction by adding 10 µL of 250 mM EDTA and boiling at 95°C for 3 minutes.

    • Solid-Phase Extraction (SPE): Condition a Sep-Pak C18 cartridge with 100% methanol followed by water. Load the quenched reaction onto the cartridge. Wash with 10 mL of water.

      • Causality: The water wash removes the highly polar, unreacted UDP-[ 3H ]GlcNAc, while the hydrophobic benzyl group of the newly formed [^3H]GlcNAc-Benzyl-Man keeps the product bound to the C18 resin.

    • Elution and Detection: Elute the hydrophobic product using 3 mL of 50% methanol. Mix the eluate with scintillation fluid and quantify the radioactivity. The specific enzymatic activity is calculated by subtracting the CPM of the EDTA control from the active sample.

    Advanced Applications: Bioorthogonal Probes

    Beyond basic enzymology, mannoside derivatives equipped with bioorthogonal handles (e.g., azido-mannosides) are actively being deployed to map the O-mannose glycoproteome. When fed to cells, these analogs are incorporated by POMT1/2 into nascent proteins. Subsequent copper-free click chemistry with fluorophores or affinity tags allows for the visualization or enrichment of O-mannosylated proteins, shedding light on the broader physiological roles of this modification beyond α-DG[4].

    References

    • Mammalian O-Mannosylation Pathway: Glycan Structures, Enzymes, and Protein Substrates. Biochemistry - ACS Publications. URL:[Link]

    • Enzyme assay of protein O-linked-mannose β1,2-N-acetylglucosaminyltransferase 1 and protein O-linked-mannose β1,4-N-acetylglucosaminyltransferase 2 (POMGNT1/2). Glycoscience Protocols (GlycoPODv2) - NCBI. URL:[Link]

    • Protein O-mannosylation in Metazoan Organisms. PMC - NIH. URL:[Link]

    • Dissecting the Molecular Basis of the Role of the O-Mannosylation Pathway in Disease: α-Dystroglycan and Forms of Muscular Dystrophy. PMC - NIH. URL:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting Low Yield in the Chemical Synthesis of D-Mannose

    Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chemical synthesis of D-mannose. This guide is designed for researchers, scientists, and drug development professionals to...

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support center for the chemical synthesis of D-mannose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenge of low yield. We will explore the causality behind experimental choices, troubleshoot specific issues, and provide validated protocols to enhance the efficiency and reproducibility of your synthesis.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses high-level questions frequently encountered during the chemical synthesis of D-mannose.

    Q1: What is the most common and economically viable method for the chemical synthesis of D-mannose?

    A1: The most prevalent and industrially relevant method for D-mannose synthesis is the C-2 epimerization of D-glucose.[1] D-glucose is an abundant and inexpensive starting material.[2] This reaction is typically catalyzed by molybdate ions (e.g., from ammonium molybdate or molybdic acid) in an acidic aqueous solution.[3][4] Alternative catalysts include tin-based Lewis acids, such as tin-organic frameworks (Sn-OFs).[1][5][6]

    Q2: Why is the theoretical yield of D-mannose from D-glucose epimerization inherently limited?

    A2: The epimerization of D-glucose to D-mannose is a reversible reaction that reaches a thermodynamic equilibrium.[1][4] This means the reaction proceeds in both the forward (glucose to mannose) and reverse (mannose to glucose) directions simultaneously. Consequently, the yield of D-mannose is inherently capped by this equilibrium point. Under typical conditions, the equilibrium mixture consists of approximately a 75:25 or 3:1 ratio of D-glucose to D-mannose.[1][3][4] While optimized conditions can push the yield towards 32.5% to 44.8%, a complete conversion is not possible via this method.[1][7]

    Q3: What are the primary by-products or impurities I should expect in my reaction?

    A3: The main "impurity" by a significant margin is the large amount of unreacted D-glucose remaining at equilibrium.[1] Beyond this, side reactions can occur, particularly if reaction conditions are not optimal. At elevated temperatures or non-ideal pH, the Lobry de Bruyn-van Ekenstein rearrangement can lead to the formation of D-fructose.[1] Other degradation products may also form, especially with prolonged heating.[8] The choice of catalyst and careful control of reaction conditions are crucial to minimize these undesired side reactions.[1]

    Q4: What analytical methods are best for monitoring the reaction and assessing final product purity?

    A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for monitoring the progress of the epimerization reaction and quantifying the amounts of D-mannose, D-glucose, and other sugar by-products.[1][3] A system equipped with a Refractive Index (RI) detector is standard for carbohydrate analysis.[3] For preparative scale, separation can be achieved using HPLC with a strong cation exchange resin column.[3]

    Part 2: Troubleshooting Guide for Low Yield

    This section provides a structured approach to diagnosing and solving specific yield-related problems.

    Scenario 1: D-Mannose Yield is Below the ~25% Equilibrium Target in the Crude Reaction Mixture

    You've run the reaction for the prescribed time, but HPLC analysis of your crude mixture shows a D-glucose to D-mannose ratio significantly greater than 3:1.

    The molybdate-catalyzed epimerization is highly sensitive to reaction parameters. Deviation from the optimal ranges is a primary cause of low conversion.

    Troubleshooting Action: Verify and optimize your reaction parameters against established standards.

    ParameterOptimal RangeRationale & CausalitySupporting Sources
    pH 2.0 - 3.5The reaction mechanism involves the formation of a molybdate-sugar complex. This complex formation and the subsequent rearrangement are most efficient in a specific acidic window. Outside this range, the catalytic cycle is inefficient.[1][3]
    Temperature 90 - 100°CThe reaction requires thermal energy to overcome the activation barrier. However, temperatures exceeding 100°C can promote side reactions like isomerization to fructose and other degradation pathways, reducing selectivity and overall yield.[1][3]
    Catalyst Loading 0.1% - 0.3% (w/w)A sufficient amount of molybdate catalyst is necessary to ensure a reasonable reaction rate. However, excessive catalyst does not improve the equilibrium position and can complicate purification.[1][3]
    Glucose Conc. Up to 55% (w/v)Higher concentrations are generally preferred for process efficiency, but very high concentrations can lead to viscosity issues and may require slight adjustments to other parameters.[1][3]

    The epimerization reaction is not instantaneous and can take several hours to reach its thermodynamic equilibrium.[1] Stopping the reaction prematurely is a common error.

    Troubleshooting Action: Perform a time-course study to determine when equilibrium is reached in your specific setup. Take aliquots from the reaction mixture at regular intervals (e.g., every hour for 8 hours) and analyze them by HPLC. The reaction has reached equilibrium when the glucose-to-mannose ratio stabilizes.[1][3]

    G cluster_0 Time-Course Monitoring Workflow Start Start Reaction (T=0 hr) Sample1 Take Aliquot 1 (T=1 hr) Start->Sample1 Analyze1 Analyze via HPLC-RI Sample1->Analyze1 Sample2 Take Aliquot 2 (T=2 hr) Analyze2 Analyze via HPLC-RI Decision Is Glucose:Mannose Ratio Stable? Analyze1->Decision Sample2->Analyze2 Analyze2->Decision SampleN Take Aliquot N (T=N hr) AnalyzeN Analyze via HPLC-RI SampleN->AnalyzeN AnalyzeN->Decision End Equilibrium Reached. Proceed to Work-up. Decision->End  Yes Continue Continue Reaction Decision->Continue No Continue->SampleN

    Caption: Workflow for a time-course study to ensure reaction equilibrium.

    If your HPLC chromatogram shows significant peaks other than glucose and mannose, side reactions are consuming your starting material and reducing the yield of your desired product.

    Troubleshooting Action: The most common side product, D-fructose, is favored by higher temperatures.[1]

    • Lower the Reaction Temperature: Experiment with temperatures at the lower end of the optimal range (e.g., 90-95°C) to improve selectivity for mannose.[1]

    • Verify pH: Incorrect pH can also promote unwanted rearrangements. Ensure your pH is firmly within the 2.0-3.5 range.[1]

    Scenario 2: Crude Reaction Shows Good Equilibrium, but Final Isolated Yield is Poor

    Your initial analysis looks promising, but after work-up and purification, the amount of pure, crystalline D-mannose is disappointingly low.

    Separating D-mannose from a three-fold excess of its C-2 epimer is the principal challenge in purification. Their similar physical properties make simple separation methods ineffective.

    Troubleshooting Action:

    • Laboratory Scale: Employ preparative column chromatography. A column packed with a strong cation exchange resin is a proven method for separating glucose and mannose.[3]

    • Industrial Scale: Simulated moving bed (SMB) chromatography is an effective industrial technique for this separation.[1]

    D-mannose is notoriously difficult to crystallize directly from the highly concentrated glucose syrup obtained after the reaction work-up.[1]

    Troubleshooting Action: Use a mixed-solvent system to induce crystallization. A mixture of methanol and isopropanol is highly effective.[1][3] The general principle is to dissolve the concentrated syrup in a minimal amount of a good solvent (methanol) and then add a poorer solvent (isopropanol) to decrease solubility and promote crystal formation. Seeding with a few crystals of pure D-mannose is highly recommended to initiate crystallization.[3]

    G cluster_1 Crystallization & Purification Workflow Crude Crude Syrup (Glucose + Mannose) Dissolve Dissolve in minimum warm Methanol Crude->Dissolve Add_IPA Slowly add Isopropanol Dissolve->Add_IPA Seed Add seed crystals (Optional but recommended) Add_IPA->Seed Cool Cool to 4°C (Allow crystals to grow) Seed->Cool Filter Filter to collect crystals Cool->Filter Wash Wash with cold Methanol/Isopropanol Filter->Wash Pure Pure D-Mannose Crystals Wash->Pure

    Sources

    Optimization

    Optimizing stereoselectivity in alpha-mannosylation reactions

    Glycoscience Technical Support Center: Optimizing α -Mannosylation Stereoselectivity Welcome to the Glycoscience Technical Support Center. Achieving absolute stereocontrol in O -glycosylation remains one of the most form...

    Author: BenchChem Technical Support Team. Date: March 2026

    Glycoscience Technical Support Center: Optimizing α -Mannosylation Stereoselectivity

    Welcome to the Glycoscience Technical Support Center. Achieving absolute stereocontrol in O -glycosylation remains one of the most formidable challenges in synthetic carbohydrate chemistry. While α -mannosylation (forming a 1,2-trans glycosidic linkage due to the axial C2-hydroxyl of D-mannose) is generally favored by the anomeric effect, obtaining high α -stereoselectivity without β -anomer contamination requires precise calibration of donors, protecting groups, solvents, and thermodynamics.

    This guide is designed for researchers and drug development professionals to troubleshoot and optimize α -mannosylation workflows.

    Part 1: Mechanistic Causality & The "Why" Behind the Protocol

    To control stereoselectivity, you must first control the oxocarbenium ion intermediate. Achieving 1,2-cis glycosidic linkages requires the strict absence of neighboring group participation (NGP) at the C-2 position, which is typically managed by using ether-based protecting groups like benzyl ethers[1]. When NGP is eliminated, the reaction outcome is dictated by the anomeric effect, solvent participation, and thermodynamic control.

    MechanisticPathway Donor Mannosyl Donor (Non-participating C2) Promoter Promoter Activation Donor->Promoter Oxo Oxocarbenium Ion Intermediate Promoter->Oxo Solvent Ethereal Solvent (e.g., Et2O, THF) Oxo->Solvent Solvent Participation AlphaAttack Alpha-Face Attack (Thermodynamically Favored) Oxo->AlphaAttack Anomeric Effect BetaAttack Beta-Face Attack (Kinetically Favored) Oxo->BetaAttack BetaEquatorial Beta-Equatorial Oxonium Ion Solvent->BetaEquatorial BetaEquatorial->AlphaAttack SN2-like Displacement AlphaProduct Alpha-Mannoside (Major Product) AlphaAttack->AlphaProduct BetaProduct Beta-Mannoside (Minor Product) BetaAttack->BetaProduct

    Mechanistic pathways governing alpha-mannosylation stereoselectivity via oxocarbenium intermediates.

    Part 2: Troubleshooting Guides & FAQs

    Q: I am using a non-participating C2-benzyl protecting group, but I am still observing up to 30% of the β -mannoside. How do I eliminate the β -anomer? A: You are likely operating under kinetic control. While the β -anomer can form rapidly at low temperatures (e.g., -20°C in DCM), the α -anomer is thermodynamically favored due to the anomeric effect. To resolve this, switch your reaction to thermodynamic control by elevating the temperature. Studies have shown that refluxing in toluene, combined with switching from a thioglycoside donor to a trichloroacetimidate donor, drastically enhances the α : β ratio[2].

    Q: How does my choice of solvent mechanically alter the stereochemical outcome? A: Solvents are not just passive mediums in glycosylation; they actively participate in stabilizing intermediates. Halogenated solvents like dichloromethane (DCM) are non-participating and often lead to anomeric mixtures. Conversely, ethereal solvents such as diethyl ether (Et 2​ O) or tetrahydrofuran (THF) actively attack the oxocarbenium ion to form a β -equatorial oxonium ion intermediate. This intermediate sterically shields the β -face, forcing the incoming glycosyl acceptor to attack from the α -face via an S N​ 2-like displacement[3].

    Q: My acceptor is highly sterically hindered (e.g., an unreactive secondary hydroxyl), and my yields are dropping when I use ethereal solvents. What is the workaround? A: Ethereal solvents stabilize the intermediate, which inherently lowers its electrophilicity and reactivity. If your acceptor is hindered, the reaction may stall. The self-validating solution is to use a highly reactive donor leaving group (like a trichloroacetimidate) activated by a strong Lewis acid (TMSOTf) in a non-participating solvent (DCM or Toluene) at an elevated temperature. This sacrifices solvent-directed stereocontrol but regains it through thermodynamic equilibration[2].

    Part 3: Quantitative Data & Optimization Metrics

    The following table summarizes the causal relationship between reaction parameters and the resulting stereoselectivity. Use this matrix to benchmark your own experimental designs.

    Donor Leaving GroupC2 Protecting GroupSolventTemperaturePrimary Control MechanismExpected α : β Ratio
    Thioglycoside (-SR)Acetyl (-OAc)DCM-20°CNeighboring Group Participation< 1:99 ( β -selective)
    Thioglycoside (-SR)Benzyl (-OBn)DCM-20°CKinetic Control2:1
    Thioglycoside (-SR)Benzyl (-OBn)Et 2​ O / THF-20°CSolvent Participation10:1
    TrichloroacetimidateBenzyl (-OBn)DCM25°CMild Thermodynamic5:1
    TrichloroacetimidateBenzyl (-OBn)Toluene110°C (Reflux)Strong Thermodynamic> 20:1 ( α -selective)

    Part 4: Standard Operating Procedures (SOPs)

    Protocol: Thermodynamically Controlled α -Mannosylation

    This protocol utilizes a mannosyl trichloroacetimidate donor under elevated temperatures to ensure the thermodynamic equilibration heavily favors the α -anomer[2].

    Workflow Prep 1. Reagent Preparation Dry Donor & Acceptor Solvent 2. Solvent Addition Anhydrous Toluene Prep->Solvent Temp 3. Temperature Control Heat to Reflux (110°C) Solvent->Temp Activate 4. Promoter Addition TMSOTf (0.1 - 0.2 eq) Temp->Activate Monitor 5. TLC/LC-MS Monitoring Check for completion Activate->Monitor Quench 6. Reaction Quenching Add Triethylamine Monitor->Quench Purify 7. Column Chromatography Isolate Alpha-anomer Quench->Purify

    Step-by-step experimental workflow for thermodynamically controlled alpha-mannosylation.

    Step-by-Step Methodology:

    • Preparation: Co-evaporate the mannosyl trichloroacetimidate donor (1.2 equiv) and the glycosyl acceptor (1.0 equiv) with anhydrous toluene (3 × 5 mL) to remove trace water. Dry the mixture under high vacuum for at least 2 hours.

    • Dissolution: Dissolve the dried mixture in strictly anhydrous toluene (0.05 M concentration based on the acceptor) under an inert argon atmosphere. Add freshly activated 4Å molecular sieves.

    • Thermal Equilibration: Heat the reaction mixture to reflux (approx. 110°C) using an oil bath or heating block. Allow the mixture to stir at this temperature for 15 minutes prior to activation.

    • Activation: Slowly add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 to 0.2 equiv) dropwise via a micro-syringe. Note: At elevated temperatures, the reaction is highly exothermic and rapid; catalytic amounts of promoter are sufficient.

    • Monitoring: Monitor the reaction via TLC (Hexanes/Ethyl Acetate) or LC-MS. Under thermodynamic conditions, the reaction typically reaches completion within 30 to 60 minutes.

    • Quenching: Once the acceptor is consumed, quench the reaction by adding Triethylamine (Et 3​ N, 1.0 equiv) to neutralize the Lewis acid. Stir for 5 minutes.

    • Workup & Purification: Filter the mixture through a pad of Celite to remove molecular sieves. Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure α -mannoside.

    References

    • Enhanced stereoselectivity of α -mannosylation under thermodynamic control using trichloroacetimidates. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

    • Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry. Available at:[Link]

    • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. Available at:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Orthoester Formation in Mannosylation

    Welcome to the Glycosylation Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the kinetic trapping of mannosylation reactions into 1,2-...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Glycosylation Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the kinetic trapping of mannosylation reactions into 1,2-orthoester byproducts.

    When utilizing neighboring group participation (NGP) to synthesize 1,2-trans-mannosides, the C2-acyl protecting group forms a bicyclic dioxolenium ion intermediate. While this effectively shields the α -face to ensure 1,2-trans stereoselectivity, it introduces a competing electrophilic site. Nucleophilic attack by the glycosyl acceptor at the acetal carbon—rather than the anomeric C1—yields an orthoester[1]. This guide provides mechanistic insights, diagnostic workflows, and validated protocols to bypass or salvage these byproducts.

    Part 1: Frequently Asked Questions (Mechanisms & Causality)

    Q: Why is my mannosylation reaction yielding an orthoester instead of the desired 1,2-trans-mannoside? A: Orthoesters are the kinetic products of NGP-directed glycosylation. When the oxocarbenium ion collapses into a dioxolenium ion, the site of maximum positive charge density is often the acetal carbon. If your acceptor is a weak nucleophile or sterically hindered, it will preferentially attack this highly accessible acetal carbon rather than the sterically crowded anomeric center[1][2].

    Q: Does my choice of C2-protecting group dictate orthoester formation? A: Absolutely. Simple aliphatic esters like acetyl (-OAc) form highly stable dioxolenium rings that are prone to orthoester trapping. Switching to a benzoyl (-OBz) group introduces steric bulk that destabilizes the orthoester, pushing the equilibrium toward the thermodynamic glycoside[1]. Furthermore, advanced dual-participation protecting groups, such as the 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group, have been shown to completely suppress orthoester byproduct formation through combined neighboring group and long-distance participation effects[3].

    Q: I added a base (e.g., TTBP or AW-300 molecular sieves) to buffer the reaction and protect my acid-sensitive groups. Did this cause the orthoester? A: Yes. The rearrangement of the kinetic orthoester to the thermodynamic 1,2-trans-glycoside is an acid-catalyzed process. By adding basic buffers like 2,4,6-tri-tert-butylpyrimidine (TTBP), you neutralize the trace triflic acid (or equivalent Lewis acid) generated during promoter activation. This effectively traps the reaction at the orthoester stage, preventing its in situ rearrangement[1][2].

    Part 2: Diagnostic Workflows & Mechanistic Pathways

    To effectively troubleshoot your synthesis, it is critical to map the mechanistic divergence of the dioxolenium ion.

    Mechanism Donor Mannosyl Donor (C2-Ester) Activation Promoter Activation (e.g., TMSOTf) Donor->Activation Oxocarbenium Oxocarbenium Ion Intermediate Activation->Oxocarbenium Dioxolenium Bicyclic Dioxolenium Ion (Neighboring Group Participation) Oxocarbenium->Dioxolenium C2-Ester Participation Acceptor Nucleophilic Attack by Acceptor (ROH) Dioxolenium->Acceptor Orthoester 1,2-Orthoester (Kinetic Trap) Acceptor->Orthoester Attack at Acetal Carbon Glycoside 1,2-trans-Mannoside (Thermodynamic Product) Acceptor->Glycoside Attack at Anomeric C1 Orthoester->Glycoside Lewis Acid Rearrangement

    Mechanistic divergence of dioxolenium ion leading to kinetic orthoester or thermodynamic glycoside.

    Troubleshooting Start Issue: High Orthoester Yield CheckBuffer Are basic buffers (e.g., TTBP) used in excess? Start->CheckBuffer FixBuffer Reduce buffer or increase Lewis Acid (TMSOTf) CheckBuffer->FixBuffer Yes CheckAcceptor Is the acceptor sterically hindered? CheckBuffer->CheckAcceptor No Salvage Salvage: Treat isolated orthoester with BF3·OEt2 in DCM FixBuffer->Salvage FixAcceptor Switch C2-protecting group (e.g., Acetyl to Benzoyl) CheckAcceptor->FixAcceptor Yes CheckTemp Is the reaction quenched too early at low temp? CheckAcceptor->CheckTemp No FixAcceptor->Salvage FixTemp Allow reaction to warm to RT before quenching CheckTemp->FixTemp Yes CheckTemp->Salvage No FixTemp->Salvage

    Step-by-step troubleshooting workflow for diagnosing and resolving orthoester byproduct formation.

    Part 3: Quantitative Data & Optimization Strategies

    Understanding the thermodynamic landscape of your reaction is key to preventing orthoester accumulation. The table below summarizes the causal relationships between reaction parameters and product distribution.

    Table 1: Reaction Variables Dictating Orthoester vs. Glycoside Formation

    Reaction ParameterFavors Orthoester (Kinetic Trap)Favors 1,2-trans-Mannoside (Thermodynamic)Mechanistic Causality
    C2-Protecting Group Acetyl (-OAc)Benzoyl (-OBz) or DMNPAAcetyl forms a highly stable, unhindered dioxolenium ring. Benzoyl creates steric bulk, destabilizing the orthoester. DMNPA uses dual-participation to block orthoester formation entirely[1][3].
    Acid Scavengers Excess TTBP or AW-300Absent or Sub-stoichiometricBuffers neutralize the Lewis acid required to catalyze the ring-opening rearrangement of the orthoester back to the reactive intermediate[1][2].
    Temperature Quenched at -78 °CWarmed to 0 °C or RTLow temperatures lack the activation energy required for the reversible ring-opening of the kinetic orthoester[4].
    Acceptor Sterics Secondary / Hindered AlcoholsPrimary / Unhindered AlcoholsBulky nucleophiles struggle to attack the sterically crowded anomeric C1, preferentially attacking the more accessible acetal carbon[2][5].

    Part 4: Experimental Protocols

    If optimization fails and you have already isolated an orthoester byproduct, it does not mean the material is lost. Sugar 1,2-orthoesters can be cleanly rearranged into 1,2-trans-glycosides using Lewis acid catalysis[4][5].

    Protocol: Lewis Acid-Catalyzed Rearrangement of Isolated Mannosyl Orthoesters

    Objective: Convert an isolated 1,2-orthoester byproduct into the desired 1,2-trans-mannoside via controlled Lewis acid activation.

    Materials:

    • Isolated 1,2-orthoester byproduct

    • Anhydrous Dichloromethane (DCM)

    • Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

    • Triethylamine ( Et3​N )

    Step-by-Step Methodology:

    • Preparation: Dissolve the purified orthoester byproduct in anhydrous DCM under an argon atmosphere to achieve a concentration of 0.05 - 0.1 M.

    • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Starting at 0 °C prevents uncontrolled degradation while providing sufficient thermal energy for the rearrangement, which often stalls at -78 °C.

    • Activation: Dropwise add 0.2 to 0.5 equivalents of BF3​⋅OEt2​ or TMSOTf.

      • Causality: The Lewis acid coordinates to the orthoester oxygen, promoting ring-opening back to the dioxolenium ion without cleaving the newly formed glycosidic linkage[4].

    • Monitoring: Stir the reaction and monitor via Thin Layer Chromatography (TLC). The orthoester typically spots higher (less polar) than the target 1,2-trans-mannoside. If no conversion is observed after 1 hour, allow the reaction to warm to room temperature.

    • Quenching: Once complete (typically 1-4 hours), quench the reaction by adding a few drops of Et3​N until the pH is neutral.

      • Causality: Neutralizing the Lewis acid prior to aqueous workup prevents unwanted hydrolysis of the glycosidic bond.

    • Workup: Dilute with DCM, wash with saturated aqueous NaHCO3​ , dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    • Purification: Purify the crude product via flash column chromatography to isolate the pure 1,2-trans-mannoside.

    Self-Validation Checkpoint: To confirm successful rearrangement and ensure the protocol's integrity, analyze the purified product via 13C NMR. The disappearance of the characteristic orthoester quaternary acetal carbon signal (typically around δ 120–125 ppm) and the appearance of the anomeric carbon signal ( δ 98–102 ppm) validates the conversion. In 1H NMR, the anomeric proton of the 1,2-trans-mannoside will appear as a broad singlet or doublet with a small coupling constant ( J1,2​≈1.0 Hz).

    References

    • Li, Y., Mo, H., Lian, G., & Yu, B. (2012). Rearrangement of sugar 1,2-orthoesters to glycosidic products: A mechanistic implication. Carbohydrate Research. 4

    • Demchenko, A. V. (2003). Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions. National Institutes of Health (NIH). 1

    • Fürstner, A., Jeanjean, F., Razon, P., Wirtz, C., & Mynott, R. (2003). Total synthesis of woodrosin I--part 2: final stages involving RCM and an orthoester rearrangement. Chemistry - A European Journal. 5

    • Liu, H., Hansen, T., Zhou, S.Y., Wen, G.E., Liu, X.X., Zhang, Q.J., Codée, J.D.C., Schmidt, R.R., & Sun, J.S. (2019). Dual-Participation Protecting Group Solves the Anomeric Stereocontrol Problems in Glycosylation Reactions. Organic Letters, 21(21), 8713-8717. 3

    • Taylor & Francis. (2017). Pondering the structural factors that affect 1,2-trans-galactosylation: A lesson learnt from 3-O-β-galactosylation of galactosamine.2

    Sources

    Optimization

    Carbohydrate Chemistry Technical Support Center: Allyl Ether Deprotection

    Welcome to the Technical Support Center. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for the deprotection of allyl ethers—a critical but notoriously challenging step in com...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for the deprotection of allyl ethers—a critical but notoriously challenging step in complex carbohydrate synthesis.

    Mechanistic Workflows

    The removal of an allyl protecting group generally follows one of two primary pathways: a two-step isomerization-hydrolysis sequence or a one-pot direct cleavage.

    DeprotectionWorkflow Allyl O-Allyl Carbohydrate (Protected) Isom Step 1: Isomerization (Ru, Ir, or Base) Allyl->Isom Two-Step Pathway Direct Direct Cleavage (Pd(0) + Nucleophile) Allyl->Direct One-Pot Pathway Prop Prop-1-enyl Ether (Intermediate) Isom->Prop Hydro Step 2: Hydrolysis (HgCl2/HgO or Acid) Prop->Hydro Deprot Deprotected Carbohydrate (-OH Free) Hydro->Deprot Direct->Deprot

    Figure 1: Mechanistic workflows for the deprotection of allyl ethers in carbohydrates.

    Frequently Asked Questions & Troubleshooting (FAQs)

    Q1: My Ruthenium-catalyzed isomerization to the prop-1-enyl ether is stalling at ~70% conversion. How can I drive it to completion? Root Cause: Ruthenium catalysts, such as Grubbs' catalyst or RuCl2​(PPh3​)3​ , are highly sensitive to oxidation and can deactivate mid-reaction. Furthermore, the isomerization of the terminal alkene to the internal alkene is an equilibrium-driven process. Solution:

    • Ensure rigorous degassing of your solvent (e.g., toluene) using the freeze-pump-thaw method rather than simple nitrogen sparging.

    • Add a catalytic amount of a mild amine base like N,N -diisopropylethylamine (DIPEA)[1]. DIPEA prevents the formation of inactive Ru-hydride species and neutralizes trace acids that might cause unwanted side reactions[1].

    Q2: During the hydrolysis of the prop-1-enyl intermediate, my acid-sensitive protecting groups (e.g., benzylidene acetals) are cleaving. What are my alternatives? Root Cause: Prop-1-enyl ethers are typically cleaved using dilute aqueous acids (like HCl or H2​SO4​ ). However, acetals and ketals—frequently used in carbohydrate chemistry—are highly labile under these conditions. Solution: Utilize a neutral, thiophilic Lewis acid approach. Mercuric chloride ( HgCl2​ ) combined with Mercuric oxide ( HgO ) in aqueous acetone is the gold standard for this issue[1]. The Hg2+ ion acts as a "soft" Lewis acid, selectively coordinating to the "soft" π -electrons of the prop-1-enyl double bond. This activates the ether for nucleophilic attack by water at neutral pH, leaving benzylidene and isopropylidene acetals completely intact[1].

    Q3: Can I avoid the two-step isomerization-hydrolysis entirely? Root Cause: The two-step method can be tedious and environmentally unfriendly if heavy metals (like Mercury or Osmium) are used for the cleavage step. Solution: Yes, direct cleavage is possible using Palladium(0) catalysis[2]. By using Pd(PPh3​)4​ in the presence of a nucleophilic scavenger (such as polymethylhydrosiloxane (PMHS)/ ZnCl2​ or barbituric acid derivatives), the allyl group undergoes oxidative addition to form a π -allyl palladium complex[2]. The scavenger then attacks this complex, liberating the free hydroxyl group in a single pot under mild conditions[3].

    PdMechanism Start O-Allyl Ether PiAllyl π-Allyl Palladium Complex (Intermediate) Start->PiAllyl Oxidative Addition Pd0 Pd(0) Catalyst Pd0->PiAllyl Product Free Alcohol + Allylated Scavenger PiAllyl->Product Nucleophilic Attack Nuc Nucleophilic Scavenger (e.g., Barbituric Acid) Nuc->Product Product->Pd0 Catalyst Regeneration

    Figure 2: Logical relationship of Pd(0)-catalyzed direct deallylation via a π-allyl intermediate.

    Quantitative Data: Catalyst & Reagent Comparison

    To assist in experimental design, the following table summarizes the performance and compatibility of common deallylation systems.

    Catalyst / Reagent SystemMechanismTypical ConditionsFunctional Group CompatibilityExpected Yield
    RuCl2​(PPh3​)3​ + HgCl2​ / HgO [4],[1]2-Step (Isomerization + Hydrolysis)Toluene (reflux, 4h) Acetone/ H2​O (RT)High (Tolerates acetals, esters, silyl ethers)85–95%
    t -BuOK / DMSO 2-Step (Base Isomerization)DMSO (100°C, 2h)Low (Cleaves esters, epimerizes stereocenters)Variable
    Pd(PPh3​)4​
    • Scavenger [2],[3]
    1-Step (Direct π -Allyl Cleavage)MeOH or 1,4-Dioxane (RT, 2-6h)Excellent (Orthogonal to most standard groups)80–95%
    SmI2​ / H2​O / i -PrNH_2 [4],[2]1-Step (Reductive Cleavage)THF (0°C to RT)Moderate (Reduces azides, alkynes, and some esters)~85%

    Standard Operating Procedures (SOPs)

    Protocol A: Ruthenium-Catalyzed Isomerization and Neutral Hydrolysis[4],[1]

    This protocol is optimized for complex carbohydrates bearing acid-sensitive acetals.

    Step 1: Isomerization

    • Preparation: In an oven-dried Schlenk flask, dissolve the O-allyl glycoside (1.0 equiv) in anhydrous, degassed toluene (0.1 M concentration)[4].

    • Catalyst Addition: Under a positive stream of Argon, add Dichlorotris(triphenylphosphine)ruthenium(II) [ RuCl2​(PPh3​)3​ ] (5 mol%) and DIPEA (10 mol%)[1].

    • Reaction: Heat the mixture to reflux and stir vigorously for 2–4 hours. Monitor by TLC (typically Hexanes/EtOAc) until the starting material is consumed[1]. The prop-1-enyl ether usually runs slightly higher than the allyl ether.

    • Workup: Cool to room temperature, concentrate under reduced pressure, and pass through a short pad of silica gel to remove the bulk of the Ruthenium catalyst.

    Step 2: Hydrolysis

    • Preparation: Dissolve the crude prop-1-enyl ether in a 10:1 mixture of Acetone and Water (0.1 M).

    • Reagent Addition: Add Mercuric oxide ( HgO , 1.0 equiv) followed by Mercuric chloride ( HgCl2​ , 1.0 equiv)[1]. Caution: Highly toxic. Perform in a well-ventilated fume hood.

    • Reaction: Stir at room temperature for 30–60 minutes. A white/gray precipitate will form.

    • Workup: Filter the suspension through a pad of Celite to remove mercury salts[4]. Wash the filtrate with saturated aqueous KI to remove residual mercury ions, extract with Ethyl Acetate, dry over Na2​SO4​ , and concentrate to yield the deprotected hemiacetal or alcohol[4].

    Protocol B: Palladium-Catalyzed Direct Deprotection[2],[3]

    This protocol is ideal when a one-pot, heavy-metal-free (excluding Pd) approach is required.

    • Preparation: Dissolve the allyl-protected carbohydrate (1.0 equiv) and N,N -dimethylbarbituric acid (NDMBA) or potassium carbonate (2.0-3.0 equiv) in anhydrous Methanol (0.1 M)[4],[2].

    • Degassing: Purge the solution with Argon for 10-15 minutes[4].

    • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (5–10 mol%)[4].

    • Reaction: Stir at room temperature (or up to 40°C if sterically hindered) for 2–6 hours[2]. The reaction turns from yellow to a darker orange/brown as it progresses.

    • Workup: Quench with saturated aqueous NH4​Cl [4]. Extract with an organic solvent (e.g., Ethyl Acetate) (3x). Combine organic layers, dry over Na2​SO4​ , filter, and purify via flash column chromatography[4].

    References

    • [4] Title: Application Notes and Protocols for the Deprotection of Allyl Ethers in Organic Synthesis - Benchchem Source: benchchem.com URL:

    • [1] Title: A facile new procedure for the deprotection of allyl ethers under mild conditions - Ovid Source: ovid.com URL:

    • [2] Title: Allyl Ethers - Organic Chemistry Portal Source: organic-chemistry.org URL:

    • [3] Title: Facile and Selective Deallylation of Allyl Ethers Using Diphosphinidenecyclobutene-Coordinated Palladium Catalysts | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Palladium-Catalyzed Deallylation of Protected Mannosides

    Welcome to the Technical Support Center dedicated to the palladium-catalyzed deallylation of protected mannosides. This guide is designed for researchers, scientists, and drug development professionals who utilize this c...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center dedicated to the palladium-catalyzed deallylation of protected mannosides. This guide is designed for researchers, scientists, and drug development professionals who utilize this crucial deprotection strategy in their synthetic workflows. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction, ensuring efficiency and high yields in your experiments.

    Section 1: Troubleshooting Guide

    This section addresses specific issues that may arise during the palladium-catalyzed deallylation of mannosides. The question-and-answer format is intended to help you quickly identify and resolve common experimental challenges.

    Problem: Incomplete or Stalled Reaction

    Question: My deallylation reaction is not proceeding to completion, or has stalled. What are the potential causes and how can I resolve this?

    Answer: An incomplete or stalled deallylation reaction is a common issue that can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.

    • Catalyst Activity: The heart of this reaction is the palladium catalyst, and its activity is paramount.

      • Catalyst Choice: While various palladium sources can be used, their efficacy can differ. For substrates that are sterically hindered or electronically deactivated, a more active catalyst may be required. Pre-catalysts that readily form the active Pd(0) species are often preferred.[1] Some modern catalysts, such as those with specialized phosphine ligands, can offer enhanced reactivity.[2][3]

      • Catalyst Deactivation: The active Pd(0) species can be sensitive to air, leading to oxidation and deactivation.[4] The formation of palladium black is a visual indicator of catalyst aggregation and loss of activity.[5] Ensure your reaction is conducted under a rigorously inert atmosphere (argon or nitrogen).[4]

    • Allyl Scavenger: The role of the allyl scavenger is to irreversibly trap the allyl group from the π-allyl palladium intermediate, thus driving the reaction forward.

      • Scavenger Reactivity: The choice of scavenger is critical. "Soft" nucleophiles are generally effective.[6] Common scavengers include morpholine, dimedone, N,N'-dimethylbarbituric acid, and sodium borohydride.[7][8] If your reaction is stalling, consider switching to a more reactive scavenger or increasing its stoichiometry.

      • Scavenger Solubility: Ensure the scavenger is soluble in your chosen solvent system to maintain a sufficient concentration in the reaction mixture.

    • Reaction Conditions:

      • Solvent: The solvent can influence the solubility of the catalyst, substrate, and scavenger, as well as the reaction rate. Common solvents include THF, DCM, and acetonitrile. In some cases, the addition of a protic co-solvent like methanol or water can be beneficial.

      • Temperature: While many deallylations proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to drive sluggish reactions to completion. However, be mindful that excessive heat can promote catalyst decomposition.[4]

    Problem: Formation of a Black Precipitate (Palladium Black)

    Question: I am observing a black precipitate forming in my reaction flask. What is this, and how can I prevent it?

    Answer: The black precipitate is almost certainly palladium black, which consists of finely divided, aggregated palladium metal.[5] Its formation is a clear sign of catalyst deactivation and will lead to a decrease in or complete cessation of catalytic activity.

    • Cause: The active Pd(0) catalytic species is prone to aggregation, especially in the absence of stabilizing ligands or in the presence of oxygen.[4][5]

    • Prevention:

      • Ligand Stabilization: The use of appropriate ligands, most commonly phosphine ligands like triphenylphosphine (PPh₃), is crucial for stabilizing the Pd(0) center and preventing aggregation.[9][10] The ligand coordinates to the palladium atom, creating a sterically and electronically stable complex that remains soluble and catalytically active.

      • Inert Atmosphere: As mentioned previously, oxygen is detrimental to the active catalyst.[4] It is imperative to thoroughly degas your solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[4][11]

      • Reaction Concentration: Very dilute or highly concentrated reaction mixtures can sometimes promote catalyst precipitation. Working at a moderate concentration (e.g., 0.05-0.1 M) is often a good starting point.

    Problem: Unwanted Side Reactions

    Question: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions, and how can I minimize them?

    Answer: While palladium-catalyzed deallylation is generally a clean reaction, side reactions can occur, complicating purification and reducing the yield of your desired mannoside.

    • Allyl Group Isomerization: The palladium catalyst can sometimes catalyze the isomerization of the allyl ether to the corresponding prop-1-enyl ether. This isomer is often more difficult to cleave and can persist as a significant impurity. The choice of catalyst and ligand system can influence the extent of isomerization.[12]

    • Incomplete Deprotection: If multiple allyl groups are present on the mannoside, selective or incomplete deprotection can occur, leading to a mixture of partially deprotected products. To achieve complete deprotection, you may need to increase the catalyst loading, scavenger equivalents, and/or reaction time.

    • Reaction with Other Functional Groups: While the allyl group is the primary target, other functional groups on your mannoside could potentially interact with the palladium catalyst. However, the reaction is generally chemoselective and compatible with many common protecting groups used in carbohydrate chemistry, such as benzyl ethers, acetals, and silyl ethers.[2][3]

    Problem: Difficulty in Product Purification

    Question: My final product is difficult to purify. What are some effective workup and purification strategies?

    Answer: Post-reaction workup and purification are critical steps for obtaining your deprotected mannoside in high purity. The main challenges are the removal of the palladium catalyst and the excess allyl scavenger and its byproducts.

    • Catalyst Removal:

      • Filtration: After the reaction is complete, diluting the mixture with a suitable solvent and filtering it through a pad of Celite® can effectively remove the heterogeneous palladium black.[11]

      • Silica Gel Chromatography: For soluble palladium complexes, flash column chromatography is typically effective for separation.

    • Scavenger Removal:

      • Aqueous Extraction: Many common scavengers and their allylated byproducts can be removed by performing an aqueous workup. Washing the organic layer with water, dilute acid (if an amine scavenger was used), or brine is a standard procedure.[11][13]

      • Chromatography: If the scavenger byproducts are not easily removed by extraction, they will need to be separated by column chromatography. Careful selection of the eluent system is key.

    Section 2: Frequently Asked Questions (FAQs)

    Q1: Which palladium catalyst should I choose for my mannoside substrate?

    A1: The choice of catalyst depends on the specific mannoside substrate and the other protecting groups present.

    • For general applications: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and reliable catalyst that is commercially available.[9]

    • For in situ generation: A combination of a Pd(II) source, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), with a phosphine ligand is also very common.[8][9][14] The Pd(II) is reduced in situ to the active Pd(0) species.

    • For challenging substrates: More specialized catalysts, such as those with bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, may offer improved performance for sterically hindered or less reactive allyl ethers.[1][3]

    Q2: How do I select the right allyl scavenger for my reaction?

    A2: An ideal scavenger should be a soft nucleophile that reacts quickly and irreversibly with the π-allyl palladium intermediate.

    • Common choices: N,N'-dimethylbarbituric acid, dimedone, and morpholine are excellent scavengers.[2]

    • Reducing agents as scavengers: Hydride sources like sodium borohydride (NaBH₄) can also act as effective scavengers.[7]

    • Compatibility: The choice of scavenger should also be guided by its compatibility with other functional groups on your substrate and the ease of removal of its byproducts during workup.

    Q3: What is the optimal catalyst loading and scavenger stoichiometry?

    A3:

    • Catalyst Loading: Typically, catalyst loading ranges from 1 to 10 mol%. For simple substrates, 1-5 mol% is often sufficient. For more challenging deallylations, a higher loading of up to 10 mol% may be necessary.

    • Scavenger Stoichiometry: The scavenger is used in excess to ensure the complete trapping of the allyl groups. A stoichiometry of 2 to 5 equivalents per allyl group is a good starting point.

    Q4: How can I effectively monitor the progress of my deallylation reaction?

    A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[11] Co-spotting the reaction mixture with the starting material allows for easy visualization of the consumption of the starting material and the formation of the deprotected product. For more quantitative analysis, LC-MS or GC-MS can be used.[11]

    Q5: Are there any protecting groups that are incompatible with palladium-catalyzed deallylation?

    A5: Palladium-catalyzed deallylation is compatible with a wide range of protecting groups commonly used in carbohydrate synthesis, including:

    • Benzyl (Bn) and p-methoxybenzyl (PMB) ethers

    • Silyl ethers (TBDMS, TIPS, TBDPS)

    • Acetals and ketals (e.g., benzylidene, isopropylidene)

    • Esters (e.g., acetate, benzoate)

    However, care should be taken if other easily reducible functional groups, such as azides or nitro groups, are present, especially if a hydride-based scavenger is used.

    Section 3: Data & Protocols

    Table 1: Comparison of Common Palladium Catalysts for Deallylation
    CatalystCommon NameTypical Loading (mol%)Key Features
    Pd(PPh₃)₄Tetrakis1-10Commercially available, widely used, air-sensitive.
    Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)1-5Stable Pd(0) source, requires addition of a ligand.
    Pd(OAc)₂Palladium(II) Acetate2-10Air-stable Pd(II) precatalyst, requires a ligand and in situ reduction.[14]
    PdCl₂Palladium(II) Chloride2-10Air-stable Pd(II) precatalyst, requires a ligand and in situ reduction.[8]
    [Pd(allyl)Cl]₂Allylpalladium(II) chloride dimer1-5Stable Pd(II) precatalyst, readily forms the active catalyst.[15]
    Table 2: Selection Guide for Allyl Scavengers
    ScavengerTypeEquivalentsAdvantagesDisadvantages
    N,N'-Dimethylbarbituric acidCarbon Nucleophile2-4High reactivity, clean reaction profile.[2]Can be acidic.
    DimedoneCarbon Nucleophile2-4Effective and commonly used.
    MorpholineAmine Nucleophile5-20Readily available, effective.Can be basic, may require acidic workup.
    AnilineAmine NucleophileSolventCan serve as both solvent and scavenger.[3]High boiling point, can be difficult to remove.
    Sodium Borohydride (NaBH₄)Hydride Source3-5Readily available, reducing conditions.[7]May reduce other functional groups.
    Protocol 1: General Procedure for Palladium-Catalyzed Deallylation of a Protected Mannoside
    • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the allylated mannoside (1.0 equiv) and the allyl scavenger (e.g., N,N'-dimethylbarbituric acid, 4.0 equiv).

    • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

    • Solvent Addition: Add degassed solvent (e.g., THF or DCM) via syringe to dissolve the substrate and scavenger.

    • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equiv).

    • Reaction: Stir the reaction mixture at room temperature (or with gentle heating if necessary) and monitor the progress by TLC.

    • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®. Wash the filtrate with water and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

    Section 4: Visual Guides

    Diagram 1: Catalytic Cycle of Palladium-Catalyzed Deallylation

    Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst substrate_coordination Substrate Coordination Pd(0)L_n->substrate_coordination + Allyl-OR pi_allyl_complex π-allyl-Pd(II) Complex product_release Product Release pi_allyl_complex->product_release + Scavenger-H substrate_coordination->pi_allyl_complex Oxidative Addition (- RO⁻) product_release->Pd(0)L_n Reductive Elimination (- Allyl-Scavenger) end product_release->end + R-OH (Product) start

    Caption: The catalytic cycle of palladium-catalyzed deallylation.

    Diagram 2: Troubleshooting Workflow for Deallylation Reactions

    Caption: A workflow for troubleshooting common deallylation issues.

    References

    • Gries, A., et al. (2008). Palladium-Catalyzed Deallylation of Allyl Ethers with a Xanthene Phosphole Ligand. Experimental and DFT Mechanistic Studies. Organometallics, 27(11), 2565-2569. [Link]

    • ResearchGate. (n.d.). The catalytic mechanism of palladium-mediated deallylation reaction. [Link]

    • Semantic Scholar. (n.d.). Chemoselective metal free deallylation of α-allyl-phenyl-carboxylic esters under reduction. [Link]

    • Wan, Q., et al. (2008). Chemical Synthesis of All Phosphatidylinositol Mannoside (PIM) Glycans from Mycobacterium tuberculosis. Journal of the American Chemical Society, 130(48), 16314-16324. [Link]

    • Loffet, A., et al. (1996). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (2), 231-232. [Link]

    • Trattnig, N., et al. (2020). Synthesis of Allyl α-(1→2)-Linked α-Mannobioside from a Common 1,2-Orthoacetate Precursor. In Carbohydrate Chemistry. CRC Press. [Link]

    • Yoshida, K., et al. (2004). Facile and Selective Deallylation of Allyl Ethers Using Diphosphinidenecyclobutene-Coordinated Palladium Catalysts. The Journal of Organic Chemistry, 69(15), 5194-5197. [Link]

    • Kim, D., et al. (2024). Reaction-Based Multisignal Detection of Palladium with High Sensitivity, Selectivity, and Reliability. Analytical Chemistry, 96(4), 1645-1652. [Link]

    • Crich, D., & Li, W. (2006). Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors. The Journal of Organic Chemistry, 71(19), 7401-7406. [Link]

    • St-Gelais, M., & Guindon, Y. (2004). Stereoselective synthesis of allyl-C-mannosyl compounds: use of a temporary silicon connection in intramolecular allylation strategies with allylsilanes. Organic & Biomolecular Chemistry, 2(18), 2635-2647. [Link]

    • ResearchGate. (2004). Facile and Selective Deallylation of Allyl Ethers Using Diphosphinidenecyclobutene-Coordinated Palladium Catalysts. [Link]

    • Vacchini, M., et al. (2021). Synthesis of Allyl and Dec-9-Enyl α-d-Mannopyranosides from d-Mannose. In Carbohydrate Chemistry: Proven synthetic methods (Vol. 5). [Link]

    • Google Patents. (1994).
    • Liénard, B. M. R., et al. (2024). Enhancing Tsuji–Trost deallylation in living cells with an internal-nucleophile coumarin-based probe. Chemical Science, 15(8), 2919-2926. [Link]

    • YouTube. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. [Link]

    • Beletskaya, I. P., & Cheprakov, A. V. (2014). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. Organometallics, 33(17), 4271-4293. [Link]

    • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]

    • Semantic Scholar. (2010). A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes. [Link]

    • YouTube. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. [Link]

    • Kumar, A., et al. (2018). Advances in Pd-catalyzed C–C bond formation in carbohydrates and their applications in the synthesis of natural products and medicinally relevant molecules. RSC Advances, 8(40), 22440-22476. [Link]

    • Gligorich, K. M., & Sigman, M. S. (2013). Mechanistic Investigation of Palladium-Catalyzed Allylic C–H Activation. ACS Catalysis, 3(2), 246-253. [Link]

    • Semantic Scholar. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

    • Sherry, B. D., & Toste, F. D. (2007). Selectivity, Compatibility, Downstream Functionalization, and Silver Effect in the Gold and Palladium Dual-Catalytic Synthesis of Lactones. Organometallics, 26(24), 5878-5889. [Link]

    • Wang, X., et al. (2025). Pd(0)-Mediated Deallylation Chemistry: A Reassessment of Its Application in Sensing CO. The Journal of Organic Chemistry. [Link]

    • Semantic Scholar. (1988). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. [Link]

    • Gauthier, D. R., et al. (2007). Palladium-Catalyzed Cross-Coupling Reactions in One-Pot Multicatalytic Processes. Journal of the American Chemical Society, 129(44), 13452-13453. [Link]

    • Rull, A., et al. (2016). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. Molecules, 21(11), 1469. [Link]

    • Wikipedia. (n.d.). Tsuji–Trost reaction. [Link]

    • Colacot, T. J., & Shaughnessy, K. H. (2016). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Catalysts, 6(12), 203. [Link]

    • Liénard, B. M. R., et al. (2024). Interplay of chloride levels and palladium(II)-catalyzed O-deallenylation bioorthogonal uncaging reactions. Chemical Communications, 60(18), 2496-2499. [Link]

    • Neufeldt, S. R., & Sanford, M. S. (2016). Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C−H Bonds by Silver-Mediated C−H Activation. Organometallics, 35(22), 3836-3844. [Link]

    • Gill, M. A., et al. (2020). Origin of Protonation Side Products in Pd-Catalyzed Decarboxylative Allylation Reactions: Evidence for In Situ Modification of Triphenylphosphine Ligand. ChemRxiv. [Link]

    • ChemRxiv. (2022). Excited-State Palladium-Catalyzed Radical Allylic Alkylation. [Link]

    • Maity, S., et al. (2020). Overcoming the Deallylation Problem: Palladium(II)-Catalyzed Chemo-, Regio-, and Stereoselective Allylic Oxidation of Aryl Allyl Ether, Amine, and Amino Acids. Organic Letters, 22(19), 7443-7449. [Link]

    • Research Trend. (2023). Palladium Catalyzed Cascade Reactions: A Review Study. [Link]

    • Ngai, M.-Y., et al. (2022). Excited-State Palladium-Catalyzed 1,2-Spin-Center Shift Enables Selective C-2 Reduction, Deuteration, and Iodination of Carbohydrates. Journal of the American Chemical Society, 144(1), 13-19. [Link]

    • ResearchGate. (2025). Catalytic Deallylation of Allyl- and Diallylmalonates. [Link]

    • Ngai, M.-Y., et al. (2022). C2-ketonylation of carbohydrates via excited-state palladium-catalyzed 1,2-spin-center shift. Chemical Science, 13(21), 6331-6338. [Link]

    Sources

    Optimization

    Minimizing by-product formation during glycosylation of mannose

    Technical Support Center: Troubleshooting Mannose Glycosylation & By-Product Minimization Welcome to the Glycosylation Technical Support Center. This portal is designed for researchers, scientists, and drug development p...

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Troubleshooting Mannose Glycosylation & By-Product Minimization

    Welcome to the Glycosylation Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals dealing with the notorious "β-mannoside problem" and the mitigation of by-products (orthoesters, glycals, and α-anomers) during the chemical glycosylation of mannose.

    Section 1: FAQs – The Mechanics of Mannose Glycosylation

    Q1: Why is synthesizing β-mannosides significantly harder than other glycosides? A1: The difficulty, widely known as the "β-mannoside problem," arises from two main stereoelectronic factors. First, the axial C2 hydroxyl group creates severe steric hindrance, blocking nucleophilic attack from the β-face. Second, the anomeric effect strongly favors the formation of the axial α-linkage[1]. Consequently, standard glycosylation conditions predominantly yield the α-anomer.

    Q2: Why am I getting orthoesters instead of my desired glycoside? A2: Orthoester formation is a direct consequence of neighboring group participation (NGP). If you use an acyl protecting group (like an acetate or benzoate) at the C2 position, the carbonyl oxygen will attack the intermediate oxocarbenium ion to form an acyloxonium ion. When the glycosyl acceptor (alcohol) attacks the central carbon of this acyloxonium intermediate rather than the anomeric center, a2 is formed[2].

    Q3: What causes glycal (elimination) by-products? A3: Glycals form when the intermediate glycosyl donor undergoes an elimination reaction (loss of a proton at C2) rather than nucleophilic substitution. This typically occurs if the reaction environment is too basic (e.g., excessive use of DTBMP) or if the glycosyl acceptor is highly unreactive/sterically hindered, giving the elimination pathway time to outcompete the substitution pathway[3].

    Section 2: Troubleshooting Guide – Minimizing Specific By-Products

    Issue 1: High Orthoester Yield

    • Root Cause: C2 acyl participation trapping the oxocarbenium ion.

    • Solution A (Prevention): Switch to a non-participating C2 protecting group, such as a benzyl ether, which cannot form the acyloxonium intermediate.

    • Solution B (Rescue): If C2 NGP is required for α-selectivity, orthoesters can be rearranged in situ or post-isolation into the desired 1,2-trans glycoside (α-mannoside) by treating the mixture with a Lewis acid (e.g., TMSOTf) in anhydrous dichloromethane[4].

    Issue 2: Poor β-Selectivity (Excess α-Anomer)

    • Root Cause: Lack of conformational constraint allowing the thermodynamic α-product to dominate.

    • Solution: Implement the[3]. By installing a 4,6-O-benzylidene acetal, the pyranose ring is conformationally locked. Activation with triflic anhydride (Tf₂O) generates a highly reactive α-glycosyl triflate. The locked conformation prevents oxocarbenium formation, forcing the acceptor to attack via an SN2-like inversion, yielding the β-mannoside[1].

    Issue 3: Donor Hydrolysis (Hemiacetal Formation)

    • Root Cause: Trace moisture in the reaction acting as a competing nucleophile.

    • Solution: Ensure strict anhydrous conditions. Co-evaporate donors and acceptors with anhydrous toluene three times before use. Add freshly activated 4Å molecular sieves to the reaction flask 30 minutes prior to promoter addition.

    Section 3: Mechanistic Pathways & Visualizations

    G Donor Mannosyl Donor (Thioglycoside) Activation Activation (Tf2O / DTBMP) Donor->Activation Oxocarbenium Oxocarbenium Ion (SN1 Pathway) Activation->Oxocarbenium No directing group AlphaTriflate α-Glycosyl Triflate (Crich Intermediate) Activation->AlphaTriflate 4,6-O-Benzylidene directed Orthoester Orthoester By-product (C2 Participation) Oxocarbenium->Orthoester C2 Acyl group participation AlphaMannoside α-Mannoside (Thermodynamic) Oxocarbenium->AlphaMannoside Anomeric effect axial attack BetaMannoside β-Mannoside (Desired SN2) AlphaTriflate->BetaMannoside Acceptor (ROH) SN2 inversion Glycal Glycal By-product (Elimination) AlphaTriflate->Glycal Base / Slow Acceptor Orthoester->AlphaMannoside Acid-catalyzed rearrangement

    Mechanistic pathways in mannose glycosylation highlighting by-product formation.

    Orthoester Ortho 1,2-Orthoester (By-product) Acid Lewis Acid (TMSOTf) Ortho->Acid Activation Acyloxonium Acyloxonium Ion Intermediate Acid->Acyloxonium Ring Opening TransGlycoside 1,2-trans Glycoside (α-Mannoside) Acyloxonium->TransGlycoside Intramolecular Rearrangement

    Acid-catalyzed rearrangement of 1,2-orthoester by-products into 1,2-trans glycosides.

    Section 4: Standard Operating Procedures (SOPs)

    SOP 1: Crich β-Mannosylation Protocol (Minimizing α-Anomers) Causality Note: This protocol relies on the in situ generation of a highly reactive α-glycosyl triflate. The 4,6-O-benzylidene group is torsionally disarming, preventing the formation of the oxocarbenium ion and forcing an SN2 displacement by the acceptor[3].

    • Preparation: In a flame-dried flask under argon, dissolve the 4,6-O-benzylidene protected mannosyl thioglycoside donor (1.0 eq) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP, 2.0 eq) in anhydrous CH₂Cl₂ (0.05 M). Add activated 4Å molecular sieves.

    • Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes.

    • Activation: Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq). Stir at -78 °C for 5–10 minutes to ensure complete formation of the α-glycosyl triflate intermediate.

    • Coupling: Dissolve the glycosyl acceptor (1.5 eq) in a minimal amount of anhydrous CH₂Cl₂ and add it slowly down the side of the flask.

    • Incubation & Quenching: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to -40 °C. Quench the reaction by adding triethylamine (Et₃N) or pouring into saturated aqueous NaHCO₃.

    • Workup: Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

    SOP 2: Acid-Catalyzed Orthoester Rearrangement Causality Note: Orthoesters are kinetically stable under basic conditions but highly labile under acidic conditions. Lewis acids trigger the cleavage of the orthoester C-O bond, reforming the acyloxonium ion, which then undergoes intramolecular rearrangement to the thermodynamic 1,2-trans α-glycoside[5].

    • Preparation: Dissolve the isolated mannose 1,2-orthoester in anhydrous CH₂Cl₂ (0.1 M) under argon.

    • Catalysis: Add a catalytic amount of TMSOTf (0.1 - 0.2 eq) at 0 °C.

    • Monitoring: Stir the reaction and monitor via TLC. The orthoester spot will rapidly disappear, replaced by a lower Rf spot corresponding to the α-mannoside.

    • Quenching: Once complete (typically 30–60 minutes), quench with a few drops of Et₃N, concentrate, and purify.

    Section 5: Quantitative Data Comparison

    The following table summarizes the causal relationship between protecting group strategies, major products, and common by-products during mannosylation.

    Glycosylation StrategyC2 Protecting Group4,6-Protecting GroupMajor ProductMajor By-ProductTypical Yield
    Crich Protocol Non-participating (e.g., Benzyl)Benzylidene Acetalβ-MannosideGlycal, α-Anomer70% – 90%
    Neighboring Group Participation Participating (e.g., Acetate, Benzoate)Benzyl Ethersα-MannosideOrthoester75% – 95%
    Direct Glycosylation Non-participating (e.g., Benzyl)Benzyl Ethersα/β MixtureHydrolysis (Hemiacetal)Variable
    Orthoester Rearrangement Acyl (from orthoester)Variableα-MannosideHydrolysis products80% – 95%

    References

    • Title: Crich beta-mannosylation Source: Wikipedia URL: [Link]

    • Title: Stereoselective synthesis of photoactivatable Man(β1,4)
    • Title: A convenient synthesis of short-chain α-(1 → 2)
    • Source: Angewandte Chemie International Edition (via ResearchGate)
    • Title: Rearrangement of sugar 1,2-orthoesters to glycosidic products: A mechanistic implication Source: ResearchGate URL

    Sources

    Troubleshooting

    Workflow Diagnostics: Quantitative Benchmarks for Purification

    Welcome to the Synthetic Glycobiology Technical Support Center . This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of complex syn...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Synthetic Glycobiology Technical Support Center . This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of complex synthetic oligosaccharides.

    Unlike linear peptides or oligonucleotides, synthetic carbohydrates present unique topological challenges—including α/β anomeric mixtures, regioisomers from acyl migration, and the absence of strong chromophores. Below, we provide field-proven troubleshooting strategies, quantitative benchmarks, and self-validating experimental protocols to ensure your workflows yield structurally homogeneous glycans.

    To select the correct purification strategy, you must align the physicochemical state of your oligosaccharide with the appropriate separation mechanism. The table below summarizes the quantitative limits and operational parameters for our core methodologies.

    Purification StrategyTarget Analyte StateSeparation MechanismQuantitative Benchmark / LimitKey Advantage
    Fluorous SPE (FSPE) Fluorous-tagged intermediatesFluorophilic interactionsRemoves >95% non-fluorous massBypasses repetitive silica gel chromatography[1].
    Alternate-Pump R-HPLC Fully protected isomersHydrophobic partition (multiplied plates)Target Purity: ≥ 99.5% (Impurities ≤ 0.5%)Resolves α/β anomers without pump wear[2].
    Size Exclusion (SEC) Deprotected, neutralHydrodynamic volumeExclusion limit: 700 Da (Sephadex G-10)Gentle, single-step desalting and buffer exchange[3].
    SAX-HPLC Deprotected, chargedElectrostatic interactionsBaseline resolution of sulfated speciesIdeal for glycosaminoglycans (e.g., heparin)[4].

    System Visualization: Purification Strategy Decision Tree

    OligoPurification Start Crude Synthetic Oligosaccharide CheckTag Fluorous Tag Present? Start->CheckTag FSPE Fluorous SPE (FSPE) Fluorophilic Retention CheckTag->FSPE Yes CheckState Protection State? CheckTag->CheckState No FSPE->CheckState Tag Cleaved Protected Fully Protected (Hydrophobic) CheckState->Protected Protected Deprotected Fully Deprotected (Polar/Water-Soluble) CheckState->Deprotected Deprotected RHPLC Alternate-Pump R-HPLC Isomer Resolution Protected->RHPLC CheckCharge Molecule Charged? Deprotected->CheckCharge SEC Size Exclusion (SEC) Sephadex G-10 Desalting CheckCharge->SEC No (Neutral) IEX Ion Exchange (SAX) Electrostatic Separation CheckCharge->IEX Yes (e.g., Sulfated)

    Logical decision tree for selecting synthetic oligosaccharide purification strategies.

    Troubleshooting FAQs

    Q: I am synthesizing a complex glycosaminoglycan (GAG) sequence, but my solution-phase assembly is severely bottlenecked by repetitive silica gel chromatography. How can I accelerate intermediate purification? A: Implement Fluorous-tag assisted synthesis. By equipping your glycosyl acceptor with a perfluorinated tag (e.g., a fluorous silyl ether at the anomeric position), you can bypass silica gel entirely[5][6]. After the glycosylation reaction, the mixture is passed through a Fluorous Solid-Phase Extraction (FSPE) cartridge. Fluorophobic solvents wash away excess donors and reagents, while fluorophilic solvents elute the tagged product in high purity. This reduces intermediate purification time from hours to minutes[1].

    Q: My automated oligosaccharide synthesizer produces protected carbohydrates, but standard C18 reversed-phase HPLC cannot resolve the α/β anomeric mixtures or regioisomers. How do I achieve >99.5% purity? A: Standard single-column HPLC often lacks the theoretical plates required to separate closely related protected carbohydrate isomers. We recommend Alternate-Pump Recycling HPLC (R-HPLC) . Unlike direct-pump recycling, which passes the analyte back through the solvent pump (causing peak broadening and mechanical wear), alternate-pump R-HPLC uses a 10-port switching valve to shuttle the analyte between two identical columns[2][7]. This effectively creates an infinitely long stationary phase, allowing for the baseline resolution of anomers to achieve the ≥99.5% purity required to avoid adverse effects in therapeutic applications[2].

    Q: After global deprotection, my synthetic oligosaccharide is highly polar and contaminated with salts from the cleavage reagents. What is the most reliable method for final desalting? A: For neutral, fully deprotected oligosaccharides, Size Exclusion Chromatography (SEC) is the gold standard. We recommend using Sephadex G-10 resin. Because Sephadex G-10 has a strict exclusion limit of 700 Da, oligosaccharides larger than a tetrasaccharide will elute in the void volume, while smaller salts penetrate the cross-linked dextran pores and elute later[3]. For highly charged species like heparin fragments, consider strong anion exchange (SAX) chromatography using volatile buffers (e.g., ammonium carbonate) to avoid secondary desalting steps prior to mass spectrometry[4].

    Step-by-Step Experimental Protocols

    Protocol 1: Fluorous Solid-Phase Extraction (FSPE) for Tagged Intermediates

    Causality & Mechanism: Separation is driven by fluorophilic interactions between the perfluorinated tag on the oligosaccharide and the fluorinated stationary phase. Non-fluorinated molecules have zero affinity for the resin and are washed away.

    • Cartridge Conditioning: Wash the FSPE cartridge with 3 column volumes (CV) of a fluorophilic solvent (e.g., 100% THF or pure methanol) to fully solvate the fluorinated stationary phase.

    • Equilibration: Equilibrate the cartridge with 3 CV of a fluorophobic loading solvent (e.g., 80% MeOH/H₂O).

    • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of the loading solvent and apply it evenly to the cartridge bed.

    • Impurity Washing: Wash with 3–5 CV of the fluorophobic solvent. Non-fluorous impurities (excess donors, promoters, cleaved protecting groups) will elute in this fraction.

    • Product Elution: Switch to a fluorophilic solvent (e.g., 100% THF or EtOAc) and elute the fluorous-tagged oligosaccharide in 2–3 CV[1][6].

    • Self-Validation Check: Spot both the wash and elution fractions on a TLC plate or analyze via MALDI-TOF MS. A successful FSPE will show 100% of the tagged product in the elution fraction and none in the wash.

    Protocol 2: Alternate-Pump Recycling HPLC (R-HPLC) Setup

    Causality & Mechanism: A 10-port valve alternates the flow path between two identical columns, multiplying the theoretical plates without subjecting the analyte to the mechanical dispersion of the pump head, preserving peak sharpness[2][7].

    • System Configuration: Connect two identical analytical or semi-preparative columns (e.g., C5 or C18) to a 10-port, 2-position switching valve. Ensure the flow path bypasses the main solvent pump during the recycle loop.

    • Mobile Phase Selection: Prepare an isocratic mobile phase (e.g., Methanol/Water). Critical Note: Isocratic conditions are mandatory; gradient elution causes the solvent front to overlap during recycling, destroying the separation continuity[4].

    • Injection & Monitoring: Inject the protected oligosaccharide mixture (1–5 mg scale) and monitor via a non-destructive UV detector.

    • Valve Switching (The Recycle): As the target peak approaches the end of Column 1, switch the 10-port valve to direct the eluent into Column 2. Repeat this switching process just before the peak exits each column.

    • Fraction Collection: Once baseline resolution is achieved between the anomers (often requiring 5–15 effective column passes), direct the valve output to a fraction collector[2].

    • Self-Validation Check: The UV chromatogram should show the peak-to-peak resolution ( Rs​ ) between anomers increasing linearly with the square root of the cycle number. If Rs​ plateaus early, check for extra-column dead volume in your tubing.

    Sources

    Optimization

    Technical Support Center: Overcoming Poor Glycosyl Acceptor Nucleophilicity in Mannosylation

    Welcome to the Advanced Carbohydrate Synthesis Support Center. This guide is engineered for researchers, application scientists, and drug development professionals struggling with poor yields, anomeric mixtures, or faile...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Carbohydrate Synthesis Support Center. This guide is engineered for researchers, application scientists, and drug development professionals struggling with poor yields, anomeric mixtures, or failed couplings during mannosylation workflows.

    Synthesizing 1,2-cis- -mannosidic linkages is notoriously one of the most difficult challenges in carbohydrate chemistry. The thermodynamic preference for the -anomer, combined with the inherently poor nucleophilicity of sterically hindered or electronically deactivated glycosyl acceptors, often leads to protocol failure. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and validated protocols to rescue your glycosylation reactions.

    Visual Troubleshooting Workflow

    G Start Poor Yield/Selectivity in Mannosylation CheckAcceptor Analyze Acceptor Protecting Groups Start->CheckAcceptor ModifyAcceptor Switch Esters to Ethers (e.g., Propargyl/Benzyl) CheckAcceptor->ModifyAcceptor Highly Deactivated CheckDonor Analyze Donor Reactivity & Conformation CheckAcceptor->CheckDonor Moderately Reactive Crich Use Crich Protocol (Sulfoxide + Tf2O + DTBMP) CheckDonor->Crich Needs β-Selectivity CheckSterics Extreme Steric Hindrance? CheckDonor->CheckSterics Still Failing IAD Intramolecular Aglycone Delivery (IAD) CheckSterics->IAD Yes

    Caption: Troubleshooting workflow for overcoming poor acceptor nucleophilicity in mannosylation.

    Frequently Asked Questions (FAQs) & Mechanistic Insights

    Q1: Why is my glycosyl acceptor acting as a poor nucleophile specifically during mannosylation?

    Causality: Acceptor nucleophilicity is governed by a combination of steric hindrance and electronic effects[1]. In mannosylation, the axial C2 substituent of the mannosyl donor creates a highly congested trajectory for the incoming nucleophile. If your acceptor possesses bulky protecting groups (e.g., TBDPS, TIPS) adjacent to the target hydroxyl, the steric clash prevents the required -like backside attack. Furthermore, electron-withdrawing protecting groups on the acceptor (such as acetyl or benzoyl esters) inductively pull electron density away from the target hydroxyl oxygen, drastically reducing its nucleophilicity[2].

    Q2: How can I modify the acceptor to enhance its nucleophilicity without compromising my synthetic scheme?

    Causality: You must shift from electron-withdrawing groups (esters) to electron-donating or neutral groups (ethers) near the reactive hydroxyl. If steric bulk is the primary issue, utilizing sterically minimal protecting groups is critical. Research has demonstrated that employing 2-O-propargyl ethers on the acceptor or donor significantly enhances diastereoselectivity and yield due to the propargyl group's minimal steric A-value and moderately disarming nature[3].

    Data Presentation: Impact of Protecting Groups on Acceptor Reactivity

    Acceptor Protecting Group (Adjacent to OH)Electronic EffectSteric Bulk (A-value)Relative NucleophilicityTypical Selectivity (Crich Protocol)
    Acetyl (OAc) / Benzoyl (OBz)Strongly WithdrawingModeratePoor1:2 to 1:5
    Benzyl (OBn)Neutral / Mildly DonatingModerateGood5:1 to 10:1
    tert-Butyldimethylsilyl (OTBS)Mildly DonatingHighPoor to Moderate2:1 to 4:1
    Propargyl Ether (OCH C CH)NeutralMinimalExcellent>10:1[4]
    Q3: My acceptor is optimized, but I am still getting anomeric mixtures favoring the -mannoside. How do I force -selectivity?

    Causality: Traditional glycosylation proceeds through an oxocarbenium ion intermediate ( pathway), which naturally favors the thermodynamically stable -anomer due to the anomeric effect. To achieve -selectivity with a poor nucleophile, you must bypass the oxocarbenium ion and force an -like inversion. Solution: Implement the Crich -mannosylation protocol . This method utilizes a 4,6-O-benzylidene-protected mannosyl sulfoxide donor[5]. The benzylidene acetal locks the pyranose ring in a rigid conformation, disfavoring oxocarbenium formation. Pre-activation with triflic anhydride (Tf O) at -78 °C generates a highly reactive, covalent -glycosyl triflate[6]. Even a poorly nucleophilic acceptor can displace this highly reactive triflate via an -like trajectory to yield the -mannoside.

    Validated Experimental Protocols

    Protocol A: Crich -Mannosylation (Pre-activation Strategy)

    This self-validating system ensures that the highly reactive -triflate is fully formed before the poor nucleophile is introduced, preventing competitive side reactions.

    Reagents & Materials:

    • Mannosyl sulfoxide donor (4,6-O-benzylidene protected) (1.0 eq)

    • Glycosyl acceptor (1.5 - 2.0 eq)

    • 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) (2.0 eq)

    • Trifluoromethanesulfonic anhydride (Tf O) (1.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Activated 4Å Molecular Sieves (AW-300)

    Step-by-Step Methodology:

    • Drying: Co-evaporate the mannosyl sulfoxide donor, glycosyl acceptor, and DTBMP with anhydrous toluene (3x). Dry under high vacuum overnight.

    • Pre-activation: Dissolve the donor and DTBMP in anhydrous DCM (0.05 M) over 4Å molecular sieves under an argon atmosphere. Cool the mixture to -78 °C using a dry ice/acetone bath.

    • Triflate Generation: Add Tf O dropwise to the -78 °C solution. Stir for 10–15 minutes. Validation checkpoint: A color change (often pale yellow) indicates the formation of the -glycosyl triflate.

    • Acceptor Addition: Dissolve the glycosyl acceptor in a minimal amount of anhydrous DCM. Add this solution dropwise down the side of the flask to pre-cool the droplet before it hits the reaction mixture.

    • Coupling: Maintain the reaction at -78 °C for 1 to 2 hours. Slowly warm to -40 °C over 1 hour to push the reaction to completion if the acceptor is exceptionally poor.

    • Quenching: Quench the reaction at -40 °C by adding triethylamine (Et N) or saturated aqueous NaHCO . Extract, wash, dry over Na SO , and purify via flash chromatography.

    Advanced Troubleshooting: Intramolecular Aglycone Delivery (IAD)

    Q4: What if intermolecular glycosylation completely fails due to extreme steric hindrance on a secondary/tertiary alcohol?

    Causality: When the entropic barrier for an intermolecular collision is too high due to massive steric bulk, you must convert the reaction into an intramolecular process. Intramolecular Aglycone Delivery (IAD) solves this by temporarily tethering the acceptor to the C2 position of the mannosyl donor[7]. Upon activation, the acceptor is delivered exclusively from the -face, completely bypassing the poor intermolecular nucleophilicity[8].

    IAD Step1 Mannosyl Donor (C2-PMB or NAP ether) Step2 Oxidative Coupling (DDQ) with Acceptor (ROH) Step1->Step2 Step3 Mixed Acetal Intermediate (Donor-Acceptor Tethered) Step2->Step3 Step4 Promoter Activation (e.g., MeOTf / NIS) Step3->Step4 Step5 Intramolecular Delivery (Exclusive 1,2-cis-β-Mannoside) Step4->Step5

    Caption: Step-by-step mechanism of Intramolecular Aglycone Delivery (IAD) for beta-mannosylation.

    Protocol B: PMB-Assisted Intramolecular Aglycone Delivery (IAD)

    Use this protocol when synthesizing complex branched N-glycan cores where the acceptor is highly hindered.

    Step-by-Step Methodology:

    • Tethering (Mixed Acetal Formation): Dissolve a thiomannoside donor bearing a p-methoxybenzyl (PMB) ether at the C2 position (1.0 eq) and the sterically hindered acceptor (1.2 eq) in anhydrous DCM.

    • Oxidation: Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq) and activated 4Å molecular sieves. Stir at room temperature until the mixed acetal is formed (monitored by TLC/MS)[9].

    • Purification: Filter through Celite, wash with saturated aqueous NaHCO , and isolate the mixed acetal intermediate via silica gel chromatography.

    • IAD Activation: Dissolve the purified mixed acetal in anhydrous 1,2-dichloroethane (DCE) over 4Å molecular sieves. Add a thiophilic promoter (e.g., N-Iodosuccinimide (NIS) and Silver Triflate (AgOTf), or Methyl Triflate (MeOTf)) at 0 °C to activate the anomeric leaving group[10].

    • Rearrangement: The tethered aglycone will intramoleculary attack the anomeric center. Stir for 2 hours, quench with saturated Na S O and NaHCO , and purify the resulting -mannoside.

    References

    • Crich, D. (n.d.). Crich beta-mannosylation. Wikipedia. Retrieved from [Link]

    • Crich, D., & Sun, S. (1997). Intramolecular Aglycon Delivery on Polymer Support: Gatekeeper Monitored Glycosylation. Journal of the American Chemical Society. Retrieved from[Link]

    • Crich, D., & Jayalath, P. (2006). Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups. The Journal of Organic Chemistry. Retrieved from[Link]

    • Demchenko, A. V., et al. (2019). Acceptor reactivity in glycosylation reactions. ResearchGate. Retrieved from[Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Side Reactions with Trichloroacetimidate Glycosyl Donors

    Welcome to the technical support center for glycosylation reactions utilizing trichloroacetimidate donors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for glycosylation reactions utilizing trichloroacetimidate donors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chemical glycosylation. As a senior application scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the common side reactions that can occur and to offer field-proven troubleshooting strategies to overcome them. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the challenges you may encounter at the bench.

    Introduction to Trichloroacetimidate Donors

    O-glycosyl trichloroacetimidates, developed by Schmidt and Michel, are among the most popular glycosyl donors due to their high reactivity and the ease of their activation under mildly acidic conditions.[1][2] Their versatility has been demonstrated in the synthesis of numerous complex oligosaccharides.[2][3] However, their high reactivity can also lead to a variety of side reactions, which can complicate product purification, reduce yields, and impact stereochemical outcomes. This guide will help you identify, understand, and mitigate these common issues.

    FAQ 1: My primary side product is the N-glycosyl trichloroacetamide. What is causing this and how can I prevent it?

    This is one of the most frequently encountered side reactions when using trichloroacetimidate donors.[3] It was once thought to be an intramolecular rearrangement, but recent mechanistic studies have shown it to be an intermolecular aglycon transfer .[4][5][6]

    Mechanism: Intermolecular Aglycon Transfer

    The formation of the N-glycosyl trichloroacetamide byproduct occurs when a neutral, unactivated trichloroacetimidate donor molecule acts as a nucleophile, attacking an activated donor species (e.g., an oxocarbenium ion intermediate). This process is particularly problematic when the glycosyl acceptor is a poor nucleophile or when the concentration of the activated donor is high.[4][6]

    graph TD; A[Activated Donor (Oxocarbenium Ion)] -->|Attacked by| B(Unactivated Donor Molecule); B --> C{Intermolecular Aglycon Transfer}; C --> D[Desired Glycoside]; C --> E[N-Glycosyl Trichloroacetamide]; subgraph Legend direction LR D -- "Desired Pathway" E -- "Side Reaction" end
    Figure 1: Competing pathways in trichloroacetimidate glycosylation.
    Troubleshooting Strategies
    StrategyPrincipleSuitability
    Inverse Glycosylation Procedure This is the most effective method. It involves adding the donor slowly to a mixture of the acceptor and the activator. This ensures that the concentration of the activated donor is always low, minimizing the chance of it being attacked by another donor molecule.[3][6]Highly recommended, especially for reactions with poorly nucleophilic acceptors.
    Use of N-Phenyltrifluoroacetimidates These donors are less nucleophilic than their trichloroacetimidate counterparts and are therefore less prone to this side reaction.[5]A good alternative if the inverse procedure is not sufficient or if starting material synthesis allows for this modification.
    Optimize Reaction Conditions Lowering the reaction temperature can sometimes reduce the rate of the side reaction more than the desired glycosylation.Worth exploring, but the inverse procedure is generally more robust.
    Experimental Protocol: Inverse Glycosylation

    This protocol is a general guideline and should be optimized for specific substrates.

    • Preparation: Flame-dry a two-necked round-bottom flask containing a magnetic stir bar and activated 4 Å molecular sieves under vacuum. Allow the flask to cool to room temperature under an inert atmosphere (e.g., Argon).[2][7]

    • Reaction Setup:

      • To the flask, add the glycosyl acceptor (1.0 eq) and dissolve it in an appropriate anhydrous solvent (e.g., dichloromethane, ~0.1 M).[7]

      • Cool the mixture to the desired temperature (e.g., -40 °C to -78 °C).[2]

      • Add the Lewis acid activator (e.g., TMSOTf, 0.1-0.3 eq) to the acceptor solution.[2]

    • Donor Addition:

      • In a separate flame-dried flask, dissolve the glycosyl trichloroacetimidate donor (1.2-1.5 eq) in the same anhydrous solvent.

      • Using a syringe pump, add the donor solution dropwise to the stirred acceptor/activator mixture over a prolonged period (e.g., 1-2 hours).

    • Monitoring and Work-up:

      • Monitor the reaction by Thin-Layer Chromatography (TLC).

      • Once the acceptor is consumed, quench the reaction with a few drops of a base (e.g., triethylamine or pyridine).[8]

      • Allow the mixture to warm to room temperature, dilute with the solvent, and filter through a pad of Celite to remove the molecular sieves.

      • Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography.

    FAQ 2: I am observing a significant amount of 1,2-orthoester as a byproduct. How can I prevent this or convert it to my desired product?

    Orthoester formation is a common side reaction, particularly when using glycosyl donors with a participating acyl group (e.g., acetate, benzoate) at the C-2 position.[8][9]

    Mechanism: Trapping of the Acyloxonium Ion

    When a C-2 acyl group is present, it can participate in the departure of the leaving group to form a stable, cyclic acyloxonium ion intermediate. While this is beneficial for achieving 1,2-trans stereoselectivity, the acceptor can attack the carbonyl carbon of the participating group instead of the anomeric center, leading to the formation of a 1,2-orthoester. This is more likely to occur with less reactive or sterically hindered acceptors.[7][9]

    graph TD; A[Activated Donor] --> B{Acyloxonium Ion Intermediate}; B --> |Attack at C1| C[1,2-trans-Glycoside (Desired)]; B --> |Attack at Carbonyl| D[1,2-Orthoester (Side Product)];
    Figure 2: Formation of 1,2-orthoester via an acyloxonium ion.
    Troubleshooting Strategies
    StrategyPrincipleSuitability
    In situ Rearrangement After the initial glycosylation, adding a stronger Lewis acid or increasing the temperature can promote the rearrangement of the kinetic orthoester product to the thermodynamically more stable glycoside.[9]Often effective, but conditions need to be carefully optimized to avoid degradation.
    Change of Activator Using a stronger Lewis acid from the start can sometimes favor direct glycosylation over orthoester formation.[10]Highly substrate-dependent and may lead to other side reactions.
    Modify the C-2 Protecting Group Using a less participating group or a group designed to suppress orthoester formation, such as the 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group, can be very effective.[11]A good strategy for particularly stubborn cases, but requires synthesis of a new donor.
    Solvent Choice While less common, some solvent systems may disfavor orthoester formation.[8]An easily adjustable parameter to screen during optimization.
    Protocol: In situ Rearrangement of Orthoester
    • Initial Reaction: Perform the glycosylation as usual, monitoring for the consumption of the starting materials and the formation of the orthoester byproduct by TLC.

    • Rearrangement:

      • Once the initial reaction is complete, add an additional amount of a strong Lewis acid (e.g., TMSOTf, bringing the total to 0.25 equivalents or more).[9]

      • Allow the reaction to stir at a slightly elevated temperature (e.g., from -40 °C to 0 °C or room temperature) while monitoring the conversion of the orthoester to the desired glycoside by TLC.

    • Work-up: Quench and purify the reaction as described in the previous section.

    FAQ 3: My reaction is producing a significant amount of glycal by elimination. What can I do to suppress this?

    The formation of a glycal (a 1,2-unsaturated sugar) is a result of an elimination side reaction. This can be a significant issue, especially with highly reactive donors or under certain reaction conditions.

    Mechanism: Elimination Pathway

    Upon activation of the trichloroacetimidate, an oxocarbenium ion is formed. If a proton at the C-2 position is accessible, a base (which could be the trichloroacetamide byproduct or another species in the reaction mixture) can abstract it, leading to the formation of a double bond between C-1 and C-2, resulting in the glycal. This is more likely to happen if the acceptor is sterically hindered or a poor nucleophile, as this gives the elimination pathway more time to compete with the desired glycosylation.

    Troubleshooting Strategies
    StrategyPrincipleSuitability
    Use of a Non-nucleophilic Hindered Base Adding a proton scavenger like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) can help to neutralize any Brønsted acids generated during the reaction that might promote elimination, without interfering with the Lewis acid catalyst.[12]A good first strategy to try, as it is a simple additive.
    Temperature Control Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can disfavor the elimination pathway, which often has a higher activation energy.A fundamental parameter that should always be optimized.
    Choice of Protecting Groups The electronic nature of the protecting groups can influence the stability of the oxocarbenium ion and the acidity of the C-2 proton. Using more electron-withdrawing groups can sometimes reduce the propensity for elimination.A more advanced strategy that requires donor modification.

    FAQ 4: I am struggling with poor stereoselectivity. What factors should I consider?

    Achieving high stereoselectivity is a central challenge in glycosylation chemistry, especially when a C-2 participating group is absent. The anomeric outcome is a delicate balance of multiple factors.[8]

    Key Factors Influencing Stereoselectivity
    FactorInfluence on Stereoselectivity
    C-2 Protecting Group As discussed, a participating acyl group at C-2 will almost always lead to the 1,2-trans product. Non-participating groups (e.g., benzyl, azido) allow for the formation of both anomers, and the outcome depends on other factors.[8]
    Solvent Nitrile solvents like acetonitrile (MeCN) are known to promote the formation of β-glycosides (with glucose-type donors) through the formation of a transient α-nitrilium ion intermediate, which blocks the α-face from attack. Ethereal solvents can sometimes favor α-glycoside formation. Dichloromethane is a common, relatively non-participating solvent.[13]
    Temperature Lower temperatures in kinetically controlled reactions often favor the β-anomer via an Sₙ2-like pathway. Higher temperatures can lead to equilibration and favor the thermodynamically more stable α-anomer (due to the anomeric effect).[12]
    Donor Anomerization The trichloroacetimidate donor itself can anomerize under the reaction conditions. The α- and β-trichloroacetimidates can have different reactivities and may lead to different stereochemical outcomes. Controlling the anomeric purity of the donor and preventing in situ anomerization is crucial.[5]
    Troubleshooting Flowchart for Stereoselectivity
    graph TD; A[Poor Stereoselectivity] --> B{Is there a C-2 participating group?}; B -- Yes --> C[Check for orthoester formation. If present, see FAQ 2.]; B -- No --> D{What is the desired anomer?}; D -- 1,2-trans (e.g., β-glucose) --> E[Use a participating group at C-2.]; D -- 1,2-cis (e.g., α-glucose) --> F[Use a non-participating group at C-2.]; F --> G[Optimize solvent and temperature.]; G --> H[Consider nitrile solvent (e.g., MeCN) for β-selectivity.]; G --> I[Consider ethereal solvent for α-selectivity.]; G --> J[Run at low temperature to favor kinetic product.];
    Figure 3: Decision tree for troubleshooting stereoselectivity.

    FAQ 5: My yields are consistently low, and I suspect hydrolysis of my donor. How can I ensure my reaction is sufficiently anhydrous?

    Trichloroacetimidate donors and the Lewis acids used to activate them are extremely sensitive to moisture. Even trace amounts of water can lead to hydrolysis of the donor to the corresponding hemiacetal or decomposition of the activator, resulting in low yields.[2][8]

    Best Practices for Maintaining Anhydrous Conditions
    • Glassware Preparation: All glassware should be rigorously dried. This can be achieved by oven-drying at >120 °C for at least 4 hours or by flame-drying under vacuum immediately before use. Allow the glassware to cool to room temperature under a stream of inert gas (Argon or Nitrogen).[2][7][10]

    • Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents from a solvent purification system (SPS) are often suitable. If using bottled anhydrous solvents, use a fresh bottle and handle it under an inert atmosphere.

    • Reagent Handling: Handle all reagents under an inert atmosphere using syringe and cannula techniques. Weigh out solid reagents quickly and in a dry environment.

    • Use of Molecular Sieves: Activated molecular sieves (typically 4 Å) are essential for scavenging trace amounts of water from the reaction mixture.[2][7]

      • Activation: Activate powdered molecular sieves by heating them in a flask under high vacuum at >300 °C for several hours.[2][7]

      • Application: Add the freshly activated sieves to the reaction flask before adding the solvent and reagents.

    • Azeotropic Removal of Water: For particularly sensitive substrates, residual water can be removed by azeotropic distillation with dry toluene before the reaction. Dissolve the substrate in toluene, and then remove the solvent under reduced pressure. Repeat this process two or three times.[2][7]

    By systematically addressing these common side reactions, you can significantly improve the outcome of your glycosylation experiments with trichloroacetimidate donors. Remember that each glycosylation reaction is unique, and a combination of these troubleshooting strategies may be necessary to achieve optimal results.

    References

    • Codée, J. D. C., et al. (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Organic Letters. Available at: [Link][3][4][6]

    • Codée, J. D. C., et al. (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Organic Letters. Available at: [Link][5]

    • Codée, J. D. C., et al. (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. PubMed. Available at: [Link][3][4][6]

    • Codée, J. D. C., et al. (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. ResearchGate. Available at: [Link][4][5][6]

    • Seeberger, P. H., & Plante, O. J. (2006). Synthesis of Glycosyl Phosphates from 1,2-Orthoesters and Application to in Situ Glycosylation Reactions. Organic Letters. Available at: [Link]

    • Yu, B., et al. (2000). Rearrangement of sugar 1,2-orthoesters to glycosidic products: a mechanistic implication. Carbohydrate Research. Available at: [Link][9]

    • Glycoscience Protocols. (2021). Glycosidation using trichloroacetimidate donor. NCBI Bookshelf. Available at: [Link][1][2]

    • Cui, L. (n.d.). Controlling the stereoselectivity of glycosylation via solvent effects. IntechOpen. Available at: [Link][13]

    • Borysenko, V. V., & Demchenko, A. V. (2016). Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues. PubMed. Available at: [Link][10]

    • Schmidt, R. R., et al. (2021). O-Glycosyl Trichloroacetimidates as Glycosyl Donors and Platinum(IV) Chloride as a Dual Catalyst Permitting Stereo- and Regioselective Glycosidations. ACS Catalysis. Available at: [Link]

    • Nokami, J., et al. (2014). Glycosylation of a Newly Functionalized Orthoester Derivative. Molecules. Available at: [Link][7]

    • Sun, J., et al. (2019). Dual-Participation Protecting Group Solves the Anomeric Stereocontrol Problems in Glycosylation Reactions. Scholarly Publications Leiden University. Available at: [Link][11]

    Sources

    Optimization

    Technical Support Center: Enhancing the Stability of Mannosyl Donors in Synthesis

    Welcome to the Technical Support Center for Glycosyl Chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stability of mannosyl donors during...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Glycosyl Chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stability of mannosyl donors during oligosaccharide synthesis. Mannosylation reactions are notoriously sensitive, and donor instability is a primary cause of low yields and complex product mixtures. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues, grounded in mechanistic principles to empower you to optimize your reactions.

    Section 1: Troubleshooting Common Glycosylation Issues

    This section addresses common problems observed during mannosylation reactions, offering systematic approaches to diagnose and resolve them.

    Guide 1: Low or No Product Yield with Donor Consumption

    Symptom: Thin-Layer Chromatography (TLC) analysis shows the consumption of your mannosyl donor, but the desired product spot is faint or absent. Instead, you observe baseline material or several new, unidentified spots.

    Potential Cause: The mannosyl donor is activated but is decomposing or participating in side reactions faster than it couples with the acceptor. This is often due to overly harsh reaction conditions for the specific donor.

    Troubleshooting Workflow:

    G cluster_solutions Solutions start Symptom: Low yield, donor consumed c1 Diagnosis: Donor decomposition or side reactions start->c1 s1 Lower Reaction Temperature Run at -78°C or -60°C c1->s1 Harsh Conditions? s2 Use a Milder Activator (e.g., switch from Tf2O to NIS/TfOH) c1->s2 Activator too Strong? s3 Monitor Pre-activation Step Check donor stability by TLC before adding acceptor c1->s3 Pre-activation Protocol? s4 Assess Donor's Electronic Nature Is it 'armed' and too reactive? c1->s4 Donor Structure?

    Figure 1: Troubleshooting workflow for low product yield.

    Detailed Steps & Explanations:

    • Lower the Reaction Temperature: Many mannosylation protocols are initiated at very low temperatures (-78 °C to -40 °C) to control the activation step.[1][2] If your donor is degrading, perform the entire reaction at a lower isothermal temperature. While this may slow down the reaction, it significantly enhances the stability of sensitive intermediates.[2][3]

    • Re-evaluate Your Activator System: A powerful activator like triflic anhydride (Tf₂O) might be too harsh for a highly reactive ("armed") donor.[1] Consider switching to a milder system, such as N-iodosuccinimide/triflic acid (NIS/TfOH), which can be effective for activating thioglycosides under less aggressive conditions.[4]

    • Monitor Pre-activation: If your protocol involves pre-activating the donor before adding the acceptor (common for β-mannosylation), this step is critical.[4][5] Take a TLC sample of the activated donor mixture before adding the acceptor. If you already see decomposition, the pre-activation conditions are too harsh. Reduce the time or temperature of this step.

    • Consider the Donor's Protecting Groups: Donors with electron-donating protecting groups (e.g., benzyl ethers) are considered "armed" and are inherently more reactive and often less stable upon activation.[6][7] Conversely, donors with electron-withdrawing groups (e.g., acetyl, benzoyl esters) are "disarmed," more stable, and require stronger activation.[6][7] If you are using a highly armed donor, minimal activation energy is needed.

    Guide 2: Formation of Orthoester Byproduct

    Symptom: A significant byproduct is observed, often with a similar polarity to the desired product, which is later identified as a 1,2-orthoester.

    Potential Cause: This is a classic side reaction for donors with a participating acyl group (like acetate or benzoate) at the C-2 position.[1][8] The acyl group attacks the anomeric center after activation, forming a stable dioxolenium ion intermediate, which is then intercepted by the acceptor at the acyl carbon instead of the anomeric carbon. This is particularly prevalent with less reactive (sterically hindered or disarmed) acceptors.

    Troubleshooting Protocol:

    StepActionRationale
    1 Change Solvent Switch to a more polar, non-participating solvent like acetonitrile. It can stabilize the desired reactive intermediates over the orthoester precursor.
    2 Modify Activator In some systems, switching from a Lewis acid promoter to a different class of activator can alter the reaction pathway and disfavor orthoester formation.
    3 Increase Acceptor Reactivity If possible, using a less hindered or more nucleophilic acceptor can favor direct attack at the anomeric center.
    4 Redesign the Donor If orthoester formation is persistent, the most definitive solution is to redesign the mannosyl donor to have a non-participating group at the C-2 position (e.g., a benzyl ether or a 2,3-carbonate).[1][9]

    Experimental Protocol: Converting Unwanted Orthoester to the Glycoside

    If a significant amount of orthoester has already formed, it can sometimes be converted to the desired 1,2-trans-glycoside.

    • Isolate: Purify the orthoester byproduct by column chromatography.

    • Dissolve: Dissolve the isolated orthoester in an anhydrous solvent such as dichloromethane (DCM).

    • Acidify: Add a catalytic amount of a Lewis acid or protic acid (e.g., TMSOTf, TfOH, or BF₃·OEt₂) at a low temperature (e.g., 0 °C or -20 °C).[10]

    • Monitor: Follow the reaction by TLC. The rearrangement is often clean and shows the conversion of the orthoester spot to a new spot corresponding to the glycoside.

    • Quench: Once the reaction is complete, quench with a base like triethylamine or pyridine before workup.

    Section 2: Frequently Asked Questions (FAQs)

    Q1: My β-mannosylation reaction is giving the α-anomer. What is going wrong?

    This is a common and mechanistically significant problem. The stereoselective synthesis of β-mannosides is challenging because both the anomeric effect and potential participation from a C-2 acyl group favor the formation of the α-anomer.[11] High β-selectivity is typically achieved by creating a stable α-mannosyl triflate intermediate, which then undergoes an Sₙ2-like inversion upon attack by the acceptor.[5][12]

    Key Stability Factor: The formation and stability of the covalent α-mannosyl triflate is paramount.

    Common Failure Points:

    • Lack of a 4,6-O-Benzylidene Group: This protecting group is crucial. It locks the pyranose ring into a rigid 4C1 conformation. This conformational rigidity disfavors the formation of an oxocarbenium ion (which would lead to an anomeric mixture) and stabilizes the desired α-triflate intermediate.[9][11][12]

    • Improper Activation Protocol: For β-mannosylation, a pre-activation step is often critical. The donor is activated at low temperature (e.g., -78 °C) with an activator like Tf₂O and a promoter like 1-benzenesulfinyl piperidine (BSP) to form the α-triflate before the acceptor is added.[4] If the acceptor is present during activation, the reaction can proceed through an Sₙ1-like pathway, yielding the thermodynamic α-product.[4]

    • Reaction Temperature is Too High: The α-triflate is a kinetically favored but metastable intermediate. If the temperature is raised too high, it can ionize to the oxocarbenium ion or anomerize, leading to loss of stereocontrol.[2]

    G Donor 4,6-O-Benzylidene Mannosyl Donor Triflate α-Mannosyl Triflate (Stable Intermediate) Donor->Triflate Pre-activation (e.g., BSP/Tf2O, -78°C) Beta_Product β-Mannoside (Kinetic Product) Triflate->Beta_Product SN2-like attack by Acceptor Oxocarbenium Oxocarbenium Ion Triflate->Oxocarbenium Ionization (High Temp / Wrong PG) Acceptor Acceptor (NuH) Alpha_Product α-Mannoside (Thermodynamic Product) Oxocarbenium->Beta_Product Attack from β-face Oxocarbenium->Alpha_Product Attack from α-face

    Figure 2: Reaction pathways for β- and α-mannosylation.

    Q2: What are "armed" and "disarmed" mannosyl donors, and how does this affect their stability?

    The "armed/disarmed" concept describes how protecting groups electronically influence a donor's reactivity and, consequently, its stability upon activation.[6][7]

    Donor TypeProtecting GroupsReactivityStability of Activated IntermediateTypical Use Case
    Armed Electron-donating (e.g., Benzyl, PMB, Silyl ethers)[13][14]HighLowUsed in chemoselective glycosylations where it reacts in preference to a disarmed donor. More prone to decomposition.
    Disarmed Electron-withdrawing (e.g., Acetyl, Benzoyl, Sulfonyl)[7][15]LowHighMore stable, requires stronger activation. Can act as an acceptor in the presence of an armed donor. The increased stability of the intermediate is key for methods like β-mannosylation.[11]

    Why it matters for stability: An armed donor, rich in electron density, readily forms a transient oxocarbenium ion, which can be unstable and prone to side reactions. A disarmed donor stabilizes the covalent activated species (like an α-triflate), making it less reactive and longer-lived, allowing for more controlled, selective reactions.[11][15]

    Q3: Can the anomeric leaving group influence the stability of the mannosyl donor?

    Absolutely. The leaving group is integral to both the shelf-stability of the donor and its behavior upon activation.

    • Thioglycosides (e.g., -SPh, -SEt): Generally very stable and can be stored for long periods. They require activation with thiophilic promoters (e.g., NIS/TfOH, BSP/Tf₂O).[2] Their stability makes them excellent for strategies requiring the formation of specific reactive intermediates, like the α-triflate for β-mannosylation.[11]

    • Trichloroacetimidates (-OC(NH)CCl₃): More reactive than thioglycosides and are activated by catalytic Lewis or Brønsted acids. They are generally less stable for long-term storage and can be sensitive to moisture and acid.

    • Glycosyl Phosphates (-OPO₃R₂): These donors offer a good balance of stability and reactivity. They are stable enough for purification and can be activated under various conditions. They can be generated in situ from 1,2-orthoesters, avoiding the isolation of a highly reactive donor.[16]

    • Sulfoxides (-SOPh): Used in specific protocols (e.g., Kahne glycosylation), they are activated by Tf₂O. Their stability is moderate, but they are highly effective precursors for generating glycosyl triflates.[5]

    The choice of leaving group should be matched with the overall strategy, considering the protecting groups on the donor and the desired stereochemical outcome.

    References

    • Influence of O6 in Mannosylations Using Benzylidene Protected Donors: Stereoelectronic or Conformational Effects?. The Journal of Organic Chemistry. [Link]

    • Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry. [Link]

    • Mechanisms for the formation of acetylglycosides and orthoesters from acetylglycosyl halides. NIST Technical Series Publications. [Link]

    • “Super Armed” Glycosyl Donors: Conformational Arming of Thioglycosides by Silylation. Organic Letters. [Link]

    • Disarming, non-participating 2-O-protecting groups in manno- and rhamnopyranosylation: scope and limitations of sulfonates, vinylogous esters, phosphates, cyanates, and nitrates (2005). SciSpace. [Link]

    • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules. [Link]

    • Approximate O H5 ring conformation of 2,3-O-carbonate protected α- and β-L-rhamnopyranosides as determined by X-ray crystallography: implications for glycosylation stereoselectivity. Arkivoc. [Link]

    • Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. [Link]

    • Synthesis of Glycosyl Phosphates from 1,2-Orthoesters and Application to in Situ Glycosylation Reactions. Organic Letters. [Link]

    • Armed/Disarmed Effects in Glycosyl Donors: Rationalization and Sidetracking. ResearchGate. [Link]

    • 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction. PMC. [Link]

    • 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: The 2-Deoxy-2-fluoro and 3-Deoxy-3-fluoro Series of Donors and the Importance of the O2−C2−C3−O3 Interaction. The Journal of Organic Chemistry. [Link]

    • New protecting groups in the synthesis of oligosaccharides. ResearchGate. [Link]

    • Mechanism of 3‑O‑Acyl-Directed α‑Mannopyranosylation and Rationalization of the Contrasting Behavior of 3‑O‑Acyl Glucopyranosyl Donors. PMC. [Link]

    • β-Selective Mannosylation with a 4,6-Silylene-Tethered Thiomannosyl Donor. Organic Letters. [Link]

    • 2,3-Carbamate mannosamine glycosyl donors in glycosylation reactions of diacetone-D- glucose. An experimental and theoretical study. AIR Unimi. [Link]

    • Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation. RSC Publishing. [Link]

    • Superarming of Glycosyl Donors by Combined Neighboring and Conformational Effects. PMC. [Link]

    • Anomeric Triflates versus Dioxanium Ions: Different Product-Forming Intermediates from 3-Acyl Benzylidene Mannosyl and Glucosyl Donors. The Journal of Organic Chemistry. [Link]

    • Probing the Influence of Protecting Groups on the Anomeric Equilibrium in Sialic Acid Glycosides with the Persistent Radical Effect. Journal of the American Chemical Society. [Link]

    • Is Donor-Acceptor Hydrogen Bonding Necessary for 4,6-O-Benzylidene-directed β-Mannopyranosylation? Stereoselective Synthesis of β-C-Mannopyranosides and α-C-Glucopyranosides. PMC. [Link]

    • Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors. Radboud Repository. [Link]

    • Practical Glucosylations and Mannosylations Using Anomeric Benzoyloxy as a Leaving Group Activated by Sulfonium Ion. PMC. [Link]

    • FORMATION OF DIASTEREOISOMERIC ORTHOACETATES OF D-MANNOSE: N.M.R. SPECTRAL EVIDENCE. Canadian Science Publishing. [Link]

    • Methods for detecting, building, and improving tryptophan mannosylation in glycoprotein structures. PMC. [Link]

    • Parametric Analysis of Donor Activation for Glycosylation Reactions. MPG.PuRe. [Link]

    • Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. PMC. [Link]

    • The Impact of Leaving Group Anomericity on the Structure of Glycosyl Cations of Protected Galactosides. PMC. [Link]

    • Reagent switchable stereoselective β(1,2) mannoside mannosylation: OH-2 of mannose is a privileged acceptor. RSC Publishing. [Link]

    • Stereoselective glycosylation strategies: readily available donors and synthetic applications. arkat usa. [Link]

    • Modulation of Mannose levels in N-linked glycosylation through cell culture process conditions in order to increase ADCC activity for an antibody Biosimilar. pA-256-20-Modulation-of-Mannose-levels-in-N-linked-glycosylation-through-cell-culture-process-conditions-in-order-to-increase-ADCC-activity-for-an-antibody-Biosimilar.pdf. [N/A]
    • Rearrangement of sugar 1,2-orthoesters to glycosidic products: a mechanistic implication. Carbohydrate Research. [Link]

    • Synthesis of beta-D-mannosides from beta-D-glucosides via an intramolecular SN2 reaction at C-2. PubMed. [Link]

    • Mannose acceptors and the stereoselectivity of glycosylation reactions with two different glucosyl donors. ResearchGate. [Link]

    • Modulation of high mannose levels in N‐linked glycosylation through cell culture process conditions to increase antibody‐dependent cell‐mediated cytotoxicity activity for an antibody biosimilar. ResearchGate. [Link]

    • Acceptors stability modulates the efficiency of post-translational protein N-glycosylation. eLife. [Link]

    • Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. MDPI. [Link]

    • C-Mannosylation Enhances the Structural Stability of Human RNase 2. PMC. [Link]

    • Stereoselective β-Mannosylation and β-Rhamnosylation Through the Modulation of Tetrahydrofuran. CCS Chemistry. [Link]

    • The impact of O-glycan chemistry on the stability of intrinsically disordered proteins. PMC. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Anomeric Selectivity in Glycosylation

    Welcome to the technical support center for stereoselective glycosylation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategie...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for stereoselective glycosylation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to navigate the complexities of forming specific glycosidic linkages. This guide is structured as a series of frequently asked questions and in-depth answers, designed to address the specific challenges you encounter in the lab.

    Part 1: Fundamental Principles & Core Mechanisms

    This section addresses the foundational concepts that govern anomeric selectivity. Understanding these principles is the first step in troubleshooting a reaction or designing a new synthetic route.

    Q1: What is the fundamental difference between kinetic and thermodynamic control in a glycosylation reaction?

    A1: The anomeric stereochemistry of your product is often decided by a competition between the faster-forming product (kinetic) and the more stable product (thermodynamic).[1]

    • Kinetic Control: This regime favors the product that is formed fastest, meaning the product of the reaction pathway with the lowest activation energy. In glycosylation, kinetic conditions are typically achieved at low temperatures with rapid reaction times, which prevents the system from reaching equilibrium.[1][2] For many standard gluco- and galacto-type donors, the β-glycoside is the kinetic product.

    • Thermodynamic Control: This regime favors the most stable product. To achieve this, the reaction conditions must allow for the initial products to revert to the reaction intermediate and re-form, eventually settling on the lowest energy product. This is typically achieved at higher temperatures or with longer reaction times.[2][3] The α-glycoside is often the more thermodynamically stable product due to the anomeric effect , which provides stereoelectronic stabilization to an axial substituent at the anomeric center.[2][4]

    Understanding which regime you are operating in is critical. If your reaction is under kinetic control, you can't improve selectivity by extending the reaction time; you might even make it worse by allowing equilibration to the thermodynamic product.

    Q2: What are the key reactive intermediates in a glycosylation, and how do they influence the stereochemical outcome?

    A2: The glycosylation reaction typically proceeds through highly reactive, positively charged intermediates after the leaving group departs. The nature of this intermediate is pivotal for the stereochemical outcome.[2][5]

    Most glycosylations proceed on a spectrum between a pure Sₙ1 and Sₙ2 mechanism.[5][6] The key intermediates include:

    • Oxocarbenium Ion: In an Sₙ1-like pathway, the leaving group fully departs to form a planar, sp²-hybridized oxocarbenium ion.[2] This intermediate can be attacked by the nucleophile (the acceptor) from either the top (β-face) or bottom (α-face). The selectivity then depends on other factors like solvent, temperature, and steric hindrance.[2][4]

    • Contact Ion Pair (CIP) / Solvent-Separated Ion Pair (SSIP): Often, the leaving group doesn't fully dissociate. It remains associated with the oxocarbenium ion as a counter-ion.[7] The location of this counter-ion can physically block one face of the sugar, directing the incoming acceptor to the opposite face. The solvent plays a major role in modulating the distance and nature of this ion pair.[7]

    • Covalent Intermediates: In certain cases, a covalent intermediate is formed. The most important example is the dioxolenium ion formed during neighboring group participation by a C-2 acyl group.[8][9] This intermediate rigidly locks the stereochemistry, forcing the acceptor to attack from the opposite face to deliver the 1,2-trans product exclusively. Another example is an α-nitrilium ion when using acetonitrile as a solvent, which directs the formation of β-glycosides.[2]

    The strategy you choose for controlling selectivity is essentially a strategy for controlling which of these intermediates dominates the reaction pathway.

    Part 2: Troubleshooting Guide & FAQs on Controlling Factors

    This is the core of the support center. Here, we address specific experimental problems by examining the key variables you can control.

    Protecting Groups: The Primary Director

    The choice of protecting group, especially at the C-2 position, is the most powerful tool for controlling anomeric selectivity.[8][10]

    Q3: I need to synthesize a 1,2-trans glycoside (e.g., a β-D-glucoside or an α-D-mannoside). What is the most reliable strategy?

    A3: The gold standard for synthesizing 1,2-trans glycosides is using Neighboring Group Participation (NGP) .[4][5][9] This is achieved by placing a "participating" protecting group, typically an acyl group like acetyl (Ac) or benzoyl (Bz), at the C-2 position of the glycosyl donor.

    The Causality: During the reaction, after the leaving group is activated, the carbonyl oxygen of the C-2 acyl group attacks the anomeric center from the α-face (for a gluco-donor).[8] This forms a stable, five-membered cyclic dioxolenium ion intermediate .[8][9] This intermediate effectively blocks the α-face of the sugar. Consequently, the incoming glycosyl acceptor can only attack from the β-face, resulting in the exclusive formation of the 1,2-trans product.[8][11]

    NGP_Mechanism cluster_0 Glycosyl Donor cluster_1 Intermediate cluster_2 Product Donor Donor with C-2 Acyl Group Intermediate Dioxolenium Ion (α-face blocked) Donor->Intermediate Activation Product 1,2-trans Glycoside Intermediate->Product β-face attack Acceptor Acceptor (Nucleophile) Acceptor->Intermediate

    Q4: I am trying to synthesize a 1,2-cis glycoside (e.g., an α-D-glucoside or β-D-mannoside) and used a non-participating group at C-2 (like benzyl, Bn), but I'm getting a 1:1 mixture of anomers. How can I improve the cis-selectivity?

    A4: This is one of the most common challenges in carbohydrate chemistry.[12] Without the directing power of NGP, the reaction outcome is governed by a subtle interplay of other factors.[6] Here’s your troubleshooting workflow:

    • Change the Solvent System: This is your most powerful lever.

      • To favor α-glycosides (for gluco/galacto donors): Use ethereal solvents like diethyl ether (Et₂O), tetrahydrofuran (THF), or 1,4-dioxane, often as a co-solvent with dichloromethane (DCM).[2][13] Ethereal solvents can coordinate to the intermediate oxocarbenium ion, often favoring subsequent attack from the α-face.[2]

      • To favor β-glycosides: Use a nitrile solvent like acetonitrile (MeCN). This is known as the "nitrile effect." Acetonitrile can attack the oxocarbenium ion from the α-face to form an intermediate α-glycosyl nitrilium ion. The incoming acceptor then displaces the acetonitrile in an Sₙ2-like reaction, resulting in the β-glycoside.[2]

    • Lower the Reaction Temperature: Low temperatures (-40 °C to -78 °C) generally favor the kinetically controlled product.[2][14] While this often means the β-anomer, the specific outcome depends on your donor/acceptor/promoter system. It is a critical variable to screen to suppress side reactions and potentially enhance selectivity.[3]

    • Use Conformationally Locked Donors: If solvent and temperature adjustments are insufficient, consider a more advanced strategy. Installing a protecting group that restricts the conformation of the pyranose ring, such as a 4,6-O-benzylidene or a di-tert-butylsilylene (DTBS) group, can dramatically influence the stereochemical outcome by altering the stability and accessibility of the intermediate's faces.[15][16]

    Solvent & Temperature: The Reaction Environment

    The environment in which the reaction occurs can have a profound, and sometimes counter-intuitive, effect on selectivity.

    Q5: Can you provide a clear summary of how common solvents direct selectivity?

    A5: Absolutely. The choice of solvent can be the deciding factor when you are not using NGP. The guiding principle is whether the solvent can act as a temporary participant in the reaction.

    Solvent TypeCommon ExamplesTypical Outcome (for gluco-donors)Mechanism of Action
    Ethereal Diethyl ether (Et₂O), THF, 1,4-Dioxaneα-selective (1,2-cis) [2]Coordinates with the oxocarbenium ion intermediate, often through the β-face, favoring α-attack. Also, its lower polarity can promote the anomeric effect.[2][17]
    Nitrile Acetonitrile (MeCN)β-selective (1,2-trans) [2]Forms an α-nitrilium ion intermediate, blocking the α-face and forcing the acceptor to attack from the β-face.[2]
    Non-participating Dichloromethane (DCM), TolueneOften poor selectivity Acts primarily as a medium; selectivity is determined by other factors (temperature, donor, etc.). Tends to favor the thermodynamic product (α) but this is not a strong directing effect.[2]

    Solvent_Effect cluster_ether Ethereal Solvent (e.g., Et₂O) cluster_nitrile Nitrile Solvent (e.g., MeCN) Start Oxocarbenium Ion (from C-2 ether donor) Ether_Intermediate β-face Coordination Start->Ether_Intermediate in Et₂O Nitrile_Intermediate α-Nitrilium Ion Intermediate Start->Nitrile_Intermediate in MeCN Alpha_Product α-Glycoside (1,2-cis) Ether_Intermediate->Alpha_Product α-attack Beta_Product β-Glycoside (1,2-trans) Nitrile_Intermediate->Beta_Product β-attack

    Q6: My α-selective reaction is sluggish at -78°C. If I increase the temperature, will I lose my selectivity?

    A6: This is a classic dilemma. Increasing the temperature will certainly increase the reaction rate, but it may also erode your selectivity by allowing the reaction to move from kinetic to thermodynamic control.[2][3]

    Troubleshooting Steps:

    • Incremental Temperature Increase: Instead of going directly to room temperature, try running the reaction at a slightly higher but still controlled temperature, for example, -40°C or -20°C. Monitor the reaction carefully by TLC or LCMS to find the "sweet spot" where the rate is acceptable, and selectivity is maintained.[14]

    • Change the Promoter/Activator: A more potent activator (e.g., switching from NIS/TfOH to a more powerful system like BSP/Tf₂O for a thioglycoside) might allow the reaction to proceed efficiently at the lower temperature where selectivity is high.[2][18]

    • Consider Donor Reactivity: If possible, switch to a more "armed" glycosyl donor (one with electron-donating protecting groups) which will be more reactive and may not require elevated temperatures. Conversely, a "disarmed" donor (with electron-withdrawing groups) is less reactive.[9]

    Donor, Acceptor, and Promoter: The Reagent System
    Q7: How do the reactivities of the glycosyl donor and acceptor affect the outcome?

    A7: The relative reactivity of the donor and acceptor is a critical, though often overlooked, parameter.[6][19]

    • Highly Reactive ("Armed") Donors: Donors with electron-donating groups (e.g., benzyl ethers) are highly reactive. They tend to favor Sₙ1-like pathways, forming a more dissociated oxocarbenium ion. The stereoselectivity in these cases is highly dependent on external factors like solvent and temperature.[9]

    • Less Reactive ("Disarmed") Donors: Donors with electron-withdrawing groups (e.g., acyl esters) are less reactive. They can favor Sₙ2-like pathways, where the acceptor attacks as the leaving group departs. This can lead to an inversion of anomeric configuration, but this is highly system-dependent.[9]

    • Acceptor Nucleophilicity: A highly nucleophilic acceptor (e.g., a primary alcohol) can react quickly, potentially favoring the kinetic product. A less nucleophilic acceptor (e.g., a hindered secondary alcohol) will react more slowly, which can sometimes allow for equilibration towards the thermodynamic product.[19][20] Matching the reactivity of the donor and acceptor is key to a successful reaction.

    Part 3: Experimental Protocols

    Here are two standard protocols that illustrate the principles discussed above.

    Protocol 1: Synthesis of a 1,2-trans-Glycoside via Neighboring Group Participation

    This protocol describes a standard Koenigs-Knorr type glycosylation using a C-2 acetylated glucosyl bromide donor to achieve high β-selectivity.

    Objective: Synthesize Methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

    Materials:

    • Acetobromo-α-D-glucose (Glycosyl Donor)

    • Methanol (Glycosyl Acceptor, anhydrous)

    • Silver(I) carbonate (Promoter)

    • Dichloromethane (DCM, anhydrous)

    • 4Å Molecular Sieves

    Methodology:

    • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4Å molecular sieves.

    • Reagent Addition: Add a solution of acetobromo-α-D-glucose (1.0 eq) in anhydrous DCM. Cool the mixture to 0°C.

    • Add anhydrous methanol (1.5 eq).

    • Initiation: While stirring vigorously, add silver(I) carbonate (1.2 eq) to the mixture in one portion. Protect the reaction from light by wrapping the flask in aluminum foil.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the donor by Thin Layer Chromatography (TLC).

    • Quenching & Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts, washing with DCM.

    • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-glycoside.

    Expected Outcome: The reaction should yield the β-glycoside with very high selectivity (>19:1 β:α) due to the powerful directing effect of the C-2 acetyl participating group.

    Protocol 2: α-Selective Glycosylation via Solvent and Temperature Control

    This protocol uses a C-2 benzylated donor where NGP is absent, relying on an ethereal solvent system and low temperature to favor the α-anomer.

    Objective: Synthesize an α-linked disaccharide.

    Materials:

    • Glycosyl Donor: Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside

    • Glycosyl Acceptor: Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside

    • Promoter System: N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH)

    • Solvent: Anhydrous Diethyl Ether (Et₂O) and Dichloromethane (DCM) (1:1 mixture)

    • 4Å Molecular Sieves

    Methodology:

    • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the glycosyl donor (1.2 eq), glycosyl acceptor (1.0 eq), and activated 4Å molecular sieves.

    • Solvent Addition: Add the anhydrous DCM/Et₂O (1:1) solvent mixture via cannula.

    • Cooling: Cool the reaction mixture to -40°C using an acetone/dry ice bath.

    • Promoter Addition: Add NIS (1.5 eq) to the stirring solution. After 5 minutes, add TfOH (0.1-0.2 eq, typically as a dilute solution in DCM) dropwise. The solution will typically turn a dark color.

    • Reaction Monitoring: Stir the reaction at -40°C. Monitor progress by TLC, carefully quenching small aliquots with a drop of triethylamine before spotting.

    • Quenching: Once the acceptor is consumed (typically 1-2 hours), quench the reaction by adding triethylamine or pyridine until the solution becomes colorless.

    • Workup: Dilute the mixture with DCM and filter through Celite. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), followed by saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography to separate the anomeric products and any unreacted starting material.

    Expected Outcome: The use of diethyl ether as a participating solvent at low temperature should strongly favor the formation of the α-linked disaccharide. The α:β ratio should be significantly higher than if the reaction were performed in pure DCM.[2][17]

    References

    • Guo, J., & Ye, X.-S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. Molecules. [Link]

    • Guo, J., & Ye, X.-S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. Semantic Scholar. [Link]

    • Shaikh, A. A., & Rashid, M. H. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry. [Link]

    • Saha, S., & Basu, B. (2019). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry. [Link]

    • Iftakhar, R., et al. (2023). Factors and Strategies to Achieve Stereoselectivity of Glycosylation Reaction: A Review. International Journal of Research and Engineering. [Link]

    • Saha, S., & Basu, B. (2019). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. ResearchGate. [Link]

    • Boons, G. J. (n.d.). Controlling anomeric selectivities of glycosylations. UGA Boons Group. [Link]

    • Jamieson, C. S., et al. (2020). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. ChemRxiv. [Link]

    • Guo, J., & Ye, X. S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. PubMed. [Link]

    • Boltje, T. J., & Boons, G. J. (2010). CONTROLLING ANOMERIC SELECTIVITY, REACTIVITY, AND REGIOSELECTIVITY IN GLYCOSYLATIONS USING PROTECTING GROUPS: Strategies and Applications. ResearchGate. [Link]

    • Shaikh, A. A. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. SciSpace. [Link]

    • Crich, D., & Li, W. (2008). Does Neighboring Group Participation by Non-Vicinal Esters Play a Role in Glycosylation Reactions? Effective Probes for the Detection of Bridging Intermediates. The Journal of Organic Chemistry. [Link]

    • Zhu, F., & Li, X. (2018). Venturing beyond Donor-Controlled Glycosylation: New Perspectives toward Anomeric Selectivity. PubMed. [Link]

    • Norsikian, S. (2026). Stereoselective glycosylation strategies: readily available donors and synthetic applications. Arkat USA. [Link]

    • Kumar, A., et al. (2020). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]

    • Frihed, T. G., et al. (2024). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [Link]

    • Zhu, F., & Li, X. (2018). Venturing beyond Donor-Controlled Glycosylation: New Perspectives toward Anomeric Selectivity. Accounts of Chemical Research. [Link]

    • Crich, D., & Jayalath, P. (2010). Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2-O-Benzoyl groups: A Mechanistic Investigation. Journal of Carbohydrate Chemistry. [Link]

    • Poveda, A., & Jiménez-Barbero, J. (2010). Theoretical Investigation of Solvent Effects on Glycosylation Reactions: Stereoselectivity Controlled by Preferential Conformations of the Intermediate Oxacarbenium-Counterion Complex. PubMed. [Link]

    • Lee, C.-C., et al. (2023). Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. PNAS. [Link]

    • Codee, J. D. C. (2005). Reactivity and selectivity in glycosylation reactions. Scholarly Publications Leiden University. [Link]

    • Polasky, D. A., et al. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Angewandte Chemie. [Link]

    • van der Vorm, S., et al. (2017). Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity. Angewandte Chemie. [Link]

    • Murray, P. R. D., & Hsieh, S.-Y. (2018). An Empirical Understanding of the Glycosylation Reaction. Journal of the American Chemical Society. [Link]

    • Demchenko, A. V., & Kulkarni, S. S. (2021). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Chemical Reviews. [Link]

    • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

    Sources

    Optimization

    Improving the efficiency of multi-step oligosaccharide synthesis

    Welcome to the Advanced Technical Support Center for Oligosaccharide Synthesis. This guide provides troubleshooting protocols, mechanistic explanations, and validated workflows for researchers dealing with the complexiti...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center for Oligosaccharide Synthesis. This guide provides troubleshooting protocols, mechanistic explanations, and validated workflows for researchers dealing with the complexities of carbohydrate chemistry, from Automated Glycan Assembly (AGA) to orthogonal deprotection.

    Automated Glycan Assembly (AGA) Troubleshooting

    Q: Why does my coupling efficiency drastically drop after the 4th or 5th elongation cycle during AGA?

    A: In solid-phase automated glycan assembly (AGA), chain elongation often suffers from steric hindrance and poor resin swelling as the localized carbohydrate density increases. The physical properties of the polystyrene solid support can become incompatible with the growing polar glycan chain. Furthermore, the stereoselectivity and efficiency of glycosidic bond formation are heavily dependent on the specific sequence of the resin-bound nucleophile[1].

    Causality: As the glycan grows, the microenvironment inside the resin pores becomes highly polar, repelling relatively non-polar solvents (e.g., DCM) and causing the resin to collapse. This limits the diffusion of glycosyl donors to the reactive acceptor sites. Solution: Implement a temperature-modulated coupling cycle. Using synthesizers like the Glyconeer 2.1, rapid temperature adjustments from -40 °C (for stereocontrol) to elevated temperatures can drive difficult couplings to completion[2].

    AGA_Troubleshooting Start Yield Drop in AGA (> Cycle 5)? Analyze Analyze MALDI/HPLC of Cleaved Product Start->Analyze Resin Deletion Sequences (Resin Collapse) Analyze->Resin Missing Monomers LeavingGroup Anomeric Unreacted (Donor Reactivity) Analyze->LeavingGroup Low Activation Temp Implement Thermal Ramping (-40°C to 0°C) Resin->Temp ChangeSolvent Optimize DCM/DMF or Donor Equivalents LeavingGroup->ChangeSolvent

    Troubleshooting logic for diagnosing and resolving low coupling yields in Automated Glycan Assembly.

    Protocol 1: Step-by-Step AGA Coupling Optimization
    • Resin Preparation: Swell the linker-functionalized polystyrene solid support in a DCM/DMF (1:1) mixture for 30 minutes prior to loading into the reaction vessel to maximize pore exposure.

    • Donor Activation: Deliver 5–10 equivalents of the monosaccharide building block and the activator (e.g., TMSOTf) to the reaction vessel at -40 °C[2].

    • Temperature Incubation: Incubate at -40 °C for 5 minutes to establish the initial stereoselective linkage.

    • Thermal Ramping: Ramp the temperature to -20 °C or 0 °C for an additional 25 minutes to overcome steric hindrance and push the reaction to completion.

    • Capping: Wash with DCM, then apply acetic anhydride/pyridine at elevated temperature to cap unreacted hydroxyls, preventing deletion sequences in subsequent cycles.

    Stereoselectivity and Glycosylation Failures

    Q: How can I reliably achieve 1,2-trans vs. 1,2-cis stereoselectivity during complex glycosylations?

    A: Stereoselectivity is fundamentally governed by the protecting group at the C-2 position of the glycosyl donor[3]. Participating functional groups (like acetyl or benzoyl) interact with the anomeric carbon to form an intermediate acetoxonium or benzoxonium ion. This intermediate sterically blocks one face of the ring (e.g., the alpha-face in glucopyranosides), forcing the incoming nucleophilic acceptor to attack from the opposite face, yielding 1,2-trans glycosides exclusively[3].

    For 1,2-cis linkages, non-participating groups (like benzyl ethers) must be used. Because no intermediate ion blocks the face, the reaction relies on the anomeric effect, solvent participation (e.g., ether-directed alpha-selectivity), or chiral auxiliaries to dictate the outcome.

    Table 1: Quantitative Impact of C-2 Protecting Groups on Stereoselectivity
    C-2 Protecting GroupGroup TypeReactive IntermediatePredominant LinkageTypical YieldStereoselectivity (α:β)
    Acetyl (Ac) ParticipatingAcetoxonium ion1,2-trans (β)85 - 95%< 1:99
    Benzoyl (Bz) ParticipatingBenzoxonium ion1,2-trans (β)80 - 92%< 1:99
    Chloroacetyl (ClAc) ParticipatingAcetoxonium ion1,2-trans (β)75 - 90%< 5:95
    Benzyl (Bn) Non-participatingOxocarbenium ion1,2-cis (α)*60 - 80%~ 85:15

    *Note: 1,2-cis selectivity requires optimization of solvent (e.g., Et₂O or dioxane) and temperature.

    Orthogonal Protecting Group Strategies

    Q: My selective deprotection step is cleaving adjacent protecting groups. How do I design a truly orthogonal system?

    A: A self-validating orthogonal protecting group strategy ensures that one specific protecting group can be removed without altering the others, which is critical for the synthesis of branched oligosaccharides[4]. If adjacent groups are cleaving, your reagents lack chemoselectivity.

    For example, the chloroacetyl (ClAc) group is highly electron-withdrawing and provides neighboring group participation, but its primary advantage is its orthogonality. It is uniquely labile to thiourea, which leaves standard acetyl and benzoyl groups completely intact[3]. Similarly, the levulinoyl (Lev) group can be selectively cleaved using hydrazine hydrate without affecting other ester-type protections[3].

    Orthogonal_Deprotection Glycan Fully Protected Branched Glycan Step1 Thiourea (RT, 2h) Glycan->Step1 Int1 ClAc Removed (Branch 1 Free) Step1->Int1 Step2 Hydrazine Acetate (RT, 1h) Int1->Step2 Int2 Lev Removed (Branch 2 Free) Step2->Int2 Step3 NaOMe / MeOH (pH 10) Int2->Step3 Final Ac/Bz Removed (Global Deprotect) Step3->Final

    Sequential orthogonal deprotection pathway for synthesizing branched oligosaccharides.

    Protocol 2: Selective Chloroacetyl (ClAc) Deprotection
    • Solvent Preparation: Dissolve the protected oligosaccharide in a 1:1 mixture of dry DCM and Methanol.

    • Reagent Addition: Add 2.0 to 3.0 equivalents of thiourea (or N,N-pentamethylene thiourea for milder conditions)[3].

    • Reaction Monitoring: Stir at room temperature for 2–4 hours. The highly electron-withdrawing chloroacetyl group will form a cyclic derivative with thiourea. Monitor via TLC (Hexane/EtOAc).

    • Workup: Once the starting material is consumed, concentrate the mixture, redissolve in DCM, and wash with saturated NaHCO₃ and brine. Dry over MgSO₄. Acetyl and benzoyl groups will remain >98% intact, self-validating the orthogonality of the step.

    Preactivation and One-Pot Synthesis Efficiency

    Q: How do I minimize side reactions and maximize yield in one-pot hierarchical oligosaccharide synthesis?

    A: One-pot synthesis eliminates intermediate purification steps but requires precise tuning of Relative Reactivity Values (RRVs)[4]. The strategy relies on reacting a highly reactive thioglycoside donor with a less reactive acceptor in the same vessel. By utilizing databases of RRVs and predictive models, you can program a hierarchical sequence where the most reactive building block is activated first, leaving the less reactive downstream donors untouched until their specific activation conditions are met[4].

    Table 2: Relative Reactivity Values (RRVs) for One-Pot Synthesis Planning
    Glycosyl Donor (Thioglycoside)C-2 Protecting GroupAnomeric Leaving GroupRelative Reactivity Value (RRV)Activation Priority
    Per-benzylated Glucoside Ether (Bn)-STol~ 1.0 × 10⁵High (1st)
    Per-benzylated Galactoside Ether (Bn)-SPh~ 8.5 × 10⁴High (2nd)
    Acetylated Glucoside Ester (Ac)-STol~ 1.0 × 10²Low (3rd)
    Phthalimido Glucosamine Phthalimide (NPhth)-SPh~ 1.0 × 10⁰Very Low (4th)

    Note: Donors with higher RRVs must be activated first in the one-pot sequence to prevent cross-coupling and self-condensation.

    References

    • The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation Source: Beilstein Journal of Organic Chemistry URL:[Link]

    • Synthetic Strategies for Bioactive Oligosaccharides Source: PMC (National Institutes of Health) URL:[Link]

    • Automated Glycan Assembly of Complex Oligosaccharides Related to Blood Group Determinants Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

    • Automated glycan assembly using the Glyconeer 2.1 synthesizer Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

    Sources

    Troubleshooting

    Addressing issues with catalyst poisoning in deallylation reactions

    Welcome to the Technical Support Center for deallylation reactions. As drug development professionals and synthetic chemists, you know that while palladium-catalyzed removal of allyl protecting groups (O-allyl, N-allyl,...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for deallylation reactions. As drug development professionals and synthetic chemists, you know that while palladium-catalyzed removal of allyl protecting groups (O-allyl, N-allyl, Alloc) is a cornerstone of orthogonal deprotection, it is notoriously susceptible to catalyst poisoning and side reactions.

    This guide provides field-proven, mechanistically grounded solutions to overcome catalyst deactivation, prevent byproduct formation, and ensure high-purity product isolation.

    Diagnostic Workflow for Deallylation Failures

    Before diving into specific FAQs, use the following diagnostic logic to identify the root cause of your reaction failure.

    G Start Deallylation Fails or Low Yield CheckSub Analyze Substrate Functional Groups Start->CheckSub Sulfur Thiols/Thioethers Present? CheckSub->Sulfur Amines Secondary Amines Generated? CheckSub->Amines AltCat Switch to Ti(IV) (Cha's Protocol) Sulfur->AltCat Yes (Pd Poisoned) Scavenger Add Nucleophilic Scavenger (Me2NH·BH3) Amines->Scavenger Yes (Back-alkylation) Workup Post-Reaction: Trace Pd Remains? AltCat->Workup Scavenger->Workup Resin Use Solid-Supported Scavenger (MP-TMT) Workup->Resin Yes (>10 ppm)

    Diagnostic logic for troubleshooting deallylation catalyst poisoning and side reactions.

    Frequently Asked Questions (FAQs)

    Q1: Why does my Pd-catalyzed O-allyl deprotection stall completely when my substrate contains a thioether?

    The Causality: Palladium(0) is highly thiophilic. When your substrate contains Lewis basic functional groups like thiols, thioethers, or certain alkynes, these moieties outcompete the allyl group for coordination to the palladium center. This chemisorption effectively poisons the catalyst, preventing the oxidative addition required to initiate the Tsuji-Trost cleavage [1].

    The Solution: If increasing the catalyst loading does not overcome the poisoning, you must switch to a non-palladium-mediated method. We highly recommend Cha's Ti(IV)-mediated deallylation protocol . This method utilizes Ti(Oi-Pr)₄ and a Grignard reagent (typically isopropylmagnesium chloride) to form a titanium-propene complex that cleanly cleaves allyl ethers without being deactivated by sulfur-containing groups [1].

    Q2: During Alloc deprotection of a secondary amine, I am observing significant amounts of an N-allyl byproduct. How do I stop this?

    The Causality: The cleavage of an allyloxycarbonyl (Alloc) group by Pd(0) generates a highly reactive π-allyl palladium intermediate. If this electrophilic species is not immediately intercepted, the newly liberated secondary amine will act as a nucleophile, attacking the π-allyl complex and resulting in irreversible N-allylation (back-alkylation) [2].

    The Solution: You must introduce an exogenous nucleophilic scavenger to trap the allyl cation faster than your product can react with it. The choice of scavenger dictates the cleanliness of the reaction.

    Table 1: Comparison of Common Allyl Scavengers for Alloc Deprotection [2, 4]

    ScavengerEfficiencyAdvantagesLimitations
    Me₂NH·BH₃ ExcellentQuantitative deprotection; completely prevents back-alkylation.Requires handling of borane complexes.
    Phenylsilane (PhSiH₃) GoodMild, widely used in solid-phase peptide synthesis (SPPS).Can be less effective for highly nucleophilic secondary amines.
    Morpholine ModerateCheap, easy to handle, volatile enough for removal.May not outcompete highly reactive substrate amines.
    Aniline ModerateWorks well for O-allyl ethers and specific Pd-catalysts.Can complicate purification if used in large excess.

    For secondary amines, Dimethylamine-borane complex (Me₂NH·BH₃) is the gold standard, as it provides quantitative removal while completely suppressing back-alkylation[2].

    Q3: How can I efficiently remove trace palladium post-deallylation to meet API regulatory limits (<10 ppm)?

    The Causality: Homogeneous palladium catalysts (like Pd(PPh₃)₄) leave behind soluble metal residues that are notoriously difficult to remove via standard chromatography or crystallization. These trace metals can poison subsequent catalytic steps or cause a batch to fail pharmaceutical purity specifications [3].

    The Solution: Utilize solid-supported metal scavengers during your workup. Macroporous polystyrene-bound trimercaptotriazine (e.g., Biotage® MP-TMT) acts as an insoluble adsorbent. The highly thiophilic nature of the TMT ligand binds the free Pd ions and Pd complexes, pulling them out of the organic phase. A simple filtration then removes the resin-bound palladium, consistently reducing Pd levels from >500 ppm to <10 ppm [3].

    Validated Experimental Protocols

    To ensure reproducibility, every protocol must be a self-validating system. The following methodologies incorporate built-in analytical checkpoints.

    Protocol A: Alloc Deprotection Using Pd(PPh₃)₄ and Me₂NH·BH₃

    Designed to prevent allyl back-alkylation in secondary amines.

    • Preparation: Dissolve the Alloc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Self-Validation Check: Ensure the solution is completely clear; cloudiness indicates moisture which can degrade the catalyst.

    • Scavenger Addition: Add Dimethylamine-borane complex (Me₂NH·BH₃) (4.0 to 6.0 eq) to the stirring solution [2].

    • Catalyst Activation: In a separate vial, dissolve Pd(PPh₃)₄ (0.05 eq, 5 mol%) in a minimum amount of anhydrous DCM. The solution should be bright yellow. Self-Validation Check: If the catalyst solution is brown or black, the Pd(0) has oxidized to Pd(II) or aggregated into nanoparticles; discard and use a fresh batch.

    • Reaction: Transfer the catalyst solution to the main reaction flask. Stir at room temperature for 1–2 hours.

    • Monitoring: Monitor by LC-MS. The disappearance of the Alloc-mass [M+H] and the appearance of the free amine mass [M-Alloc+H] without the N-allyl mass [M-Alloc+40] confirms successful scavenging.

    • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and concentrate.

    Protocol B: Cha's Ti(IV)-Mediated Deallylation for Poison-Prone Substrates

    Designed for substrates containing thiols, thioethers, or alkynes where Pd-catalysis fails.

    • Reagent Mixing: In a flame-dried flask under argon, dissolve the allyl ether substrate (1.0 eq) and Ti(Oi-Pr)₄ (1.5 eq) in anhydrous diethyl ether (Et₂O). Cool the mixture to 0 °C.

    • Grignard Addition: Dropwise, add isopropylmagnesium chloride (i-PrMgCl, 2.0 M in THF, 3.0 eq). Mechanistic Note: The Grignard reagent reacts with Ti(Oi-Pr)₄ to form a highly reactive titanacyclopropane intermediate [1].

    • Cleavage: Allow the reaction to warm to room temperature and stir for 2–4 hours. Self-Validation Check: The reaction mixture typically turns a dark, opaque color as the active titanium species forms and reacts.

    • Quench & Hydrolysis: Carefully quench the reaction by adding 1M aqueous HCl or saturated NH₄Cl at 0 °C to break the titanium-oxygen bonds.

    • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the deprotected alcohol.

    References

    • Chemical synthesis and functionalization of clickable glycosylphosphatidylinositol anchors. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. Available at:[Link]

    • Facile and Selective Deallylation of Allyl Ethers Using Diphosphinidenecyclobutene-Coordinated Palladium Catalysts. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

    Reference Data & Comparative Studies

    Validation

    Publish Comparison Guide: Allyl α-D-Mannopyranoside vs. Methyl α-D-Mannoside in Glycosylation

    In the complex landscape of carbohydrate chemistry and glycobiology, the choice of anomeric protection dictates the entire trajectory of a synthetic or biological workflow. Two of the most frequently encountered mannose...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the complex landscape of carbohydrate chemistry and glycobiology, the choice of anomeric protection dictates the entire trajectory of a synthetic or biological workflow. Two of the most frequently encountered mannose derivatives—Allyl α-D-mannopyranoside and Methyl α-D-mannopyranoside —serve fundamentally different purposes. While they share the same stereochemical core, their aglycon appendages (allyl vs. methyl) result in divergent chemical reactivities and biological applications.

    This guide objectively compares their performance, mechanistically explains the causality behind their experimental use, and provides self-validating protocols for both synthetic and biological applications.

    Mechanistic Divergence: The Causality of Aglycon Choice

    Methyl α-D-Mannopyranoside: The Biological Probe & "Dead-End" Anchor

    Methyl α-D-mannopyranoside features a simple methyl ether at the anomeric (C1) position. Mechanistically, aliphatic glycosides are exceptionally stable. Cleaving the methyl group requires harsh, highly acidic conditions (e.g., concentrated HCl or H₂SO₄ at elevated temperatures) that non-selectively hydrolyze inter-glycosidic bonds and degrade the carbohydrate backbone[1].

    The Causality: Because it cannot be selectively deprotected, methyl mannoside is considered a "dead-end" in complex oligosaccharide synthesis. However, this exact chemical inertness makes it an ideal, stable biological probe. It is widely used as a competitive inhibitor for mannose-binding lectins (such as Concanavalin A) and bacterial adhesins (like E. coli FimH) because it mimics terminal mannose residues without degrading under physiological or assay conditions[2],[3].

    Allyl α-D-Mannopyranoside: The Orthogonal Linchpin

    Allyl α-D-mannopyranoside utilizes an allyl group (-CH₂-CH=CH₂) at the anomeric center. The allyl ether is stable to standard basic conditions (used for ester saponification or Fmoc removal) and mildly acidic conditions (used for acetal or Boc cleavage)[4].

    The Causality: The allyl group provides orthogonality . It can be selectively cleaved using transition metal catalysis—typically Palladium(0) or Iridium—under highly mild conditions[5]. The Pd(0) catalyst coordinates to the alkene, undergoes oxidative addition to form a π -allyl palladium complex, and releases the free anomeric hydroxyl (hemiacetal) when intercepted by a nucleophilic scavenger. This exposed hemiacetal can then be converted into a highly reactive glycosyl donor (e.g., a trichloroacetimidate) for downstream chain elongation[6],[7].

    Comparative Performance Data

    The following table summarizes the quantitative and qualitative performance metrics of both mannosides to guide your experimental design.

    ParameterAllyl α-D-MannopyranosideMethyl α-D-Mannopyranoside
    Anomeric Substituent -O-CH₂-CH=CH₂-O-CH₃
    Chemical Stability Stable to mild acids/bases; Labile to Pd(0), Ir, OsHighly stable to acids/bases; Requires harsh hydrolysis
    Orthogonality High: Cleaved without affecting esters, ethers, or amidesLow: Cleavage destroys the carbohydrate backbone
    Primary Synthetic Role Temporary anomeric protection; Glycosyl acceptor/donor precursorTerminal aglycon; Model compound for methodological testing
    Primary Biological Role Precursor for synthetic vaccines and glycoconjugatesCompetitive inhibitor (ConA, FimH); Affinity chromatography eluent
    Downstream Activation Readily converted to trichloroacetimidate or thioglycosideNone (Terminal)

    Visualizing the Workflows

    To understand the strategic deployment of these two molecules, review the logical workflows below.

    Workflow A: Synthetic Logic of Anomeric Protection

    G Man Mannose Derivative Allyl Allyl α-D-Mannopyranoside Man->Allyl Allylation Methyl Methyl α-D-Mannopyranoside Man->Methyl Fischer Glycosylation Pd Pd(0) Catalyst Mild Deprotection Allyl->Pd Orthogonal Cleavage Harsh Harsh Acid (Cleaves Glycosidic Bonds) Methyl->Harsh Attempted Cleavage Donor Active Glycosyl Donor (Hemiacetal/Trichloroacetimidate) Pd->Donor Activation DeadEnd Degraded Sugar / Dead End Harsh->DeadEnd Hydrolysis

    Caption: Logical workflow of allyl vs methyl mannoside deprotection and activation.

    Workflow B: Biological Application (Affinity Displacement)

    G ConA Concanavalin A (ConA) Immobilized on Sepharose Complex ConA-Glycoprotein Complex ConA->Complex Binds GlycoProt Glycosylated Protein (e.g., 74-kDa NFIC) GlycoProt->Complex Binds MeMan Methyl α-D-Mannopyranoside (Competitor) Complex->MeMan Add Competitor Eluted Eluted Glycoprotein (Purified) MeMan->Eluted Displacement ConAMe ConA-Methyl Mannoside Complex MeMan->ConAMe Saturation

    Caption: Displacement of glycoproteins from ConA using methyl α-D-mannopyranoside.

    Self-Validating Experimental Protocols

    To ensure rigorous reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify success before proceeding to the next step.

    Protocol 1: Orthogonal Deprotection of Allyl α-D-Mannopyranoside (Synthetic Workflow)

    This protocol removes the allyl group to yield a free hemiacetal, preparing the molecule for activation as a glycosyl donor[4],[5].

    Materials:

    • Protected Allyl α-D-mannopyranoside (e.g., per-acetylated or per-benzylated)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Morpholine or p-toluenesulfinic acid (Nucleophilic scavenger)

    • Anhydrous Dichloromethane (DCM) / Methanol (MeOH)

    Step-by-Step Methodology:

    • Preparation: Dissolve the protected allyl mannoside (1.0 eq) in anhydrous DCM under an inert Argon atmosphere.

    • Scavenger Addition: Add morpholine (10.0 eq) to the solution. Causality: Morpholine acts as the allyl group acceptor, preventing the re-allylation of the sugar.

    • Catalysis: Add Pd(PPh₃)₄ (0.1 eq). Shield the reaction flask from light (Pd catalysts are light-sensitive) and stir at room temperature.

    • Self-Validation Checkpoint (TLC): Monitor via Thin Layer Chromatography (Hexane/EtOAc). The starting material spot should disappear, replaced by a lower-Rf spot (the more polar hemiacetal). Stain with p-anisaldehyde; the hemiacetal will typically stain a distinct dark color compared to the allyl glycoside.

    • Workup: Concentrate the mixture in vacuo. Purify via silica gel flash chromatography to isolate the pure hemiacetal mannose derivative.

    • Downstream Application: The isolated hemiacetal can now be reacted with trichloroacetonitrile and DBU to form a trichloroacetimidate donor for complex glycosylation[6].

    Protocol 2: ConA Affinity Chromatography using Methyl α-D-Mannopyranoside (Biological Workflow)

    This protocol utilizes the high binding affinity of methyl mannoside to competitively elute N-glycosylated proteins from a Concanavalin A (ConA) matrix[2],[8].

    Materials:

    • ConA-Sepharose 4B resin

    • Binding Buffer (20 mM Tris-HCl, 0.5 M NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4)

    • Elution Buffer (Binding Buffer + 200-500 mM Methyl α-D-mannopyranoside)

    • Protein sample containing target glycoproteins (e.g., NFIC or GH-related peptides)

    Step-by-Step Methodology:

    • Column Equilibration: Pack ConA-Sepharose resin into a column and equilibrate with 10 column volumes (CV) of Binding Buffer. Causality: Mn²⁺ and Ca²⁺ are strictly required for the structural integrity of ConA's carbohydrate recognition domain (CRD).

    • Sample Loading: Load the protein mixture onto the column at a slow flow rate (0.5 mL/min) to allow maximal binding of mannosylated proteins.

    • Washing: Wash the column with 10 CV of Binding Buffer until the UV absorbance (A₂₈₀) of the flow-through returns to baseline.

    • Competitive Elution: Apply 5 CV of Elution Buffer. Causality: The high concentration of Methyl α-D-mannopyranoside outcompetes the glycoprotein for the ConA CRD, displacing the target protein without denaturing it.

    • Self-Validation Checkpoint (SDS-PAGE): Run the eluted fractions on an SDS-PAGE gel alongside the initial load and flow-through. A successful elution will show highly enriched bands of the target glycoprotein (e.g., the 74-kDa NFIC isoform[2]) exclusively in the methyl mannoside elution fractions.

    References

    • Furlong, E. E., et al. "Transcription factor NFIC undergoes N-glycosylation during early mammary gland involution." Journal of Biological Chemistry, 271(47), 29688-29697 (1996). Source:2

    • Adamany, A. M., et al. "Enzymatic synthesis of 2-O-alpha-D-mannopyranosyl-methyl-alpha-D-mannopyranoside by a cell-free particulate system." Biology, Chemistry, (1975). Source: 9

    • "Directing/protecting groups mediate highly regioselective glycosylation of monoprotected acceptors." ResearchGate. Source:6

    • "A 12-kilodalton N-glycosylated growth hormone-related peptide is present in human pituitary extracts." Journal of Clinical Endocrinology & Metabolism, 77(1) (1993). Source: 8

    • "Synthesis of (1→6)-β-D-Glucosamine Hexasaccharide, a Potential Antitumor and Immunostimulating Agent." ResearchGate. Source: 7

    • "Application Notes and Protocols: Selective Deprotection of Fmoc-D-Glu(OAll)-OH in Peptide Synthesis." Benchchem. Source: 4

    • "Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH." PMC. Source: 3

    • "1.2 Deprotection: The Concept of Orthogonal Sets." Thieme Connect. Source: 5

    • "Alpha and beta methyl lyxosides, mannosides, gulosides, and heptosides of like configuration." NIST Technical Series Publications. Source: 1

    Sources

    Comparative

    A Comprehensive Guide to Benzyl vs. Allyl Protecting Groups in Mannose Chemistry

    In the synthesis of complex carbohydrates, the construction of the 1,2-cis- β -mannosidic linkage remains one of the most formidable challenges in organic chemistry. Unlike α -mannosides, which are thermodynamically favo...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the synthesis of complex carbohydrates, the construction of the 1,2-cis- β -mannosidic linkage remains one of the most formidable challenges in organic chemistry. Unlike α -mannosides, which are thermodynamically favored by the anomeric effect, β -mannosides suffer from both kinetic and thermodynamic penalties due to the axial C-2 substituent.

    As a Senior Application Scientist, I have found that the success of a β -mannosylation reaction is not solely dependent on the glycosyl donor's leaving group or the promoter system; it is intimately dictated by the steric and electronic nature of the protecting groups. This guide provides an in-depth, objective comparison of two ubiquitous ether protecting groups—Benzyl (Bn) and Allyl (All) —and their profound impact on mannose chemistry.

    Mechanistic Roles in Mannose Chemistry

    The Benzyl Group: The Permanent Shield

    The benzyl ether is the gold standard for "permanent" protection in carbohydrate chemistry. It is highly robust, surviving a vast array of acidic, basic, and nucleophilic conditions, and is typically removed only at the final stage of a total synthesis via hydrogenolysis. However, its significant steric bulk (A-value 1.5) can be a double-edged sword. When placed at the C-3 position of a 4,6-O-benzylidene protected mannosyl donor, the benzyl group induces severe steric buttressing . It forces the axial C-2 substituent toward the anomeric center, effectively shielding the β -face of the intermediate oxacarbenium ion (or α -glycosyl triflate) and drastically reducing β -selectivity ().

    The Allyl Group: The Versatile Temporary Mask

    The allyl ether serves as an orthogonal, "temporary" protecting group. It is stable to the glycosylation conditions required for oligosaccharide assembly but can be selectively cleaved in the presence of benzyl ethers. Because the allyl group is sterically less demanding than the benzyl group (A-value 1.2), replacing a C-3 benzyl ether with a C-3 allyl ether relieves the steric buttressing effect. This subtle conformational relaxation allows incoming nucleophiles greater access to the β -face, significantly enhancing the diastereoselectivity of β -mannosylation ().

    G A Mannosyl Donor (4,6-O-Benzylidene) B Bulky C-3 Benzyl A->B F Less Bulky C-3 Allyl A->F C Steric Buttressing (C-2 pushed to anomeric center) B->C D Beta-Face Shielded C->D E Low Beta-Selectivity D->E G Reduced Buttressing F->G H Beta-Face Accessible G->H I High Beta-Selectivity H->I

    Mechanistic impact of C-3 protecting group bulk on β -mannosylation stereoselectivity.

    Quantitative & Qualitative Comparison

    To facilitate strategic synthetic planning, the following table summarizes the key performance metrics of Benzyl and Allyl protecting groups in the context of mannose chemistry.

    PropertyBenzyl (Bn) EtherAllyl (All) Ether
    Primary Role Permanent protectionTemporary/Orthogonal protection
    Installation Yields 85–95% (NaH, BnBr, DMF)80–90% (NaH, AllBr, DMF)
    Stability to Acid Excellent (Stable to TFA, mild HCl)Good (Stable to mild Lewis acids)
    Stability to Base ExcellentExcellent
    Cleavage Conditions H 2​ , Pd/C or Na/NH 3​ 1. KOtBu or Ir(I) 2. OsO 4​ /NMO or I 2​ /H 2​ O
    Steric Bulk (A-value) High ( 1.5 - 1.7)Moderate ( 1.2)
    Impact on β -Mannosylation Lowers β -selectivity (when at C-3)Improves β -selectivity vs. Benzyl

    Self-Validating Experimental Protocols

    A robust synthetic methodology must be self-validating. The protocols below detail not just the procedural steps, but the chemical causality and real-time validation markers required to ensure success.

    Protocol A: Orthogonal Cleavage of the Allyl Ether

    The cleavage of an allyl ether in the presence of benzyl ethers relies on a two-step sequence: base-catalyzed isomerization followed by oxidative cleavage ().

    Step 1: Isomerization to Prop-1-enyl Ether

    • Causality: The terminal double bond of the allyl group is kinetically accessible but thermodynamically less stable than an internal double bond. Potassium tert-butoxide (KOtBu) deprotonates the highly acidic allylic protons, allowing the double bond to migrate into conjugation with the ether oxygen, forming a prop-1-enyl (enol) ether.

    • Procedure: Dissolve the allyl-protected mannoside (1.0 eq) in anhydrous DMSO. Add KOtBu (1.5 eq) and stir at 100 °C for 2 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting material will disappear, and a slightly higher-running spot (the prop-1-enyl ether) will appear. The reaction is validated when no starting material remains.

    Step 2: Oxidative Cleavage

    • Causality: Enol ethers are highly electron-rich and susceptible to electrophilic attack. Osmium tetroxide (OsO 4​ ) dihydroxylates the double bond, which subsequently collapses in the presence of water to release the free hydroxyl group and propanal.

    • Procedure: Dilute the crude prop-1-enyl ether in a 4:1 mixture of Acetone/Water. Add N-methylmorpholine N-oxide (NMO, 2.0 eq) and a catalytic amount of OsO 4​ (0.05 eq). Stir at room temperature for 4 hours.

    • Validation: Quench the reaction with saturated aqueous Na 2​ SO 3​ (this reduces the toxic, volatile Os(VIII) to insoluble, black Os(IV), providing a visual confirmation of a successful quench). TLC will show the emergence of a highly polar spot corresponding to the free alcohol.

    Protocol B: Global Deprotection of Benzyl Ethers

    Once the oligosaccharide backbone is fully assembled, benzyl groups are removed via catalytic hydrogenolysis ().

    • Causality: Palladium on carbon (Pd/C) provides a surface that adsorbs and homolytically cleaves H 2​ gas. The benzylic carbon-oxygen bond, weakened by the adjacent aromatic ring, undergoes hydrogenolysis on the metal surface, releasing toluene and the fully deprotected carbohydrate.

    • Procedure: Dissolve the per-benzylated mannoside in a 1:1 mixture of EtOAc/MeOH. Add 10% Pd/C (20% w/w). Purge the flask with Argon, then backfill with H 2​ gas (1 atm via balloon). Stir vigorously for 12–24 hours.

    • Validation: TLC monitoring is often difficult due to the high polarity of the product. Validation is achieved by filtering the mixture through a pad of Celite (to remove the pyrophoric Pd/C) and analyzing the crude residue via 1 H-NMR. The complete disappearance of the aromatic multiplet (7.2–7.4 ppm) and the benzylic CH 2​ doublets (4.5–4.9 ppm) confirms total deprotection.

    G Start Fully Protected Mannoside (Contains both -OBn and -OAll) Step1 KOtBu in DMSO, 100°C (Base-Catalyzed Isomerization) Start->Step1 Selective Allyl Cleavage Int1 Prop-1-enyl Ether Intermediate (-OBn remains intact) Step1->Int1 Step2 OsO4 / NMO, Acetone/H2O (Oxidative Cleavage) Int1->Step2 Product1 Free Hydroxyl + Intact -OBn (Ready for Glycosylation) Step2->Product1 Step3 Pd/C, H2 (1 atm) (Hydrogenolysis) Product1->Step3 Permanent Benzyl Cleavage Product2 Global Deprotection (Free Hydroxyls) Step3->Product2

    Orthogonal deprotection workflow for allyl and benzyl ethers in mannose synthesis.

    Strategic Recommendations

    When designing a synthetic route involving mannose derivatives, the choice between Benzyl and Allyl protecting groups should be dictated by the specific stereochemical goals of the glycosylation step:

    • For α -Mannosylation: Standard per-benzylated donors are highly effective. The steric bulk of the benzyl groups does not hinder α -attack, and their robust nature minimizes side reactions.

    • For β -Mannosylation: Avoid placing a benzyl group at the C-3 position of a 4,6-O-benzylidene protected donor. Instead, utilize an allyl ether (or a propargyl ether) at C-3 to minimize steric buttressing and maximize the yield of the desired 1,2-cis- β -linkage.

    References

    • Crich, D., & Yao, Q. (2004). Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors. Journal of the American Chemical Society, 126(26), 8232-8236.[Link][1]

    • Crich, D., Hutton, T. K., Banerjee, A., Jayalath, P., & Picione, J. (2006). Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups. Journal of Organic Chemistry, 71(19), 7252-7259.[Link][1][2]

    • Cunningham, J., & Gigg, R. (1965). The allyl ether as a protecting group in carbohydrate chemistry. Journal of the Chemical Society, 2968-2975.[Link][3]

    • Santra, A., Ghosh, T., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 74-78.[Link][4]

    Sources

    Validation

    Comprehensive Guide to HPLC Analysis of Mannose and Its Derivatives: HPAEC-PAD vs. PMP-RP-HPLC

    The precise quantification of mannose and its derivatives—such as Mannose-6-Phosphate (M6P) and free serum mannose—is a critical analytical challenge in both biopharmaceutical development and clinical diagnostics. In bio...

    Author: BenchChem Technical Support Team. Date: March 2026

    The precise quantification of mannose and its derivatives—such as Mannose-6-Phosphate (M6P) and free serum mannose—is a critical analytical challenge in both biopharmaceutical development and clinical diagnostics. In bioprocessing, M6P acts as the essential recognition marker for targeting recombinant lysosomal enzymes to the lysosome[1]. In clinical oncology, abnormal levels of free mannose and the glucose-to-mannose (G/M) ratio in serum have recently emerged as highly specific biomarkers for the early detection of ovarian cancer[2].

    Because carbohydrates lack strong chromophores or fluorophores, standard High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection cannot be used directly. As a Senior Application Scientist, I have evaluated the two dominant orthogonal strategies to solve this problem: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Pre-column Derivatization Reversed-Phase HPLC (PMP-RP-HPLC) .

    This guide objectively compares these methodologies, detailing the chemical causality behind the protocols to provide a self-validating framework for your laboratory.

    M6P_Pathway ER Endoplasmic Reticulum (Glycoprotein Synthesis) Golgi Cis-Golgi Network (GlcNAc-1-phosphotransferase) ER->Golgi Transport M6P_Tag Mannose-6-Phosphate (M6P) Tagging Golgi->M6P_Tag Phosphorylation TGN Trans-Golgi Network (M6P Receptor Binding) M6P_Tag->TGN Recognition Lysosome Lysosome (Enzyme Delivery & Function) TGN->Lysosome Vesicular Transport

    Biological context: The Mannose-6-Phosphate (M6P) lysosomal targeting pathway.

    Methodological Comparison: Direct Analysis vs. Derivatization

    Choosing between HPAEC-PAD and PMP-RP-HPLC depends entirely on your matrix complexity, available instrumentation, and target analytes.

    Strategy A: HPAEC-PAD (The Direct Gold Standard)

    HPAEC-PAD exploits the weak acid nature of carbohydrates (pKa 12–14). By utilizing highly alkaline eluents (e.g., 100 mM NaOH), mannose and M6P are ionized into anions and separated on specialized pellicular anion-exchange resins (like the Dionex CarboPac series)[3]. Detection is achieved directly via oxidation on a gold working electrode.

    • The Causality of the "Pulse": Amperometric oxidation products rapidly foul the gold electrode. A quadruple potential waveform (Waveform A) is applied to continuously clean and restore the gold surface, ensuring long-term peak area reproducibility[3].

    Strategy B: PMP-RP-HPLC (The Versatile Workhorse)

    For laboratories equipped with standard LC-UV or LC-MS/MS systems, pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) is the method of choice[4]. PMP reacts specifically with the reducing end of the sugar, adding both a hydrophobic tag (for C18 retention) and a strong UV chromophore (detectable at 245–254 nm)[4].

    • The Causality of pH Control: The derivatization requires an alkaline medium (pH > 9) to generate reactive PMP enolate ions[4]. However, post-reaction, the solution must be strictly neutralized to extract excess PMP, preventing column overloading and massive impurity peaks[5].

    HPLC_Workflows cluster_HPAEC HPAEC-PAD Workflow cluster_PMP PMP-HPLC Workflow Sample Mannose / M6P Sample (Serum, Glycoprotein Digest) Direct Direct Injection (No Derivatization) Sample->Direct Deriv PMP Derivatization (Alkaline, 70°C) Sample->Deriv AnionEx Anion-Exchange Column (pH > 12) Direct->AnionEx PAD Pulsed Amperometric Detection (PAD) AnionEx->PAD Extract Chloroform Extraction (Remove Excess PMP) Deriv->Extract RP Reversed-Phase C18 (Acetate/Acetonitrile) Extract->RP UV UV/DAD or MS/MS Detection RP->UV

    Workflow comparison between direct HPAEC-PAD and pre-column PMP derivatization.

    Quantitative Performance Data

    The following table synthesizes the performance metrics of both methods based on validated pharmaceutical and clinical applications[4],[2].

    ParameterHPAEC-PAD (CarboPac PA200)PMP-RP-HPLC (C18 / UV)PMP-LC-MS/MS (C18 / ESI)
    Target Analytes Free Mannose, M6P, OligosaccharidesFree Mannose, Neutral SugarsFree Mannose, Trace Sugars
    Derivatization None (Direct Injection)1-phenyl-3-methyl-5-pyrazolone1-phenyl-3-methyl-5-pyrazolone
    Column Chemistry Pellicular Anion-ExchangeFully Porous or Core-Shell C18Fully Porous or Core-Shell C18
    Mobile Phase 100 mM NaOH / Sodium AcetateAcetate Buffer (pH 5.5) / AcetonitrileAmmonium Acetate / Acetonitrile
    LOD (Mannose) ~10–50 pmol~0.5 μg/mL[2]~2 ng/mL[6]
    Analysis Time ~30 mins[3]~20 mins[2]~40 mins[6]
    Key Limitation Requires specialized IC system & metal-free flow pathsExtensive sample prep; alcohol sugars cannot be analyzed[4]High cost of MS/MS instrumentation

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control steps are included to verify mechanistic success at critical junctures.

    Protocol A: PMP Derivatization and RP-HPLC Analysis of Serum Mannose

    This protocol is optimized for the simultaneous quantification of free mannose and glucose, utilizing L-rhamnose as an internal standard to validate extraction efficiency[2].

    PMP_Chemistry Mannose Free Mannose (Reducing Aldehyde) Derivative Bis-PMP-Mannose Derivative (Strong UV Absorbance at 254nm) Mannose->Derivative Condensation PMP 2x PMP Molecules (1-phenyl-3-methyl-5-pyrazolone) PMP->Derivative Enolate Formation Alkaline Alkaline Catalyst (NaOH, pH > 9) Alkaline->PMP Deprotonation

    Chemical logic of mannose derivatization using PMP under alkaline conditions.

    Step-by-Step Methodology:

    • Sample Preparation: Aliquot 10 μL of serum. Add 10 μL of 0.1 mg/mL L-rhamnose (Internal Standard)[5]. Validation Check: Rhamnose does not naturally occur in human serum; its recovery validates the extraction step.

    • Alkaline Derivatization: Add 400 μL of 0.5 M PMP (dissolved in methanol) and 400 μL of 0.3 M NaOH. Incubate in a water bath at 70°C for 60 minutes[7]. Causality: The 2:5 molar ratio of NaOH to PMP ensures sufficient enolate ion formation without degrading the monosaccharides[5].

    • Neutralization: Cool to room temperature. Add 500 μL of 0.3 M HCl to adjust the pH to 1–7[5],[7].

    • Liquid-Liquid Extraction (Critical Step): Add 3 mL of chloroform, vortex vigorously, and centrifuge at 10,000 rpm for 2 minutes. Discard the lower organic layer. Repeat this extraction three times[7]. Causality: The residual PMP partitions into the chloroform. Failing to remove it will result in a massive solvent front peak that co-elutes with early sugars and fouls the C18 column.

    • HPLC-UV Analysis: Inject the upper aqueous phase onto a Core-Shell C18 column (e.g., Agilent Poroshell EC-C18, 4.6 × 100 mm, 2.7 μm)[2].

      • Mobile Phase: Acetate buffer (pH 5.5) and Acetonitrile. Causality: pH 5.5 acetate prevents impurity precipitation, avoiding column blockage and ensuring perfect peak symmetry[5].

      • Detection: UV at 254 nm (Reference 350 nm)[5].

    Protocol B: HPAEC-PAD Analysis of Mannose-6-Phosphate (M6P)

    This protocol is designed for the direct analysis of M6P released from acid-hydrolyzed glycoproteins.

    Step-by-Step Methodology:

    • Eluent Preparation (Critical Step): Prepare 100 mM NaOH using only 50% (w/w) NaOH solution, not solid pellets[8]. Causality: Solid NaOH pellets are coated in sodium carbonate. Carbonate is a strongly eluting divalent anion at high pH that will drastically shift carbohydrate retention times and ruin resolution[8].

    • System Setup: Utilize a metal-free Ion Chromatography system (e.g., Thermo Fisher Dionex) equipped with a CarboPac PA200 analytical column and an Electrochemical Detector (Gold working electrode, Ag/AgCl reference)[3].

    • Chromatographic Separation:

      • Flow Rate: 0.5 mL/min.

      • Gradient: Isocratic or gradient mixture of 100 mM NaOH and 100 mM Sodium Acetate[3]. Causality: Sodium acetate acts as a "pusher" ion to elute strongly retained phosphorylated sugars like M6P.

    • Detection: Apply Waveform A (a four-potential quadruple waveform) to the PAD[3].

    • Validation Check: To definitively confirm the M6P peak, treat a sample aliquot with alkaline phosphatase (2 units/μL in 50 mM Tris buffer, pH 9). Re-inject the sample. Self-Validation: The M6P peak (typically eluting at ~10.7 min) must completely disappear, confirming peak identity[3].

    Strategic Recommendations

    • For Clinical Biomarker Discovery: Use PMP-RP-HPLC . The ability to process 10 μL of serum, combined with the high sensitivity of UV/DAD detection (LOD ~0.5 μg/mL), makes it ideal for calculating the Glucose/Mannose ratio in high-throughput clinical cohorts[2].

    • For Biologic Drug Characterization: Use HPAEC-PAD . It requires no derivatization, preserves the phosphorylation state of M6P, and provides unparalleled resolution of complex glycoprotein-derived manno-oligosaccharides[3].

    References

    • High performance liquid chromatography for free mannose and glucose in serum.
    • High Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
    • Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides
    • Determination of α-mannan content in composite yeast cultures by enzymatic hydrolysis HPLC-UV method. PMC (NIH).
    • A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatiz
    • Beverages Applications Notebook. Thermo Fisher Scientific.
    • HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer. PMC (NIH).
    • Mannose-6-phosphate|High-Purity Research Chemical. Benchchem.

    Sources

    Comparative

    Biological Activity of Synthetic Mannosides vs. Natural Counterparts: A Technical Comparison Guide

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Areas: Glycobiology, Anti-Adhesion Therapeutics, Avidity-Driven Ligand Design Introduction: The Shift from Natural to Synthet...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Areas: Glycobiology, Anti-Adhesion Therapeutics, Avidity-Driven Ligand Design

    Introduction: The Shift from Natural to Synthetic Glycomimetics

    In the landscape of anti-infective and immunomodulatory drug development, carbohydrate-protein interactions play a pivotal role. Natural D-mannose is a well-known biological ligand that competitive binds to bacterial adhesins (such as FimH in uropathogenic Escherichia coli [UPEC]) and host immune receptors (such as DC-SIGN)[1],[2]. However, as an application scientist evaluating pharmacokinetic (PK) and pharmacodynamic (PD) profiles, I must highlight that natural D-mannose suffers from rapid metabolic clearance and weak, low-micromolar binding affinities[1].

    To overcome these limitations, medicinal chemistry has engineered synthetic mannosides (e.g., O-mannosides, C-mannosides, and multivalent dendrimers). By modifying the aglycon moiety or clustering multiple mannose units onto a single scaffold, synthetic variants achieve nanomolar to sub-nanomolar affinities, improved metabolic stability, and enhanced in vivo efficacy[1],[3].

    Mechanistic Causality: Why Synthetic Mannosides Outperform

    The "Tyrosine Gate" in FimH (UPEC)

    FimH is a lectin located at the tip of UPEC type 1 pili. Natural D-mannose binds to the mannose-binding pocket (MBP) of FimH purely via hydrogen bonding, yielding a weak dissociation constant ( KD​≈1−2μM )[1].

    Synthetic mannosides, such as heptyl α -D-mannoside or biphenyl C-mannosides, feature apolar aglycon extensions[4],[3]. These hydrophobic tails interact with the Tyr48 residue (the "Tyrosine Gate") at the entrance of the binding pocket[5],[6]. This interaction stabilizes an alternative, open conformation of the Tyr48 side chain, substituting weak hydrogen bonds with highly favorable hydrophobic and dispersive interactions, thereby driving the affinity into the low nanomolar range[6]. Furthermore, C-mannosides replace the oxygen atom in the glycosidic bond with a carbon atom, rendering them resistant to enzymatic cleavage by glycosidases, which drastically improves their oral bioavailability[3].

    Pathway UPEC Uropathogenic E. coli (Expresses FimH) Infect Urothelial Infection UPEC->Infect Adhesion via FimH NatMan Natural D-Mannose (Kd ~ 1-2 μM) MBP Mannose-Binding Pocket (Hydrogen Bonding) NatMan->MBP Weak Binding SynMan Synthetic Mannosides (Kd < 10 nM) SynMan->MBP Core Binding Tyr48 Tyr48 'Tyrosine Gate' (Hydrophobic Interaction) SynMan->Tyr48 Aglycon Binding Clear Pathogen Clearance MBP->Clear Moderate Inhibition Tyr48->Clear Potent Inhibition

    Mechanistic pathway of FimH inhibition by natural D-mannose versus synthetic mannosides.

    Avidity in Tetrameric Receptors (DC-SIGN)

    DC-SIGN is a tetrameric C-type lectin involved in viral entry (e.g., HIV, SARS-CoV-2) and immune modulation[2],[7]. A single synthetic mannoside unit has low affinity for DC-SIGN. However, by arranging multiple synthetic mannosides onto a dendrimeric scaffold, we exploit avidity [2]. This is driven by two causal mechanisms:

    • Chelation Binding: Two optimally spaced ligands simultaneously engage two binding sites on the DC-SIGN tetramer, paying the entropic cost upfront[2].

    • Statistical Rebinding: High local concentration of ligands means that when one dissociates, another immediately takes its place[2].

    Quantitative Data Comparison

    The following table synthesizes the biological activity and binding affinities of natural D-mannose against leading synthetic counterparts.

    Compound ClassSpecific LigandTarget ReceptorBinding Affinity ( KD​ / IC50​ )Relative Potency vs. NaturalKey Advantage
    Natural D-MannoseFimH (UPEC) ∼1.0−2.2μM 1x (Baseline)Biocompatible, but rapidly cleared[1].
    Synthetic (Alkyl) Heptyl α -D-mannosideFimH (UPEC) 5nM ∼200x−400x Engages Tyr48 gate; high in vitro potency[8].
    Synthetic (Aryl) Biphenyl C-mannosideFimH (UPEC) <10nM >200x Superior oral PK; resistant to glycosidases[3].
    Synthetic (Multivalent) Tetravalent Heptyl-ManFimH (UPEC) IC50​ in pM range 6000x Extreme avidity; blocks bacterial adhesion[8].
    Synthetic (Glycomimetic) M4284FimH (UPEC)Sub-nanomolar 100,000x Preclinical candidate for recurrent UTIs[9].

    Experimental Methodologies & Self-Validating Protocols

    To objectively compare these ligands, rigorous biophysical and biological assays are required. As an application scientist, I rely on systems that inherently validate their own data integrity.

    Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

    Causality: We use ITC rather than simple ELISA because ITC directly measures the enthalpy ( ΔH ) and entropy ( −TΔS ) of binding[2]. This allows us to prove that the increased affinity of synthetic mannosides is driven by the entropic gain of displacing water from the hydrophobic Tyr48 gate[6].

    Step-by-Step Workflow:

    • Sample Preparation (Critical Step): Dialyze the purified recombinant FimH (or DC-SIGN) against the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) overnight. Dissolve the synthetic mannoside in the exact same dialysate to prevent heat-of-dilution artifacts.

    • Degassing: Degas both the protein ( 20μM in the cell) and the ligand ( 200μM in the syringe) for 10 minutes to prevent microbubble-induced baseline noise.

    • Titration: Program the ITC instrument for 20 injections of 2μL each, with a 150-second spacing between injections at 25°C.

    • Self-Validation Check: Analyze the stoichiometry ( n ) parameter. For a monovalent synthetic mannoside binding to FimH, n must equal 1.0±0.1 . If n<0.8 , it indicates protein misfolding or ligand degradation, invalidating the run.

    Workflow Prep 1. Sample Preparation (Dialysis & Degassing) ITC 2. ITC Titration (Ligand into Protein) Prep->ITC Strict Buffer Match Thermo 3. Thermodynamic Extraction (ΔH, ΔS, Kd, n) ITC->Thermo Integration Valid 4. Self-Validation (n ≈ 1.0, Baseline Stability) Thermo->Valid Quality Control

    Self-validating Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.

    Protocol 2: Hemagglutination Inhibition (HAI) Assay

    Causality: While ITC provides biophysical binding data, HAI proves functional biological activity. UPEC strains naturally agglutinate guinea pig erythrocytes via FimH. A successful synthetic mannoside will competitively inhibit this agglutination[3].

    Step-by-Step Workflow:

    • Erythrocyte Preparation: Wash guinea pig erythrocytes three times in PBS and resuspend to a 3% (v/v) solution.

    • Bacterial Culture: Grow UPEC (e.g., strain UTI89) in static LB broth for 48 hours to induce type 1 pili expression. Adjust to an OD600​ of 1.0.

    • Serial Dilution: In a 96-well V-bottom plate, perform 2-fold serial dilutions of the synthetic mannoside (starting at 100μM ) and natural D-mannose (starting at 10mM ) across the rows.

    • Incubation: Add 25μL of the bacterial suspension to each well. Incubate for 15 minutes at room temperature to allow the mannosides to bind FimH.

    • Agglutination: Add 25μL of the 3% erythrocytes to each well. Incubate for 1 hour at 4°C.

    • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the mannoside that completely prevents the formation of an erythrocyte pellet (a "button" at the bottom of the well).

    Conclusion

    The transition from natural D-mannose to synthetic mannosides represents a masterclass in structure-based drug design. By exploiting hydrophobic interactions at the FimH Tyrosine Gate[5],[6] and leveraging avidity through multivalent scaffolds for targets like DC-SIGN[2], synthetic mannosides offer a highly potent, antibiotic-sparing therapeutic avenue[3]. For drug development professionals, validating these compounds requires a combination of rigorous thermodynamic profiling (ITC) and functional biological assays (HAI) to ensure both high affinity and in vivo translational success.

    References

    • Prevention of urinary tract infections in an era of increasing antibiotic resistance Source: PLOS Pathogens URL:[Link]

    • FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

    • Thermodynamic signatures of FimH − mannoside derivative interactions Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • The Molecular Mechanisms and Therapeutic Potential of Cranberry, D-Mannose, and Flavonoids against Infectious Diseases Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

    • Orchestrating Binding Interactions and the Emergence of Avidity Driven Therapeutics Source: ACS Central Science URL:[Link]

    • Application of Multivalent Mannosylated Dendrimers in Glycobiology Source: PMC - NIH URL:[Link]

    • Synthetic Multimeric Heptyl Mannosides as Potent Antiadhesives of Uropathogenic Escherichia coli Source: ChemMedChem (Wiley) / ResearchGate URL:[Link]

    • Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    Sources

    Validation

    A Senior Application Scientist's Guide to the Structural Elucidation of Complex Branched Oligosaccharides

    For Researchers, Scientists, and Drug Development Professionals In the intricate world of glycoscience, the structural elucidation of complex branched oligosaccharides stands as a formidable challenge. These molecules, w...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the intricate world of glycoscience, the structural elucidation of complex branched oligosaccharides stands as a formidable challenge. These molecules, with their elaborate branching patterns, diverse linkage possibilities, and stereochemical complexities, demand a multi-faceted analytical approach. This guide provides an in-depth comparison of the cornerstone techniques employed in this field, offering not just protocols, but the scientific rationale behind experimental choices, empowering researchers to navigate the complexities of glycan analysis with confidence.

    The Analytical Imperative: Why Oligosaccharide Structure Matters

    The biological function of a glycoprotein is profoundly influenced by the structure of its attached glycans. These carbohydrate chains mediate a vast array of cellular processes, from cell-cell recognition and signaling to immune responses. In drug development, particularly for biologics like monoclonal antibodies, the glycosylation profile is a critical quality attribute that can impact efficacy, stability, and immunogenicity. An unambiguous determination of oligosaccharide structure is therefore not merely an academic exercise but a crucial step in understanding and harnessing the power of glycosylation.

    A Tale of Two Techniques: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

    At the heart of oligosaccharide analysis lie two powerful, yet fundamentally different, analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While often presented as competing methods, their true power lies in their synergistic application.

    Mass Spectrometry: The Sensitive Sequencer

    MS is the workhorse of glycomics, prized for its exceptional sensitivity and high-throughput capabilities. It excels at determining the monosaccharide composition and sequencing of oligosaccharides. The fundamental principle of MS involves ionizing the oligosaccharide and then measuring its mass-to-charge ratio (m/z). Tandem MS (MS/MS) takes this a step further by fragmenting the ionized glycan and analyzing the m/z of the fragments, providing valuable sequence and branching information.

    Nuclear Magnetic Resonance Spectroscopy: The Definitive Architect

    NMR spectroscopy, on the other hand, provides unparalleled detail regarding the three-dimensional architecture of an oligosaccharide. It is the gold standard for determining the anomeric configuration (α or β) of glycosidic linkages and for unambiguously identifying the specific carbon atoms involved in these linkages. This is achieved by probing the magnetic properties of atomic nuclei within the molecule, providing a detailed map of atomic connectivity. However, NMR is inherently less sensitive than MS and typically requires larger sample quantities.

    The following table provides a comparative overview of these two essential techniques:

    FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
    Primary Information Monosaccharide composition, sequence, branching patternsAnomeric configuration (α/β), linkage positions, 3D conformation
    Sensitivity High (picomole to femtomole range)Low (nanomole to micromole range)
    Sample Requirement Low (micrograms or less)High (milligrams)
    Throughput HighLow
    Data Complexity Can be complex, requires specialized software for interpretationHighly complex, requires expertise in spectral interpretation
    Destructive? YesNo
    Key Strengths High sensitivity, suitable for complex mixtures, provides rapid profilingUnambiguous determination of linkage and anomeric configuration
    Key Limitations Difficulty in distinguishing isomers (same mass, different structure)Low sensitivity, requires pure samples, longer analysis time

    The Integrated Workflow: A Symphony of Analytical Precision

    A robust strategy for the complete structural elucidation of a complex branched oligosaccharide leverages the complementary strengths of MS and NMR, often in conjunction with chemical and enzymatic degradation methods.

    Integrated_Workflow cluster_0 Sample Preparation & Initial Analysis cluster_1 Detailed Structural Characterization cluster_2 Data Integration & Final Structure Glycoprotein Glycoprotein Sample Release Glycan Release Glycoprotein->Release Enzymatic/Chemical Purification Purification Release->Purification HPLC/SPE MS_Analysis Mass Spectrometry (MS) Analysis Purification->MS_Analysis Initial Profiling Degradation Chemical/Enzymatic Degradation MS_Analysis->Degradation Orthogonal Approaches NMR_Analysis 2D NMR Spectroscopy MS_Analysis->NMR_Analysis Orthogonal Approaches MS_Analysis_Deg MS of Fragments Degradation->MS_Analysis_Deg Linkage/Composition Structure_Elucidation NMR Data Interpretation NMR_Analysis->Structure_Elucidation Final_Structure Complete Oligosaccharide Structure MS_Analysis_Deg->Final_Structure Cross-Validation Structure_Elucidation->Final_Structure Cross-Validation

    Caption: An integrated workflow for complex oligosaccharide structural elucidation.

    Experimental Protocols: A Step-by-Step Guide

    Part 1: Mass Spectrometry-Based Glycan Analysis

    This workflow outlines the key steps for analyzing the composition and sequence of N-linked glycans from a glycoprotein.

    1. Glycan Release: Liberating the Oligosaccharides

    The first step is to cleave the glycans from the protein backbone. This can be achieved enzymatically or chemically.

    • Enzymatic Release with PNGase F (Peptide-N-Glycosidase F): This is the most common method for releasing N-glycans. PNGase F cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) and the asparagine residue.

      • Protocol:

        • Denature the glycoprotein (typically 10-100 µg) in a denaturing buffer (e.g., containing SDS and a reducing agent like DTT) by heating at 95°C for 5 minutes.

        • Add a non-ionic detergent (e.g., Triton X-100 or NP-40) to counteract the inhibitory effect of SDS on PNGase F.

        • Add PNGase F enzyme and incubate at 37°C for 12-18 hours.

    2. Purification of Released Glycans

    The released glycans must be separated from the protein and other reaction components.

    • Solid-Phase Extraction (SPE): A common method is to use a graphitized carbon or a hydrophilic interaction liquid chromatography (HILIC) SPE cartridge.

      • Protocol:

        • Condition the SPE cartridge according to the manufacturer's instructions.

        • Load the glycan-containing sample onto the cartridge.

        • Wash the cartridge with a low-organic solvent to remove salts and other hydrophilic impurities.

        • Elute the glycans with a higher concentration of organic solvent (e.g., acetonitrile) containing a small amount of water and an optional modifier like trifluoroacetic acid.

    3. (Optional) Derivatization: Enhancing MS Signal

    To improve ionization efficiency and facilitate quantification, glycans can be derivatized with a fluorescent or charged tag. A common method is permethylation.

    • Permethylation: This involves replacing all free hydroxyl and N-acetyl protons with methyl groups. This not only enhances the signal but also stabilizes sialic acids and provides linkage information upon fragmentation.

      • Protocol:

        • Dry the purified glycan sample completely.

        • Add a suspension of sodium hydroxide in dimethyl sulfoxide (DMSO) and mix thoroughly.

        • Add methyl iodide and react for 10-15 minutes at room temperature.

        • Quench the reaction with water.

        • Extract the permethylated glycans with a nonpolar solvent like dichloromethane.

        • Wash the organic layer with water to remove residual reagents.

        • Dry the organic layer and reconstitute in a solvent suitable for MS analysis (e.g., methanol).

    4. LC-MS/MS Analysis

    The purified (and optionally derivatized) glycans are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Instrumentation: A common setup is a HILIC or reversed-phase liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition mode, where the most abundant ions in a full MS scan are automatically selected for fragmentation (MS/MS).

    • Data Analysis: The resulting MS and MS/MS spectra are analyzed using specialized software to identify the glycan compositions based on their accurate mass and to deduce the sequence and branching from the fragmentation patterns.

    Part 2: 2D NMR Spectroscopy for Definitive Structural Assignment

    Once the composition and a putative sequence are obtained from MS, 2D NMR is employed for unambiguous determination of linkage and anomeric configuration.

    1. Sample Preparation

    • Purity and Quantity: A highly purified sample of the oligosaccharide is required (typically >95% purity and in the range of 0.5-5 mg).

    • Deuterated Solvent: The sample is dissolved in a deuterated solvent, most commonly deuterium oxide (D₂O), to minimize the solvent signal in the ¹H NMR spectrum. The sample is often lyophilized from D₂O multiple times to exchange all labile protons (e.g., from hydroxyl groups) with deuterium.

    2. NMR Data Acquisition

    A suite of 2D NMR experiments is performed on a high-field NMR spectrometer (typically 600 MHz or higher).

    • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is used to trace the spin systems within each monosaccharide residue.

    • ¹H-¹H TOCSY (Total Correlation Spectroscopy): Correlates all protons within a single spin system (i.e., within a single monosaccharide residue). This is extremely useful for assigning all the proton resonances of a given sugar residue starting from a well-resolved anomeric proton signal.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This allows for the assignment of the carbon resonances.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds. This is the key experiment for determining the glycosidic linkages, as it shows correlations between the anomeric proton of one residue and the carbon atom of the adjacent residue to which it is linked.

    • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the 3D conformation of the oligosaccharide.

    NMR_Workflow cluster_0 Data Acquisition cluster_1 Spectral Assignment cluster_2 Structure Determination cluster_3 Final Structure Sample_Prep Sample Preparation (in D₂O) COSY ¹H-¹H COSY TOCSY ¹H-¹H TOCSY HSQC ¹H-¹³C HSQC HMBC ¹H-¹³C HMBC NOESY ¹H-¹H NOESY Proton_Assignment Assign ¹H Resonances COSY->Proton_Assignment Intra-residue TOCSY->Proton_Assignment Intra-residue Carbon_Assignment Assign ¹³C Resonances HSQC->Carbon_Assignment Direct C-H Linkage_Analysis Determine Linkage Positions HMBC->Linkage_Analysis Inter-residue Conformation_Analysis Determine 3D Conformation NOESY->Conformation_Analysis Anomeric_Config Determine Anomeric Configurations (α/β) Proton_Assignment->Anomeric_Config J-coupling Final_Structure Complete 3D Structure Linkage_Analysis->Final_Structure Anomeric_Config->Final_Structure Conformation_Analysis->Final_Structure

    Caption: A workflow for 2D NMR-based structural elucidation of oligosaccharides.

    3. Data Interpretation

    The interpretation of 2D NMR spectra is a meticulous process that involves piecing together the information from each experiment:

    • Identify Anomeric Protons: The anomeric protons (H1) of each monosaccharide residue typically resonate in a distinct region of the ¹H NMR spectrum (around 4.5-5.5 ppm).

    • Assign Intra-residue Protons: Using the COSY and TOCSY spectra, trace the correlations from each anomeric proton to assign all the other protons within that sugar residue.

    • Assign Carbon Resonances: Use the HSQC spectrum to assign the carbon resonances based on the proton assignments.

    • Determine Linkage Positions: The HMBC spectrum is crucial here. Look for cross-peaks between the anomeric proton of one residue and a carbon of another residue. This directly identifies the linkage position.

    • Determine Anomeric Configuration: The anomeric configuration (α or β) is determined from the coupling constant (³J(H1,H2)) measured from the ¹H spectrum. A small coupling constant (1-4 Hz) is indicative of an α-anomer, while a larger coupling constant (7-9 Hz) suggests a β-anomer.

    Part 3: Chemical and Enzymatic Degradation for Cross-Validation

    Degradative methods provide additional, orthogonal information that can confirm and complement the data from MS and NMR.

    1. Monosaccharide Composition Analysis via Acid Hydrolysis

    This method determines the types and relative amounts of monosaccharides present in the oligosaccharide.

    • Protocol:

      • Hydrolyze the oligosaccharide (typically 10-50 µg) in a strong acid (e.g., 2M trifluoroacetic acid) at 100-120°C for 2-4 hours.[1]

      • Remove the acid by evaporation under a stream of nitrogen.

      • The resulting monosaccharides can be analyzed by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or derivatized and analyzed by GC-MS or HPLC.[2][3]

    2. Linkage Analysis via Permethylation

    As mentioned in the MS section, permethylation followed by hydrolysis and analysis of the partially methylated alditol acetates (PMAAs) by GC-MS is a classic method for determining linkage positions.[4][5][6][7][8]

    • Protocol:

      • Permethylate the oligosaccharide as described previously.

      • Hydrolyze the permethylated glycan to yield partially methylated monosaccharides.

      • Reduce the monosaccharides with a reducing agent like sodium borodeuteride (NaBD₄).

      • Acetylate the resulting alditols with acetic anhydride.

      • Analyze the PMAAs by GC-MS. The positions of the acetyl groups indicate the original linkage sites.

    3. Enzymatic Sequencing with Exoglycosidases

    This technique uses highly specific enzymes that cleave terminal monosaccharides with a specific linkage and anomeric configuration.

    • Protocol:

      • Aliquots of the purified oligosaccharide are incubated with a panel of specific exoglycosidases (e.g., sialidase, galactosidase, mannosidase).

      • The reaction products are analyzed by MS or HPLC.

      • The structure is deduced by observing which enzymes are able to cleave a monosaccharide, thereby revealing the terminal sugar, its anomeric configuration, and its linkage.

    Case Study: Elucidation of a Complex Branched N-Glycan from a Therapeutic Monoclonal Antibody

    A novel monoclonal antibody was found to have a heterogeneous N-glycan profile. One of the major, previously uncharacterized, branched glycans was isolated for full structural elucidation.

    1. Initial MS Analysis: LC-MS/MS analysis of the released and permethylated glycans revealed a composition of Hex₅HexNAc₄Fuc₁. The fragmentation pattern suggested a biantennary structure with a core fucose and two terminal galactose residues. However, the exact linkage of the galactose residues and the branching pattern of the mannose core could not be definitively determined.

    2. Chemical and Enzymatic Degradation:

    • Monosaccharide Composition Analysis: Acid hydrolysis followed by HPAEC-PAD confirmed the presence of fucose, mannose, galactose, and N-acetylglucosamine in the expected ratios.

    • Exoglycosidase Digestion: Treatment with a β1,4-galactosidase resulted in the loss of two hexose residues, confirming the terminal galactose residues were β1,4-linked. Subsequent digestion with a β-N-acetylglucosaminidase removed two HexNAc residues.

    3. 2D NMR Spectroscopy: A full suite of 2D NMR experiments (COSY, TOCSY, HSQC, HMBC) was performed on the purified glycan.

    • The HMBC spectrum was key in resolving the ambiguities from the MS data. It showed a clear correlation between the anomeric proton of one terminal galactose and the C4 of a GlcNAc residue, and a similar correlation for the other antenna.

    • Crucially, the HMBC data also established the branching of the mannose core, showing linkages from the core mannose to C3 and C6 of the subsequent mannose residues.

    • The coupling constants of the anomeric protons confirmed the β-anomeric configuration for all galactose and GlcNAc residues and the α-configuration for the fucose and mannose residues.

    4. Integrated Structure: By combining the data from all three approaches, the complete structure of the novel N-glycan was unambiguously determined as a core-fucosylated, biantennary complex glycan with two terminal β1,4-linked galactose residues. This level of detail would not have been possible with any single technique alone.

    Conclusion: A Unified Approach for Unwavering Confidence

    The structural elucidation of complex branched oligosaccharides is a challenging but essential task in modern glycoscience and drug development. While mass spectrometry provides an invaluable high-throughput and sensitive initial assessment, it is the synergistic combination with the definitive structural information from 2D NMR spectroscopy and the confirmatory data from chemical and enzymatic degradation that provides the highest level of confidence. By understanding the principles and protocols of each technique, and by adopting an integrated analytical strategy, researchers can unravel the intricate architectures of these vital biomolecules, paving the way for a deeper understanding of their biological roles and the development of safer and more effective therapeutics.

    References

    • Itonori, S. (2021). Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis. Glycoscience Protocols. [Link]

    • Anumula, K. R. (1995). Monosaccharide composition analysis of oligosaccharides and glycoproteins by high-performance liquid chromatography. Analytical Biochemistry, 227(1), 1-10. [Link]

    • Pettolino, F. A., Walsh, C. T., Fincher, G. B., & Bacic, A. (2012). Linkage analysis of oligosaccharides and polysaccharides: a tutorial. Methods in molecular biology (Clifton, N.J.), 917, 1-21. [Link]

    • Pettolino, F. A., Walsh, C. T., Fincher, G. B., & Bacic, A. (2012). Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial. ResearchGate. [Link]

    • De Leoz, M. L. A., Duewer, D. L., Fung, A., & Liu, L. (2014). Permethylation Linkage Analysis Techniques for Residual Carbohydrates. Request PDF. [Link]

    • Itonori, S. (n.d.). Sugar linkage analysis by permethylation (glycosphingolipid). JCGGDB. Retrieved from [Link]

    • Pharmaceutical Technology. (2025, March 12). The Role of NMR and Mass Spectroscopy in Glycan Analysis. [Link]

    • Waters. (n.d.). Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System. [Link]

    • Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. [Link]

    • Donegan, M., et al. (2024). Assessment of monoclonal antibody glycosylation: a comparative study using HRMS, NMR, and HILIC-FLD. Analytical and Bioanalytical Chemistry. [Link]

    • Agilent. (n.d.). Case Study: Advancing the Structural Analysis of Glycans. A conversation with Dr. Javier Sastre Toraño of Utrecht University. [Link]

    • Complex Carbohydrate Research Center, University of Georgia. (n.d.). Glycomics/Glycoproteomics. CCRC Analytical Services. [Link]

    • ProZyme. (n.d.). Comprehensive N-glycan Profiling, Characterization and Detailed Structure Analysis. [Link]

    • Glycopedia. (n.d.). NMR Spectroscopy Tools. [Link]

    • EMBL-EBI. (n.d.). Comparison of NMR and MS. Metabolomics. [Link]

    • Wang, Y., et al. (2021). NMR and LC‐MS analysis of complex bisected N‐glycans. ResearchGate. [Link]

    • Ardá, A., & Jiménez-Barbero, J. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. [Link]

    • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

    • Mobli, M., & MacRaild, C. A. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. [Link]

    • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. [Link]

    • Mestrelab Research. (2018, February 23). 2D NMR Processing Analysis and Reporting [Video]. YouTube. [Link]

    • University of Wisconsin-Madison. (n.d.). Complex NMR experiments: 2D, selective, etc. [Link]

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    Comparative

    Optimizing N-Glycan Engineering: A Comparative Guide to Promoter Efficacy for Mannosylation Control

    Introduction: The Spatiotemporal Challenge of Glyco-Engineering In the development of therapeutic recombinant glycoproteins, controlling the extent of N-linked mannosylation is a critical quality attribute. Lower eukaryo...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Spatiotemporal Challenge of Glyco-Engineering

    In the development of therapeutic recombinant glycoproteins, controlling the extent of N-linked mannosylation is a critical quality attribute. Lower eukaryotes, such as Pichia pastoris and Yarrowia lipolytica, naturally hypermannosylate secreted proteins, adding extensive outer chains of α -1,6- and α -1,2-linked mannose residues[1]. This yeast-type mannosylation leads to rapid serum clearance and severe immunogenicity in humans. Conversely, specific therapeutic applications, such as enzyme replacement therapy for Gaucher disease, require homogeneously mannosylated proteins (e.g., Man8GlcNAc2) to target macrophage mannose receptors.

    To engineer these pathways—either by overexpressing specific mannosyltransferases to build the core or by expressing α -1,2-mannosidase to trim the glycans down to a human-like Man5GlcNAc2 precursor—the choice of promoter is paramount. As a Senior Application Scientist, I have observed that researchers often default to the strongest available promoter. However, glyco-engineering is fundamentally a spatiotemporal challenge. The efficacy of mannosylation control depends entirely on matching the expression kinetics of the glyco-enzymes with the transit time of the nascent therapeutic protein through the endoplasmic reticulum (ER) and Golgi apparatus.

    Mechanistic Causality: Why Promoter Dynamics Dictate Glycan Homogeneity

    The efficacy of a promoter in mannosylation engineering is not solely defined by its raw transcriptional strength, but by its ability to maintain a steady-state stoichiometric balance.

    • Temporal Mismatch & Inducible Promoters: Strongly inducible promoters, such as the methanol-induced AOX1 promoter in P. pastoris, can yield massive peak expression. However, this often creates a temporal mismatch. If the therapeutic protein is secreted before the mannosidase or mannosyltransferase reaches optimal steady-state levels in the ER, the result is a highly heterogeneous glycan profile[2].

    • ER Stress and the Unfolded Protein Response (UPR): Glyco-enzymes are typically retained in the ER using an HDEL retrieval tag. Over-driving these retained enzymes with an excessively strong promoter leads to localized protein accumulation, triggering the UPR. This not only degrades the therapeutic product but also disrupts the native lipid-linked oligosaccharide biosynthesis pathway.

    • Constitutive Balancing: Constitutive promoters (e.g., GAP, TEF1) distribute the metabolic burden evenly. For instance, using the GAP promoter to drive α -1,2-mannosidase ensures continuous trimming of Man8 to Man5, while a moderately strong TEF promoter can be used for downstream enzymes like N-acetylglucosaminyltransferase I (GnTI) to prevent cellular toxicity[3].

    Comparative Efficacy of Promoters for Mannosylation Control

    The following table synthesizes the performance of standard promoters used to drive mannosyltransferases and mannosidases in yeast expression systems.

    PromoterHost SystemRegulationRelative StrengthEfficacy in Mannosylation Control
    GAP P. pastoris / Y. lipolyticaConstitutive (Glucose/Glycerol)StrongHigh. Provides continuous, steady-state levels of glyco-enzymes. Ideal for maintaining uniform N-glycan processing (e.g., Man8 to Man5 conversion) without relying on toxic inducers.
    AOX1 P. pastorisInducible (Methanol)Very StrongModerate. While peak expression is unmatched, the temporal lag during methanol induction often leads to incomplete mannosylation or trimming, resulting in glycan heterogeneity[2].
    TEF1 S. cerevisiae / Y. lipolyticaConstitutiveModerateHigh for Secondary Enzymes. Excellent for balancing the metabolic load. Often used to drive secondary mannosyltransferases or downstream humanization enzymes where lower stoichiometry is required[3].
    hp4d Y. lipolyticaQuasi-constitutive (Growth-phase)StrongExcellent. Drives high expression during the early stationary phase. This decouples biomass accumulation from glyco-enzyme production, yielding highly homogeneous Man5GlcNAc2 or Man8GlcNAc2 profiles.
    GAL1 S. cerevisiaeInducible (Galactose)StrongModerate. Useful for targeted metabolic labeling or isolated functional studies of mannosyltransferases (e.g., ALG3), but less scalable for continuous bioprocessing.

    Experimental Workflow: Validating Promoter Efficacy

    To establish a self-validating system, researchers must quantify both the expression level of the engineered enzyme and the resulting structural homogeneity of the N-glycans on a reporter protein.

    Step 1: Strain Engineering and Vector Assembly

    • Select a base yeast strain with disrupted endogenous hypermannosylation (e.g., Δ OCH1 mutant) to prevent the addition of outer α -1,6-mannose branches[4].

    • Clone the target enzyme (e.g., HDEL-tagged α -1,2-mannosidase) under the control of the test promoters (GAP, TEF1, AOX1).

    • Co-transform the yeast with a reporter glycoprotein (e.g., human erythropoietin) driven by a standard constitutive promoter to serve as the substrate.

    Step 2: Controlled Cultivation

    • Inoculate transformants in defined minimal media to an OD600 of 1.0.

    • For constitutive promoters (GAP, TEF1), maintain a continuous glucose/glycerol feed. For inducible promoters (AOX1), grow cells in glycerol until biomass is established, then switch to a 0.5% (v/v) methanol feed.

    • Harvest culture supernatants at 24, 48, and 72 hours post-induction.

    Step 3: Glycan Release and Labeling

    • Purify the secreted reporter glycoprotein using affinity chromatography (e.g., Ni-NTA).

    • Denature the purified protein and treat with Peptide-N-Glycosidase F (PNGase F) at 37°C for 16 hours to enzymatically release the N-linked glycans.

    • Isolate the released glycans using solid-phase extraction (SPE) and label the reducing ends with 2-aminobenzamide (2-AB) via reductive amination for fluorescent detection.

    Step 4: Analytical Quantification (HPLC/MS)

    • Analyze the 2-AB labeled glycans using Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) coupled with fluorescence detection.

    • Validation Metric: Calculate the Area Under the Curve (AUC) for the target glycan peak (e.g., Man5GlcNAc2) relative to off-target precursors (e.g., Man8GlcNAc2). A promoter is deemed highly efficacious if it achieves >90% target glycan homogeneity across all time points.

    Pathway Visualization

    The following diagram illustrates the logical relationship between promoter selection, enzyme expression dynamics, and the resulting efficacy of N-glycan processing within the ER.

    Promoter_Efficacy cluster_0 Promoter Selection Module cluster_1 ER Glycan Processing P_GAP GAP Promoter (Constitutive) Enzyme α-1,2-mannosidase (HDEL-tagged) P_GAP->Enzyme Steady State P_AOX1 AOX1 Promoter (Inducible) P_AOX1->Enzyme High Peak P_TEF1 TEF1 Promoter (Moderate) P_TEF1->Enzyme Balanced Load Man8 Man8GlcNAc2 (Precursor) Enzyme->Man8 Trims α-1,2-mannose Stress ER Stress / UPR (Degradation) Enzyme->Stress Excess Accumulation Man5 Man5GlcNAc2 (Target Homogeneity) Man8->Man5 Optimal Conversion

    Promoter dynamics dictating mannosidase efficacy and N-glycan homogeneity in the ER.

    Conclusion & Best Practices

    When engineering mannosylation pathways, the promoter must be treated as a precision tuning dial rather than a simple on/off switch. While inducible promoters like AOX1 offer raw transcriptional power, constitutive promoters like GAP or growth-phase dependent promoters like hp4d often provide the steady-state stoichiometry required for high-fidelity glycan processing. To ensure that a therapeutic product meets strict homogeneity standards, always validate promoter efficacy through rigorous, time-course glycan profiling.

    References

    • A Combined System for Engineering Glycosylation Efficiency and Glycan Structure in Saccharomyces cerevisiae Source: PMC - NIH URL
    • Engineering the yeast Yarrowia lipolytica for the production of therapeutic proteins homogeneously glycosylated with Man8GlcNAc2 and Man5GlcNAc2 Source: D-NB Info URL
    • EP2780462A1 - Engineered pichia strains with improved fermentation yield and n-glycosylation quality Source: Google Patents URL
    • Use of combinatorial genetic libraries to humanize N-linked glycosylation in the yeast Pichia pastoris Source: PNAS URL
    • US9617550B2 - Pichia pastoris strains for producing predominantly homogeneous glycan structure Source: Google Patents URL
    • N-Glycosylation of Effector Proteins by an α-1,3-Mannosyltransferase Is Required for the Rice Blast Fungus to Evade Host Innate Immunity Source: The Plant Cell | Oxford Academic URL

    Sources

    Validation

    Evaluation of different deprotection strategies for allyl groups

    Comprehensive Evaluation of Deprotection Strategies for Allyl-Based Protecting Groups As orthogonal synthesis becomes increasingly complex—particularly in the development of macrocyclic peptides, oligonucleotides, and co...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Evaluation of Deprotection Strategies for Allyl-Based Protecting Groups

    As orthogonal synthesis becomes increasingly complex—particularly in the development of macrocyclic peptides, oligonucleotides, and complex carbohydrates—the strategic selection of protecting groups is paramount. The allyl group (encompassing O-allyl ethers, allyl esters, and N-alloc carbamates) has emerged as a cornerstone of orthogonal protection. Its primary advantage lies in its robust stability toward both strongly acidic (e.g., TFA, HF) and basic (e.g., piperidine, DIEA) conditions, which are routinely used to cleave Boc, Fmoc, or t-Bu groups.

    However, the removal of the allyl group requires specialized, chemoselective conditions. As a Senior Application Scientist, I have evaluated countless deprotection workflows. This guide objectively compares the three most reliable allyl deprotection strategies, detailing the mechanistic causality behind each and providing self-validating experimental protocols to ensure high-fidelity results at the bench.

    Mechanistic Pathways & Strategy Selection

    The decision of which deprotection strategy to employ should never be arbitrary; it must be dictated by the substrate's functional group tolerance and the specific nature of the allyl moiety[1].

    Strategy A: Palladium-Catalyzed π-Allyl Cleavage (The Gold Standard)

    Palladium(0)-mediated deprotection is the most widely adopted method for N-alloc groups and allyl esters. The mechanism relies on the oxidative addition of Pd(0) into the allylic C-O or C-N bond, generating an electrophilic π-allyl-palladium(II) intermediate and liberating the deprotected product. To prevent the π-allyl complex from re-alkylating the newly freed nucleophile, an "allyl scavenger" must be introduced. While secondary amines (like morpholine or pyrrolidine) or sulfinic acids are classical scavengers [2], the use of phenylsilane (PhSiH₃) is often superior. PhSiH₃ acts as a mild hydride donor, reducing the π-allyl complex into volatile propylene gas. This drives the reaction forward thermodynamically and vastly simplifies downstream purification.

    Strategy B: Ruthenium/Rhodium-Catalyzed Isomerization-Hydrolysis

    O-allyl ethers are notoriously more resistant to direct Pd(0) cleavage than allyl esters or carbamates. For carbohydrate chemists, the preferred approach is a two-step sequence: transition-metal-catalyzed isomerization followed by mild hydrolysis [3]. Catalysts such as dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] or Wilkinson’s catalyst[RhCl(PPh₃)₃] smoothly isomerize the terminal allyl double bond into an internal prop-1-enyl ether (an enol ether). Because enol ethers are highly labile, they can be subsequently cleaved using very mild aqueous conditions (e.g., Hg salts or dilute acid) that leave other sensitive groups (like benzyl ethers or acetals) completely intact.

    Strategy C: Reductive Cleavage via Single Electron Transfer (SET)

    For substrates that cannot tolerate transition metals or where Pd/Ru scavenging is problematic (e.g., in API manufacturing), reductive cleavage using Samarium(II) iodide (SmI₂) provides a powerful alternative. The SmI₂/H₂O/amine system operates via a Single Electron Transfer (SET) mechanism, directly cleaving unsubstituted allyl ethers with excellent chemoselectivity [4].

    Decision Workflow & Catalytic Cycle

    To assist in selecting the optimal protocol, refer to the decision matrix and mechanistic cycle below.

    DecisionTree Start Allyl-Protected Substrate Type Identify Functional Group (O-Allyl, N-Alloc, Allyl Ester) Start->Type OAllyl O-Allyl Ether (Carbohydrates, Alcohols) Type->OAllyl NAlloc N-Alloc / Allyl Ester (Peptides, Amino Acids) Type->NAlloc BaseSens Substrate Sensitivity? OAllyl->BaseSens PdCat Pd(0) Catalysis (e.g., Pd(PPh3)4 + PhSiH3) Fast, highly orthogonal NAlloc->PdCat Standard Protocol BaseSens->PdCat Broad Tolerance RuCat Ru(II) Isomerization + Mild Hydrolysis Preserves sensitive aglycones BaseSens->RuCat Base/Acid Sensitive SmI2 SmI2 / H2O / Amine Reductive Cleavage Good for unsubstituted ethers BaseSens->SmI2 Requires SET Reductive Cleavage

    Caption: Decision matrix for selecting the optimal allyl deprotection strategy based on substrate class.

    CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd 1. Oxidative Addition Cleavage of C-O/C-N bond Pd0->OxAdd Allyl Substrate PiAllyl 2. π-Allyl-Pd(II) Complex + Liberated Product OxAdd->PiAllyl NuAttack 3. Scavenger Interception (Nucleophile or Hydride) PiAllyl->NuAttack Regen 4. Catalyst Regeneration + Allyl Byproduct NuAttack->Regen Scavenger Regen->Pd0

    Caption: The catalytic cycle of Pd(0)-mediated allyl deprotection highlighting the critical scavenging step.

    Comparative Performance Data

    The following table summarizes the quantitative performance and substrate scope of the three primary methodologies.

    StrategyPrimary ReagentsTarget GroupTypical YieldReaction TimeKey AdvantagesLimitations
    Pd(0) Catalysis Pd(PPh₃)₄, PhSiH₃ (or Morpholine), CH₂Cl₂N-Alloc, Allyl Esters85–98%0.5–2 hExtremely fast; orthogonal to Boc/Fmoc; volatile byproducts (with PhSiH₃).Pd toxicity/removal issues; less effective for unactivated O-allyl ethers.
    Ru(II) Isomerization 1. RuCl₂(PPh₃)₃, Toluene2. HgCl₂/HgO, H₂O/AcetoneO-Allyl Ethers80–95%4–6 hUnmatched chemoselectivity for carbohydrates; preserves benzyl ethers.Two-step process; requires toxic Hg salts for the hydrolysis step.
    SET Reduction SmI₂, H₂O, i-PrNH₂, THFO-Allyl Ethers75–90%1–3 hMetal-free (no precious metals); mild room-temperature conditions.Highly sensitive to oxygen/moisture; requires stoichiometric SmI₂.

    Self-Validating Experimental Protocols

    To ensure reproducibility, the following protocols are designed as self-validating systems. Visual cues (color changes, gas evolution) are embedded within the steps to confirm mechanistic progression.

    Protocol 1: Pd(0)-Catalyzed Deprotection of N-Alloc / Allyl Esters [1]

    Causality Check: We utilize Phenylsilane (PhSiH₃) over morpholine. PhSiH₃ reduces the allyl group to propylene gas, preventing the formation of nucleophilic adducts that complicate purification.

    • Preparation: Dissolve the Alloc-protected or allyl ester substrate (1.0 equiv) in anhydrous CH₂Cl₂ (approx. 0.1 M concentration) in a flame-dried flask under an Argon atmosphere.

    • Scavenger Addition: Add Phenylsilane (PhSiH₃) (7.0 equiv) to the stirring solution. Note: Excess silane is required to ensure rapid reduction of the π-allyl intermediate.

    • Catalyst Initiation: Cool the mixture to 0 °C. Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 to 0.10 equiv). The solution will typically turn a pale yellow/orange.

    • Monitoring: Stir for 30–60 minutes. You may observe slight effervescence; this is the evolution of propylene gas, validating that the hydride reduction is occurring successfully.

    • Quench & Workup: Once TLC/LCMS indicates complete consumption of the starting material, concentrate the mixture under reduced pressure. Purify directly via flash column chromatography.

    Protocol 2: Ru(II)-Catalyzed Isomerization and Hydrolysis of O-Allyl Ethers [3]

    Causality Check: Direct Pd(0) cleavage of O-allyl ethers is sluggish due to the high pKa of the leaving alcohol. Isomerizing to a prop-1-enyl ether drastically lowers the activation energy required for C-O bond cleavage.

    Step A: Isomerization

    • Preparation: Dissolve the O-allyl ether substrate (1.0 equiv) in anhydrous toluene (0.1 M) under Nitrogen.

    • Catalysis: Add Dichlorotris(triphenylphosphine)ruthenium(II)[RuCl₂(PPh₃)₃] (0.1 equiv) and a stoichiometric amount of Diisopropylethylamine (DIPEA) (1.0 equiv). The base prevents premature, uncontrolled hydrolysis by trace ambient acid.

    • Reflux: Heat the reaction to reflux for 4 hours. Monitor by NMR (look for the disappearance of the terminal alkene multiplets at ~5.9 ppm and the appearance of the internal enol ether signals).

    • Isolation: Cool, concentrate, and pass through a short silica pad to remove the Ru catalyst.

    Step B: Hydrolysis

    • Cleavage: Dissolve the crude prop-1-enyl ether in a mixture of Acetone/Water (9:1).

    • Activation: Add HgCl₂ (1.5 equiv) and HgO (1.5 equiv). Stir at room temperature for 30–60 minutes. The enol ether will rapidly hydrolyze to release the free alcohol and propanal.

    • Workup: Filter the mixture through a pad of Celite to safely remove insoluble mercury salts. Extract the filtrate with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected alcohol.

    References

    • Nagakura, M., Morita, H., & Nagakura, I. (1997). "Deprotection of Allyl groups with Sulfinic Acid and Palladium Catalyst". Journal of Organic Chemistry, 62(25), 8932-8936. URL:[Link]

    • Hu, Y.-J., Dominique, R., Das, S. K., & Roy, R. (2000). "A facile new procedure for the deprotection of allyl ethers under mild conditions". Canadian Journal of Chemistry, 78(6), 838-845. URL:[Link]

    • Dahlen, A., Sundgren, A., Lahmann, M., Oscarson, S., & Hilmersson, G. (2003). "Selective Cleavage of Unsubstituted Allyl Ethers by SmI2/H2O/i-PrNH2". Organic Letters, 5(22), 4085-4088. URL:[Link]

    Comparative

    A Senior Application Scientist's Guide to the Conformational Analysis of Synthetic Mannosyl-Amino Acid Conjugates

    Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Imperative of Mannosyl-Amino Acid Conjugates In the landscape of modern drug development and chemical biology, synthet...

    Author: BenchChem Technical Support Team. Date: March 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    Introduction: The Structural Imperative of Mannosyl-Amino Acid Conjugates

    In the landscape of modern drug development and chemical biology, synthetic mannosyl-amino acid conjugates have emerged as critical molecular entities. These structures, where a mannose sugar is covalently linked to an amino acid, are fundamental to creating targeted therapeutics, developing novel vaccines, and probing complex biological systems.[1] Their efficacy, however, is not merely a function of their chemical composition but is profoundly dictated by their three-dimensional structure and dynamic behavior in solution. The conformation—the spatial arrangement of the mannose ring relative to the amino acid backbone—governs how these conjugates interact with their biological targets, such as cell-surface receptors or enzymes.[2][3]

    Understanding this conformational landscape is therefore not an academic exercise but a prerequisite for rational design and optimization. A conjugate that adopts an unfavorable conformation may exhibit weak binding affinity or fail to elicit the desired biological response. Consequently, a robust and multifaceted approach to conformational analysis is essential. This guide provides an in-depth comparison of the two cornerstone methodologies employed in the field: Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations. We will explore the underlying principles of each technique, present their respective strengths and limitations, and advocate for a synergistic workflow that leverages the strengths of both to achieve an atomic-resolution understanding of these vital biomolecules.[4][5]

    The Conformational Challenge: Defining the Degrees of Freedom

    The conformational flexibility of a mannosyl-amino acid conjugate primarily arises from rotation around the glycosidic bond, the covalent linkage between the mannose anomeric carbon and the amino acid. These rotations are defined by two key dihedral angles, often denoted as Φ (phi) and Ψ (psi). The vast number of possible Φ/Ψ combinations creates a complex potential energy surface with multiple low-energy states, or conformational minima. The challenge lies in determining which of these conformations are predominantly populated in a physiological environment. Further complexity is introduced by the flexibility of the amino acid side chain and the puckering of the mannose ring itself.[6][7]

    G cluster_mannose Mannose cluster_amino_acid Amino Acid (e.g., Serine) M_C1 C1 M_O1 O AA_O O M_O1->AA_O Glycosidic Bond M_H1 H1 M_H1->M_C1 Φ (H1-C1-O-Cβ) AA_C AA_O->AA_C Ψ (C1-O-Cβ-Hβ) AA_H

    Experimental Approaches: Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is the preeminent experimental technique for elucidating the solution-state structure and dynamics of molecules like mannosyl-amino acid conjugates.[8][9] It is non-destructive and provides atomic-level information about molecules in a liquid environment, which closely mimics physiological conditions.[9] The power of NMR lies in its ability to measure parameters that are exquisitely sensitive to molecular conformation.

    Key NMR Experiments and Their Mechanistic Underpinnings
    • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): The NOE is a phenomenon where the magnetization of a nucleus is transferred to a spatially proximate nucleus (typically within 5 Å).[10] This effect is distance-dependent, with the intensity of the NOE signal being proportional to the inverse sixth power of the distance between the two nuclei (I ∝ 1/r⁶).

      • Why this is crucial: By identifying NOEs between protons on the mannose ring and protons on the amino acid, we can establish direct, through-space distance restraints. These restraints are the most powerful experimental data for defining the global fold of the conjugate.

      • Expert Insight (NOESY vs. ROESY): For small to medium-sized molecules like these conjugates, the Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is often preferred. This is because the standard NOE can be zero or very weak for molecules in a specific size range, an issue that ROESY experiments circumvent.[10][11] ROESY cross-peaks are always positive, which simplifies interpretation.[10]

    • Scalar (J) Coupling Analysis: J-couplings are through-bond interactions between nuclear spins, and their magnitude is dependent on the dihedral angle of the bonds separating them.[12][13] This relationship is described by the Karplus equation.

      • Why this is crucial: By measuring three-bond J-couplings (³J), particularly across the glycosidic linkage (e.g., ³J H1,Cβ), we can obtain information about the torsion angles Φ and Ψ.[14] This provides critical data about the local geometry around the linkage.

    Computational Approaches: Molecular Dynamics (MD) Simulations

    While NMR provides invaluable experimental restraints, it typically measures ensemble-averaged properties.[15][16] To understand the dynamic nature of these conjugates and explore the full conformational landscape, we turn to computational methods, primarily Molecular Dynamics (MD) simulations.[17]

    MD simulations solve Newton's equations of motion for a system of atoms, allowing us to watch how the conjugate moves and flexes over time. This provides a detailed, time-resolved view of the conformational ensemble.[18]

    Core Components of a Reliable MD Simulation
    • Force Fields: A force field is a set of parameters and equations used to calculate the potential energy of the system. The choice of force field is critical for accuracy. For glycoconjugates, specialized force fields like GLYCAM or CHARMM with carbohydrate-specific parameters are essential.[19]

    • Solvent Modeling: Since these molecules exist in an aqueous environment in vivo, explicitly modeling water molecules is crucial. The solvent can significantly influence conformation through hydrogen bonding and hydrophobic effects.

    • Sufficient Sampling: The simulation must be run for a long enough time to adequately sample all relevant conformations. This can be computationally expensive, and techniques like replica-exchange MD may be needed to enhance sampling.[17]

    Comparative Analysis: NMR vs. MD Simulations

    Neither technique alone provides a complete picture. A direct comparison highlights their complementary nature.

    FeatureNMR SpectroscopyMolecular Dynamics (MD) Simulations
    Nature of Data Experimental, ensemble-averagedComputational, time-resolved, atomistic
    Primary Output Inter-atomic distances (NOE), dihedral angles (J-couplings)Trajectory of atomic coordinates over time
    Strengths - Provides direct experimental validation of conformations.- High sensitivity to local geometry.- Non-destructive.[8]- Provides a dynamic view of conformational flexibility.- Can explore conformations not easily observed experimentally.- Offers insights into thermodynamics (free energy landscapes).
    Limitations - Data is an average over all populated states.- Can be difficult to interpret for highly flexible molecules.- Requires relatively high sample concentration.- Accuracy is highly dependent on the chosen force field.- Requires significant computational resources.- Achieving adequate conformational sampling can be challenging.[20]
    Cost High (instrumentation, maintenance)High (computational hardware, software licenses)

    The Synergistic Workflow: Integrating NMR and MD for a Complete Picture

    The most powerful approach is to combine experimental NMR data with computational MD simulations.[4][21] This integrated method uses the strengths of each technique to overcome the limitations of the other, providing a self-validating and highly accurate model of the conjugate's behavior.[20]

    // Workflow Path Synthesis -> NMR -> Restraints; Model -> MD_unres; Restraints -> MD_res [label="Apply Restraints", color="#EA4335", style=dashed]; MD_unres -> MD_res [label="Refine Starting Structures", color="#EA4335", style=dashed]; MD_res -> Validation; } caption="Integrated workflow combining NMR and MD for conformational analysis."

    In this workflow, initial, unrestrained MD simulations can provide a first look at the possible conformations. Then, the experimentally derived NMR distance and dihedral angle restraints are incorporated into the MD simulation. This forces the simulation to sample conformations that are consistent with the experimental data, leading to a more accurate and refined conformational ensemble.[4] The final result is not a single structure, but a collection of structures (an ensemble) that represents the dynamic equilibrium of the conjugate in solution.

    Protocols

    Experimental Protocol: 2D ROESY for Inter-proton Distance Restraints
    • Sample Preparation: Dissolve 1-5 mg of the purified mannosyl-amino acid conjugate in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure the sample is free of paramagnetic impurities by passing it through a chelating resin if necessary. Degas the sample thoroughly using several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the ROE effect.[10]

    • NMR Spectrometer Setup: Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution. Tune and match the probe for ¹H.

    • Parameter Optimization:

      • Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate transmitter offset.

      • Measure the ¹H T₁ relaxation times to set an appropriate relaxation delay (typically 1.5 x longest T₁).

      • Set the ROESY mixing time. This is a critical parameter. For small molecules, a mixing time of 200-500 ms is a good starting point. Acquire a series of 1D ROESY experiments with varying mixing times to determine the optimal value for cross-peak buildup.

    • Data Acquisition: Acquire a 2D ROESY spectrum using a standard pulse sequence (e.g., roesyesgp). Typically, collect 2048 points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁), with 16-32 scans per increment.

    • Data Processing: Process the data using software like TopSpin, NMRPipe, or MestReNova. Apply a squared sine-bell window function in both dimensions and perform a Fourier transform. Carefully phase the spectrum and perform a baseline correction.

    • Analysis: Integrate the volume of the cross-peaks. Calibrate the ROE intensities to distances using a known, fixed-distance proton pair within the molecule (e.g., geminal protons or protons on an aromatic ring). Classify the restraints as strong (1.8-2.7 Å), medium (1.8-3.5 Å), and weak (1.8-5.0 Å) based on the calibrated cross-peak volumes.

    Computational Protocol: Basic MD Simulation Setup with GROMACS
    • System Preparation:

      • Generate a starting 3D structure of the conjugate using a molecular builder like Avogadro or the GLYCAM-Web carbohydrate builder.[6]

      • Choose an appropriate force field (e.g., CHARMM36m or GLYCAM06). Use a tool like pdb2gmx in GROMACS to generate the topology file for the conjugate.[19]

    • Solvation and Ionization:

      • Define a simulation box (e.g., a cubic box extending 1.0 nm from the solute in all directions).

      • Fill the box with an explicit water model (e.g., TIP3P).

      • Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).

    • Energy Minimization: Perform a steeplechase descent energy minimization of the system to remove any steric clashes or unfavorable geometries in the initial setup.

    • Equilibration:

      • Perform a short (e.g., 100 ps) NVT (constant Number of particles, Volume, and Temperature) equilibration to bring the system to the target temperature (e.g., 300 K). Use a thermostat like the V-rescale thermostat.

      • Perform a longer (e.g., 1 ns) NPT (constant Number of particles, Pressure, and Temperature) equilibration to adjust the system density. Use a barostat like the Parrinello-Rahman barostat.

    • Production Simulation: Run the production MD simulation for as long as computationally feasible (e.g., ≥100 ns). Save the coordinates at regular intervals (e.g., every 10 ps).

    • Analysis:

      • Check for simulation convergence by monitoring properties like the Root Mean Square Deviation (RMSD) of the conjugate over time.

      • Analyze the trajectory to identify populated conformations. This can be done by clustering the structures based on RMSD or by plotting the distribution of the glycosidic torsion angles (Φ/Ψ) in a Ramachandran-like plot.

    Conclusion

    The conformational analysis of synthetic mannosyl-amino acid conjugates is a complex but tractable problem that is fundamental to their application in drug discovery and chemical biology. While both NMR spectroscopy and MD simulations offer powerful insights, they are most effective when used in a complementary and integrated fashion. NMR provides the ground truth of experimental data, anchoring the computational models in reality. MD simulations, in turn, breathe life into the static, averaged picture from NMR, revealing the dynamic fluctuations and conformational equilibria that ultimately dictate molecular function. By adopting the synergistic workflow outlined in this guide, researchers can achieve a comprehensive, atomic-resolution understanding of their conjugates, paving the way for the rational design of more potent and specific therapeutic agents.

    References

    • The impact of conformational sampling on first-principles calculations of vicinal COCH J-couplings in carbohydrates. PMC. Available at: [Link]

    • NMR Spin-Couplings in Saccharides: Relationships Between Structure, Conformation and the Magnitudes of JHH, JCH and JCC Values. Royal Society of Chemistry. Available at: [Link]

    • Conformational Populations of β-(1→4) O-Glycosidic Linkages Using Redundant NMR J-Couplings and Circular Statistics. PMC. Available at: [Link]

    • NMR free ligand conformations and atomic resolution dynamics. chemrxiv.org. Available at: [Link]

    • Synergistic Applications of MD and NMR for the Study of Biological Systems. PMC. Available at: [Link]

    • Combining All-Atom Molecular Dynamics Simulation and NMR to Analyze Conformational Ensemble of Intrinsically Disordered Proteins. ResearchGate. Available at: [Link]

    • Computational toolbox for the analysis of protein–glycan interactions. PMC. Available at: [Link]

    • Combining All-Atom Molecular Dynamics Simulation and NMR to Analyze Conformational Ensemble of Intrinsically Disordered Proteins. Global Science Press. Available at: [Link]

    • Using NMR for Glycomics and Sugar Analysis. Creative Biostructure. Available at: [Link]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycan Analysis. Creative Biolabs. Available at: [Link]

    • Redundant 15N-Mediated J-Couplings Reveal an Aglycone Conformation in N-Phenyl Glycosylamines. American Chemical Society. Available at: [Link]

    • Combining MD simulations and NMR spectroscopy for molecular insight and methodological synergy: the integrated MD-NMR method. Royal Society of Chemistry. Available at: [Link]

    • General NMR Spectroscopy of Carbohydrates and Conformational Analysis in Solution. ResearchGate. Available at: [Link]

    • Computational glycoscience: characterizing the spatial and temporal properties of glycans and glycan–protein complexes. PMC. Available at: [Link]

    • Glycan Shape, Motions, and Interactions Explored by NMR Spectroscopy. PMC. Available at: [Link]

    • NMR Spectroscopy Tools. Glycopedia. Available at: [Link]

    • Novel NMR Avenues to Explore the Conformation and Interactions of Glycans. ACS Omega. Available at: [Link]

    • Multifaceted Computational Modeling in Glycoscience. Chemical Reviews. Available at: [Link]

    • A Computational and Chemical Design Strategy for Manipulating Glycan‐Protein Recognition. ResearchGate. Available at: [Link]

    • Redundant 15N-Mediated J-Couplings Reveal an Aglycone Conformation in N-Phenyl Glycosylamines. The Journal of Organic Chemistry. Available at: [Link]

    • Glycoprotein Analysis. Royal Society of Chemistry. Available at: [Link]

    • NOESY and ROESY. University of Missouri-St. Louis. Available at: [Link]

    • Molecular dynamics simulations of high-mannose oligosaccharides. PubMed. Available at: [Link]

    • Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. Available at: [Link]

    • C-Mannosyl Lysine for Solid Phase Assembly of Mannosylated Peptide Conjugate Cancer Vaccines. ACS Chemical Biology. Available at: [Link]

    • NOESY and EXSY. University of Ottawa. Available at: [Link]

    • Crystal molecular dynamics simulations to speed up MM/PB(GB)SA evaluation of binding free energies of di‐mannose deoxy analogs with P51G‐m4‐Cyanovirin‐N. Scilit. Available at: [Link]

    • Exploring multivalent carbohydrate–protein interactions by NMR. RSC Publishing. Available at: [Link]

    • Computer simulation of the Receptor–Ligand Interactions of Mannose Receptor CD206 in Comparison with the Lectin Concanavalin A Model. PMC. Available at: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Allyl alpha-D-mannopyranoside proper disposal procedures

    Proper chemical management extends far beyond the benchtop; it is a continuous lifecycle that dictates experimental reproducibility, laboratory safety, and environmental compliance. Allyl α-D-mannopyranoside is a highly...

    Author: BenchChem Technical Support Team. Date: March 2026

    Proper chemical management extends far beyond the benchtop; it is a continuous lifecycle that dictates experimental reproducibility, laboratory safety, and environmental compliance. Allyl α-D-mannopyranoside is a highly specialized biochemical reagent utilized extensively as a glycosyl acceptor and donor in the synthesis of complex oligosaccharides and the study of lectin-carbohydrate interactions.

    As a Senior Application Scientist, I have designed this operational blueprint to provide drug development professionals and researchers with a self-validating system for the handling, application, and proper disposal of Allyl α-D-mannopyranoside.

    Physicochemical Profile & Logistical Data

    Before executing any reaction or disposal protocol, you must understand the physical and chemical nature of the compound. The following data dictates our downstream logistical choices, from storage temperatures to waste segregation pathways.

    PropertyValueOperational & Disposal Implication
    CAS Number 41308-76-3[1]Essential for exact waste manifesting and SDS regulatory tracking.
    Molecular Formula C9H16O6[2]Non-halogenated organic compound; dictates the baseline incineration pathway.
    Molecular Weight 220.22 g/mol [2]Required for precise stoichiometric calculations during glycosylation.
    Storage Temp. 2–8°C (Refrigerated)Causality: Prevents thermal degradation. Prolonged ambient heat can initiate slow hydrolysis of the anomeric linkage.
    Solubility Water, Methanol, DCMRequires strict phase separation during aqueous workup and waste segregation.

    Data supported by [3] and [4].

    Operational Workflow: TMSOTf-Catalyzed Glycosylation

    To understand how to dispose of Allyl α-D-mannopyranoside waste, we must first understand how it is generated. In carbohydrate chemistry, this compound is frequently reacted with trichloroacetimidate donors using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a Lewis acid catalyst[5].

    Step-by-Step Methodology:

    • Anhydrous Preparation: Flame-dry all glassware under Argon. Dissolve Allyl α-D-mannopyranoside (acceptor) and the glycosyl donor in anhydrous Dichloromethane (DCM).

      • Causality: Water acts as a competing nucleophile, which will prematurely quench the activated glycosyl donor and ruin the yield.

    • Lewis Acid Activation: Cool the reaction vessel to -20°C. Add TMSOTf dropwise.

      • Causality: Low temperatures provide strict kinetic control, minimizing unwanted side reactions and ensuring high stereoselectivity for the desired glycosidic linkage.

    • Reaction Quenching (Self-Validating Step): After 2 hours, quench the reaction by adding Triethylamine (TEA) until the solution reaches pH 7–8.

      • Causality: TEA neutralizes the highly acidic triflic acid generated during the reaction, preventing the acidic cleavage of the newly formed glycosidic bonds. Validation: Spotting the mixture on wet pH paper confirms neutralization.

    • Aqueous Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

      • Validation: The cessation of CO₂ gas evolution during the NaHCO₃ wash visually confirms the complete neutralization of any residual acid.

    Protocol grounded in methodologies from [5].

    Comprehensive Waste Segregation & Disposal Protocol

    The workup described above generates three distinct waste streams. Because Allyl α-D-mannopyranoside is an organic ether, unreacted starting material and its byproducts must be handled with strict adherence to Resource Conservation and Recovery Act (RCRA) guidelines.

    Step 1: Halogenated Organic Waste Segregation (Critical)

    • Procedure: Collect the DCM organic layer (which contains unreacted Allyl α-D-mannopyranoside and organic byproducts) in a clearly labeled Halogenated Organic Waste carboy.

    • Causality: While Allyl α-D-mannopyranoside itself is non-halogenated, the DCM solvent is halogenated. Mixing this stream with non-halogenated waste will result in the formation of highly toxic dioxins during standard incineration. Halogenated waste requires specialized, higher-temperature incineration protocols.

    Step 2: Aqueous Waste Management

    • Procedure: Collect the NaHCO₃ and brine washes. Verify the pH is between 6 and 8.

    • Causality: This aqueous stream contains trace amounts of TEA and organics. It must not be poured down the sink. It must be collected in an Aqueous Hazardous Waste container for professional wastewater treatment and chemical neutralization.

    Step 3: Solid Waste Disposal

    • Procedure: Collect the sodium sulfate (Na₂SO₄) drying agent, contaminated filter papers, TLC plates, and pipette tips. Place them in a designated Solid Hazardous Waste bin.

    • Causality: These materials retain residual amounts of the chemical and silica dust. They are sent for solid-state EPA-compliant incineration to prevent landfill leaching.

    Step 4: Pure/Expired Chemical Disposal

    • Procedure: If you have an expired bulk bottle of Allyl α-D-mannopyranoside, do not throw the solid powder into the trash. Dissolve the remaining solid in a combustible, non-halogenated solvent (e.g., Ethanol or Ethyl Acetate).

    • Causality: Dissolving the powder prevents aerosolization and inhalation risks for waste-handling personnel. Once dissolved, dispose of it in the Non-Halogenated Organic Waste stream for complete thermal destruction (combustion into CO₂ and H₂O).

    Waste Segregation & Disposal Workflow

    The following diagram maps the logical flow of waste segregation following a standard glycosylation reaction involving Allyl α-D-mannopyranoside.

    WasteSegregation Source Allyl α-D-mannopyranoside Reaction Mixture Quench Quench with TEA & Aqueous Workup Source->Quench Stop Reaction PhaseSep Phase Separation (Self-Validating Step) Quench->PhaseSep Add H2O/DCM OrgPhase Organic Phase (DCM) (Halogenated Stream) PhaseSep->OrgPhase Bottom Layer AqPhase Aqueous Phase (Trace Organics/Salts) PhaseSep->AqPhase Top Layer SolidWaste Solid Waste (Na2SO4, Consumables) PhaseSep->SolidWaste Drying Agents Incinerator High-Temp Incineration (EPA/RCRA Compliant) OrgPhase->Incinerator Liquid Waste WaterTreatment pH Neutralization & Wastewater Treatment AqPhase->WaterTreatment Aqueous Waste SolidWaste->Incinerator Solid Waste

    Workflow for the segregation and disposal of Allyl α-D-mannopyranoside reaction waste.

    References

    • NextSDS. ALLYL-ALPHA-D-MANNOPYRANOSIDE — Chemical Substance Information & Compliance. Retrieved from:[Link]

    • ResearchGate / Journal of Carbohydrate Chemistry. Efficient synthesis of a 3,6-branched mannose hepta- and octasaccharide. Retrieved from:[Link]

    Sources

    Handling

    Personal protective equipment for handling Allyl alpha-D-mannopyranoside

    A Researcher's Guide to the Safe Handling of Allyl α-D-mannopyranoside Navigating the complexities of glycobiology research requires not only innovative thinking but also an unwavering commitment to safety.[1][2] Allyl α...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Researcher's Guide to the Safe Handling of Allyl α-D-mannopyranoside

    Navigating the complexities of glycobiology research requires not only innovative thinking but also an unwavering commitment to safety.[1][2] Allyl α-D-mannopyranoside, a key reagent in this field, demands meticulous handling to ensure both the integrity of your experiments and the safety of laboratory personnel. This guide provides a comprehensive, experience-driven framework for its safe use, from initial preparation to final disposal. While specific hazard data for Allyl α-D-mannopyranoside is limited, the following protocols are grounded in the known characteristics of its chemical class—combustible solids and allyl-containing compounds—and general principles of chemical hygiene.[3]

    Hazard Assessment: Understanding the Compound

    Key Hazard Considerations:

    • Physical State: Solid powder. The primary risk is the inhalation of fine dust particles.[6][7]

    • Combustibility: As a combustible solid, it should be stored away from ignition sources.[3][8]

    • Chemical Reactivity: Incompatible with strong oxidizing agents.[7][8][9]

    • Health Hazards: Lacking specific data, assume potential for skin, eye, and respiratory irritation. Avoid contact and inhalation.[10][11]

    Personal Protective Equipment (PPE): Your First Line of Defense

    The selection of appropriate PPE is non-negotiable. The following recommendations are based on a risk-minimization strategy.

    PPE CategoryItem & SpecificationsRationale
    Eye Protection Safety glasses with side shields (ANSI Z87.1 standard) or chemical splash goggles.[12][13]Protects against accidental splashes of solutions and airborne powder.[14]
    Hand Protection Disposable nitrile gloves.[13]Provides a barrier against skin contact.[6] Gloves should be inspected before use and changed immediately if contaminated or torn.
    Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[12][15]Protects skin and personal clothing from contamination. Prevents the transfer of chemical residues outside the laboratory.
    Respiratory Generally not required for handling small quantities in a well-ventilated area. A NIOSH-approved respirator may be necessary for large-scale use.[6][7]If there is a risk of generating significant dust or aerosols, all work should be conducted within a certified chemical fume hood to minimize inhalation exposure.[13]

    Operational Plan: A Step-by-Step Handling Protocol

    A structured workflow minimizes risk and ensures procedural consistency.

    Step 1: Preparation and Area Setup
    • Designate a Workspace: All handling of solid Allyl α-D-mannopyranoside should occur in a designated area, such as a chemical fume hood, to control dust.[13]

    • Assemble Materials: Before starting, gather all necessary equipment: PPE, spatula, weigh boats, appropriate solvents, and clearly labeled waste containers.

    • Don PPE: Put on your lab coat, safety glasses, and nitrile gloves before handling the chemical container.[13]

    Step 2: Weighing and Solution Preparation
    • Weighing: Handle the solid form carefully with a spatula to prevent dust generation.[13]

    • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, perform this step in a fume hood.

    • Labeling: Immediately and clearly label all containers with the chemical name, concentration, date, and your initials.

    Step 3: Post-Handling and Cleanup
    • Decontamination: Clean the work area thoroughly after use. Wipe down surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then the lab coat, and finally, safety glasses.

    • Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[11]

    Spill and Emergency Procedures

    Preparedness is key to managing unexpected events.

    • Minor Spills (Solid):

      • Alert colleagues in the immediate area.

      • Wearing your full PPE, gently sweep up the solid material, avoiding dust creation.[6][7]

      • Use a dampened paper towel to wipe the area clean.

      • Place all cleanup materials into a sealed, labeled container for hazardous waste disposal.

    • Skin Contact:

      • Immediately remove contaminated clothing.[10]

      • Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6]

      • Seek medical attention if irritation develops.[11]

    • Eye Contact:

      • Immediately flush the eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6]

      • Remove contact lenses if present and easy to do.

      • Seek immediate medical attention.[11]

    Disposal Plan: Cradle-to-Grave Responsibility

    Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship.[16]

    • Solid Waste: All disposables contaminated with Allyl α-D-mannopyranoside, including gloves, weigh boats, and paper towels, must be collected in a designated hazardous waste container.[13][16] This container should be a 7mil polyethylene bag or a similar approved receptacle, clearly labeled as "Hazardous Waste" with the full chemical name.[8]

    • Liquid Waste: Unused solutions or liquid waste containing the compound should be collected in a sealed, properly labeled container for hazardous liquid waste. Never pour chemical waste down the drain.[8][17]

    • Empty Containers: Rinse the original container three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste. The decontaminated container can then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[16]

    All waste disposal must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[16][17]

    Workflow for Safe Handling

    Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Designate Workspace (Fume Hood) Don_PPE 2. Don Full PPE (Coat, Goggles, Gloves) Prep->Don_PPE Weigh 3. Weigh Compound (Avoid Dust) Don_PPE->Weigh Dissolve 4. Prepare Solution Weigh->Dissolve Clean 5. Decontaminate Area Dissolve->Clean Waste 6. Dispose of Waste (Hazardous Waste Stream) Clean->Waste Doff_PPE 7. Doff PPE Correctly Waste->Doff_PPE Wash 8. Wash Hands Doff_PPE->Wash

    Caption: Workflow for the safe handling of Allyl α-D-mannopyranoside.

    References

    • Safe Disposal of 1-Allyl-1h-indol-5-amine: A Guide for Labor
    • Proper Disposal of Allyl Butyl Ether: A Guide for Labor
    • Allyl a- D -mannopyranoside 95 41308-76-3. Sigma-Aldrich.
    • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
    • ALLYL ALPHA-D-GALACTOPYRANOSIDE SDS, 48149-72-0 Safety D
    • Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
    • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency.
    • STANDARD OPER
    • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
    • Allyl α-D-mannopyranoside. Invivochem.
    • ALLYL CHLORIDE. Chemstock.
    • Personal protective equipment for handling Apigenin 7-O-glucuronide. Benchchem.
    • SAFETY DATA SHEET - Methyl-alpha-D-mannopyranoside. Thermo Fisher Scientific.
    • SAFETY DATA SHEET - Methyl-Alpha-D-Mannopyranoside. Fisher Scientific.
    • Allyl α-D-galactopyranoside ≥95. Carl ROTH.
    • Allyl chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health.
    • SAFETY D
    • Allyl α-D-mannopyranoside. MedchemExpress.com.
    • Safety Data Sheet 1-O-Methyl-alpha-D- mannopyranoside. G-Biosciences.
    • METHYL-ALPHA-D-MANNOPYRANOSIDE. Sdfine.

    Sources

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